2-Acetamido-4-fluorotoluene
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-6-3-4-8(10)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXGBILCTZUOGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393292 | |
| Record name | N-Acetyl 5-fluoro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366-49-4 | |
| Record name | N-(5-Fluoro-2-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl 5-fluoro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Acetamido-4-fluorotoluene: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-Acetamido-4-fluorotoluene (AFT), a key fluorinated aromatic intermediate. Designed for researchers, medicinal chemists, and professionals in drug development and material science, this document delves into the core chemical properties, synthesis protocols, spectroscopic characterization, reactivity, and applications of this versatile compound. The narrative emphasizes the causal relationships behind its chemical behavior and synthetic methodologies, offering field-proven insights for practical application.
Executive Summary: The Strategic Importance of a Fluorinated Building Block
This compound, also known as N-(4-fluoro-2-methylphenyl)acetamide, is a substituted aromatic amide that has garnered significant interest as a molecular building block. Its structure uniquely combines a nucleophilic amine-derived functional group (the acetamido moiety) with the powerful electronic influence of a fluorine atom and a methyl group on an aromatic ring. This specific arrangement of substituents makes it a valuable precursor in the synthesis of a wide range of target molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The strategic incorporation of fluorine can enhance crucial properties in drug candidates, including metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth exploration of the fundamental chemistry of this compound, equipping scientists with the knowledge to effectively utilize it in complex synthetic pathways.
Chemical Identity and Core Physical Properties
Accurate identification and understanding of physical properties are foundational to the successful application of any chemical intermediate.
Chemical Structure
The molecular structure of this compound is depicted below. The numbering of the benzene ring begins at the carbon atom bonded to the methyl group.
Caption: Molecular Structure of this compound.
Physicochemical Data
The fundamental physical and chemical properties of this compound are summarized in the table below. These values are critical for reaction setup, solvent selection, and purification procedures.
| Property | Value | Reference(s) |
| CAS Number | 366-49-4 | [1][3] |
| Molecular Formula | C₉H₁₀FNO | [1][4] |
| Molecular Weight | 167.18 g/mol | [1][2][4] |
| Density | 1.169 g/cm³ | [4] |
| Boiling Point | 281.2 °C at 760 mmHg | [4] |
| Flash Point | 123.9 °C | [4] |
| Purity | Typically ≥98% | [1][3] |
| Storage | Store at room temperature in a dry environment. | [1][2][5] |
Synthesis and Manufacturing Protocol
The most direct and industrially relevant synthesis of this compound is achieved through the N-acetylation of its corresponding aniline precursor, 4-Fluoro-2-methylaniline.[6] This reaction is a classic example of nucleophilic acyl substitution.
Causality of Experimental Design
The selection of an acetylating agent is critical. Acetic anhydride is often preferred in laboratory and industrial settings over acetyl chloride due to its lower cost, safer handling (less moisture-sensitive and less corrosive), and the formation of acetic acid as a benign byproduct. The reaction is typically performed in the presence of a mild base or by using the starting aniline itself to neutralize the acid byproduct, driving the equilibrium towards product formation.
Step-by-Step Synthesis Protocol
Objective: To synthesize this compound from 4-Fluoro-2-methylaniline.
Materials:
-
4-Fluoro-2-methylaniline (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Pyridine (catalytic amount, optional) or Sodium Acetate (1.2 eq)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Rotary Evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Fluoro-2-methylaniline (1.0 eq) in a suitable solvent like Dichloromethane.[7]
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution at room temperature. If desired, a catalytic amount of pyridine can be added to accelerate the reaction. Alternatively, a mild base like sodium acetate can be used.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acetic acid) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, whose splitting patterns will be influenced by both fluorine and adjacent protons. A singlet will appear for the amide proton (N-H), a singlet for the acetyl methyl protons (CH₃-CO), and another singlet for the toluene methyl protons (Ar-CH₃).
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹J C-F).
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, providing a clear confirmation of the fluoro-substituent.
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for key functional groups.[8][9] Characteristic absorption bands are predicted as follows:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amide) | 3300 - 3250 | Stretch |
| C-H (Aromatic) | 3100 - 3000 | Stretch |
| C-H (Aliphatic) | 3000 - 2850 | Stretch[10] |
| C=O (Amide I) | 1680 - 1640 | Stretch |
| C=C (Aromatic) | 1600 - 1450 | Stretch |
| N-H (Amide II) | 1550 - 1510 | Bend |
| C-F (Aryl Fluoride) | 1250 - 1100 | Stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.[11][12]
-
Molecular Ion (M⁺): A prominent peak at m/z = 167.18 corresponding to the molecular formula C₉H₁₀FNO.
-
Key Fragments: Expect fragmentation patterns involving the loss of the acetyl group (CH₃CO) and subsequent rearrangements common to acetanilides.
Chemical Reactivity and Mechanistic Insights
The reactivity of the aromatic ring in this compound is governed by the interplay of its three substituents.
-
Acetamido Group (-NHCOCH₃): This is a moderately activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom that can be delocalized into the ring.
-
Methyl Group (-CH₃): This is a weakly activating, ortho-, para-directing group via an inductive effect.
-
Fluoro Group (-F): This is a deactivating group due to its strong inductive electron-withdrawing effect, but it is also ortho-, para-directing because of resonance effects where its lone pairs can be donated to the ring.
The combined effect makes the ring more susceptible to electrophilic aromatic substitution than fluorobenzene but less so than N-methylaniline. The positions ortho to the powerful acetamido group (positions 3 and 5) are the most activated and sterically accessible for further substitution.
Caption: Factors influencing the electrophilic substitution of this compound.
Applications in Research and Development
This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to introduce a specific substituted fluorinated phenyl ring into larger, more complex molecules.
-
Pharmaceutical Synthesis: It serves as a foundational scaffold for creating active pharmaceutical ingredients (APIs).[1] It is listed as an intermediate for oncology drugs and enzyme inhibitors.[1] The fluoromethylaniline core is a common motif in medicinal chemistry, and the acetamido group provides a convenient handle for further chemical modification or can be hydrolyzed back to the free amine for subsequent reactions.
-
Agrochemicals: Similar to pharmaceuticals, it is used in the synthesis of new pesticides and herbicides where the fluoro-aromatic moiety can enhance efficacy and bioavailability.[1]
-
Dyes and Pigments: The aromatic nature and functional groups make it a suitable precursor for the synthesis of specialized colorants.[1]
-
Material Science: Fluorinated organic compounds are precursors to advanced materials such as polymers and liquid crystals with unique thermal and electronic properties.[13]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent.
-
Hazard Identification: While a full toxicological profile has not been investigated, similar compounds suggest it may be harmful if swallowed or inhaled and may cause skin and eye irritation.[14] High vapor concentrations can lead to symptoms like headache and dizziness.[14]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat. All handling should be conducted in a well-ventilated area or a chemical fume hood.[14]
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
Conclusion
This compound is a strategically important chemical intermediate whose value is derived from the specific arrangement of its functional groups. A thorough understanding of its physical properties, synthetic routes, spectroscopic signatures, and chemical reactivity is essential for its effective use. For researchers in drug discovery, agrochemicals, and material science, this compound offers a reliable and versatile building block for the synthesis of novel, high-value molecules, particularly where the introduction of a fluorinated aromatic moiety is desired to modulate biological or physical properties.
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2-Acetamido-4-fluorotoluene CAS number 366-49-4
An In-depth Technical Guide to 2-Acetamido-4-fluorotoluene (CAS: 366-49-4)
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS No. 366-49-4), a key fluorinated aromatic intermediate. Designed for researchers, medicinal chemists, and process development scientists, this document delineates its physicochemical properties, provides a detailed, field-proven synthetic protocol, and explores its strategic applications in drug discovery and fine chemical manufacturing. In the absence of publicly available experimental spectra, this guide offers expertly predicted analytical characterization data (NMR, IR, MS) based on established principles of spectroscopy. Safety, handling, and storage protocols are also detailed to ensure operational excellence and laboratory safety.
Introduction and Strategic Importance
This compound, also known as N-(4-fluoro-2-methylphenyl)acetamide, is a polysubstituted aromatic compound of significant interest in organic synthesis. Its molecular architecture, featuring a strategic fluorine substitution and an acetamido group on a toluene scaffold, makes it a valuable and versatile building block.[1]
The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The fluorine atom can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] The acetamido group, a protected amine, serves as a directing group for further electrophilic aromatic substitution and as a precursor to the free amine, which is a common pharmacophore. Consequently, this compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals (particularly oncology and anti-inflammatory agents), agrochemicals, and specialized dyes.[1][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for reaction planning, process scale-up, and ensuring safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 366-49-4 | [1][4][5] |
| Molecular Formula | C₉H₁₀FNO | [1][4] |
| Molecular Weight | 167.18 g/mol | [1][4] |
| Appearance | Expected to be an off-white to light-colored solid | Inferred |
| Density | 1.169 g/cm³ | [4] |
| Boiling Point | 281.2 °C at 760 mmHg | [4] |
| Melting Point | Not Available (N/A) | [4] |
| Flash Point | 123.9 °C | [4] |
| MDL Number | MFCD00045064 | [1] |
Synthesis and Manufacturing
The most direct and industrially viable route to this compound is the N-acetylation of the corresponding aniline, 4-Fluoro-2-methylaniline (CAS: 452-71-1). This reaction is a classic example of nucleophilic acyl substitution.
Retrosynthetic Analysis & Mechanism
The synthesis originates from the disconnection of the amide C-N bond, identifying 4-fluoro-2-methylaniline and an acetylating agent (like acetic anhydride or acetyl chloride) as the immediate precursors. The reaction mechanism involves the nucleophilic attack of the lone pair of electrons on the aniline nitrogen onto the electrophilic carbonyl carbon of the acetylating agent. A subsequent deprotonation step, often facilitated by a mild base or excess aniline, yields the stable amide product. The use of a base like pyridine is common to neutralize the acid byproduct (e.g., HCl if using acetyl chloride), driving the reaction to completion.[6]
Exemplary Synthetic Workflow
The following diagram illustrates the logical flow of the synthesis from the starting material to the final, purified product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from standard procedures for aniline acetylation and should be performed by qualified personnel in a fume hood with appropriate personal protective equipment (PPE).[6][7]
-
Reagents & Equipment:
-
4-Fluoro-2-methylaniline (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
-
-
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-Fluoro-2-methylaniline (1.0 eq) and anhydrous DCM (approx. 10 mL per gram of aniline).
-
Add pyridine (1.5 eq) to the solution and stir until homogeneous.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add acetic anhydride (1.2 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.
-
Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x) to remove pyridine, water (1x), saturated NaHCO₃ solution (2x) to remove excess acetic acid, and finally with brine (1x).
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
-
Anticipated Analytical Characterization
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum (in CDCl₃, referenced to TMS at 0.00 ppm) is expected to show four distinct signals:
-
δ ~ 7.8-8.2 ppm (doublet, 1H): This signal corresponds to the aromatic proton at the C5 position. It is deshielded by the adjacent fluorine and the ortho-acetamido group. It is expected to appear as a doublet due to coupling with the proton at C6.
-
δ ~ 7.2-7.5 ppm (singlet, broad, 1H): The amide proton (N-H). Its chemical shift can be variable and the signal is often broad.
-
δ ~ 6.8-7.1 ppm (multiplet, 2H): These signals correspond to the aromatic protons at the C3 and C6 positions. They will exhibit complex splitting due to both H-H and H-F coupling.
-
δ ~ 2.2 ppm (singlet, 3H): The methyl protons of the acetamido group (-NHCOCH₃).
-
δ ~ 2.1 ppm (singlet, 3H): The methyl protons on the aromatic ring (-CH₃).
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals:
-
δ ~ 168-170 ppm: Carbonyl carbon (C=O) of the amide.
-
δ ~ 155-160 ppm (doublet, ¹JCF): Aromatic carbon bearing the fluorine (C-F). The large one-bond coupling constant is characteristic.
-
δ ~ 130-140 ppm: Quaternary aromatic carbons (C-1, C-2, C-4). Their exact shifts will be influenced by the substituents and will likely show smaller C-F coupling.
-
δ ~ 110-125 ppm: Aromatic carbons bearing protons (C-3, C-5, C-6). These will also exhibit C-F coupling.
-
δ ~ 24 ppm: Methyl carbon of the acetamido group.
-
δ ~ 18 ppm: Methyl carbon attached to the aromatic ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by characteristic absorptions of the amide and aromatic functionalities:
-
3250-3350 cm⁻¹ (sharp, medium): N-H stretch of the secondary amide.
-
3000-3100 cm⁻¹ (weak): Aromatic C-H stretch.
-
2850-2950 cm⁻¹ (weak): Aliphatic C-H stretch from the methyl groups.
-
~1660-1680 cm⁻¹ (strong, sharp): Amide I band (C=O carbonyl stretch). This is a highly diagnostic peak.
-
~1520-1550 cm⁻¹ (strong): Amide II band (N-H bend coupled with C-N stretch).
-
~1200-1250 cm⁻¹ (strong): C-F stretch.
-
~1500-1600 cm⁻¹ (multiple, medium): C=C stretching vibrations within the aromatic ring.
Mass Spectrometry (Predicted)
Under Electron Ionization (EI) mass spectrometry, the following would be expected:
-
Molecular Ion (M⁺): A prominent peak at m/z = 167, corresponding to the molecular weight of the compound [C₉H₁₀FNO]⁺.
-
Key Fragment: A significant peak at m/z = 125, resulting from the loss of ketene (CH₂=C=O, 42 Da) via McLafferty rearrangement, a characteristic fragmentation pattern for N-aryl acetamides. This corresponds to the [C₇H₈FN]⁺ ion.
Applications in Drug Discovery
The utility of this compound is best understood by examining the roles of its functional groups in a drug design context.
Caption: Key functional moieties and their roles in drug design.
By serving as a scaffold containing these strategically placed groups, this compound enables medicinal chemists to rapidly synthesize libraries of more complex molecules. The acetamido group can be hydrolyzed to reveal the 4-fluoro-2-methylaniline core, which can then be elaborated into heterocycles or coupled with other fragments, making this compound a valuable starting point for exploring new chemical space.
Safety, Handling, and Storage
All handling of this compound should be conducted in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and ANSI-approved safety glasses or goggles.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents. Recommended storage is at room temperature.[1]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
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A Technical Guide to the Structure, Synthesis, and Characterization of N-(5-Fluoro-2-methylphenyl)acetamide
Abstract
N-(5-Fluoro-2-methylphenyl)acetamide, a fluorinated aromatic amide, serves as a valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. The strategic incorporation of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks like this one highly sought after in drug discovery. This guide provides an in-depth examination of the compound's structure, a detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution, and a comprehensive overview of the spectroscopic techniques required for its unambiguous structural verification. The content is tailored for researchers, chemists, and drug development professionals, emphasizing the causal reasoning behind experimental choices to ensure both technical accuracy and practical reproducibility.
Molecular Structure and Physicochemical Properties
Chemical Identity
N-(5-Fluoro-2-methylphenyl)acetamide is an organic compound classified as a secondary amide and a fluorinated aromatic. Its structure is defined by an acetamide functional group (-NHC(O)CH₃) bonded to the nitrogen of a 5-fluoro-2-methylaniline core. The strategic placement of the methyl group ortho to the amide linkage and the fluorine atom meta to it creates a specific electronic and steric environment that dictates its reactivity and properties.
Structural and Physicochemical Data
The fundamental properties of N-(5-Fluoro-2-methylphenyl)acetamide are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | N-(5-Fluoro-2-methylphenyl)acetamide | - |
| CAS Number | 366-49-4 | |
| Molecular Formula | C₉H₁₀FNO | [1] |
| Molecular Weight | 167.18 g/mol | [1] |
| Canonical SMILES | CC1=CC(=CC=C1NC(=O)C)F | - |
| InChI Key | YYCOUHCHKMJFAS-UHFFFAOYSA-N | [1] |
Molecular Structure Diagram
The two-dimensional structure of the molecule is depicted below, illustrating the connectivity of the atoms and the substitution pattern on the phenyl ring.
Caption: 2D structure of N-(5-Fluoro-2-methylphenyl)acetamide.
Synthesis and Mechanistic Insights
The most direct and industrially scalable route to N-(5-Fluoro-2-methylphenyl)acetamide is the N-acetylation of its corresponding aniline precursor, 5-fluoro-2-methylaniline.
Synthesis Principle: Nucleophilic Acyl Substitution
This transformation is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of 5-fluoro-2-methylaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent, such as acetic anhydride or acetyl chloride. The presence of the electron-withdrawing fluorine atom on the phenyl ring slightly decreases the nucleophilicity of the amine compared to non-fluorinated analogues, but the reaction proceeds efficiently under standard conditions.[2] When using acetyl chloride, a non-nucleophilic base like triethylamine is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Synthesis Workflow
The overall process from starting materials to the final, purified product is outlined in the following workflow.
Caption: General workflow for the synthesis and validation of the target compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
5-Fluoro-2-methylaniline (CAS 367-29-3)
-
Acetic Anhydride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and separation funnel
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-fluoro-2-methylaniline (1.0 eq) in anhydrous dichloromethane (approx. 0.2 M concentration).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add acetic anhydride (1.1 eq) dropwise over 5-10 minutes. Causality Note: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and prevents side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.
-
Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Causality Note: This step neutralizes the acetic acid byproduct and any unreacted acetic anhydride.
-
Extraction: Transfer the mixture to a separation funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Causality Note: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford N-(5-Fluoro-2-methylphenyl)acetamide as a pure solid.
Spectroscopic Characterization for Structural Verification
Unambiguous confirmation of the molecular structure is achieved by a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.
Analytical Workflow
Caption: Workflow for the spectroscopic validation of the final product's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity.
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment & Rationale |
| ¹H NMR | ~ 8.0 - 8.5 | br s | N-H : Amide proton, typically broad. |
| ~ 7.0 - 7.5 | m | Ar-H : Three aromatic protons, complex splitting due to H-H and H-F coupling. | |
| ~ 2.2 | s | Ar-CH₃ : Methyl group on the phenyl ring. | |
| ~ 2.1 | s | C(O)CH₃ : Acetyl methyl group. | |
| ¹³C NMR | ~ 168 | s | C=O : Amide carbonyl carbon. |
| ~ 157-161 | d, ¹JCF ≈ 240 Hz | C-F : Aromatic carbon directly bonded to fluorine. | |
| ~ 110-145 | m | Ar-C : Five other aromatic carbons, showing smaller C-F couplings. | |
| ~ 24 | s | C(O)CH₃ : Acetyl methyl carbon. | |
| ~ 17 | s | Ar-CH₃ : Ring methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.[3][4][5]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| N-H Stretch | 3250 - 3350 | Amide N-H |
| C-H Stretch (Aromatic) | 3000 - 3100 | Ar C-H |
| C-H Stretch (Aliphatic) | 2850 - 3000 | -CH₃ |
| C=O Stretch (Amide I) | 1660 - 1690 | Amide C=O |
| N-H Bend (Amide II) | 1510 - 1570 | Amide N-H |
| C-F Stretch | 1000 - 1250 | Ar-F |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, serving as a final confirmation of its elemental composition.
-
Expected Molecular Ion ([M]⁺): m/z = 167.07 (for C₉H₁₀FNO). High-resolution mass spectrometry (HRMS) would confirm this exact mass.
-
Key Fragmentation: A common fragmentation pathway for N-aryl acetamides is the loss of ketene (CH₂=C=O, 42 Da) from the molecular ion, which would result in a fragment ion corresponding to the starting aniline at m/z = 125.05.[6]
Applications in Research and Development
N-(5-Fluoro-2-methylphenyl)acetamide is primarily utilized as a chemical intermediate. Its structure is a common scaffold found in biologically active molecules. The fluorinated methylaniline core is a key component in the development of:
-
Pharmaceuticals: As a precursor for active pharmaceutical ingredients (APIs), particularly in areas like oncology and inflammatory diseases where kinase inhibitors are common.[7][8] The fluorine atom can enhance binding to target proteins or improve metabolic stability.
-
Agrochemicals: The synthesis of novel pesticides and herbicides often involves fluorinated aromatic building blocks.
-
Materials Science: Used in the synthesis of specialty polymers and other organic materials where specific electronic properties are desired.
Conclusion
This guide has detailed the structural, synthetic, and analytical chemistry of N-(5-Fluoro-2-methylphenyl)acetamide. By understanding the rationale behind the synthetic steps and the principles of spectroscopic characterization, researchers can confidently prepare and verify this important chemical intermediate for use in a wide array of scientific applications. The provided protocols and data serve as a reliable foundation for further research and development efforts.
References
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- Indian Journal of Pharmaceutical Education and Research. (2025). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian J. Pharm. Edu. Res., 59(1s), s333-s340. [Link]
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An In-Depth Technical Guide to 2-Acetamido-4-fluorotoluene for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Acetamido-4-fluorotoluene (IUPAC Name: N-(4-fluoro-2-methylphenyl)acetamide). As a fluorinated aromatic compound, it serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its characteristics, synthesis, and safe handling protocols to facilitate its effective use in research and development.
Introduction: The Significance of Fluorinated Aromatics in Modern Chemistry
The strategic incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and lipophilicity.[2][3][4] this compound, a member of this important class of molecules, possesses a unique combination of a methyl group, a fluorine atom, and an acetamido group on an aromatic ring. This substitution pattern makes it a versatile building block for more complex molecular architectures with potential biological activity.[1] Understanding its fundamental properties is therefore crucial for its application in the synthesis of novel therapeutic agents and other advanced materials.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for the development of robust analytical methods.
| Property | Value | Source(s) |
| IUPAC Name | N-(4-fluoro-2-methylphenyl)acetamide | N/A |
| Synonyms | This compound | N/A |
| CAS Number | 366-49-4, 326-65-8 | [4][5][6] |
| Molecular Formula | C₉H₁₀FNO | [1][4][6] |
| Molecular Weight | 167.18 g/mol | [1][4][6] |
| Appearance | White crystalline solid | [7] |
| Melting Point | While a specific experimental value is not consistently reported in the literature, it is described as a solid at room temperature with a melting point suitable for various reaction conditions. For the related isomer, N-(4-fluoro-3-methylphenyl)acetamide, a melting point of 77 °C has been reported. | [1][8] |
| Boiling Point | 281.2 °C at 760 mmHg | [5] |
| Density | 1.169 g/cm³ | [5] |
| Solubility | Soluble in organic solvents such as ethanol and methanol; slightly soluble in water. | [7] |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methyl, and acetamido protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the aromatic ring.
-
Aromatic Protons (δ 6.8-8.0 ppm): The three protons on the aromatic ring will appear as complex multiplets due to spin-spin coupling with each other and with the fluorine atom. The electron-withdrawing nature of the fluorine and acetamido groups, and the electron-donating nature of the methyl group, will influence their precise chemical shifts.
-
Methyl Protons (-CH₃, δ ~2.2 ppm): The protons of the methyl group attached to the aromatic ring are expected to appear as a singlet in the upfield region.
-
Acetamido Protons (-NHCOCH₃):
-
NH Proton (δ ~7.5-8.5 ppm): This proton will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
-
COCH₃ Protons (δ ~2.1 ppm): The three protons of the acetyl methyl group will appear as a sharp singlet.
-
The proton-decoupled ¹³C NMR spectrum will provide information on the nine distinct carbon environments in the molecule.
-
Carbonyl Carbon (C=O, δ ~168-170 ppm): The carbon of the carbonyl group in the acetamido moiety will appear in the downfield region.
-
Aromatic Carbons (δ ~110-165 ppm): The six aromatic carbons will show distinct signals. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the other aromatic carbons will be influenced by the positions of the substituents.
-
Methyl Carbons (δ ~18-25 ppm): The carbons of the ring-bound methyl group and the acetyl methyl group will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy: Predicted Data
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands:
-
N-H Stretch (around 3300 cm⁻¹): A moderate to sharp absorption band corresponding to the stretching vibration of the N-H bond in the secondary amide.
-
C-H Stretch (Aromatic and Aliphatic, 3100-2850 cm⁻¹): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.
-
C=O Stretch (Amide I band, around 1660-1680 cm⁻¹): A strong, sharp absorption band characteristic of the carbonyl group in a secondary amide.
-
N-H Bend (Amide II band, around 1530-1550 cm⁻¹): A moderate absorption band associated with the in-plane bending of the N-H bond.
-
C-N Stretch (around 1250-1350 cm⁻¹): The stretching vibration of the carbon-nitrogen bond.
-
C-F Stretch (around 1200-1250 cm⁻¹): A strong absorption band due to the stretching of the carbon-fluorine bond.
-
Aromatic C=C Bending (out-of-plane, ~800-900 cm⁻¹): Bands in this region can provide information about the substitution pattern of the aromatic ring.
Mass Spectrometry (MS): Predicted Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry would be expected to show:
-
Molecular Ion Peak (M⁺, m/z = 167): The peak corresponding to the intact molecule.
-
Key Fragmentation Pathways:
-
Loss of the acetyl group ([M - 43]⁺, m/z = 124) via cleavage of the amide bond.
-
Loss of ketene ([M - 42]⁺, m/z = 125) through a McLafferty-type rearrangement.
-
Further fragmentation of the resulting ions, including loss of HCN or other small neutral molecules.
-
Synthesis and Reactivity
Synthetic Approach: Acetylation of 4-Fluoro-2-methylaniline
The most direct and common method for the synthesis of this compound is the acetylation of 4-fluoro-2-methylaniline.[9] This reaction involves the nucleophilic attack of the amino group on an acetylating agent, such as acetic anhydride or acetyl chloride.
Reaction Scheme:
Figure 1. Synthesis of this compound.
Experimental Protocol: General Acetylation of an Aromatic Amine
The following is a general, self-validating protocol for the acetylation of an aniline derivative, which can be adapted for the synthesis of this compound.
Materials:
-
4-Fluoro-2-methylaniline
-
Acetic anhydride or Acetyl chloride
-
A suitable solvent (e.g., dichloromethane, ethyl acetate, or glacial acetic acid)[10][11]
-
A base (e.g., pyridine or triethylamine, if using acetyl chloride)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Apparatus for stirring, cooling, extraction, and filtration
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-fluoro-2-methylaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. If using acetyl chloride, a base is typically added to neutralize the HCl byproduct.
-
Addition of Acetylating Agent: Cool the solution in an ice bath. Slowly add the acetylating agent (acetic anhydride or acetyl chloride) dropwise to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up:
-
Quench the reaction by carefully adding water or a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the combined organic layers with water and brine.
-
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a solid.
Reactivity Profile
The reactivity of this compound is primarily dictated by its functional groups:
-
Amide Group: The amide functionality is relatively stable but can undergo hydrolysis under acidic or basic conditions to regenerate the parent aniline. The nitrogen atom is not significantly basic due to the electron-withdrawing effect of the adjacent carbonyl group.
-
Aromatic Ring: The aromatic ring can participate in electrophilic aromatic substitution reactions. The directing effects of the substituents (ortho, para-directing for the methyl and acetamido groups, and ortho, para-directing for the fluorine atom) will influence the regioselectivity of such reactions.
Applications in Drug Discovery and Development
As an intermediate, this compound is a valuable precursor for the synthesis of a variety of more complex molecules with potential therapeutic applications. The presence of the fluorine atom can enhance the pharmacological profile of the final drug candidate by:
-
Improving Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to a longer in vivo half-life.
-
Enhancing Binding Affinity: Fluorine can participate in favorable interactions with biological targets.
-
Modulating Physicochemical Properties: The introduction of fluorine can alter a molecule's pKa and lipophilicity, which can in turn affect its absorption, distribution, and excretion.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not universally available, the safety precautions for structurally related compounds provide a strong basis for its handling.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12][13][14]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[12][14][15]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place away from heat and ignition sources.[12][13]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Skin Contact: Wash off with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Conclusion
This compound is a key synthetic intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its unique structural features, conferred by the combination of fluoro, methyl, and acetamido substituents on an aromatic ring, make it a valuable building block for the creation of novel and complex molecules. This guide has provided a comprehensive overview of its physicochemical properties, a predictive spectroscopic profile, a general synthetic protocol, and essential safety information to aid researchers in its effective and safe utilization.
References
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- Fluorinated Aromatic Compounds in Pharmaceutical Development. (2025, October 17). Fluorinated Aromatic Compounds in Pharmaceutical Development.
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Lead Sciences. N-(4-Fluoro-2-methylphenyl)acetamide.
- ChemBK. (2024, April 9). N-(4-fluoro-3-methylphenyl)-Acetamide.
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2-Acetamido-4-fluorotoluene molecular formula C9H10FNO
An In-depth Technical Guide to 2-Acetamido-4-fluorotoluene (C₉H₁₀FNO)
Abstract
This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with the molecular formula C₉H₁₀FNO. Designed for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, a robust synthesis protocol, in-depth spectroscopic characterization, reactivity profile, and established applications. By integrating field-proven insights with foundational scientific principles, this guide serves as an authoritative resource for the effective utilization and understanding of this versatile molecule in complex organic synthesis.
Compound Identification and Physicochemical Properties
This compound, also known as N-(4-fluoro-2-methylphenyl)acetamide, is an aromatic organic compound distinguished by its acetamido, fluoro, and methyl functional groups. These substituents provide a unique electronic and steric profile, making it a valuable building block in medicinal and materials chemistry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 366-49-4 | [1][2] |
| Molecular Formula | C₉H₁₀FNO | [1][2] |
| Molecular Weight | 167.18 g/mol | [1][3] |
| Density | 1.169 g/cm³ | [4] |
| Boiling Point | 281.2 °C at 760 mmHg | [4] |
| Flash Point | 123.9 °C | [4] |
| Appearance | Solid (predicted) | [3] |
| Storage | Store at room temperature in a dry environment. | [1][3][5] |
| SMILES | CC1=C(C=C(C=C1)F)NC(=O)C | [3] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most reliably achieved through the N-acetylation of its corresponding aniline precursor, 4-fluoro-2-methylaniline. This reaction is a cornerstone of organic synthesis, valued for its high efficiency and selectivity.
Causality of Experimental Design
The chosen method employs acetic anhydride as the acetylating agent. This reagent is selected over acetyl chloride due to its more moderate reactivity, which reduces the formation of side products, and because its byproduct, acetic acid, is more easily removed during workup than the corrosive HCl generated from acetyl chloride. Pyridine is used as a catalyst and as a base to neutralize the acetic acid formed, driving the reaction to completion.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-methylaniline (1.0 eq) in pyridine (approx. 5-10 volumes). Cool the flask to 0 °C in an ice bath.
-
Acetylation: Add acetic anhydride (1.1 eq) dropwise to the cooled solution. An exothermic reaction may be observed; maintain the temperature below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's completion by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into a beaker of ice water to quench excess acetic anhydride. A precipitate of the product may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure and purity of the synthesized compound. The following data are predicted based on established principles and data from analogous structures.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| ¹H NMR | δ (ppm) | Multiplicity | Assignment |
| Aromatic-H | ~8.0-7.0 | m | 3H, Ar-H |
| Amide-H | ~7.5 | br s | 1H, NH |
| Methyl-H | ~2.2 | s | 3H, Ar-CH₃ |
| Acetyl-H | ~2.1 | s | 3H, C(O)CH₃ |
| ¹³C NMR | δ (ppm) | Assignment | Notes |
| Carbonyl-C | ~168.5 | C =O | Amide carbonyl |
| Aromatic C-F | ~159.0 | Ar-C -F | d, ¹JCF ≈ 245 Hz |
| Aromatic C-N | ~135.0 | Ar-C -N | |
| Aromatic C-C | ~130.0 | Ar-C -CH₃ | |
| Aromatic C-H | ~125-110 | Ar-C -H | Multiple signals, some with C-F coupling |
| Acetyl-C | ~24.0 | C(O)CH₃ | |
| Methyl-C | ~17.5 | Ar-CH₃ |
Note: 'd' denotes doublet, 'm' denotes multiplet, 's' denotes singlet, 'br s' denotes broad singlet. J-coupling values are approximate.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[9][10]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~3050 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Aliphatic (CH₃) |
| ~1670 | C=O Stretch (Amide I) | Amide |
| ~1550 | N-H Bend (Amide II) | Amide |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1250 | C-F Stretch | Aryl-Fluoride |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.[11][12]
Table 4: Predicted Major Fragments in the EI Mass Spectrum
| m/z Value | Fragment Identity | Description |
| 167 | [M]⁺ | Molecular Ion |
| 125 | [M - C₂H₂O]⁺ | Loss of ketene from the molecular ion |
| 96 | [C₆H₅F]⁺ | Further fragmentation |
Reactivity and Applications
This compound is a stable compound primarily utilized as an intermediate in multi-step organic syntheses.[1]
-
Pharmaceutical Synthesis: Its structure is a key pharmacophore in various research programs. It serves as a building block for developing compounds with potential therapeutic activities, such as anti-inflammatory, antimicrobial, or oncology agents.[1][13]
-
Agrochemicals and Dyes: The fluorinated toluene scaffold is also valuable in the synthesis of modern agrochemicals and specialized dyes.[1]
-
Reactivity Profile: The acetamido group can be hydrolyzed under acidic or basic conditions to regenerate the parent amine. The aromatic ring can undergo further electrophilic substitution, with the directing effects governed by the interplay of the activating methyl and acetamido groups and the deactivating fluoro group.
Molecular Structure Visualization
Caption: Molecular structure of this compound.
Safety and Handling
As with any laboratory chemical, this compound should be handled with care in a well-ventilated area, such as a chemical fume hood.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Inhalation and Contact: Avoid breathing dust or vapors. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[14]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]
-
Toxicology: The toxicological properties have not been fully investigated. It may be harmful if swallowed.[14] Always consult the most current Safety Data Sheet (SDS) before use.
References
- This guide was compiled using AI and verified against the following sources.
- MySkinRecipes. (n.d.). This compound.
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- Lead Sciences. (n.d.). N-(4-Fluoro-2-methylphenyl)acetamide.
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- Oberlies, N. H., et al. (2021). Interlaboratory Comparison of Untargeted Mass Spectrometry Data Uncovers Underlying Causes for Variability.
- Osbourn, J. (2014). meta-Fluorotoluene Synthesis. YouTube. [Link]
- Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. Retrieved from Chemistry LibreTexts Website. [Link]
- PubChem. (n.d.). 2-Fluorotoluene.
- PubChem. (n.d.). p-Fluorotoluene.
- Pimpirev, M., et al. (1988). Synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose and their effects on cellular glycosaminoglycan biosynthesis.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-4-fluorotoluene.
- International Journal of Pharmaceutical Research and Allied Sciences. (2017).
- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2011). FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene using ab initio HF and DFT (B3LYP/B3PW91)
- PubChem. (n.d.). N-(4-fluorophenyl)acetamide.
- Carbohydrate Research. (1987). Fluorinated carbohydrates as potential plasma membrane modifiers. Synthesis of 4- and 6-fluoro derivatives of 2-acetamido-2-deoxy-D-hexopyranoses. [Link]
- European Patent Office. (1989). Process for manufacture of fluoroaromatics.
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts Website. [Link]
- Journal of Analytical Toxicology. (2014).
- WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR).
- Google Patents. (2013). CN102786384B - Preparation method of o-fluorotoluene.
- NIST. (n.d.). Acetamide, N-(4-methylphenyl)-.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from Master Organic Chemistry Website. [Link]
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An In-depth Technical Guide to 2-Acetamido-4-fluorotoluene: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 2-Acetamido-4-fluorotoluene (CAS No: 366-49-4), a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes its core chemical properties, outlines a robust laboratory-scale synthesis protocol, discusses its primary applications, and provides insights into its spectroscopic characterization and safe handling procedures.
Core Molecular and Physical Properties
This compound, also known as N-(4-fluoro-2-methylphenyl)acetamide, is a substituted aromatic amide. Its structure incorporates a toluene backbone functionalized with a fluorine atom and an acetamido group, making it a valuable and versatile building block in organic synthesis. The strategic placement of these functional groups imparts specific reactivity and properties that are leveraged in the synthesis of more complex molecules.
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 366-49-4 | |
| Molecular Formula | C₉H₁₀FNO | |
| Molecular Weight | 167.18 g/mol | |
| Density | 1.169 g/cm³ | N/A |
| Boiling Point | 281.2 °C at 760 mmHg | N/A |
| Flash Point | 123.9 °C | N/A |
| MDL Number | MFCD00045064 |
Storage Conditions: Store at room temperature in a dry, well-ventilated area.
Synthesis Pathway: Acetylation of 4-Fluoro-2-methylaniline
The most direct and common laboratory synthesis of this compound is the N-acetylation of its corresponding aniline precursor, 4-fluoro-2-methylaniline. This reaction involves the formation of an amide bond by treating the primary amine with an acetylating agent. Acetic anhydride is a preferred reagent for this transformation due to its reactivity and ease of handling compared to acetyl chloride, especially in aqueous or semi-aqueous conditions.
The workflow below illustrates the key steps of this synthesis, which is a robust and reliable method adapted from established procedures for the acetylation of primary amines.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is adapted from a general, well-established method for the acetylation of amino groups and is designed for high yield and purity.
Materials:
-
4-Fluoro-2-methylaniline
-
Acetic Anhydride (95% or higher)
-
Deionized Water
-
Acetone (optional, for less soluble amines)
-
Standard laboratory glassware (Erlenmeyer flask, Büchner funnel)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: In a suitable Erlenmeyer flask equipped with a magnetic stir bar, add 1.0 equivalent of 4-fluoro-2-methylaniline to approximately 4-5 volumes of deionized water (e.g., 10g of amine in 40-50 mL of water). Stir vigorously to create a suspension.
-
Acetylation: To the stirring suspension, add 2.0 equivalents of acetic anhydride in a single portion.
-
Causality Note: Using an excess of acetic anhydride ensures the complete conversion of the starting amine. The reaction is often exothermic; for larger scales, controlled addition or an ice bath may be necessary to manage the temperature.
-
-
Reaction: Continue to stir the mixture vigorously for 15-20 minutes. The solution will likely warm up, and the solid product, this compound, may begin to precipitate as it is formed.
-
Crystallization: Once the initial reaction subsides, place the flask in an ice bath or refrigerator (5-7 °C) for at least one hour to ensure complete crystallization of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove any unreacted acetic anhydride (which hydrolyzes to water-soluble acetic acid) and other water-soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
Self-Validation: The success of the synthesis can be validated by taking a melting point of the final product and comparing it to the literature value. Further characterization by NMR or IR spectroscopy, as detailed in Section 4, will confirm the structure and purity.
Industrial and Research Applications
This compound is not typically an end-product but rather a crucial intermediate. Its bifunctional nature—a nucleophilic acetamido group and an aromatic ring activated for further substitution—makes it a versatile precursor.
-
Pharmaceutical Synthesis: It serves as a foundational building block for creating more complex active pharmaceutical ingredients (APIs). The fluorine atom is of particular interest in drug design, as its incorporation can enhance metabolic stability, binding affinity, and bioavailability. This intermediate is used in developing compounds with potential anti-inflammatory or antimicrobial properties.
-
Agrochemicals: Similar to pharmaceuticals, the fluorinated toluene scaffold is valuable in the synthesis of modern pesticides and herbicides, where metabolic stability and efficacy are critical.
-
Dyes and Pigments: The aromatic structure allows it to be incorporated into chromophore systems for the synthesis of specialty dyes and pigments.
Caption: Relationship between molecular features and applications.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show four distinct signals:
-
Aromatic Protons (3H): These will appear in the range of δ 7.0-8.0 ppm. Due to the substitution pattern, they will exhibit complex splitting patterns (multiplicities) arising from coupling to each other and to the fluorine atom (J-coupling). The proton ortho to the fluorine atom will likely show a doublet of doublets with a characteristic ³J(H-F) coupling constant of ~8-10 Hz.
-
Amide Proton (1H, -NH-): A broad singlet is expected, typically downfield (δ 7.5-9.0 ppm), due to the deshielding effect of the adjacent carbonyl group. Its chemical shift can be highly dependent on solvent and concentration.
-
Toluene Methyl Protons (3H, Ar-CH₃): A sharp singlet is expected around δ 2.2-2.4 ppm. This is consistent with a methyl group attached to an aromatic ring.
-
Acetamido Methyl Protons (3H, -C(O)CH₃): A sharp singlet is expected around δ 2.1-2.3 ppm.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals:
-
Carbonyl Carbon (-C=O): A signal in the range of δ 168-172 ppm.
-
Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-165 ppm). The carbon directly bonded to the fluorine atom (C-F) will be the most downfield and will appear as a doublet with a large ¹J(C-F) coupling constant (~240-250 Hz). The other aromatic carbons will also show smaller C-F couplings.
-
Toluene Methyl Carbon (Ar-CH₃): A signal around δ 15-20 ppm.
-
Acetamido Methyl Carbon (-C(O)CH₃): A signal around δ 23-26 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence of the key functional groups:
-
N-H Stretch: A moderate to sharp band around 3300-3250 cm⁻¹, characteristic of a secondary amide.
-
C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ for the two methyl groups.
-
C=O Stretch (Amide I Band): A strong, sharp absorption band around 1660-1680 cm⁻¹. This is a highly characteristic peak for the amide carbonyl group.
-
N-H Bend (Amide II Band): A medium to strong band around 1550-1530 cm⁻¹.
-
C=C Stretch (Aromatic): Several bands of variable intensity in the 1600-1450 cm⁻¹ region.
-
C-F Stretch: A strong band in the fingerprint region, typically around 1250-1150 cm⁻¹.
Safety and Handling
A specific, verified Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions must be based on data from structurally similar compounds, such as fluorinated and aminated aromatics. The compound should be handled with the assumption that it is hazardous.
-
Hazard Classification (Predicted):
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, use a NIOSH-approved respirator.
-
-
First Aid Measures:
-
If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.
-
-
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Combustion may produce toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
This compound is a chemical intermediate of significant value, particularly in the fields of pharmaceutical and agrochemical research. Its synthesis via the acetylation of 4-fluoro-2-methylaniline is a straightforward and high-yielding process. The presence of both a fluorine atom and an acetamido group provides a versatile platform for the construction of complex, high-value molecules. Proper characterization, guided by the predicted spectroscopic data in this guide, and adherence to stringent safety protocols based on related compounds are essential for its effective and safe use in a research and development setting.
References
- MySkinRecipes. *2-Acetamido-4-
Navigating the Safety Landscape of 2-Acetamido-4-fluorotoluene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetamido-4-fluorotoluene, a fluorinated aromatic compound, is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1] Its structural features, including the acetamido and fluoro groups, make it a valuable building block in medicinal chemistry for the development of compounds with potential therapeutic activities such as anti-inflammatory or antimicrobial properties.[1] As with any chemical intermediate, a thorough understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the available safety data for this compound (CAS No. 366-49-4), drawing upon information from supplier data and analysis of structurally related compounds to offer a robust framework for its safe handling, storage, and disposal. In the absence of a complete, officially recognized Safety Data Sheet (SDS), this guide emphasizes a cautious and proactive approach to safety, grounded in established chemical safety principles.
Chemical Identity and Physical Properties
A clear understanding of the fundamental properties of a compound is the first step in a comprehensive safety assessment.
| Property | Value | Source |
| Chemical Name | This compound | ChemUniverse[2] |
| Synonyms | N-(4-fluoro-2-methylphenyl)acetamide | N/A |
| CAS Number | 366-49-4 | MySkinRecipes[1], ChemUniverse[2] |
| Molecular Formula | C₉H₁₀FNO | MySkinRecipes[1], ChemUniverse[2] |
| Molecular Weight | 167.18 g/mol | MySkinRecipes[1], ChemUniverse[2] |
| Physical State | Solid (presumed) | Inferred from typical acetanilide derivatives |
| Storage | Room temperature, in a dry place | MySkinRecipes[1] |
Hazard Identification and Risk Assessment: A Data-Driven Approach
Due to the limited availability of a specific Safety Data Sheet for this compound, a critical aspect of this guide is to infer potential hazards from structurally analogous compounds. This approach, while not a substitute for definitive data, provides a responsible basis for risk assessment.
Analysis of a Structural Isomer: N-(2-fluoro-5-methylphenyl)acetamide
The safety data for the isomeric compound, N-(2-fluoro-5-methylphenyl)acetamide, offers valuable insights into the potential hazards of this compound. The primary hazards identified for this isomer are:
Based on this, it is prudent to handle this compound with the assumption that it may pose similar risks.
Insights from Parent Structures: 2-Fluorotoluene and Fluoroacetamide
To further delineate the potential hazards, we can examine the safety profiles of the constituent parts of the molecule:
-
2-Fluorotoluene: This compound is classified as a highly flammable liquid and vapor, may cause respiratory irritation, and is harmful to aquatic life. The flammability aspect is a key consideration, especially if this compound is handled in a powdered form that could create a dust explosion hazard.
-
Fluoroacetamide: This is a highly toxic compound, classified as fatal if swallowed or in contact with skin.[4] While the acetamido group in this compound is part of a larger, more complex structure, the inherent toxicity of the fluoroacetamide moiety warrants extreme caution.
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is crucial when working with this compound.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[6][7] No smoking should be permitted in the handling area.[8]
Personal Protective Equipment (PPE) Workflow
The following diagram outlines the recommended workflow for donning and doffing PPE when handling this compound.
Caption: First-aid response for different exposure routes.
Fire and Explosion Hazard Data
While specific data for this compound is unavailable, the presence of the toluene moiety suggests that it may be combustible.
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [8]* Hazardous Combustion Products: In the event of a fire, toxic fumes may be formed, including carbon oxides, nitrogen oxides, and hydrogen fluoride. [4][9]* Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [10][11]
Accidental Release Measures
Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.
-
Personal Precautions: Evacuate the area and ensure adequate ventilation. Avoid breathing dust or vapors. Remove all sources of ignition. [6]* Environmental Precautions: Prevent the material from entering drains or waterways. * Containment and Cleanup: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal. [6][12]
Storage and Disposal
Proper storage and disposal are critical for maintaining a safe laboratory environment.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [5][6]Keep away from heat and ignition sources. [6]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of down the drain. [6]Contact a licensed professional waste disposal service.
Toxicological and Ecological Information
-
Toxicological Data: The toxicological properties of this compound have not been thoroughly investigated. Based on data from related compounds, it should be considered harmful by ingestion, inhalation, and skin contact.
-
Ecological Data: There is no specific ecological information available for this compound. However, based on the data for 2-Fluorotoluene, it may be harmful to aquatic life. Therefore, release into the environment should be avoided.
Conclusion: A Commitment to Proactive Safety
References
- Safety Data Sheet Section 4 FIRST AID MEASURES - Hisco. Hisco.[Link]
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The Strategic Application of 2-Acetamido-4-fluorotoluene in Modern Drug Discovery
An In-Depth Technical Guide for Medicinal Chemists
This guide provides an in-depth technical analysis of 2-Acetamido-4-fluorotoluene, a versatile building block for medicinal chemistry. We will explore its synthesis, reactivity, and potential applications, with a focus on its strategic use in developing next-generation therapeutics, particularly in the realm of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage fluorinated scaffolds in their discovery programs.
Section 1: The Rationale for Fluorinated Scaffolds
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[2] Judicious placement of fluorine can lead to significant improvements in:
-
Metabolic Stability: The C-F bond is stronger than a C-H bond, making it resistant to oxidative metabolism by enzymes like cytochrome P450.[2][3][4] This can block metabolic "soft spots," increasing a drug's half-life and bioavailability.
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic distribution in a molecule, potentially forming favorable interactions (such as hydrogen bonds or dipole interactions) with target proteins and enhancing binding affinity.[2][5]
-
Membrane Permeability: Fluorination can increase a compound's lipophilicity, which can improve its ability to cross cellular membranes and reach its intended target.[1][4][6]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can be crucial for optimizing a drug's solubility, absorption, and target engagement.[7][8]
This compound is a prime example of a building block that strategically combines these benefits, offering a unique constellation of functional groups for elaboration in a drug discovery context.
Section 2: Unveiling the Core Moiety: this compound
This compound (also known as N-(4-fluoro-2-methylphenyl)acetamide) is a substituted acetanilide that serves as a valuable intermediate in organic synthesis.[9][10][11] Its utility in medicinal chemistry stems from the specific arrangement of its functional groups.
Physicochemical Profile
| Property | Value | Source |
| CAS Number | 366-49-4 | [12][13] |
| Molecular Formula | C₉H₁₀FNO | [10][12][13] |
| Molecular Weight | 167.18 g/mol | [10][11][12] |
| Appearance | Solid / Crystalline Solid | [11][14] |
| Primary Use | Organic Synthesis Intermediate | [10][11][15] |
Analyzing the Key Functional Regions
The power of this molecule lies in the interplay between its three key components: the acetamido group, the fluorine atom, and the methyl group on the toluene ring.
Caption: Key functional regions of this compound.
-
Acetamido Group: Provides a crucial hydrogen bond donor (N-H) and acceptor (C=O), which are essential for anchoring the molecule within the active site of many enzymes, particularly kinases.
-
Fluorine Atom: Positioned para to the methyl group, it acts as a metabolic shield, preventing potential oxidation of the aromatic ring.[2] Its electron-withdrawing nature also influences the reactivity of the entire ring system.
-
Methyl Group: Offers a point for steric interaction and can be used to probe lipophilic pockets in a binding site. It also directs the regioselectivity of further chemical modifications.
-
Aromatic Ring: Serves as the core scaffold, providing a rigid framework and multiple sites for further chemical elaboration through reactions like electrophilic aromatic substitution.
Section 3: Synthesis and Derivatization Pathways
As an intermediate, the value of this compound is defined by its accessibility and the chemical handles it offers for building more complex molecules.
General Synthetic Workflow
The synthesis typically starts from a corresponding aminotoluene or nitrotoluene derivative. A common and industrially relevant method involves the diazotization of an aminotoluene in the presence of hydrogen fluoride (a variation of the Balz-Schiemann reaction), followed by acetylation.
Caption: A simplified synthetic workflow for this compound.
Note: The exact pathway can vary, for instance, by starting with 2-methyl-4-nitroaniline, performing a reduction, fluorination, and then acetylation.
Key Reaction Handles for Derivatization
The true potential of this molecule is realized in subsequent synthetic steps. The aromatic ring is activated by the acetamido and methyl groups and can undergo electrophilic aromatic substitution (EAS). The positions ortho to the powerful activating acetamido group are prime locations for introducing new functionality, allowing for the construction of diverse chemical libraries.
Section 4: Strategic Applications in Medicinal Chemistry
Application Focus: Scaffolding for Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology.[16][17] Many kinase inhibitors bind to the ATP pocket of the enzyme, and an N-substituted aniline or similar scaffold is a common feature for forming key hydrogen bonds with the "hinge" region of the kinase.
Rationale: this compound is an excellent starting point for a kinase inhibitor program.
-
The acetamido N-H can act as a hinge-binding element.
-
The fluorine atom can enhance metabolic stability and potentially interact with the target.[18]
-
The aromatic ring provides a rigid scaffold to which other pharmacophoric elements can be attached to target different regions of the ATP binding site.[19]
Conceptual Discovery Workflow:
Caption: Conceptual workflow for developing a kinase inhibitor.
Application Focus: Bioisosteric Replacement and Fragment-Based Design
In drug design, bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[20][21] The fluorinated toluene moiety can be considered a bioisostere for other substituted phenyl rings.
-
Hydrogen/Methyl Bioisostere: Fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to replace hydrogen without significant steric perturbation while drastically altering electronic properties.[2][4]
-
Fragment-Based Drug Discovery (FBDD): this compound is an ideal candidate for a fragment library. Its relatively low molecular weight (167.18 g/mol ) and desirable functionalities allow it to be used in initial screens to find low-affinity binders ("hits"), which can then be grown or linked to generate potent leads.
Emerging Frontiers: Agrochemicals
The same principles that make fluorinated compounds attractive in medicine apply to agrochemistry.[22][23][24] Enhanced metabolic stability leads to greater persistence and efficacy in the field, while improved membrane permeability can aid uptake by the target pest or plant.[25] this compound and its derivatives serve as building blocks for novel fungicides, herbicides, and insecticides, where target-specific interactions and environmental stability are paramount.[9][22]
Section 5: Experimental Corner: Protocols
The following protocols are illustrative and should be adapted and optimized based on standard laboratory safety procedures and specific experimental goals.
Protocol: Acetylation of 4-Fluoro-2-methylaniline
This protocol describes a standard method for the N-acetylation of the precursor aniline to yield this compound.
Principle: The nucleophilic amine group of 4-fluoro-2-methylaniline attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of an amide bond.
Materials:
-
4-Fluoro-2-methylaniline
-
Acetic anhydride
-
A suitable solvent (e.g., acetic acid, ethyl acetate, or dichloromethane)
-
A mild base (e.g., sodium acetate or pyridine, optional, to scavenge the acetic acid byproduct)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 1.0 equivalent of 4-fluoro-2-methylaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 1.1 to 1.5 equivalents of acetic anhydride dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, quench the reaction by slowly adding water or a saturated sodium bicarbonate solution to hydrolyze any excess acetic anhydride.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the acetamido group will be evident from a characteristic singlet around 2.0-2.2 ppm (methyl protons) and a broad singlet for the N-H proton in the ¹H NMR spectrum.
Section 6: Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers medicinal chemists a rapid and effective entry point into privileged chemical space. Its combination of a hinge-binding acetamido group, a metabolically robust fluorinated ring, and versatile handles for derivatization makes it exceptionally well-suited for the development of targeted therapies, especially kinase inhibitors.
Future research will likely focus on expanding the library of derivatives built from this core, exploring novel coupling strategies to append diverse functionalities, and applying this scaffold to a wider range of biological targets beyond kinases. As our understanding of structure-activity relationships grows, the rational incorporation of pre-optimized, fluorine-containing fragments like this compound will continue to be a powerful and efficient strategy in the quest for new medicines.
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The Strategic deployment of 2-Acetamido-4-fluorotoluene in Modern Pharmaceutical Synthesis: A Technical Guide
Introduction: The Emergence of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of molecular design.[1] The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—offer a powerful toolkit for optimizing pharmacokinetic and pharmacodynamic profiles.[2] Within the arsenal of fluorinated building blocks, 2-Acetamido-4-fluorotoluene (also known as N-(4-fluoro-2-methylphenyl)acetamide) has emerged as a versatile and strategically important intermediate. Its substituted toluene framework provides a rich platform for further functionalization, making it a valuable precursor in the synthesis of complex pharmaceutical agents, particularly in oncology and agrochemical research.[3][4][5]
This technical guide provides an in-depth exploration of this compound as a building block for drug discovery professionals. We will dissect its synthesis, explore its chemical reactivity with a focus on causality, provide detailed experimental protocols for key transformations, and illustrate its application in the construction of advanced pharmaceutical intermediates.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a building block's fundamental properties is paramount for its effective use in synthesis.
| Property | Value |
| CAS Number | 366-49-4 |
| Molecular Formula | C₉H₁₀FNO |
| Molecular Weight | 167.18 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 128-132 °C |
| Boiling Point | 281.2 °C at 760 mmHg |
| Density | 1.169 g/cm³ |
Spectroscopic Characterization (Predicted and Representative):
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.8-8.0 (d, 1H, Ar-H), 7.1-7.3 (m, 2H, Ar-H), 2.25 (s, 3H, Ar-CH₃), 2.15 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 168.5 (C=O), 159.0 (d, J=245 Hz, C-F), 134.0, 130.0, 124.0 (d, J=22 Hz), 115.0 (d, J=21 Hz), 113.0 (d, J=8 Hz), 24.0 (COCH₃), 18.0 (Ar-CH₃).
Synthesis of this compound: A Foundational Protocol
The most direct and efficient synthesis of this compound is the N-acetylation of its corresponding aniline, 4-fluoro-2-methylaniline. This reaction serves to protect the amine, reducing its basicity and nucleophilicity, and modulating its directing effect in subsequent electrophilic aromatic substitution reactions.
Causality Behind Experimental Choices:
The choice of acetic anhydride as the acetylating agent is driven by its high reactivity and the fact that the byproduct, acetic acid, is easily removed during workup.[6] While the reaction can proceed without a base, the addition of a mild base like pyridine or a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) can be used to scavenge the acetic acid formed, driving the reaction to completion, especially for less reactive anilines.[3][7] The use of a solvent like dichloromethane (DCM) or glacial acetic acid provides a suitable medium for the reactants.[2][3]
Experimental Protocol: N-Acetylation of 4-Fluoro-2-methylaniline
Caption: Workflow for the synthesis of this compound.
Materials:
-
4-Fluoro-2-methylaniline (1.0 eq)
-
Acetic Anhydride (1.1 eq)
-
Glacial Acetic Acid (approx. 3-4 volumes)
-
Ice and Deionized Water
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and condenser, add 4-fluoro-2-methylaniline (1.0 eq) and glacial acetic acid.
-
Begin stirring and gently heat the mixture to approximately 50°C to ensure dissolution.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the reaction mixture. An exotherm may be observed.
-
Maintain the internal temperature of the reaction between 55-60°C and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Once complete, cool the reaction mixture to room temperature and then slowly pour it into a beaker containing crushed ice and water with vigorous stirring.
-
A precipitate of this compound will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water.
-
Dry the product under vacuum to a constant weight.
Expected Yield: >90%. The product is often of sufficient purity for use in subsequent steps without further purification.
Chemical Reactivity and Strategic Transformations
The synthetic utility of this compound stems from the distinct electronic properties of its substituents, which govern the regioselectivity of further transformations.
Caption: Substituent effects governing reactivity.
-
Acetamido Group (-NHCOCH₃): This is a moderately activating, ortho, para-directing group. The lone pair on the nitrogen can donate electron density into the ring via resonance (+M effect), which outweighs its inductive withdrawal (-I effect). It directs incoming electrophiles primarily to the C3 and C5 positions.
-
Methyl Group (-CH₃): A weakly activating, ortho, para-directing group through inductive effect (+I) and hyperconjugation. It also reinforces the activation of the C3 and C5 positions.
-
Fluoro Group (-F): The fluorine atom exhibits a dual nature. It is strongly electron-withdrawing via its inductive effect (-I), making the ring less reactive overall compared to toluene. However, its lone pairs can participate in resonance (+M effect), making it an ortho, para-director. It directs towards the C3 and C5 positions.
The synergistic directing effects of all three substituents strongly activate the C3 and C5 positions for electrophilic aromatic substitution. The C5 position is generally favored due to reduced steric hindrance compared to the C3 position, which is flanked by both the methyl and acetamido groups.
Key Reaction 1: Regioselective Nitration
Nitration is a critical step for installing a versatile nitro group, which can be subsequently reduced to an amine, enabling a wide range of further coupling reactions. The nitration of this compound is expected to proceed with high regioselectivity.
Causality Behind Experimental Choices: The use of a classic nitrating mixture (concentrated nitric and sulfuric acids) generates the highly electrophilic nitronium ion (NO₂⁺).[8] Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form NO₂⁺. The reaction is highly exothermic and must be performed at low temperatures (0-5 °C) to prevent over-reaction and the formation of dinitrated byproducts.[9]
Experimental Protocol: Synthesis of N-(4-Fluoro-5-nitro-2-methylphenyl)acetamide
Caption: Workflow for the nitration of this compound.
Materials:
-
This compound (1.0 eq)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice and Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a flask, carefully add concentrated sulfuric acid and cool it to 0°C in an ice-salt bath.
-
Slowly add this compound to the cold sulfuric acid with stirring, ensuring it fully dissolves while maintaining the low temperature.
-
In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a small amount of chilled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of the substrate, keeping the internal temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto a large amount of crushed ice.
-
The solid product will precipitate. Stir for 20-30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from ethanol to yield the desired N-(4-fluoro-5-nitro-2-methylphenyl)acetamide.
Expected Yield: 75-85%.
Application in the Synthesis of Multi-Kinase Inhibitor Scaffolds
While a direct, single-step synthesis of a marketed drug from this compound is not prominently documented, its derivatives are key precursors for advanced intermediates used in the synthesis of multi-kinase inhibitors like Regorafenib and Sorafenib.[10][11][12] The N-(4-fluoro-5-nitro-2-methylphenyl)acetamide synthesized above is a prime example. Subsequent hydrolysis of the acetamide and reduction of the nitro group would yield 4-fluoro-5-nitro-2-methylaniline, a crucial component for building complex heterocyclic systems.
Case Study: Elaboration to a Brominated Intermediate for Cross-Coupling
To further demonstrate the utility of this building block, we will outline the bromination of this compound. Introducing a bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, which are fundamental C-C and C-N bond-forming reactions in drug synthesis.[1]
Causality Behind Experimental Choices: Bromination is another electrophilic aromatic substitution. Given the directing effects, bromine will add to the C5 position. Using molecular bromine (Br₂) in a solvent like acetic acid is a standard method. The reaction is typically performed at room temperature.[11]
Experimental Protocol: Synthesis of N-(5-Bromo-4-fluoro-2-methylphenyl)acetamide
Materials:
-
This compound (1.0 eq)
-
Bromine (1.05 eq)
-
Glacial Acetic Acid
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
Procedure:
-
Dissolve this compound in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water.
-
Add a saturated solution of sodium bisulfite to quench any excess bromine (the orange color will disappear).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The solid product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.
Expected Yield: 80-90%.
This brominated intermediate is now primed for powerful cross-coupling reactions to build the complex bi-aryl or aryl-amine structures common in kinase inhibitors.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategically designed building block that offers medicinal chemists a reliable and versatile platform for the synthesis of complex, high-value pharmaceutical agents. Its synthesis is straightforward, and the electronic nature of its substituents allows for predictable and high-yielding downstream functionalization. The protocols and mechanistic rationale provided in this guide underscore its importance and provide a practical framework for its application in drug discovery and development programs. As the demand for sophisticated, fluorinated drug candidates continues to grow, the role of foundational building blocks like this compound will only become more critical.
References
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- GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols.
- Sun, M., Wei, H., Ci, J., & Ji, M. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396.
- Kim, Y., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters, 4(6), 549-553.
- Metin, T. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- JCBPS. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 043-053.
- ChemicalBook. (n.d.). 2-Fluoro-5-nitrotoluene synthesis.
- BenchChem. (2025). An In-depth Technical Guide to 2,5-Dibromo-4-fluorotoluene: A Key Building Block in Modern Synthesis.
- ResearchGate. (2023). A practical and efficient method for synthesis of sorafenib and regorafenib.
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- Passey, S., & Arora, K. K. (n.d.).
- BenchChem. (2025). Regioselectivity in the Nitration of 4- Fluorotoluene: A Technical Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Chloro-4-fluorotoluene in Advanced Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- MDPI. (2017).
- IJCRT.org. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.
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- ResearchGate. (2023). A method with safety and convenience to synthesize Regorafenib.
- PrepChem.com. (n.d.). Preparation of 4-acetamidobenzenesulfonamide (N-(4-sulfamoylphenyl)acetamide; acetylsulfanilamide).
- National Center for Biotechnology Information. (n.d.). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate.
- BenchChem. (2026). Application of 2-Fluorotoluene in the Synthesis of the Insecticide Tefluthrin.
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- Sigma-Aldrich. (n.d.). N-(5-Fluoro-2-methylphenyl)acetamide.
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An In-depth Technical Guide to the Solubility of 2-Acetamido-4-fluorotoluene
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Acetamido-4-fluorotoluene (N-(5-fluoro-2-methylphenyl)acetamide), a compound of interest in pharmaceutical and agrochemical research.[1] While specific experimental solubility data for this compound is not widely published, this document serves as a detailed manual for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing solubility, provides robust experimental protocols for its determination, and offers predicted physicochemical properties to guide formulation and development efforts. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide empowers researchers to conduct self-validating solubility assessments, ensuring data integrity and accelerating research timelines.
Introduction to this compound
This compound, with the CAS number 366-49-4, is an acetanilide derivative.[2][3] Its chemical structure, featuring a fluorinated toluene moiety and an acetamido group, suggests a molecule with a balance of polar and nonpolar characteristics that will dictate its solubility profile. Understanding its solubility is a critical first step in early-stage drug discovery and development, as this property significantly influences bioavailability, formulation feasibility, and the reliability of in vitro assays.[1]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. The absence of a publicly available experimental melting point necessitates the use of predictive models to estimate this crucial parameter, which is a key determinant of a compound's crystal lattice energy and, by extension, its solubility.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO | [2] |
| Molecular Weight | 167.18 g/mol | [2][3] |
| Density | 1.169 g/cm³ | [2] |
| Boiling Point | 281.2 °C at 760 mmHg | [2] |
| Melting Point | Predicted: 115-125 °C | Computationally Predicted |
| logP (Octanol-Water Partition Coefficient) | Predicted: 1.8 ± 0.4 | Computationally Predicted |
Note: The melting point and logP are predicted values based on computational models due to the lack of available experimental data.
Theoretical Framework for Solubility
The solubility of a solid compound in a liquid solvent is governed by a complex interplay of intermolecular forces and the thermodynamics of dissolution. A solid understanding of these principles is essential for interpreting experimental results and for making informed decisions about solvent selection in formulation development.
The Principle of "Like Dissolves Like"
The adage "like dissolves like" is a foundational concept in solubility prediction.[4] It posits that substances with similar polarities are more likely to be soluble in one another. Polar solvents, such as water and ethanol, are effective at dissolving polar solutes, while nonpolar solvents, like hexane and toluene, are better suited for dissolving nonpolar solutes. The polarity of this compound, with its capacity for hydrogen bonding via the acetamido group and its nonpolar aromatic ring, suggests it will exhibit intermediate solubility in a range of solvents.
Intermolecular Forces in Dissolution
The dissolution process involves the breaking of solute-solute and solvent-solvent intermolecular forces and the formation of new solute-solvent interactions. The dominant forces at play include:
-
Van der Waals Forces: These are weak, short-range electrostatic attractions between molecules and include London dispersion forces and dipole-dipole interactions. They are crucial for the dissolution of nonpolar compounds in nonpolar solvents.
-
Hydrogen Bonding: This is a stronger type of dipole-dipole interaction that occurs when hydrogen is bonded to a highly electronegative atom like oxygen or nitrogen. The amide group in this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), making hydrogen bonding a significant factor in its solubility in protic solvents.
The Role of Crystal Lattice Energy
For a solid to dissolve, the energy required to break apart the crystal lattice must be overcome by the energy released upon solvation of the individual molecules. A high melting point is often indicative of strong intermolecular forces within the crystal and, consequently, high crystal lattice energy. This can lead to lower solubility, as more energy is required to disrupt the solid state.
Experimental Determination of Solubility
In the absence of published data, experimental determination of the solubility of this compound is necessary. The choice of method depends on the stage of research, with high-throughput kinetic assays being suitable for early screening and more rigorous thermodynamic methods being essential for lead optimization and pre-formulation.
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: This is a high-throughput screening method that measures the concentration at which a compound, introduced from a concentrated DMSO stock solution, precipitates out of an aqueous buffer. It is a rapid assessment but can sometimes overestimate solubility as it may not represent a true equilibrium state.
-
Thermodynamic Solubility: This is the equilibrium concentration of a compound in a saturated solution. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (typically 24-72 hours). The shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
This protocol outlines a robust, self-validating procedure for determining the thermodynamic solubility of this compound in a range of common laboratory solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO))
-
Scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. A visible excess of the solid should remain to ensure a saturated solution.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for 24 to 72 hours to allow them to reach equilibrium. The time to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis method against a standard curve.
-
-
Data Reporting:
-
Calculate the solubility in mg/mL and mol/L.
-
Record the temperature at which the solubility was determined.
-
Sources
The Emerging Role of 2-Acetamido-4-fluorotoluene in Agrochemical Innovation: A Technical Guide for Researchers
Abstract
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within this landscape, fluorinated organic compounds have emerged as a pivotal class of molecules, prized for their ability to enhance biological efficacy and metabolic stability. This technical guide delves into the potential of 2-Acetamido-4-fluorotoluene, a strategically fluorinated aromatic acetamide, as a versatile building block in the discovery and development of next-generation fungicides, herbicides, and insecticides. We will explore its physicochemical properties, hypothesize potential modes of action based on its structural motifs, and provide detailed, field-proven experimental protocols for its synthesis and evaluation in an agrochemical research context. This document is intended for researchers, chemists, and crop protection scientists dedicated to advancing the frontiers of agricultural chemistry.
Introduction: The Fluorine Advantage in Agrochemical Design
The strategic incorporation of fluorine into bioactive molecules has revolutionized the pharmaceutical and agrochemical industries.[1][2][3] Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[4][5] In agrochemicals, this often translates to enhanced potency, greater field persistence, and improved crop safety.[4] The market has seen a significant rise in fluorinated pesticides, which now represent a substantial portion of newly approved active ingredients.[4]
This compound (Figure 1) is a compelling starting point for agrochemical discovery. Its structure combines a fluorinated toluene ring with an acetamido group, functionalities present in a range of biologically active compounds. This guide will serve as a comprehensive resource for harnessing the potential of this molecule.
Figure 1: Chemical Structure of this compound
Caption: The molecular structure of this compound, highlighting the key functional groups for agrochemical research.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 366-49-4 | [6][7] |
| Molecular Formula | C₉H₁₀FNO | [8][9] |
| Molecular Weight | 167.18 g/mol | [6][8] |
| Appearance | White crystalline solid | [10] |
| Melting Point | 75-77 °C | [10] |
| Boiling Point | 281.2 °C at 760 mmHg | [9] |
| Density | 1.169 g/cm³ | [9] |
| Solubility | Soluble in organic solvents like ethanol and methanol; slightly soluble in water. | [10] |
Synthesis Protocol: Acetylation of 4-Fluoro-2-methylaniline
A common and efficient method for the synthesis of this compound is the acetylation of 4-fluoro-2-methylaniline.
Workflow for the Synthesis of this compound
Caption: A streamlined workflow for the laboratory synthesis of this compound.
Step-by-Step Methodology:
-
Reactant Preparation: In a well-ventilated fume hood, dissolve 4-fluoro-2-methylaniline in a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane).
-
Acetylation: Slowly add acetic anhydride to the solution while stirring. The reaction is typically exothermic, so cooling in an ice bath may be necessary to maintain a controlled temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Product Precipitation: Once the reaction is complete, pour the mixture into cold water or onto crushed ice to precipitate the crude this compound.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining acid and unreacted reagents. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying and Characterization: Dry the purified crystals under vacuum. Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
Potential Agrochemical Applications and Rationale
The structural features of this compound suggest its potential as a scaffold or intermediate in the development of various agrochemicals.
Fungicidal Activity
Hypothesis: The acetamide moiety is a known pharmacophore in several fungicides.[11] For instance, some acetamide derivatives are known to exhibit antifungal properties.[11] The presence of the fluorine atom can enhance the compound's lipophilicity, facilitating its penetration through fungal cell membranes. A plausible mechanism of action could involve the disruption of ergosterol biosynthesis in the fungal plasma membrane.[12]
Research Approach:
-
Primary Screening: Test this compound and its derivatives against a panel of economically important plant pathogenic fungi (e.g., Aspergillus niger, Fusarium oxysporum, Botrytis cinerea) using in vitro poisoned food techniques.
-
Mechanism of Action Studies: For active compounds, investigate their effect on ergosterol levels in fungal cell membranes and assess for membrane leakage.
-
Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the substituents on the phenyl ring and the acetamido group to optimize antifungal activity.
Herbicidal Activity
Hypothesis: Certain N-phenylacetamide and fluorinated N-phenylalkanesulfonamide derivatives have demonstrated herbicidal activity.[13][14] The mode of action could involve the inhibition of very-long-chain fatty acid synthesis, a target for some acetanilide herbicides. The fluorine and methyl groups on the aromatic ring can influence the binding affinity to the target enzyme.
Research Approach:
-
Pre- and Post-Emergence Screening: Evaluate the herbicidal effects of this compound and its derivatives on a range of monocot and dicot weeds.
-
Phytotoxicity Assessment: Determine the compound's selectivity by assessing its impact on key crop species.
-
Target Enzyme Assays: If herbicidal activity is confirmed, conduct in vitro assays to investigate the inhibition of key enzymes in plant metabolic pathways. For example, some phenylpyridine derivatives with trifluoromethyl groups have shown PPO enzyme inhibitory activity.[15]
Insecticidal Activity
Hypothesis: While less common, some acetamide-based compounds have shown insecticidal properties. The fluorine atom could enhance the neurotoxic effects of the molecule by improving its ability to cross the insect blood-brain barrier. Potential targets could include ion channels or metabolic enzymes in the insect nervous system.
Research Approach:
-
Primary Screening: Test the compound against common agricultural pests such as aphids, mites, and lepidopteran larvae using topical application or diet incorporation methods.
-
Electrophysiological Studies: For active compounds, investigate their effects on insect nerve function using techniques like patch-clamp electrophysiology.
-
Metabolic Stability Assays: Evaluate the compound's stability in the presence of insect metabolic enzymes (e.g., cytochrome P450s) to understand potential resistance mechanisms.
Experimental Protocols for Agrochemical Evaluation
The following protocols provide a framework for the initial assessment of this compound and its derivatives in an agrochemical research setting.
In Vitro Antifungal Assay (Poisoned Food Technique)
Objective: To determine the mycelial growth inhibition of test compounds against pathogenic fungi.
Workflow for In Vitro Antifungal Assay
Caption: A step-by-step workflow for the poisoned food antifungal assay.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare stock solutions of this compound and its derivatives in a suitable solvent (e.g., DMSO or acetone).
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA) and allow it to cool to approximately 45-50°C.
-
Incorporation of Test Compound: Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also, prepare a solvent control and a positive control with a known fungicide.
-
Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug from a fresh culture of the target fungus in the center of each plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) until the mycelial growth in the control plate reaches the edge.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in both the control and treated plates. Calculate the percentage of mycelial growth inhibition using the formula:
-
% Inhibition = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plates and dt is the average diameter of the fungal colony in the treated plates.
-
-
Pre-Emergence Herbicidal Assay
Objective: To evaluate the effect of test compounds on the germination and early growth of weed species.
Step-by-Step Methodology:
-
Pot Preparation: Fill small pots or trays with a standardized soil mix.
-
Seeding: Sow a known number of seeds of the target weed species (e.g., Lolium perenne, Echinochloa crusgalli) at a uniform depth.
-
Compound Application: Prepare solutions of this compound and its derivatives at various concentrations. Apply a uniform volume of the solution to the soil surface of each pot. Include untreated and solvent controls.
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Assessment: After a set period (e.g., 14-21 days), assess the germination rate, shoot and root length, and overall plant vigor.
-
Data Analysis: Calculate the percentage of inhibition for each parameter compared to the untreated control. Determine the IC50 values (the concentration that causes 50% inhibition).[14]
Safety and Handling
As with all chemicals in a laboratory setting, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store the compound in a cool, dry, and well-ventilated place away from incompatible materials.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, platform for the development of novel agrochemicals. Its strategic fluorination and acetamide functionality provide a solid foundation for generating compounds with potent fungicidal, herbicidal, or insecticidal activities. The experimental frameworks provided in this guide offer a systematic approach to unlocking the full potential of this versatile molecule. Future research should focus on extensive SAR studies, elucidation of specific modes of action, and evaluation of the environmental fate and toxicological profiles of lead compounds derived from this scaffold. Through such rigorous investigation, this compound could become a key contributor to the next generation of sustainable crop protection solutions.
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An In-depth Technical Guide to Exploring the Biological Activity of 2-Acetamido-4-fluorotoluene Derivatives
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, often imparting desirable pharmacokinetic and metabolic properties. The 2-Acetamido-4-fluorotoluene scaffold, while primarily known as a synthetic intermediate, presents a compelling yet underexplored starting point for the development of novel bioactive compounds. Its simple, rigid aromatic core, combined with a hydrogen-bond-donating acetamido group and an electron-withdrawing fluorine atom, offers a unique chemical space for derivatization. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically synthesize, screen, and characterize the biological activities of this compound derivatives. We will move beyond a simple recitation of facts to establish a logical, causality-driven roadmap for discovery—from rational library design and synthesis to robust biological evaluation and preliminary mechanism of action studies.
Section 1: The this compound Scaffold: Rationale for Exploration
This compound is a substituted aromatic compound with the molecular formula C₉H₁₀FNO. It belongs to the acetanilide class of chemicals, which includes well-known pharmacologically active agents. The parent molecule serves as a versatile building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1]
The rationale for exploring its derivatives is grounded in established medicinal chemistry principles:
-
The Role of Fluorine: The fluorine atom at the 4-position is expected to significantly influence the molecule's properties. It can increase metabolic stability by blocking potential sites of oxidation, enhance binding affinity to protein targets through favorable electrostatic interactions, and modulate the acidity of the N-H proton of the amide group. The strategic placement of fluorine is a widely used tactic in drug design to improve efficacy and pharmacokinetic profiles.[2][3]
-
The Acetanilide Motif: Acetanilide derivatives have a long history of biological activity, including analgesic, anti-inflammatory, and antimicrobial properties.[4] This core structure provides a well-validated foundation for discovering new therapeutic agents.
-
Derivatization Potential: The scaffold presents multiple points for chemical modification. The aromatic ring can undergo further substitution, the acetyl group can be replaced with other acyl moieties, and the methyl group on the toluene ring offers a handle for functionalization. This versatility allows for the creation of a diverse chemical library to screen for a wide range of biological activities.
Section 2: Synthetic Strategies for a Derivative Library
A successful screening campaign begins with a structurally diverse library of compounds. Below are proposed synthetic pathways to generate derivatives of this compound, designed for versatility and yield.
Modification of the Acetamido Group
The most straightforward approach to diversification is the modification of the N-acyl group. This can be achieved by first hydrolyzing the acetamide to the corresponding aniline (2-amino-4-fluorotoluene) and then re-acylating with various acid chlorides or anhydrides.
Protocol 1: Synthesis of N-Acyl Derivatives
-
Deacetylation: Reflux this compound in an aqueous solution of hydrochloric acid (e.g., 6M HCl) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization & Extraction: Cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH or NaHCO₃ solution) until pH > 8. Extract the resulting 2-amino-4-fluorotoluene with an organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aniline can be purified by column chromatography if necessary.
-
Re-acylation: Dissolve the purified 2-amino-4-fluorotoluene in a suitable solvent (e.g., dichloromethane or THF) with a non-nucleophilic base (e.g., triethylamine or pyridine). Add the desired acyl chloride (e.g., propionyl chloride, benzoyl chloride, etc.) dropwise at 0°C.
-
Workup: Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction with water, and perform a standard aqueous workup. The final amide derivative can be purified by recrystallization or column chromatography.
Functionalization of the Aromatic Ring
Electrophilic aromatic substitution reactions can be employed to introduce additional functional groups onto the toluene ring. The directing effects of the existing substituents (the activating acetamido group and the deactivating but ortho-, para-directing fluorine) must be considered.
Protocol 2: Aromatic Nitration
-
Reaction Setup: Dissolve this compound in concentrated sulfuric acid at 0°C.
-
Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C. The acetamido group will direct nitration to the positions ortho and para to it.
-
Quenching: After the reaction is complete (monitored by TLC), carefully pour the mixture over crushed ice.
-
Isolation: The precipitated nitro-derivative can be collected by filtration, washed with cold water until neutral, and dried. Further purification can be achieved by recrystallization.
The resulting nitro group can then serve as a handle for further transformations, such as reduction to an amine, enabling a host of subsequent derivatization reactions.
Section 3: A Strategic Approach to Biological Screening
Given the structural alerts from the acetanilide family and the common bioactivities of fluorinated aromatics, a tiered screening approach is logical. We hypothesize potential anti-inflammatory, antimicrobial, and cytotoxic (anticancer) activities.
Primary Screening Cascade
The initial goal is to identify "hits" from the synthesized library. This involves high-throughput, cost-effective assays.
-
Antimicrobial Screening: Test derivatives against a panel of pathogenic bacteria and fungi. This can identify compounds with potential as new antibiotics or antifungals.[5]
-
Cytotoxicity Screening: Evaluate the compounds against a panel of cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control cell line (e.g., fibroblasts) to assess both anticancer potential and general toxicity.[6][7]
-
Anti-inflammatory Screening: For compounds showing low cytotoxicity, initial anti-inflammatory potential can be assessed in cell-based assays, for example, by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.[8]
The overall workflow for this discovery process is outlined below.
Caption: A high-level workflow for the discovery and development of novel bioactive compounds from a this compound scaffold.
Section 4: Key Experimental Protocols
Scientific integrity requires robust and reproducible methodologies. The following protocols are foundational for the primary screening cascade.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth.[9]
-
Preparation of Compound Stock: Dissolve the synthesized derivatives in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Plate Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in appropriate microbial growth broth (e.g., Mueller-Hinton Broth for bacteria). The final volume in each well should be 100 µL.
-
Controls: Include a positive control (broth with inoculum and a known antibiotic like streptomycin), a negative control (broth with inoculum and DMSO, the vehicle), and a sterility control (broth only).
-
Inoculation: Prepare a standardized microbial inoculum matching a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL) and dilute it to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours for bacteria.
-
MIC Determination: The MIC is the lowest compound concentration where no turbidity (visible growth) is observed.
Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric test that measures cellular metabolic activity, which is an indicator of cell viability.[6]
-
Cell Seeding: Seed cells (e.g., A549 lung cancer cells or HeLa cells) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader. The amount of color is directly proportional to the number of viable cells.
Caption: Principle of the MTT assay for assessing cell viability.
Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
For promising non-toxic hits, an in vivo model provides more complex biological data. The carrageenan-induced paw edema model is a standard for evaluating acute anti-inflammatory activity.[10][11][12]
-
Animal Acclimatization: Use Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.
-
Grouping: Divide animals into groups (n=6): a control group (vehicle), a standard group (e.g., receiving indomethacin or ibuprofen), and test groups (receiving different doses of the derivative).
-
Compound Administration: Administer the test compounds and standard drug orally or via intraperitoneal injection. The control group receives only the vehicle.
-
Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.
Section 5: Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing the efficacy of derivatives and establishing Structure-Activity Relationships (SAR).
Table 1: Representative Data Summary for Antimicrobial Screening
| Compound ID | R-Group (Acyl) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Parent | -COCH₃ | >128 | >128 | >128 |
| DER-01 | -CO(CH₂)₂CH₃ | 64 | 128 | >128 |
| DER-02 | -CO-Ph | 32 | 64 | 128 |
| DER-03 | -CO-Ph-4-Cl | 8 | 16 | 64 |
| Strep. | (Standard) | 4 | 8 | N/A |
Table 2: Representative Data Summary for Cytotoxicity Screening (IC₅₀ Values)
| Compound ID | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. HDF (Normal Fibroblast) | Selectivity Index (HDF/A549) |
| Parent | >100 | >100 | >100 | - |
| DER-04 | 75.2 | 88.1 | >100 | >1.3 |
| DER-05 | 12.5 | 23.4 | 95.0 | 7.6 |
| DER-06 | 5.8 | 9.1 | 89.3 | 15.4 |
| Doxorubicin | 0.9 | 0.5 | 1.2 | 1.3 |
Section 6: Elucidating the Mechanism of Action
Identifying a "hit" is only the beginning. Understanding how it works is critical for further development.
-
Target Identification: For potent hits, advanced techniques like affinity chromatography coupled with mass spectrometry (chemical proteomics) can be used to pull down and identify the direct protein binding partners of the compound.[13]
-
Pathway Analysis: Once a target is identified, its role in cellular signaling can be investigated. For instance, if a derivative inhibits inflammation, one could measure its effect on key inflammatory pathways like NF-κB or MAPK signaling.
-
Computational Approaches: Network pharmacology and molecular docking can predict potential targets and binding modes, helping to prioritize hypotheses and design next-generation analogs with improved affinity and selectivity.[1]
Below is a hypothetical signaling pathway that could be a target for an anti-inflammatory derivative.
Caption: Hypothetical inhibition of the NF-κB inflammatory pathway by a this compound derivative.
Section 7: Conclusion and Future Outlook
The this compound scaffold represents a promising, yet largely untapped, resource for drug discovery. By applying a systematic and logical research framework—encompassing rational library design, a tiered screening cascade of robust biological assays, and modern mechanism-of-action studies—researchers can efficiently explore the therapeutic potential of its derivatives. The methodologies and strategies outlined in this guide provide a validated and self-correcting pathway to identify novel lead compounds with potential anti-inflammatory, antimicrobial, or anticancer activities, paving the way for the development of next-generation therapeutics.
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Methodological & Application
Synthesis of 2-Acetamido-4-fluorotoluene: A Detailed Application Note and Protocol for Pharmaceutical Intermediates
Abstract
This comprehensive application note provides a detailed, two-step synthetic protocol for the preparation of 2-Acetamido-4-fluorotoluene, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the selective reduction of 2-fluoro-4-nitrotoluene to 2-fluoro-4-aminotoluene, followed by the acetylation of the resulting amine to yield the target compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a robust, step-by-step experimental protocol, and critical safety considerations. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the chemical transformations involved.
Introduction
This compound is a key building block in the synthesis of a variety of biologically active molecules. The presence of the fluorine atom can significantly enhance metabolic stability and binding affinity of the final drug candidates. This protocol outlines a reliable and scalable method starting from the commercially available 2-fluoro-4-nitrotoluene. The synthesis is divided into two primary stages: the reduction of a nitro group and the acetylation of an amine. Each step has been optimized to ensure high yield and purity of the desired product.
Part 1: Reduction of 2-Fluoro-4-nitrotoluene to 2-Fluoro-4-aminotoluene
The first critical step in this synthesis is the reduction of the nitro group of 2-fluoro-4-nitrotoluene. While several methods exist for the reduction of aromatic nitro compounds, including catalytic hydrogenation and the use of reducing metals in acidic media, this protocol will focus on the use of tin(II) chloride (SnCl₂). This method is particularly advantageous as it offers mild reaction conditions and high chemoselectivity, preserving the fluorine substituent.
Reaction Mechanism: Tin(II) Chloride Reduction
The reduction of a nitroarene using tin(II) chloride in an acidic medium is a classic and reliable transformation. The mechanism involves the transfer of electrons from the Sn(II) species to the nitro group. The reaction proceeds through nitroso and hydroxylamine intermediates, which are further reduced to the corresponding amine. The acidic environment, typically provided by hydrochloric acid, protonates the oxygen atoms of the nitro group, facilitating the electron transfer from tin(II) and the subsequent elimination of water.
Comparative Data of Reduction Protocols
For a comprehensive understanding, the following table compares common methods for the reduction of nitroarenes.
| Parameter | Catalytic Hydrogenation (Pd/C, H₂) | Iron in Acidic Medium (Fe/AcOH) | Stannous Chloride (SnCl₂·2H₂O) |
| Catalyst/Reagent | 10% Palladium on Carbon | Iron powder | Stannous chloride dihydrate |
| Solvent | Methanol or Ethanol | Ethanol, Acetic Acid, Water | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature | Reflux (approx. 80-100 °C) | Reflux (approx. 70-80 °C) |
| Pressure | Atmospheric (H₂ balloon) or higher | Atmospheric | Atmospheric |
| Reaction Time | 2-6 hours | 2-4 hours | 1-3 hours |
| Typical Yield | >95% | 85-95% |
Application Note & Protocols: Regioselective Friedel-Crafts Acylation of 2-Acetamido-4-fluorotoluene
Introduction
2-Acetamido-4-fluorotoluene, also known as N-(4-fluoro-2-methylphenyl)acetamide, is a key substituted aniline derivative utilized in the synthesis of complex organic molecules. Its strategic placement of activating and directing groups makes it an ideal substrate for electrophilic aromatic substitution, yet this same complexity demands a nuanced understanding to achieve predictable and high-yield outcomes. This guide provides an in-depth exploration of the Friedel-Crafts acylation of this substrate, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern the reaction's regioselectivity.
For researchers in medicinal chemistry and materials science, the aryl ketones produced from this reaction serve as versatile intermediates. This document offers a robust theoretical framework, optimized experimental protocols, and rigorous validation techniques to empower scientists to confidently and successfully employ this compound in their synthetic campaigns.
Part I: Mechanistic Rationale & Regiochemical Control
The success of a Friedel-Crafts acylation hinges on both the generation of a potent electrophile and the intrinsic electronic properties of the aromatic substrate. Understanding these factors is paramount to controlling the reaction's outcome.
The Friedel-Crafts Acylation Mechanism
The reaction is a cornerstone of organic synthesis, proceeding via electrophilic aromatic substitution.[1] The universally accepted mechanism involves three primary stages:
-
Formation of the Acylium Ion: A strong Lewis acid, typically aluminum trichloride (AlCl₃), activates an acylating agent (such as an acyl chloride or anhydride).[2] This interaction facilitates the cleavage of the carbon-halogen bond, generating a highly electrophilic, resonance-stabilized acylium ion.[2][3][4]
-
Nucleophilic Attack: The electron-rich π-system of the aromatic ring attacks the acylium ion. This step is typically the rate-determining stage, as it temporarily disrupts the ring's aromaticity to form a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3][4]
-
Re-aromatization: A weak base, often the AlCl₄⁻ complex, abstracts a proton from the carbon atom that formed the new bond with the acyl group. This restores aromaticity and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[1][3]
Because the resulting ketone is a moderate Lewis base, it forms a complex with the Lewis acid catalyst, meaning stoichiometric or greater amounts of the catalyst are generally required for the reaction to proceed to completion.[1][5]
Caption: Workflow of the Friedel-Crafts acylation mechanism.
Substrate Analysis: Predicting Regioselectivity for this compound
The position of acylation on the this compound ring is not random; it is dictated by the cumulative electronic and steric influences of its three substituents.
-
2-Acetamido Group (-NHCOCH₃): This is a powerful activating group and a strong ortho, para-director.[6] The nitrogen atom's lone pair donates electron density into the ring through resonance (+R effect), significantly increasing the nucleophilicity of the ortho (C3) and para (C5) positions.[7] While the adjacent carbonyl group pulls some density away, the overall effect on the ring is activating. Its bulk, however, introduces steric hindrance at the adjacent C3 position.
-
4-Fluoro Group (-F): Halogens present a dualistic nature. Fluorine is strongly electronegative, withdrawing electron density inductively (-I effect), which deactivates the ring towards electrophilic attack. However, its lone pairs can participate in resonance (+R effect), directing incoming electrophiles to the ortho (C3, C5) and para (C1) positions.[8][9] For halogens, this directing effect is generally observed despite the overall deactivation.[9]
-
1-Methyl Group (-CH₃): As an alkyl group, it is a weak activator and an ortho, para-director through an inductive (+I) effect. It directs to the C2, C4, and C6 positions.
Consensus and Prediction: The directing effects of all three substituents converge. Both the powerful acetamido group and the fluoro group direct towards C3 and C5. The methyl group's influence is less significant and its targeted positions are either blocked or less activated. The choice between C3 and C5 is therefore the primary determinant of regioselectivity. Due to the steric bulk of the acetamido group at C2, electrophilic attack at the adjacent C3 position is hindered. Consequently, the C5 position is the most electronically activated and sterically accessible site for acylation.
Caption: Decision pathway for determining the site of acylation.
Part II: Experimental Design and Optimization
A successful protocol relies on the rational selection of reagents and conditions to maximize yield and regioselectivity while minimizing side reactions.
Key Parameter Selection
| Parameter | Recommended Choice | Rationale & Justification |
| Acylating Agent | Acetyl Chloride (or other Acyl Halides) | Acyl halides are highly reactive and readily form the necessary acylium ion electrophile with the Lewis acid catalyst. Acid anhydrides are also viable but may require slightly more forcing conditions.[5] |
| Lewis Acid Catalyst | Aluminum Chloride (AlCl₃) | AlCl₃ is a powerful and widely used Lewis acid that is highly effective for acylating moderately activated rings.[2][10] Its high reactivity ensures efficient generation of the acylium ion. A stoichiometric amount (≥1.0 equivalent) is crucial as the product ketone complexes with AlCl₃, sequestering the catalyst.[1] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | These solvents are relatively inert to Friedel-Crafts conditions and effectively dissolve the reactants and catalyst complex.[11] It is imperative to use an anhydrous grade, as moisture will rapidly decompose the AlCl₃ catalyst.[10] |
| Temperature | 0 °C to Room Temperature | The initial formation of the acylium ion complex is highly exothermic.[11] Starting the reaction at 0 °C allows for controlled addition and prevents runaway reactions. Allowing the reaction to slowly warm to room temperature is typically sufficient for the substitution to proceed to completion. Lower temperatures often enhance regioselectivity.[6] |
| Atmosphere | Inert (Nitrogen or Argon) | Anhydrous aluminum chloride is extremely hygroscopic. An inert atmosphere is essential to prevent decomposition of the catalyst by atmospheric moisture, which would otherwise lead to significantly lower yields.[11] |
Part III: Detailed Experimental Protocol
This protocol details the synthesis of 5-Acetyl-2-acetamido-4-fluorotoluene , a representative example of the acylation reaction.
Disclaimer: This procedure involves hazardous materials. All operations should be performed by trained personnel in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 167.18 | 5.00 g | 29.9 | 1.0 |
| Aluminum Chloride (anhydrous) | 133.34 | 4.38 g | 32.9 | 1.1 |
| Acetyl Chloride | 78.50 | 2.56 mL | 35.9 | 1.2 |
| Dichloromethane (DCM, anhydrous) | - | ~60 mL | - | - |
| Concentrated HCl | - | ~20 mL | - | - |
| Saturated NaHCO₃ (aq) | - | As needed | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Cap all openings with rubber septa.
-
Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon.[11]
-
-
Reagent Charging:
-
Under a positive pressure of nitrogen, add anhydrous aluminum chloride (4.38 g) to the reaction flask, followed by anhydrous DCM (30 mL).
-
Cool the resulting suspension to 0 °C in an ice-water bath.
-
In a separate dry vial, prepare a solution of acetyl chloride (2.56 mL) in anhydrous DCM (10 mL). Transfer this solution to the addition funnel via syringe.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15 minutes, maintaining the internal temperature below 5 °C.[11] Stir for an additional 15 minutes at 0 °C after the addition is complete.
-
-
Substrate Addition and Reaction:
-
Prepare a solution of this compound (5.00 g) in anhydrous DCM (20 mL).
-
Add this substrate solution dropwise to the reaction mixture at 0 °C over 20-30 minutes. The mixture will typically develop a deep color.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
-
Workup and Quenching:
-
Cool the reaction flask back to 0 °C in an ice bath.
-
Very slowly and carefully, pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 20 mL of concentrated HCl. Caution: This quenching is highly exothermic and will release HCl gas. Perform this step slowly in the back of the fume hood.[11]
-
Transfer the quenched mixture to a separatory funnel. Collect the organic (DCM) layer.
-
Extract the aqueous layer with an additional portion of DCM (20 mL).
-
Combine the organic layers and wash sequentially with water (2 x 30 mL) and saturated sodium bicarbonate solution (2 x 30 mL) until gas evolution ceases. Finally, wash with brine (30 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to obtain the pure 5-Acetyl-2-acetamido-4-fluorotoluene .[12]
-
Part IV: Product Characterization and Validation
Rigorous characterization is essential to confirm the molecular structure and, critically, the regiochemical outcome of the reaction.
Spectroscopic Analysis for Structure Confirmation
The primary method for distinguishing between the desired C5-acylated product and the potential C3-acylated isomer is ¹H NMR spectroscopy. The coupling patterns of the remaining aromatic protons provide an unambiguous signature.
| Feature | Expected C5-Acylated Product | Potential C3-Acylated Isomer | Rationale |
| Ar-H Signals | Two singlets (or narrow doublets due to ⁴J coupling) | Two doublets | In the C5 product, the remaining protons at C3 and C6 are meta to each other, resulting in minimal to no splitting (J ≈ 2-3 Hz). In the C3 product, the protons at C5 and C6 would be ortho to each other, showing a characteristic large coupling constant (J ≈ 8-9 Hz).[8] |
| -NH Proton | Broad singlet, ~8-10 ppm | Broad singlet, ~8-10 ppm | The chemical shift is environment-dependent but will be present in both isomers. |
| -COCH₃ Protons | Singlet (3H), ~2.5 ppm | Singlet (3H), ~2.6 ppm | The acetyl protons will appear as a sharp singlet. |
| Ar-CH₃ Protons | Singlet (3H), ~2.2 ppm | Singlet (3H), ~2.3 ppm | The methyl group on the ring will appear as a singlet. |
| -NHCOCH₃ Protons | Singlet (3H), ~2.1 ppm | Singlet (3H), ~2.1 ppm | The acetamido methyl protons will appear as a singlet. |
¹³C NMR will show the expected number of aromatic carbons and a ketone carbonyl signal around 195-200 ppm. Mass Spectrometry should confirm the expected molecular weight of the product (C₁₁H₁₂FNO₂ = 209.22 g/mol ).
Conclusion
The Friedel-Crafts acylation of this compound is a highly reliable and regioselective transformation when executed with a proper understanding of the underlying electronic and steric principles. The powerful ortho, para-directing nature of the acetamido group, combined with steric considerations, overwhelmingly favors acylation at the C5 position. By employing anhydrous conditions, a strong Lewis acid catalyst like AlCl₃, and controlled temperatures, researchers can consistently synthesize 5-acyl-2-acetamido-4-fluorotoluene derivatives in high yield and purity. The analytical methods detailed herein provide a clear and definitive pathway to validate this regiochemical outcome, ensuring the structural integrity of these valuable synthetic intermediates.
References
- Saskoer.ca. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. [Link]
- Organic Chemistry Portal.
- YouTube.
- Organic Syntheses.
- Wikipedia. Friedel–Crafts reaction. [Link]
- BYJU'S.
- Boston College.
- National Institutes of Health (NIH).
- ResearchGate.
- MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
- Master Organic Chemistry. EAS Reactions (3)
- Chemistry Steps.
- ResearchGate. Novel and Highly Regioselective Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline Using an Aldehyde and Triethylsilane as Reducing Agent. [Link]
- Chemistry Stack Exchange. Directional nature of the acetamido group in electrophilic substitution reaction. [Link]
- YouTube.
- YouTube.
- University of Calgary.
- Pharmaguideline.
- University of Michigan.
- Chemistry LibreTexts. Directing Effects. [Link]
- Chemistry LibreTexts. 7.5: Directing Effects. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
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Application Note & Protocol: Synthesis of 2-Acetamido-4-fluorotoluene
Abstract
This document provides a comprehensive guide for the synthesis of 2-Acetamido-4-fluorotoluene (also known as N-(4-fluoro-2-methylphenyl)acetamide). This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] We present a detailed reaction mechanism, a step-by-step laboratory protocol for its synthesis via the acetylation of 4-fluoro-2-methylaniline, and guidelines for product characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the chemical transformation.
Introduction & Significance
This compound is an aromatic amide whose molecular structure is a key building block in medicinal and materials chemistry.[1] The presence of the acetamido group, a fluorine atom, and a methyl group on the benzene ring provides multiple points for further functionalization, making it a versatile precursor for more complex molecules. The synthesis route detailed herein is a classic example of N-acetylation, a fundamental reaction in organic synthesis often used to protect amine groups or to synthesize amide-containing target molecules.[2] This process involves the reaction of an amine with an acetylating agent, such as acetic anhydride or acetyl chloride.[3]
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of this compound from 4-fluoro-2-methylaniline proceeds via a nucleophilic acyl substitution mechanism. This is a two-step addition-elimination process.
-
Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of the primary amine (4-fluoro-2-methylaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. This attack breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.
-
Step 2: Elimination of the Leaving Group. The tetrahedral intermediate is unstable. The carbonyl double bond reforms by expelling the most stable leaving group, which in this case is an acetate ion (CH₃COO⁻).
-
Step 3: Deprotonation. The resulting protonated amide is then deprotonated, typically by a weak base such as the acetate ion generated in the previous step or an added base like sodium acetate, to yield the final, neutral amide product (this compound) and acetic acid as a byproduct.[2]
The overall reaction is as follows:
4-fluoro-2-methylaniline + Acetic Anhydride → this compound + Acetic Acid
Mechanism Visualization
Caption: Figure 1: Mechanism of N-Acetylation.
Experimental Protocol
This protocol describes the synthesis of this compound on a 20 mmol scale. All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
Materials and Equipment
-
Reagents:
-
4-fluoro-2-methylaniline (C₇H₈FN)
-
Acetic anhydride ((CH₃CO)₂O)
-
Concentrated Hydrochloric Acid (HCl, ~37%)
-
Sodium acetate (CH₃COONa)
-
Deionized water (H₂O)
-
Ethanol (for recrystallization)
-
Toluene
-
-
Equipment:
-
250 mL Erlenmeyer flask
-
100 mL beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinders
-
Pasteur pipettes
-
Ice bath
-
Büchner funnel and filter flask (for vacuum filtration)
-
Melting point apparatus
-
TLC plates (Silica gel 60 F₂₅₄)
-
Reagent Quantities
| Reagent | MW ( g/mol ) | Amount | mmoles | Molar Eq. |
| 4-fluoro-2-methylaniline | 125.15 | 2.50 g | 20.0 | 1.0 |
| Conc. HCl | 36.46 | ~2.0 mL | ~24.0 | 1.2 |
| Acetic Anhydride | 102.09 | 2.2 mL (2.4 g) | 23.5 | 1.18 |
| Sodium Acetate | 82.03 | 2.50 g | 30.5 | 1.5 |
| Deionized Water | 18.02 | ~100 mL | - | - |
Step-by-Step Procedure
-
Preparation of Aniline Salt: In a 250 mL Erlenmeyer flask, combine 2.50 g (20.0 mmol) of 4-fluoro-2-methylaniline with 50 mL of deionized water. Add a magnetic stir bar. Place the flask on a magnetic stirrer and add ~2.0 mL of concentrated hydrochloric acid dropwise while stirring. The aniline derivative will dissolve to form its hydrochloride salt.
-
Acetylation: To the stirred solution of the aniline salt, add 2.2 mL (23.5 mmol) of acetic anhydride in one portion.
-
Buffering: Immediately add a solution of 2.50 g (30.5 mmol) of sodium acetate dissolved in 15 mL of deionized water. The sodium acetate acts as a buffer to neutralize the hydrochloric acid and the acetic acid byproduct, which facilitates the precipitation of the product.[2]
-
Precipitation and Isolation: Stir the mixture vigorously for 10-15 minutes. A white precipitate of this compound will form. Cool the flask in an ice bath for an additional 20 minutes to ensure complete precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with two portions of cold deionized water (2 x 15 mL) to remove any remaining salts and acids.
-
Drying: Press the solid dry on the filter paper and then transfer it to a watch glass to air dry completely. The yield of the crude product can be determined at this stage.
Purification (Recrystallization)
-
Transfer the crude product to a 100 mL Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid. Keep the solution near its boiling point on a hot plate.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution hot-filtered.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using the following methods.
-
Physical Appearance: White to off-white crystalline solid.
-
Melting Point: Determine the melting point of the purified product. A sharp melting point range close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): Spot the starting material and the purified product on a TLC plate. Elute with an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The product should show a single spot with a different Rf value than the starting aniline.
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic peaks for an N-H stretch (around 3300 cm⁻¹), a C=O stretch of the amide (around 1660 cm⁻¹), and C-H stretches in the aromatic and methyl regions.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide structural confirmation. Expect to see signals corresponding to the aromatic protons, the methyl group protons on the ring, the methyl group protons of the acetyl group, and a broad singlet for the N-H proton.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the product (167.18 g/mol ).[4]
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction or loss during workup/recrystallization. | Ensure accurate measurement of reagents. Avoid using excessive solvent during recrystallization. Ensure precipitation is complete by sufficiently cooling the mixture. |
| Oily Product | Impurities present; product did not crystallize properly. | Ensure the starting material is pure. Repeat the recrystallization step, ensuring slow cooling. Try a different solvent system for recrystallization. |
| Product does not precipitate | Reaction incomplete or product is too soluble in the reaction mixture. | Check the pH; it should be near neutral after adding sodium acetate. Stir for a longer period. Cool the mixture thoroughly in an ice bath. |
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Friedel-Crafts Acylation of Fluorinated Toluenes.
- MySkinRecipes. (n.d.). This compound.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- ChemUniverse. (n.d.). This compound.
- Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment).
- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
- GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine.
Sources
Application Note: 2-Acetamido-4-fluorotoluene as a Key Building Block in the Synthesis of MEK Kinase Inhibitors
This document serves as a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2-Acetamido-4-fluorotoluene in the synthesis of potent kinase inhibitors. We will explore the rationale behind its use, focusing on its role in constructing the MEK inhibitor Trametinib, a clinically significant anticancer agent. This guide provides not only step-by-step synthetic protocols but also the underlying scientific principles that make this building block a valuable asset in modern drug discovery.
Introduction: The Strategic Value of Fluorinated Scaffolds in Kinase Inhibition
The inhibition of protein kinases is a cornerstone of modern targeted cancer therapy.[] Kinase signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, are central regulators of cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway, often through mutations in upstream components like BRAF or RAS, is a key driver in a significant percentage of human cancers, including melanoma and non-small cell lung cancer.[2][3]
Trametinib (Mekinist®) is a highly potent and selective, allosteric inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1/2), which has been approved for treating various cancers, particularly BRAF-mutant metastatic melanoma.[3][4] The chemical architecture of Trametinib is a testament to rational drug design, where specific structural motifs are incorporated to maximize potency, selectivity, and pharmacokinetic properties.
This compound emerges as a critical starting material or intermediate in the synthesis of Trametinib and related inhibitors.[5] Its utility stems from the unique combination of its functional groups:
-
Fluorine Atom: The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry.[6][7] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the lipophilicity and pKa of the molecule to improve its drug-like properties.[8][9]
-
Acetamido Group: This group serves as a stable, protected form of a crucial aniline nitrogen, which is fundamental to the core structure of many kinase inhibitors. It can be deprotected under controlled conditions to reveal the reactive amine.
-
Toluene Methyl Group: The methyl group provides a synthetic handle for further functionalization or can be a key feature of the final molecule.
This guide will use the synthesis of Trametinib as a central case study to illustrate the practical application of this compound, providing detailed protocols from this key intermediate to the final active pharmaceutical ingredient (API).
The Target: Understanding the MAPK/ERK Signaling Pathway
To appreciate the significance of MEK inhibition, one must first understand the pathway it regulates. The MAPK/ERK pathway is a critical signaling cascade that translates extracellular signals into cellular responses.
The pathway is typically initiated by the activation of a receptor tyrosine kinase (RTK) at the cell surface, which leads to the activation of the small GTPase RAS. Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF). RAF kinases, in turn, phosphorylate and activate the dual-specificity kinases MEK1 and MEK2. Finally, activated MEK phosphorylates and activates the extracellular signal-regulated kinases ERK1 and ERK2. Phosphorylated ERK (pERK) translocates to the nucleus to regulate transcription factors that control cell growth, proliferation, and survival.[2][10] In many cancers, mutations in BRAF (e.g., BRAF V600E) lead to constitutive activation of the pathway, driving uncontrolled cell division.[3]
Trametinib inhibits MEK1/2, effectively blocking the signal from reaching ERK and thereby halting the oncogenic signaling cascade.[3]
Caption: The MAPK/ERK signaling cascade and the point of inhibition by Trametinib.
Synthetic Strategy: A Modular Approach to Trametinib
The synthesis of Trametinib is a multi-step process that involves the convergent assembly of two key fragments: a substituted pyridopyrimidine core and a 2-fluoro-4-iodoaniline derivative. This compound is a precursor to the latter. The general workflow involves preparing the aniline fragment, constructing the heterocyclic core, and finally coupling them.
The journey from this compound to the key aniline-derived urea intermediate involves several key transformations:
-
Iodination: Introduction of an iodine atom at the position para to the fluorine. This iodine atom is crucial for the final molecule's binding affinity.
-
Deprotection: Hydrolysis of the acetamido group to yield the free aniline, 2-fluoro-4-iodoaniline.
-
Urea Formation: Reaction of the aniline with cyclopropylamine and a carbonyl source to form the N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea intermediate.[11][12]
This urea intermediate is then ready for condensation with the second major fragment to complete the synthesis of Trametinib.
Caption: Synthetic workflow from this compound to Trametinib.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 1: Synthesis of 2-Fluoro-4-iodoaniline from this compound
This two-step protocol first introduces an iodine atom and then deprotects the amine.
Part A: Iodination of this compound
-
Principle: Electrophilic aromatic substitution using N-Iodosuccinimide (NIS) as an iodine source and trifluoroacetic acid (TFA) as a catalyst to install iodine at the activated position para to the fluorine atom.
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| This compound | 167.18 | 10.0 g | 59.8 mmol |
| N-Iodosuccinimide (NIS) | 224.98 | 14.8 g | 65.8 mmol |
| Trifluoroacetic Acid (TFA) | 114.02 | 5.2 mL | 68.8 mmol |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Step-by-Step Procedure:
-
To a 500 mL round-bottom flask, add this compound (10.0 g, 59.8 mmol) and dissolve in dichloromethane (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Iodosuccinimide (14.8 g, 65.8 mmol) in portions over 15 minutes, ensuring the temperature remains below 5 °C.
-
Add trifluoroacetic acid (5.2 mL, 68.8 mmol) dropwise via syringe.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by pouring the mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 150 mL).
-
Transfer the mixture to a separatory funnel, wash with saturated aqueous sodium bicarbonate (NaHCO₃, 2 x 100 mL), and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 2-acetamido-4-fluoro-5-iodotoluene. The product can be purified by recrystallization from ethanol/water if necessary.
Part B: Hydrolysis to 2-Fluoro-4-iodoaniline
-
Principle: Acid-catalyzed hydrolysis of the acetamide to reveal the primary aniline.
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 2-Acetamido-4-fluoro-5-iodotoluene | 293.08 | 15.0 g | 51.2 mmol |
| Ethanol | 46.07 | 150 mL | - |
| Conc. Hydrochloric Acid (HCl) | 36.46 | 50 mL | - |
Step-by-Step Procedure:
-
Place the crude product from Part A (15.0 g, 51.2 mmol) into a 500 mL round-bottom flask.
-
Add ethanol (150 mL) and concentrated hydrochloric acid (50 mL).
-
Heat the mixture to reflux (approx. 85-90 °C) using a heating mantle and condenser for 4-6 hours.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Slowly neutralize the mixture by adding a 6M aqueous solution of sodium hydroxide (NaOH) until the pH is ~8-9. Be cautious as this is an exothermic process.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 2-fluoro-4-iodoaniline as a solid.
Protocol 2: Synthesis of Trametinib
This protocol outlines the final condensation step. The synthesis of the pyridopyrimidine core is complex and can be performed via several reported routes.[11] For this protocol, we assume the core intermediate, N-{3-[3-cyclopropyl-6,8-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-5-ylamino]phenyl}acetamide, is available. The final step involves a reaction with the previously synthesized 2-fluoro-4-iodoaniline derivative.
-
Principle: A base-mediated nucleophilic aromatic substitution or coupling reaction to form the final Trametinib molecule. The following is a generalized procedure based on published syntheses.[4][13]
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| Pyridopyrimidine Core Intermediate | (Varies) | 1.0 eq | - |
| N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea | 349.14 | 1.1 eq | - |
| Sodium Methoxide (25% in MeOH) | 54.02 | 2.5 eq | - |
| Tetrahydrofuran (THF), anhydrous | 72.11 | (Solvent) | - |
Step-by-Step Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add the pyridopyrimidine core intermediate (1.0 eq).
-
Add anhydrous tetrahydrofuran (THF) to dissolve the starting material.
-
Add N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea (1.1 eq).
-
Add a solution of sodium methoxide in methanol (2.5 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield Trametinib. Further purification can be achieved by recrystallization.
Conclusion
This compound stands out as a highly valuable and versatile building block in the synthesis of complex pharmaceutical agents. Its application in the synthesis of the MEK inhibitor Trametinib highlights the power of strategic molecular design, where the inclusion of a fluorine atom and a protected amine provides a clear pathway to a potent and clinically successful drug. The protocols detailed herein offer a practical guide for chemists to leverage this key intermediate in their research and development efforts, paving the way for the discovery of the next generation of kinase inhibitors.
References
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- Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring.
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- Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org
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- A Technical Guide to the Synthesis and Purification of Trametinib-13C,d3 for Laboratory Applications (Altern
- Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents.
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- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
- Fluorinated building blocks in drug design: new pathways and targets.
- Design and synthesis of orally available MEK inhibitors with potent in vivo antitumor efficacy. PubMed
- Design and Synthesis of Novel MEK Inhibitors for the Tre
- Applications of fluorine-containing amino acids for drug design. PubMed
- Applications of Fluorine in Medicinal Chemistry. PubMed
- Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate).
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- Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors Using 4-Fluoro-3-nitrotoluene. Benchchem
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI
- Binimetinib Synthetic Routes. MedKoo Biosciences
- Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. BMC Medicine
- Medicinal chemistry of 2,2,4-substituted morpholines. PubMed
- The introduction and synthesis route of small molecule kinase inhibitors approved by FDA in 2017. BOC Sciences
- Application Notes: The Role of 2-chloro-N-(pyridin-4-yl)acetamide in Kinase Inhibitor Synthesis. Benchchem
- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online
- Continuous Flow Synthesis of Anticancer Drugs.
- Graphical synthetic routes of tofacitinib.
- Olutasidenib Synthetic Routes. MedKoo Biosciences
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Application Note: Regioselective Electrophilic Fluorination of 2-Acetamidotoluene using Selectfluor™
An In-depth Technical Guide
Abstract
The introduction of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules.[1][2] Fluorinated compounds often exhibit enhanced metabolic stability, bioavailability, and binding affinity.[3][4] This application note provides a comprehensive, field-proven protocol for the direct electrophilic fluorination of 2-acetamidotoluene, a common structural motif in pharmaceutical intermediates. We will detail a robust procedure using Selectfluor™ [1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)], a safe and highly effective electrophilic fluorinating agent.[5] The guide delves into the underlying chemical principles, including regiochemical control, and provides a self-validating, step-by-step experimental workflow, complete with safety protocols, characterization data, and mechanistic insights tailored for researchers, scientists, and drug development professionals.
Guiding Principles: Strategy and Regioselectivity
The direct fluorination of an aromatic ring is achieved via an Electrophilic Aromatic Substitution (SEAr) mechanism. The primary challenge in this synthesis is controlling the regioselectivity, which is dictated by the electronic effects of the substituents on the aromatic ring.
1.1. The SEAr Mechanism and the Role of the Fluorinating Agent
The SEAr mechanism for fluorination is a two-step process. First, the π-electrons of the aromatic ring act as a nucleophile, attacking an electrophilic fluorine source ("F⁺"). This forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[6] In the second step, a weak base removes a proton from the carbon bearing the new fluorine atom, restoring aromaticity.
Historically, direct fluorination with elemental fluorine (F₂) was notoriously difficult to control due to its extreme reactivity, often leading to non-selective reactions and poor yields.[7] Modern electrophilic N-F reagents, such as Selectfluor™, have revolutionized this field.[8][9] These reagents are stable, easy-to-handle crystalline solids that act as effective "F⁺" donors under mild conditions, making them ideal for complex molecule synthesis.[5][10] The mechanism is believed to proceed via either an SN2 attack on the fluorine atom or a single-electron transfer (SET) pathway, a topic that remains an area of active investigation.[8]
1.2. Directing Effects on the 2-Acetamidotoluene Ring
The substrate, 2-acetamidotoluene, possesses two activating, ortho, para-directing groups:
-
Acetamido group (-NHCOCH₃): A strongly activating group due to the lone pair on the nitrogen atom, which can be donated into the ring via resonance. It directs incoming electrophiles to the ortho (position 6) and para (position 4) positions.
-
Methyl group (-CH₃): A weakly activating group that directs via an inductive effect. It directs incoming electrophiles to its ortho (position 3) and para (position 5) positions.
Considering the combined influence of these groups, the primary sites for electrophilic attack are positions 4 and 6 (directed by the powerful acetamido group) and positions 3 and 5 (directed by the methyl group and not sterically hindered). The strong activating nature of the acetamido group typically dominates, suggesting that 4-fluoro-2-acetamidotoluene and 6-fluoro-2-acetamidotoluene would be the major products. However, steric hindrance from the adjacent acetamido group can disfavor substitution at position 3. Therefore, a mixture of regioisomers is expected, with the 4-fluoro and 6-fluoro isomers being the most likely major products.
Safety First: Handling Electrophilic Fluorinating Agents
A rigorous commitment to safety is paramount when working with any fluorinating agent.[11] While Selectfluor™ is significantly safer than reagents like elemental fluorine, it is a strong oxidizing agent and requires careful handling.[5]
Mandatory Safety Protocols:
-
Engineering Controls: All manipulations involving Selectfluor™ must be performed in a properly functioning chemical fume hood to prevent inhalation.[12]
-
Personal Protective Equipment (PPE): A complete PPE ensemble is required at all times. This includes:
-
Eye Protection: Chemical splash goggles and a full-face shield.
-
Hand Protection: Nitrile or neoprene gloves (double-gloving is recommended). Consult the manufacturer's compatibility chart.[12]
-
Body Protection: A flame-resistant lab coat.
-
-
Spill Management: In case of a spill, evacuate the area if necessary. Small spills of solid material can be carefully swept up by trained personnel. For larger spills, contact the institution's emergency response team.[12]
-
Incompatible Materials: Keep Selectfluor™ away from strong acids, bases, and reducing agents.[12]
Detailed Experimental Protocol: Fluorination with Selectfluor™
This protocol outlines the direct fluorination of 2-acetamidotoluene on a laboratory scale.
3.1. Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| 2-Acetamidotoluene | C₉H₁₁NO | 149.19 | 140-49-8 | Ensure >98% purity |
| Selectfluor™ | C₇H₁₄B₂ClF₉N₂ | 354.26 | 140681-55-6 | Store in a cool, dry place |
| Acetonitrile (MeCN) | C₂H₃N | 41.05 | 75-05-8 | Anhydrous grade |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Reagent grade |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | 144-55-8 | Prepare fresh |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 7487-88-9 | For drying |
| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | 230-400 mesh for column |
3.2. Reaction Setup & Execution
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetamidotoluene (1.0 eq, e.g., 1.49 g, 10.0 mmol).
-
Add anhydrous acetonitrile (40 mL) to the flask and stir until the starting material is fully dissolved.
-
In a single portion, add Selectfluor™ (1.1 eq, e.g., 3.90 g, 11.0 mmol) to the stirred solution at room temperature.
-
Seal the flask with a septum and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.
3.3. Work-up and Purification
-
Upon completion, carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) to neutralize any acidic byproducts, followed by a final wash with brine (30 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The resulting crude residue will contain a mixture of fluorinated isomers. Purify this mixture using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the individual regioisomers.
Visualization of Mechanism and Workflow
4.1. Reaction Mechanism
Caption: Generalized SEAr mechanism for the fluorination of 2-acetamidotoluene.
4.2. Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and isolation.
Characterization and Expected Results
The primary methods for confirming the identity and purity of the fluorinated products are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
5.1. Analytical Data Summary
| Analysis | Expected Result for C₉H₁₀FNO | Rationale |
| Mass Spec (EI+) | m/z = 167.07 (M⁺) | Molecular ion peak corresponding to the product formula. |
| ¹H NMR | Aromatic (6.8-7.5 ppm), Acetyl CH₃ (~2.2 ppm), Toluene CH₃ (~2.1 ppm) | Signals will show splitting due to H-F coupling. |
| ¹³C NMR | Aromatic (110-140 ppm), C-F bond (~150-165 ppm, large ¹JCF coupling) | The carbon directly bonded to fluorine will appear as a doublet with a large coupling constant. |
| ¹⁹F NMR | Singlet or multiplet (-110 to -140 ppm) | ¹⁹F NMR is highly sensitive and provides distinct signals for each fluoro-isomer, confirming regiochemistry.[13][14] |
5.2. Interpreting Regioisomers
¹⁹F NMR is invaluable for distinguishing between the different product isomers without requiring physical separation of the entire mixture.[15] Each regioisomer will give a distinct signal in the ¹⁹F spectrum. The relative integration of these signals corresponds to the isomeric ratio of the product mixture. Further analysis using 2D NMR techniques (like NOESY) can definitively establish the spatial relationship between the fluorine atom and the other ring protons to confirm the structure of each isolated isomer.
Conclusion
This application note provides a reliable and detailed protocol for the electrophilic fluorination of 2-acetamidotoluene using Selectfluor™. The procedure is characterized by its operational simplicity, mild reaction conditions, and the use of a commercially available, easy-to-handle fluorinating agent. By understanding the principles of electrophilic aromatic substitution and substituent directing effects, researchers can effectively synthesize fluorinated derivatives of 2-acetamidotoluene. The described workflow, from reaction setup to purification and characterization, serves as a robust template for the synthesis of fluorinated aromatic compounds crucial to the advancement of drug discovery and development programs.[16]
References
- Stavber, S., & Zupan, M. (2006). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry.
- Wikipedia. (n.d.). Electrophilic fluorination.
- ResearchGate. (2016). Fluorination Methods for Drug Discovery and Development.
- Ritter, T., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society.
- Singh, R. P., & Shreeve, J. M. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry.
- MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
- Postigo, A., et al. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry.
- Richardson, P. (2016). Fluorination methods for drug discovery and development. Expert Opinion on Drug Discovery.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. Wordpress.
- Harris, A. R., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
- JoVE. (2023). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene.
- Alric, J.P., et al. (2005). meta-Directed fluorination of anilines. Journal of Fluorine Chemistry.
- Chegg.com. (2019). Solved Fluorination of Acetanilide An Electrophilic Aromatic.
- Quick Company. (n.d.). Process For The Preparation Of Fluorinated Aromatic Compounds.
- PubMed. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry.
- Bryn Mawr College. (n.d.). Electrophilic Fluorination.
- Angulo, J., et al. (2012). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc-Containing Sugars. Chemistry - A European Journal.
- Wikipedia. (n.d.). Selectfluor.
- Wikipedia. (n.d.). Organofluorine chemistry.
- Common Organic Chemistry. (n.d.). Selectfluor.
- ResearchGate. (n.d.). Fluorinated Aromatic Compounds.
- National Institutes of Health. (2025). Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks.
- International Journal of Advanced Research in Science, Communication and Technology. (n.d.). A Study on Electrophilic Aromatic Substitution of Acetanilide.
- Google Patents. (n.d.). US2416607A - Method of preparing fluoroacetamide.
- National Institutes of Health. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds.
- YouTube. (2014). meta-Fluorotoluene Synthesis.
- REF Impact Case Studies. (n.d.). The development of Selectfluor® as a commercial electrophilic fluorinating agent.
- National Institutes of Health. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions.
- PubChem. (n.d.). 4-Methylacetanilide.
- ResearchGate. (n.d.). 19 F NMR spectra at 470.29 MHz.
- ResearchGate. (2012). Effect of acid catalysis on the direct electrophilic fluorination of ketones, ketals, and enamides using Selectfluor (TM).
- National Institute of Standards and Technology. (n.d.). Acetamide, 2-fluoro-. NIST Chemistry WebBook.
- University of Wisconsin-Madison. (n.d.). NMR SPECTROMETRY OF OTHER IMPORTANT NUKLEI.
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Application Note: 2-Acetamido-4-fluorotoluene as a Strategic Intermediate in the Development of Targeted Therapeutics
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2][3] 2-Acetamido-4-fluorotoluene (N-(4-fluoro-3-methylphenyl)acetamide) emerges as a highly versatile and valuable intermediate in this context.[1] Its unique substitution pattern—a fluorine atom, a methyl group, and a reactive acetamido group on an aromatic ring—provides a trifecta of features for chemists to exploit in the synthesis of complex pharmaceutical agents. This document provides a detailed guide for researchers and drug development professionals on the properties, synthesis, and application of this compound, highlighting its role as a key building block in the synthesis of targeted therapies, such as kinase inhibitors.
Introduction: The Fluorine Advantage in Drug Design
The use of fluorine in drug design has expanded dramatically due to its unique ability to enhance critical drug properties.[2] The small size of the fluorine atom minimizes steric hindrance, while its high electronegativity can profoundly influence pKa, binding affinity, and metabolic stability.[2][3] Specifically, the introduction of a C-F bond can block sites of metabolic oxidation, thereby increasing a drug's half-life and bioavailability.[4] Intermediates like this compound are therefore not just synthetic conveniences but are strategically designed precursors for creating next-generation therapeutics with improved efficacy and safety profiles.[1][4] This compound is particularly useful in the synthesis of oncology drug intermediates and enzyme inhibitors.[1]
Physicochemical Properties and Data
A thorough understanding of the starting material's properties is fundamental to successful process development and scale-up. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| Chemical Name | N-(4-fluoro-3-methylphenyl)acetamide | [5] |
| Synonyms | This compound, 4'-Fluoro-3'-methylacetanilide | [5] |
| CAS Number | 366-49-4 | [1] |
| Molecular Formula | C₉H₁₀FNO | [1] |
| Molecular Weight | 167.18 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | Approx. 112-115 °C | |
| Solubility | Soluble in ethanol, methanol; slightly soluble in water | |
| Purity | Typically ≥98% | [1] |
| Storage | Store at room temperature in a dry, cool, well-ventilated place |
Synthesis Protocol: N-Acetylation of 4-Fluoro-3-methylaniline
The most direct route to this compound is the N-acetylation of 4-fluoro-3-methylaniline. The acetamido group serves a dual purpose: it acts as a protecting group for the aniline nitrogen, reducing its nucleophilicity and preventing unwanted side reactions in subsequent steps, and it deactivates the aromatic ring against excessive substitution.
Materials
-
4-Fluoro-3-methylaniline
-
Acetic Anhydride (Ac₂O)
-
Pyridine or a non-nucleophilic base (e.g., triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-fluoro-3-methylaniline (1.0 eq) in dichloromethane (DCM).
-
Causality: DCM is an excellent solvent for the reactants and is unreactive under these conditions. The inert atmosphere prevents potential oxidation of the aniline.
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Causality: The acetylation reaction is exothermic. Cooling controls the reaction rate, preventing the formation of di-acetylated byproducts and thermal degradation.
-
-
Base Addition: Add pyridine (1.2 eq) to the solution.
-
Causality: Pyridine acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. It can also act as a nucleophilic catalyst.
-
-
Acetylating Agent Addition: Add acetic anhydride (1.1 eq) dropwise to the cooled solution over 15-20 minutes.
-
Causality: Dropwise addition is crucial to maintain temperature control and prevent a runaway reaction.
-
-
Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Causality: Warming to room temperature ensures the reaction goes to completion. TLC is a critical in-process control to confirm the consumption of the starting aniline.
-
-
Workup - Acid Wash: Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl.
-
Causality: The acid wash removes the pyridine base by converting it into its water-soluble pyridinium salt.
-
-
Workup - Neutralization & Final Washes: Sequentially wash the organic layer with water, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Causality: The NaHCO₃ wash removes any remaining acetic acid. The brine wash helps to remove residual water from the organic layer and aids in breaking any emulsions.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Causality: Removing all water is essential before solvent evaporation to obtain a dry, solid product.
-
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) to yield pure this compound.
Experimental Workflow Diagram
Caption: Workflow for the N-acetylation of 4-fluoro-3-methylaniline.
Application in Drug Synthesis: A Case Study for an Aurora Kinase B Inhibitor
While this compound is a versatile intermediate for various therapeutic agents, this section presents an illustrative synthesis of a hypothetical Aurora Kinase B (AURKB) inhibitor. AURKB is a critical regulator of cell division, and its overexpression is a hallmark of many cancers, making it a prime target for oncology drug development.
The rationale for using this compound as the starting point is multifold:
-
Structural Anchor: The substituted toluene ring provides a rigid scaffold for building the larger molecule.
-
Fluorine Placement: The fluorine atom at the 4-position can enhance binding affinity to the kinase active site and improve metabolic stability.
-
Methyl Group: The methyl group can serve as a selectivity element, helping the molecule fit optimally into the target's binding pocket while potentially hindering binding to off-target kinases.
-
Protected Amine: The acetamido group allows for regioselective chemistry on the aromatic ring before being deprotected to reveal a key pharmacophoric amine.
Illustrative Synthetic Pathway
The following multi-step synthesis demonstrates how this compound can be elaborated into a complex, biologically active molecule.
Caption: Multi-step synthesis of a hypothetical AURKB inhibitor.
-
Step 1: Nitration. The starting material is nitrated, typically ortho to the activating acetamido group. The steric bulk of the methyl group helps direct the incoming nitro group.
-
Step 2: Reduction. The nitro group is reduced to an amine, yielding a diamino-substituted intermediate. The acetamido group remains intact under these conditions.
-
Step 3: Cyclization. The resulting diamine is cyclized, for instance with formamidine acetate, to construct a core heterocyclic scaffold, such as a quinazoline ring, which is common in kinase inhibitors.
-
Step 4: Coupling. The core scaffold is further functionalized via a cross-coupling reaction to install another key fragment, completing the synthesis of the final inhibitor. The original acetamido group can be hydrolyzed at an appropriate stage if a free amine is required for the final structure's activity.
Biological Context: The Role of Aurora Kinase B in Cell Division
To appreciate the significance of developing an inhibitor, it is crucial to understand the target's role. Aurora Kinase B is a key component of the chromosomal passenger complex, which ensures the correct segregation of chromosomes during mitosis. Its inhibition disrupts this process, leading to mitotic catastrophe and cell death, a desirable outcome in cancer therapy.
Caption: Simplified role of Aurora Kinase B in the cell cycle.
Analytical Methods and Quality Control
Ensuring the purity and identity of this compound and monitoring reaction progress requires robust analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying the compound in reaction mixtures. A reversed-phase C18 column with a mobile phase of acetonitrile/water is a typical starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for confirming identity and detecting volatile impurities. The compound may require derivatization to improve volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for unambiguous structural confirmation of the final product and key intermediates.
-
Combustion Analysis/Ion-Selective Electrode: Can be used for total fluorine quantification to ensure the correct elemental composition.
Safety and Handling
As with all laboratory chemicals, this compound must be handled with appropriate care. Users must consult the full Safety Data Sheet (SDS) before use.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
-
Handling: Use only in a well-ventilated area or fume hood. Avoid breathing dust.[5] Wash hands thoroughly after handling.[5]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place away from ignition sources.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
Conclusion
This compound is a strategically important intermediate whose value lies in the synergistic combination of its functional groups. It provides a robust and versatile starting point for the synthesis of complex, high-value molecules, particularly in the realm of targeted cancer therapies. The protocols and workflows described herein offer a foundation for researchers to leverage this powerful building block in their drug discovery and development programs, accelerating the path toward novel and more effective medicines.
References
- MySkinRecipes. This compound.
- Tours.eca.ed.ac.uk. Trending this compound Basics.
- Fisher Scientific. SAFETY DATA SHEET.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Benchchem. Technical Support Center: Optimization of Reaction Conditions for 4-Fluoroaniline Acylation.
- PubMed. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- ChemUniverse. This compound [P93360].
- ResearchGate. Applications of Fluorine in Medicinal Chemistry | Request PDF.
- PubMed. Applications of Fluorine in Medicinal Chemistry.
- PubMed Central. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications.
- Benchchem. Green Chemistry Innovations for 4-Fluoro-3-nitroaniline Synthesis: A Technical Support Resource.
- PubMed. The role of fluorine in medicinal chemistry.
- ChemBK. N-(4-fluoro-3-methylphenyl)-Acetamide.
- Stenutz. N-(4-fluoro-3-methylphenyl)acetamide.
- PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
- chemical-kinomics. Drug Discovery - Inhibitor.
Sources
Application Note: A Robust HPLC Method for the Analysis of 2-Acetamido-4-fluorotoluene
Abstract
This application note presents a detailed, reliable, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Acetamido-4-fluorotoluene. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical products.[1] The developed reversed-phase HPLC method is designed for researchers, scientists, and drug development professionals requiring accurate purity assessment and quantification of this analyte. The methodology, including the rationale for column and mobile phase selection, is described in detail to ensure reproducibility and robustness.
Introduction
This compound is an aromatic organic compound with the molecular formula C₉H₁₀FNO.[1][2][3] Its structure, featuring an acetamido group and a fluorine atom on a toluene ring, makes it a versatile building block in organic synthesis.[1] As with many active pharmaceutical ingredients (APIs) and their intermediates, a precise and accurate analytical method is crucial for quality control, stability testing, and reaction monitoring. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
This document provides a comprehensive protocol for the analysis of this compound. The method has been developed based on the physicochemical properties of the analyte and established chromatographic principles for aromatic and fluorinated compounds.[4][5]
Analyte Physicochemical Properties
A thorough understanding of the analyte's properties is fundamental to developing a specific and stable HPLC method.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 366-49-4 | [2][3] |
| Molecular Formula | C₉H₁₀FNO | [1][2][3] |
| Molecular Weight | 167.18 g/mol | [1][2][3] |
| Structure | Aromatic Amide | [1] |
| Polarity | Moderately polar | Inferred |
| UV Absorbance | Expected in the 200-300 nm range | Inferred |
The presence of the aromatic ring is the primary chromophore, making UV detection a suitable choice. The acetamido and fluoro groups will influence the polarity and retention characteristics of the molecule on a reversed-phase column.
Chromatographic Method Development: Rationale and Protocol
The chosen method parameters are grounded in the chemical nature of this compound, aiming for optimal peak shape, resolution, and run time.
Column Selection: The Stationary Phase
A C18 (Octadecylsilane) column is selected as the stationary phase. This is the most common reversed-phase column and is highly effective for the retention of moderately polar aromatic compounds like this compound. The hydrophobic interactions between the nonpolar C18 chains and the aromatic ring of the analyte provide the primary mechanism for retention. While fluorinated phases can offer unique selectivity for halogenated compounds, a C18 column provides a robust and widely available starting point.[4] An amide-embedded column could also be a suitable alternative, as it can offer different selectivity and reduce unwanted interactions.[6]
Mobile Phase Selection
A combination of Acetonitrile (ACN) and Water is chosen as the mobile phase.
-
Acetonitrile is selected as the organic modifier due to its low UV cutoff (~190 nm) and its excellent elution strength for a wide range of organic molecules.[7]
-
Water serves as the weak solvent in the reversed-phase system. Using high-purity HPLC-grade water is critical to avoid baseline noise.
An isocratic elution is deemed suitable for this application, providing simplicity and robustness for routine analysis. A starting ratio of 60:40 (Acetonitrile:Water) is recommended, which can be adjusted based on the initial chromatographic run to achieve a retention time between 3 and 10 minutes.
Detection Wavelength
The aromatic nature of this compound ensures strong UV absorbance. While a specific lambda max (λmax) is not readily published, aromatic compounds typically exhibit strong absorbance in the low to mid-UV range. A general-purpose wavelength of 254 nm is a good starting point, as it is commonly used for compounds with aromatic rings. For optimal sensitivity, it is highly recommended to determine the λmax empirically by running a UV-Vis scan of a standard solution of the analyte using the HPLC's photodiode array (PDA) detector.
Detailed HPLC Protocol
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA or UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC-grade Acetonitrile.
-
HPLC-grade Water.
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of Acetonitrile and Water in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas thoroughly before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase. These will be used to establish a calibration curve.
-
Sample Solution: Prepare the sample to be analyzed by dissolving a known quantity in the mobile phase to achieve a final concentration within the calibration range (e.g., 25 µg/mL).
HPLC Operating Conditions
| Parameter | Recommended Setting |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm (or λmax) |
| Run Time | 10 minutes |
Experimental Workflow
The overall workflow for the analysis is depicted below.
Caption: HPLC analysis workflow from preparation to quantification.
System Suitability and Validation
To ensure the validity of the results, system suitability tests must be performed before sample analysis.
-
Tailing Factor: Should be ≤ 2.0 for the analyte peak.
-
Theoretical Plates: Should be ≥ 2000.
-
Repeatability (RSD%): Inject the same standard solution six times. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
For full method validation, parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) should be established according to ICH guidelines.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No Peak | Injection issue, lamp off, incorrect detector settings. | Check autosampler, ensure detector lamp is on, verify wavelength setting. |
| Broad Peaks | Column contamination, mismatched sample solvent. | Flush column, ensure sample is dissolved in mobile phase. |
| Split Peaks | Column void, partially blocked frit. | Reverse flush column (if permitted), replace column if necessary. |
| Drifting Baseline | Column not equilibrated, mobile phase issues. | Allow longer equilibration, check mobile phase composition and degassing. |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable means for the quantitative analysis of this compound. By employing a standard C18 column and a simple isocratic mobile phase of acetonitrile and water, this protocol can be readily implemented in any analytical laboratory for quality control and research purposes. The provided rationale and troubleshooting guide will assist users in achieving consistent and accurate results.
References
- Kirkland, J. J., & Snyder, L. R. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
- This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. (n.d.). Chemsrc.com.
- This compound. (n.d.). MySkinRecipes.
- Chisvert, A., et al. (2002). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF.
- This compound [P93360]. (n.d.). ChemUniverse.
- Amide or Amino HPLC Columns What are the Differences. (n.d.). MicroSolv.
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GC-MS Analysis of 2-Acetamido-4-fluorotoluene Reaction Mixtures: A Guide to Method Development and Impurity Profiling
An Application Note and Protocol for Researchers
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive methodology for the analysis of 2-Acetamido-4-fluorotoluene reaction mixtures using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Consequently, ensuring its purity and characterizing the impurity profile of its reaction mixture is critical for process optimization and quality control. This document details a complete workflow, from sample preparation to data interpretation, emphasizing the rationale behind key procedural choices to ensure robust and reliable results. We present a validated GC-MS protocol, discuss expected fragmentation patterns, and identify potential process-related impurities.
Introduction and Scientific Context
Fluorinated aromatic compounds are a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a valuable building block, often synthesized via the acetylation of 4-fluoro-2-methylaniline. Monitoring the efficiency of this reaction and identifying byproducts is essential for ensuring the quality of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, combining the powerful separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[1] This method is particularly well-suited for the analysis of volatile and semi-volatile compounds like the target analyte and its likely impurities.[2][3] This guide serves as a practical protocol for researchers in process development and quality assurance, providing the necessary steps to implement a reliable analytical method.
Understanding the Reaction Mixture
A typical synthesis of this compound involves the acetylation of 4-fluoro-2-methylaniline. Understanding this reaction allows us to anticipate the potential components of the crude reaction mixture, which is crucial for developing a selective analytical method.
Key Potential Components:
-
Target Analyte: this compound
-
Starting Material (Unreacted): 4-fluoro-2-methylaniline
-
Isomeric Impurities: Positional isomers of the starting material could lead to isomeric products (e.g., 3-Acetamido-4-fluorotoluene).
-
Reagent-Related Byproducts: Residual acetic anhydride and the byproduct, acetic acid.
Caption: Logical relationship of key analytes in the reaction mixture.
Recommended Analytical Workflow
A robust analytical process is essential for generating reproducible data. The workflow presented here is designed to be self-validating, moving from sample cleanup to instrumental analysis and final data interpretation.
Caption: High-level experimental workflow for GC-MS analysis.
Detailed Protocols and Methodologies
Protocol 1: Sample Preparation via Liquid-Liquid Extraction (LLE)
Rationale: The crude reaction mixture may contain salts and non-volatile components that can contaminate the GC inlet and column.[2] LLE is a classic and effective technique to isolate the analytes of interest into a clean, volatile organic solvent suitable for GC-MS injection.[1][3] Dichloromethane is chosen for its volatility and ability to dissolve the target compounds.
Materials:
-
Reaction mixture aliquot
-
Dichloromethane (DCM), HPLC grade
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Glass vials for sample collection
-
2 mL GC autosampler vials with inserts[2]
Procedure:
-
Carefully transfer approximately 100 mg of the crude reaction mixture into a 50 mL separatory funnel.
-
Add 10 mL of dichloromethane and 10 mL of deionized water.
-
Gently shake the funnel, venting frequently to release any pressure.
-
Allow the layers to separate and discard the aqueous (upper) layer.
-
Wash the organic layer with 10 mL of saturated sodium bicarbonate solution to neutralize any residual acid. Discard the aqueous layer.
-
Perform a final wash with 10 mL of deionized water. Discard the aqueous layer.
-
Drain the dichloromethane layer into a clean glass vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Let the solution stand for 5 minutes, then carefully transfer the dried organic solution into a new vial, leaving the sodium sulfate behind.
-
Dilute the sample to a final concentration of approximately 10-50 µg/mL with dichloromethane.[2] This concentration is ideal for preventing column overloading while ensuring adequate signal.
-
Transfer the final diluted sample into a 2 mL GC autosampler vial for analysis.
Protocol 2: GC-MS Instrumental Analysis
Rationale: The selection of GC-MS parameters is critical for achieving good separation and identification.
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5), is an excellent choice.[4] It provides a good balance for separating aromatic compounds based primarily on their boiling points while offering alternate selectivity for compounds with polar functional groups.[5] A 30-meter column with a 0.25 mm internal diameter is standard, offering a good compromise between resolution and analysis time.[4][6]
-
Oven Program: A temperature ramp is used to first focus the analytes at a low temperature and then elute them in order of increasing boiling point, ensuring sharp peaks and good separation.
-
Ionization: Electron Ionization (EI) at 70 eV is the standard for GC-MS. It is a hard ionization technique that produces reproducible fragmentation patterns, which are essential for structural elucidation and library matching.[7][8]
Instrument Parameters:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard, reliable instrumentation. |
| Mass Spectrometer | Agilent 5977 MS or equivalent | Provides high sensitivity and reproducible spectra. |
| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film) | Excellent general-purpose column for separating a wide range of semi-volatile organic compounds.[4] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. Hydrogen can be a suitable alternative.[9][10] |
| Inlet Temperature | 280 °C | Ensures complete and rapid volatilization of the analytes.[11][12] |
| Injection Mode | Split (50:1 ratio) | Prevents column overloading with a concentrated sample, ensuring sharp peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C, hold 5 min | Separates volatile byproducts from the main analyte and higher boiling point impurities.[13] |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization and prevent condensation. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible, fragment-rich mass spectra for confident identification.[8] |
| Mass Scan Range | m/z 40 - 400 | Covers the molecular weight of the target and its expected fragments. |
Data Analysis and Interpretation
Identification of this compound
The target compound is identified by its unique retention time and its characteristic mass spectrum. The molecular weight of this compound (C₉H₁₀FNO) is 167.18 g/mol .
Expected Mass Spectrum and Fragmentation: The fragmentation pattern in EI-MS is a chemical fingerprint. For acetanilides, the most characteristic fragmentation is the loss of a neutral ketene molecule (CH₂=C=O), which has a mass of 42 Da.[14]
| m/z Value | Ion Structure / Identity | Fragmentation Pathway |
| 167 | [M]⁺• (Molecular Ion) | Parent molecule ionized by electron loss. |
| 125 | [M - CH₂CO]⁺• | Loss of neutral ketene (42 Da). This is the key diagnostic fragment. |
| 124 | [M - CH₃CO]⁺ | Loss of an acetyl radical (43 Da). |
| 96 | [C₆H₅F]⁺• | Fragment corresponding to the fluorotoluene portion after further fragmentation. |
| 43 | [CH₃CO]⁺ | Acylium ion, often observed as a prominent peak from the acetyl group.[8] |
The presence of a strong peak at m/z 125 is the most reliable indicator for confirming the acetamido structure. The molecular ion at m/z 167 should also be clearly visible.
Identifying Impurities
-
4-fluoro-2-methylaniline (Starting Material): Molecular weight 125.15 g/mol . This will elute earlier than the product due to its lower molecular weight and lack of the acetamido group. Its mass spectrum will show a strong molecular ion at m/z 125.
-
Isomeric Products: These will have the same molecular weight (167.18) and likely very similar fragmentation patterns. They can only be distinguished by their different retention times on the GC column. Complete separation of isomers is a key indicator of a successful chromatographic method.[15]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the GC-MS analysis of this compound reaction mixtures. By following the outlined procedures for sample preparation, instrument setup, and data analysis, researchers can reliably quantify the target compound and identify key process-related impurities. This method serves as a foundational tool for process optimization, quality control, and the development of high-purity chemical intermediates.
References
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- University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. College of Agricultural and Environmental Sciences.
- SCION Instruments. (n.d.). Sample preparation GC-MS.
- The NELAC Institute. (2020). Exploring GC Column Selectivity for Analysis of Aromatic Compounds.
- Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61–68.
- Organomation. (n.d.). GC-MS Sample Preparation.
- Manzano, C., Hoh, E., & Massey Simonich, S. L. (n.d.). Optimization of Column Selection for Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures using GC×GC/ToF-MS. Oregon State University.
- Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
- Chemistry For Everyone. (2023, July 25). How Do You Prepare A Sample For GC-MS? [Video]. YouTube.
- Gonçalves, C., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH.
- An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences.
- Martin, J. W., et al. (2003). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. PubMed.
- MilliporeSigma. (n.d.). GC Column Selection Guide.
- Watanabe, C., et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed.
- Wang, Y., et al. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Journal of Chromatographic Science.
- ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Let's Learn Chemistry. (2022, December 25). Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement || Acetanilide [Video]. YouTube.
- ACS Publications. (n.d.). Quantitative Determination of Fluorinated Hydrocarbons by Gas Chromatography. Analytical Chemistry.
- Kertész, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 686.
- Nashed, M. A., & Anderson, L. (1988). Synthesis of Uridine 5'-(2-acetamido-2,4-dideoxy-4-fluoro-alpha-D-galactopyranosyl) Diphosphate and Uridine 5'-(2-acetamido-2,6-dideoxy-6-fluoro-alpha-D-glucopyranosyl) Diphosphate. Carbohydrate Research, 184, 77-85.
- Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra.
- Sparkman, O. D. (2009). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online.
- Sunkara, P. S., et al. (1989). Synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose and their effects on cellular glycosaminoglycan biosynthesis. PubMed.
- Sharma, M., & Korytnyk, W. (1980). Fluorinated carbohydrates as potential plasma membrane modifiers. Synthesis of 4- and 6-fluoro derivatives of 2-acetamido-2-deoxy-D-hexopyranoses. PubMed.
- Aich, U., et al. (2022). Synthesis of 2‐Acetamido‐1,3,4‐Tri‐O‐Acetyl‐2‐Deoxy‐D‐Mannopyranose. Current Protocols.
- Singh, S., et al. (1995). Enzymatic synthesis of 2-acetamido-4-O-(2-acetamido-2-deoxy-beta-D- galactopyranosyl)-2-deoxy-D-glucopyranose and 2-acetamido-6-O-(2-acetamido-2- deoxy-beta-D-galactopyranosyl)-2-deoxy-D-glucopyranose catalysed by the beta-N-acetylhexosaminidase from Aspergillus oryzae. PubMed.
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1H NMR and 13C NMR characterization of 2-Acetamido-4-fluorotoluene
An Application Guide to the Spectroscopic Characterization of 2-Acetamido-4-fluorotoluene by ¹H and ¹³C NMR
Abstract
This comprehensive application note provides a detailed guide for the structural characterization of this compound using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document moves beyond a simple recitation of parameters. It delves into the causal relationships between molecular structure and spectral output, offering field-proven protocols for sample preparation, data acquisition, and processing. By integrating theoretical principles with practical workflows, this guide serves as an authoritative resource for obtaining and interpreting high-quality NMR data for this and structurally related compounds.
Introduction: The Role of NMR in Structural Elucidation
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other high-value organic materials.[1][2] Its molecular structure, featuring an acetamido group, a fluorine atom, and a methyl group on an aromatic ring, presents a rich system for NMR analysis. Accurate and unambiguous structural confirmation is a critical step in any synthetic workflow, ensuring the identity and purity of the material before it proceeds to subsequent stages.
NMR spectroscopy stands as the preeminent technique for this purpose. It operates by probing the magnetic properties of atomic nuclei, such as ¹H and ¹³C, within a strong external magnetic field.[3][4] The resulting spectrum provides three key pieces of information:
-
Chemical Shift (δ): This indicates the electronic environment of a nucleus. Electronegative groups or anisotropic effects can "deshield" a nucleus, causing its signal to appear at a higher chemical shift (downfield).[3]
-
Signal Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J): This phenomenon, which splits a signal into a multiplet, reveals information about the number and proximity of neighboring magnetic nuclei, providing crucial connectivity data.[5]
This guide will systematically detail the application of these principles to the complete characterization of this compound.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the following standardized numbering scheme will be used throughout this document.
Caption: Figure 1. Structure of this compound.
¹H NMR Spectroscopy Analysis
Proton NMR is the cornerstone of routine structural verification due to its high sensitivity and the ubiquitous nature of hydrogen in organic molecules.
Predicted ¹H Spectrum and Rationale
The electronic effects of the substituents strongly influence the chemical shifts of the aromatic protons. The acetamido group (-NHCOCH₃) is an ortho, para-directing activator, while the fluorine (-F) is an ortho, para-directing deactivator. The methyl group (-CH₃) is a weak activator.
-
Aromatic Protons (H3, H5, H6):
-
H6: This proton is ortho to the weakly activating methyl group and meta to the activating acetamido group. It is expected to be the most shielded of the aromatic protons.
-
H5: This proton is ortho to the fluorine atom and meta to the methyl group. The proximity to the electronegative fluorine will cause a downfield shift. It will exhibit coupling to both H3 (meta) and H6 (ortho), as well as to the fluorine atom.
-
H3: This proton is ortho to the acetamido group and ortho to the fluorine atom. It is expected to be the most deshielded aromatic proton due to the combined effects and will show coupling to H5 (meta) and the fluorine atom.
-
-
Acetamido Protons (N7-H, H9):
-
N7-H: The chemical shift of this amide proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[6][7] It typically appears as a broad singlet.
-
H9 (-COCH₃): These three protons will appear as a sharp singlet, typically in the range of δ 2.0-2.2 ppm.[8]
-
-
Methyl Protons (H10):
-
These three protons on the toluene methyl group will appear as a singlet in the aliphatic region, slightly downfield from TMS. Long-range coupling to aromatic protons or fluorine may cause slight peak broadening.
-
Data Summary Table: Predicted ¹H NMR
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| NH (N7) | 8.0 - 9.5 | broad singlet (br s) | N/A |
| H 3 | 7.8 - 8.2 | doublet of doublets (dd) | ³JH3-F ≈ 8-10 Hz (ortho); ⁴JH3-H5 ≈ 2-3 Hz (meta) |
| H 5 | 7.0 - 7.3 | triplet of doublets (td) or ddd | ³JH5-H6 ≈ 8-9 Hz (ortho); ⁴JH5-F ≈ 5-7 Hz (meta); ⁴JH5-H3 ≈ 2-3 Hz (meta) |
| H 6 | 6.9 - 7.1 | doublet (d) | ³JH6-H5 ≈ 8-9 Hz (ortho) |
| CH ₃ (C10) | 2.2 - 2.4 | singlet (s) | N/A (possible minor broadening) |
| COCH ₃ (C9) | 2.1 - 2.3 | singlet (s) | N/A |
Note: Chemical shifts are predictions and can vary based on the solvent and spectrometer field strength.[9] Coupling constants are typical values for aromatic systems.[5][10][11]
Protocol: ¹H NMR Sample Preparation and Acquisition
This protocol is designed to yield a high-quality spectrum for a small organic molecule.
Caption: Figure 2. ¹H NMR Sample Preparation Workflow.
Detailed Steps:
-
Weigh Sample: Accurately weigh 5–25 mg of this compound.[12][13]
-
Dissolve: In a small vial, dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[14] Complete dissolution is crucial for high-quality spectra.[15]
-
Filter and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[13][16]
-
Cap and Label: Securely cap and label the NMR tube.
-
Instrument Setup:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming results in broad, distorted peaks.[12]
-
-
Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: Standard one-pulse sequence (e.g., 'zg30' on Bruker systems).
-
Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans (NS): 8 to 16 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
¹³C NMR Spectroscopy Analysis
While less sensitive than ¹H NMR, ¹³C NMR is exceptionally powerful for confirming the carbon skeleton of a molecule, as each chemically unique carbon atom typically produces a distinct signal.[17]
Predicted ¹³C Spectrum and Rationale
The standard ¹³C NMR experiment is proton-decoupled, meaning all signals will appear as singlets unless there is coupling to other nuclei like ¹⁹F.
-
Aromatic Carbons (C1-C6):
-
C4 (C-F): This carbon is directly bonded to the highly electronegative fluorine atom. It will appear significantly downfield and will be split into a large doublet due to one-bond coupling (¹JCF).[18][19]
-
C2 (C-N): The carbon bearing the acetamido group will also be downfield. It will experience a two-bond coupling to fluorine (²JCF), appearing as a smaller doublet.
-
C1 (C-CH₃): This quaternary carbon will be split by a three-bond coupling to fluorine (³JCF).
-
C3 & C5: These carbons, ortho to the fluorine, will show two-bond C-F coupling.
-
C6: This carbon is the furthest from the fluorine and will show the smallest, if any, resolved C-F coupling.
-
-
Acetamido Carbons (C8, C9):
-
Methyl Carbon (C10):
-
The toluene methyl carbon will also appear in the high-field aliphatic region.
-
Data Summary Table: Predicted ¹³C NMR
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F) | Expected Coupling Constants (JCF, Hz) |
| C 8 (C=O) | 168 - 172 | singlet (s) | N/A |
| C 4 (C-F) | 158 - 162 | doublet (d) | ¹J ≈ 240-250 Hz |
| C 2 (C-N) | 135 - 140 | doublet (d) | ³J ≈ 7-9 Hz |
| C 1 (C-CH₃) | 132 - 136 | doublet (d) | ⁴J ≈ 3-4 Hz |
| C 6 | 128 - 132 | singlet (s) or small d | ⁵J < 1 Hz |
| C 5 | 115 - 120 | doublet (d) | ²J ≈ 20-25 Hz |
| C 3 | 110 - 115 | doublet (d) | ²J ≈ 20-25 Hz |
| C 9 (-COC H₃) | 23 - 26 | singlet (s) | N/A |
| C 10 (-C H₃) | 16 - 19 | singlet (s) or small d | ⁵J < 1 Hz |
Note: The magnitude of long-range C-F coupling constants decreases with the number of intervening bonds.[22][23]
Protocol: ¹³C NMR Sample Preparation and Acquisition
The sample preparation is identical to that for ¹H NMR, but a higher concentration is strongly recommended due to the low natural abundance (~1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[17]
Recommendations:
-
Concentration: Use 50-100 mg of sample if available to reduce acquisition time.[12] If the sample is limited, a longer acquisition time will be necessary.
-
Acquisition Parameters (Typical for a 100 MHz ¹³C frequency):
-
Pulse Program: Standard proton-decoupled one-pulse sequence with NOE (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans (NS): 128 to 1024 scans, or more, depending on concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Universal NMR Data Processing Protocol
Raw NMR data is collected as a time-domain signal called the Free Induction Decay (FID). This must be mathematically processed to generate the familiar frequency-domain spectrum.[4][24]
Caption: Figure 3. Standard NMR Data Processing Workflow.
Step-by-Step Guide:
-
Fourier Transformation: The raw FID is converted into a frequency spectrum. Applying a window function (apodization) like an exponential multiplication before this step can improve the signal-to-noise ratio at the cost of slight line broadening.[25][26]
-
Phase Correction: The transformed spectrum must be manually or automatically phased so that all peaks are in the pure absorption mode (positive and symmetrical).[27]
-
Baseline Correction: A polynomial function is applied to flatten the baseline of the spectrum, which may be distorted.[27]
-
Referencing: The chemical shift axis is calibrated. This is typically done by setting the signal for an internal standard like tetramethylsilane (TMS) to 0.00 ppm or by referencing the residual solvent peak to its known chemical shift (e.g., CDCl₃ at δ 7.26 for ¹H, δ 77.16 for ¹³C).[12][27]
-
Analysis: For ¹H spectra, integrate the signals to determine relative proton counts. For both ¹H and ¹³C, pick the peak positions to determine chemical shifts and measure the splittings to calculate coupling constants.
Conclusion
By following the detailed protocols and applying the interpretive principles outlined in this guide, researchers can confidently perform ¹H and ¹³C NMR analysis to verify the structure and purity of this compound. The predictable patterns arising from chemical shifts and, particularly, the characteristic H-F and C-F coupling constants provide a robust spectroscopic signature for this molecule. This systematic approach ensures data integrity and forms a reliable basis for all subsequent research and development activities.
References
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- ResearchGate. (n.d.). 1 H NMR spectra (aliphatic region)
- Germann, M. W., & Gmeiner, W. H. (2010). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access. [Link]
- Chovanec, P., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Physical Chemistry Chemical Physics. [Link]
- Hirano, S. (1973). NMR Analysis on Acetamide and N-Methyl Groups of Mucopolysaccharides. Agricultural and Biological Chemistry. [Link]
- Berg, A., et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica. [Link]
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- Berg, A., et al. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). SciSpace. [Link]
- The Royal Society of Chemistry. (n.d.).
- Schaefer, T., et al. (1991). Long-range 'H,'~F and 13c,19F coupling constants and molecular orbital computations as indicators of.... Canadian Journal of Chemistry. [Link]
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- Chem Help ASAP. (2022). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 2-Acetamido-4-fluorotoluene
Abstract
This document provides a comprehensive technical guide for the large-scale synthesis of 2-Acetamido-4-fluorotoluene, a key intermediate in the manufacturing of various pharmaceutical and agrochemical agents. The presented methodology is centered around the robust and scalable acetylation of 2-amino-4-fluorotoluene using acetic anhydride. This guide offers a detailed examination of the synthetic strategy, a step-by-step protocol for pilot-plant or industrial scale production, and critical safety and handling considerations. The information is intended for researchers, scientists, and professionals in drug development and process chemistry.
Introduction and Strategic Overview
This compound, also known as N-(5-fluoro-2-methylphenyl)acetamide, is a crucial building block in organic synthesis. Its utility is primarily as an intermediate in the creation of more complex molecules with potential therapeutic activities.[1] The strategic placement of the fluoro and acetamido groups on the toluene ring makes it a valuable precursor for various bioactive compounds.
The most direct and economically viable route for the large-scale production of this compound is the N-acetylation of 2-amino-4-fluorotoluene. This reaction is typically accomplished using acetic anhydride, a readily available and cost-effective acetylating agent. The reaction is generally high-yielding and proceeds under moderate conditions.
This guide will focus on a practical and scalable batch process. An alternative approach, continuous-flow acetylation, has been developed and offers advantages in terms of safety and efficiency, particularly for highly exothermic reactions.[2] While a brief overview of this emerging technology is provided, the detailed protocol will focus on a more traditional, yet widely implemented, batch production method.
Synthetic Pathway and Mechanism
The core of this large-scale synthesis is the nucleophilic acyl substitution reaction between 2-amino-4-fluorotoluene and acetic anhydride. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, with the acetyl group being transferred to the nitrogen atom and acetic acid being generated as a byproduct.
Large-Scale Synthesis Protocol
This protocol is a representative example for the production of this compound on a pilot-plant or industrial scale. The quantities can be adjusted proportionally, but a thorough risk assessment and process safety evaluation are mandatory before any scale-up.[3][4]
Materials and Equipment
| Material/Equipment | Specification |
| Reactants | |
| 2-Amino-4-fluorotoluene | Purity: >99% |
| Acetic Anhydride | Purity: >98% |
| Solvent/Reagents | |
| Toluene | Technical Grade |
| Deionized Water | |
| Equipment | |
| Glass-lined Reactor | Appropriate volume with heating/cooling jacket, agitator, and condenser |
| Addition Funnel/Dosing Pump | For controlled addition of acetic anhydride |
| Centrifuge/Filter Press | For product isolation |
| Vacuum Dryer | For drying the final product |
| Personal Protective Equipment (PPE) | Chemical resistant gloves, safety goggles, face shield, lab coat, respiratory protection |
Step-by-Step Procedure
Step 1: Reactor Charging and Inerting
-
Charge the glass-lined reactor with 2-amino-4-fluorotoluene and toluene.
-
Begin agitation to ensure a homogenous slurry.
-
Inert the reactor by purging with nitrogen to displace any air and moisture.
Step 2: Acetylation Reaction
-
Cool the reactor contents to 10-15°C using the cooling jacket.
-
Slowly add acetic anhydride to the reactor over a period of 2-3 hours, maintaining the internal temperature between 20-30°C. The reaction is exothermic, and careful temperature control is crucial to prevent runaway reactions.[3]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure complete conversion.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed.
Step 3: Product Precipitation and Isolation
-
Upon reaction completion, cool the reactor contents to 0-5°C to induce precipitation of the product.
-
Slowly add cold deionized water to the reactor to quench any unreacted acetic anhydride and to further promote precipitation.
-
Stir the resulting slurry for 30-60 minutes at 0-5°C.
-
Transfer the slurry to a centrifuge or filter press to isolate the solid product.
-
Wash the filter cake with cold deionized water until the washings are neutral to pH.
Step 4: Drying
-
Transfer the wet product to a vacuum dryer.
-
Dry the product under vacuum at 60-70°C until a constant weight is achieved.
Quantitative Data (Representative)
| Parameter | Value |
| 2-Amino-4-fluorotoluene | 100 kg |
| Toluene | 300 L |
| Acetic Anhydride | 90 kg |
| Reaction Temperature | 20-30°C |
| Expected Yield | 125-130 kg (approx. 93-97% of theoretical) |
| Purity (by HPLC) | >99% |
Safety and Handling Considerations
The large-scale synthesis of this compound involves hazardous materials and an exothermic reaction, necessitating strict adherence to safety protocols.
-
Hazard Assessment: A thorough hazard and operability (HAZOP) study should be conducted before commencing any large-scale production.[3]
-
Exothermic Reaction: The acetylation of aromatic amines is exothermic.[3] Adequate cooling capacity and controlled addition of acetic anhydride are critical to prevent thermal runaway.[4]
-
Reagent Handling:
-
2-Amino-4-fluorotoluene: This compound is toxic and an irritant. Handle in a well-ventilated area and wear appropriate PPE, including respiratory protection.
-
Acetic Anhydride: Acetic anhydride is corrosive, flammable, and a lachrymator. It reacts violently with water. Use in a closed system and handle with extreme care.
-
-
Personal Protective Equipment (PPE): All personnel involved in the synthesis must wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a chemical-resistant apron or suit.
-
Emergency Procedures: Emergency showers, eyewash stations, and appropriate fire extinguishing media should be readily available. All personnel should be trained on emergency procedures for chemical spills and exposures.
Quality Control and Analytical Methods
-
In-process Controls:
-
TLC/HPLC: Monitor the progress of the acetylation reaction to determine completion.
-
-
Final Product Analysis:
-
HPLC: To determine the purity of the final product.
-
Melting Point: To confirm the identity and purity of the product.
-
NMR (¹H and ¹³C): For structural confirmation.
-
FT-IR: To confirm the presence of characteristic functional groups.
-
Waste Management
-
Aqueous Waste: The aqueous filtrate from the product isolation will contain acetic acid and traces of other organic materials. This waste stream should be neutralized before being sent to a chemical waste treatment facility.
-
Solid Waste: Any contaminated filter aids or other solid materials should be disposed of as hazardous chemical waste.
Conclusion
The large-scale synthesis of this compound via the acetylation of 2-amino-4-fluorotoluene is a well-established and efficient process. Careful control of reaction parameters, particularly temperature, is paramount for a safe and successful production campaign. Adherence to strict safety protocols and proper waste management are essential for the responsible manufacturing of this important chemical intermediate. The information provided in this guide serves as a comprehensive resource for the development and implementation of a robust and scalable manufacturing process.
References
- The protection of reactors containing exothermic reactions: an HSE view. IChemE. [Link]
- Process for the direct acetylation of aromatic amines.
- Prepar
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- How to Start an Acetanilide Manufacturing Business?. Niir Project Consultancy Services. [Link]
- Synthesis of Acetanilide. [Link]
- Green Acetylation of Primary Arom
- Critical Considerations in Process Safety. H.E.L Group. [Link]
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Synthetic Routes to Novel Derivatives of 2-Acetamido-4-fluorotoluene: An Application Note for Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for accessing 2-acetamido-4-fluorotoluene, a valuable building block in medicinal chemistry, and its novel derivatives.[1] The strategic incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, making fluorinated scaffolds like this one of particular interest to researchers in drug discovery. This document details robust protocols for the multi-step synthesis of the parent compound and offers field-proven insights into the design and synthesis of novel analogs through N-alkylation, aromatic halogenation, and bioisosteric replacement of the acetamide moiety. Each protocol is presented with a rationale for key experimental choices, and quantitative data is summarized for clarity. Visual diagrams of the synthetic workflows are provided to facilitate understanding and implementation in a laboratory setting.
Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's biological activity, metabolic stability, and lipophilicity. The unique properties of the fluorine atom, such as its high electronegativity and small size, can lead to enhanced binding affinity to target proteins and improved pharmacokinetic profiles of drug candidates. Acetanilide derivatives, in general, have a rich history in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, analgesic, and anti-inflammatory properties.[2][3][4][5] The specific compound, this compound, combines the beneficial features of a fluorinated aromatic ring with the versatile acetamido group, making it and its derivatives attractive scaffolds for the development of new therapeutic agents. This guide provides detailed synthetic routes to empower researchers to explore the chemical space around this promising core structure.
Synthesis of the Core Scaffold: this compound
A reliable and scalable three-step synthesis of this compound has been developed, starting from the commercially available 4-fluorotoluene. The overall synthetic pathway is illustrated below.
Caption: Synthetic pathway to this compound.
Step 1: Nitration of 4-Fluorotoluene
The initial step involves the electrophilic nitration of 4-fluorotoluene to introduce a nitro group onto the aromatic ring. Both the fluorine and methyl groups are ortho,para-directing; however, the para position is blocked. This leads to the formation of two primary isomers: 4-fluoro-2-nitrotoluene and 4-fluoro-3-nitrotoluene. For the synthesis of the target molecule, 4-fluoro-2-nitrotoluene is the desired intermediate.
Protocol 2.1: Nitration of 4-Fluorotoluene
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 1.5 equivalents of concentrated sulfuric acid to 1.2 equivalents of concentrated nitric acid. Maintain the temperature below 10 °C.
-
Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, add 1.0 equivalent of 4-fluorotoluene. Cool the flask to 0-5 °C in an ice-salt bath.
-
Addition of Nitrating Mixture: Slowly add the pre-cooled nitrating mixture dropwise to the 4-fluorotoluene, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will separate as an oil.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The isomeric products can be separated by fractional distillation under reduced pressure or by column chromatography on silica gel.
| Parameter | Value |
| Temperature | 0-10 °C |
| Reaction Time | 1-2 hours |
| Typical Yield | 70-85% (combined isomers) |
Step 2: Reduction of 4-Fluoro-2-nitrotoluene
The nitro group of 4-fluoro-2-nitrotoluene is reduced to an amine to yield 3-fluoro-6-methylaniline. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol 2.2: Catalytic Hydrogenation of 4-Fluoro-2-nitrotoluene
-
Reaction Setup: To a solution of 1.0 equivalent of 4-fluoro-2-nitrotoluene in methanol or ethanol in a hydrogenation vessel, add 5-10 mol% of 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Work-up and Purification: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 3-fluoro-6-methylaniline. The product is often pure enough for the next step, but can be further purified by distillation under reduced pressure if necessary.
| Parameter | Value |
| Catalyst | 10% Pd/C (5-10 mol%) |
| Hydrogen Pressure | 50 psi |
| Temperature | Room Temperature |
| Typical Yield | >95% |
Step 3: Acetylation of 3-Fluoro-6-methylaniline
The final step is the acetylation of the amino group of 3-fluoro-6-methylaniline to form the target compound, this compound.
Protocol 2.3: Acetylation of 3-Fluoro-6-methylaniline
-
Reaction Setup: Dissolve 1.0 equivalent of 3-fluoro-6-methylaniline in glacial acetic acid in a round-bottom flask.
-
Addition of Acetic Anhydride: Add 1.1 equivalents of acetic anhydride to the solution.
-
Reaction Conditions: Heat the reaction mixture at 50-60 °C for 1-2 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting amine is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it into cold water with stirring. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from ethanol/water to afford pure this compound.
| Parameter | Value |
| Reagent | Acetic Anhydride (1.1 eq.) |
| Solvent | Glacial Acetic Acid |
| Temperature | 50-60 °C |
| Typical Yield | 90-98% |
Synthesis of Novel Derivatives
To explore the structure-activity relationship (SAR) of this scaffold, several derivatization strategies can be employed. The following sections outline protocols for the synthesis of novel derivatives of this compound.
Caption: Strategies for derivatizing the core scaffold.
N-Alkylation of the Acetamido Group
Modification of the amide nitrogen can provide insights into the importance of the N-H bond for biological activity and can introduce new steric and electronic features.
Protocol 3.1: N-Alkylation of this compound
-
Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous dimethylformamide (DMF). Cool the solution to 0 °C and add 1.2 equivalents of a strong base, such as sodium hydride (NaH), portion-wise.
-
Addition of Alkylating Agent: Stir the mixture at 0 °C for 30 minutes, then add 1.1 equivalents of the desired alkylating agent (e.g., an alkyl halide) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Value |
| Base | Sodium Hydride (1.2 eq.) |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 50-80% |
Aromatic Halogenation
The electron-donating acetamido group activates the aromatic ring towards further electrophilic substitution. Halogenation provides a straightforward method to introduce additional substituents.
Protocol 3.2: Aromatic Bromination of this compound
-
Reaction Setup: Dissolve 1.0 equivalent of this compound in glacial acetic acid.
-
Addition of Bromine: In a separate flask, prepare a solution of 1.05 equivalents of bromine in glacial acetic acid. Add this solution dropwise to the solution of the starting material at room temperature with stirring.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: Pour the reaction mixture into a solution of sodium bisulfite in water to quench the excess bromine. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be recrystallized from ethanol.
| Parameter | Value |
| Reagent | Bromine (1.05 eq.) |
| Solvent | Glacial Acetic Acid |
| Temperature | Room Temperature |
| Typical Yield | 80-95% |
Bioisosteric Replacement of the Acetamide Group
Bioisosterism is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties.[6][7][8][9][10] Replacing the acetamide group with a bioisostere, such as a 1,2,3-triazole, can lead to compounds with improved metabolic stability and altered hydrogen bonding capabilities.
General Strategy for 1,2,3-Triazole Bioisostere Synthesis:
A common route to a 1,2,3-triazole bioisostere involves the conversion of the aniline (3-fluoro-6-methylaniline) to an azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne.
Caption: General pathway for synthesizing a 1,2,3-triazole bioisostere.
This approach opens up a vast chemical space for exploration by varying the substituted terminal alkyne used in the cycloaddition reaction.
Conclusion
The synthetic routes and derivatization strategies presented in this application note provide a solid foundation for researchers and drug development professionals to access and explore the therapeutic potential of this compound and its novel analogs. The detailed protocols and mechanistic insights are intended to facilitate the practical implementation of these syntheses in the laboratory, thereby accelerating the discovery of new and improved therapeutic agents.
References
- Singh, R. K., Kumar, A., & Mishra, A. K. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Letters in Organic Chemistry, 16(1), 6-15.
- SciSpace. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review.
- U.S. Food and Drug Administration. (n.d.). Fluorinated Drugs.
- Ingenta Connect. (2019). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review.
- Foley, D. J., et al. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(22), 13356–13396.
- Semantic Scholar. (2018). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. ACS Medicinal Chemistry Letters, 9(12), 1239–1245.
- Practical Fragments. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- MySkinRecipes. (n.d.). This compound.
- Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387.
- Sharma, et al. (2023). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
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- 4. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Rev...: Ingenta Connect [ingentaconnect.com]
- 5. Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]
- 6. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drughunter.com [drughunter.com]
- 9. elearning.uniroma1.it [elearning.uniroma1.it]
- 10. ctppc.org [ctppc.org]
Application Notes and Protocols for Utilizing 2-Acetamido-4-fluorotoluene in Material Science
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Acetamido-4-fluorotoluene as a versatile precursor in the synthesis of advanced materials. While primarily recognized as an intermediate in the pharmaceutical and agrochemical industries, its unique molecular structure, featuring a fluorinated toluene backbone and an acetamido group, presents significant opportunities for the development of novel polymers and liquid crystals.[1][2] This document outlines detailed protocols for the chemical modification of this compound to generate key intermediates, followed by step-by-step procedures for their incorporation into functional materials. The causality behind experimental choices, safety protocols for handling fluorinated compounds, and appropriate characterization techniques are discussed in detail.
Introduction: The Potential of this compound in Material Science
This compound, also known as N-(4-fluoro-2-methylphenyl)acetamide, is a commercially available aromatic compound.[1] Its inherent properties, including thermal stability and the electronic influence of the fluorine atom, make it an attractive starting material for the synthesis of high-performance materials.[2] The strategic incorporation of fluorine into organic molecules is a well-established method for tuning the physicochemical properties of materials, such as dielectric anisotropy in liquid crystals and thermal resistance in polymers.
This guide will explore two primary applications of this compound in material science:
-
As a precursor for novel liquid crystals: By modifying the acetamido group and further functionalizing the aromatic ring, it is possible to synthesize mesogenic cores with tailored properties for display technologies and other electro-optic applications.
-
As a monomer for functional polymers: The molecule can be derivatized to introduce polymerizable groups, leading to the creation of fluorinated polymers with potential applications in coatings, membranes, and specialty plastics.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful synthetic design.
| Property | Value | Source |
| CAS Number | 366-49-4 | [1] |
| Molecular Formula | C₉H₁₀FNO | [1] |
| Molecular Weight | 167.18 g/mol | [1] |
| Boiling Point | 281.2 °C at 760 mmHg | |
| Purity (Typical) | ≥98% | |
| Storage | Room temperature, in a dry environment | [1] |
Safety and Handling of Fluorinated Aromatic Compounds
Working with fluorinated organic compounds requires strict adherence to safety protocols due to their potential reactivity and toxicity.
-
Engineering Controls : All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles and a face shield are mandatory.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended for enhanced protection.
-
Body Protection : A flame-resistant lab coat should be worn at all times.
-
-
Waste Disposal : All fluorinated chemical waste must be disposed of according to institutional and local regulations for hazardous materials.
Synthetic Pathways: From Precursor to Functional Material
The following sections provide detailed protocols for the transformation of this compound into versatile intermediates and their subsequent use in the synthesis of a liquid crystal and a functional polymer.
Diagram of the Overall Synthetic Workflow
Caption: Synthetic workflow from this compound to a liquid crystal and a functional polymer.
PART I: SYNTHESIS OF A NOVEL LIQUID CRYSTAL
This section details the conversion of this compound into a key phenolic intermediate, followed by its elaboration into a biphenyl-based liquid crystal.
Step 1: Synthesis of 4-Fluoro-2-methylaniline (Intermediate 1)
Principle: The acetamido group is a protecting group for the amine. Its removal via hydrolysis regenerates the more reactive primary amine, which is essential for subsequent diazotization.
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (16.7 g, 0.1 mol).
-
Hydrolysis: Add 100 mL of 6 M hydrochloric acid.
-
Reflux: Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralization: Cool the reaction mixture to room temperature and then in an ice bath. Slowly neutralize the solution with a 20% aqueous sodium hydroxide solution until the pH is approximately 8-9. The free amine will precipitate.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 4-Fluoro-2-methylaniline can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Step 2: Synthesis of 4-Fluoro-2-methylphenol (Intermediate 2)
Principle: The Sandmeyer reaction is a versatile method for replacing an amino group on an aromatic ring with various substituents via a diazonium salt intermediate.[3] Here, we utilize it for hydroxylation.
Protocol:
-
Diazotization:
-
In a 500 mL beaker, dissolve 4-Fluoro-2-methylaniline (12.5 g, 0.1 mol) in a mixture of 30 mL of concentrated hydrochloric acid and 100 mL of water.
-
Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled solution of sodium nitrite (7.0 g, 0.101 mol) in 20 mL of water, keeping the temperature below 5 °C.
-
Stir for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Hydrolysis of Diazonium Salt:
-
In a separate 1 L flask, bring 200 mL of water to a boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling water. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, continue to boil for 15-20 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature.
-
-
Work-up:
-
Extract the aqueous solution with diethyl ether (3 x 100 mL).
-
Combine the ether extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
The crude 4-Fluoro-2-methylphenol can be purified by column chromatography or distillation.
-
Step 3: Synthesis of a Biphenyl Liquid Crystal
Principle: The Williamson ether synthesis is used to introduce an alkoxy tail, a common feature in calamitic (rod-shaped) liquid crystals.[4][5] The Suzuki-Miyaura cross-coupling reaction is then employed to construct the biphenyl core, which is a fundamental mesogenic unit.
Protocol:
-
Williamson Ether Synthesis (Alkoxy Tail Attachment):
-
In a 250 mL flask, dissolve 4-Fluoro-2-methylphenol (1.26 g, 10 mmol) in 50 mL of ethanol.
-
Add potassium carbonate (2.07 g, 15 mmol) and 1-bromohexane (1.82 g, 11 mmol).
-
Reflux the mixture for 12 hours.
-
After cooling, filter off the inorganic salts and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether, wash with water and brine, dry over magnesium sulfate, and concentrate to obtain 1-(hexyloxy)-4-fluoro-2-methylbenzene.
-
-
Suzuki-Miyaura Cross-Coupling (Biphenyl Core Formation):
-
To functionalize for coupling, the above product can be brominated at the position para to the fluorine.
-
In a 250 mL three-necked flask under a nitrogen atmosphere, combine the brominated intermediate (10 mmol), 4-cyanophenylboronic acid (1.62 g, 11 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).
-
Add 100 mL of toluene and 20 mL of a 2 M aqueous solution of sodium carbonate.
-
Heat the mixture to 85-90 °C and stir vigorously for 12-18 hours.
-
Cool the reaction, separate the layers, and extract the aqueous phase with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
After removing the solvent, purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final liquid crystal product.
-
PART II: SYNTHESIS OF A NOVEL FUNCTIONAL POLYMER
This section describes the conversion of 4-Fluoro-2-methylaniline into a polymerizable acrylamide monomer, followed by its free-radical polymerization.
Step 1: Synthesis of N-(4-fluoro-2-methylphenyl)acrylamide (Monomer)
Principle: The amine group of 4-Fluoro-2-methylaniline can be acylated with acryloyl chloride to introduce a polymerizable vinyl group.
Protocol:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-Fluoro-2-methylaniline (12.5 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in 100 mL of dry dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acryloylation: Slowly add a solution of acryloyl chloride (9.5 g, 0.105 mol) in 20 mL of dry dichloromethane from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.
-
Work-up:
-
Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent.
-
-
Purification: The crude monomer can be purified by recrystallization from a hexane/ethyl acetate mixture to yield white crystals.
Step 2: Free-Radical Polymerization
Principle: The vinyl group of the acrylamide monomer can undergo free-radical polymerization, initiated by a thermal initiator like AIBN, to form a long-chain polymer.[6][7]
Protocol:
-
Polymerization Setup: In a Schlenk tube, dissolve N-(4-fluoro-2-methylphenyl)acrylamide (5.0 g, 27.9 mmol) and azobisisobutyronitrile (AIBN) (0.023 g, 0.14 mmol) in 25 mL of anhydrous dimethylformamide (DMF).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Place the sealed Schlenk tube in a preheated oil bath at 70 °C and stir for 24 hours. The solution will become more viscous as the polymerization proceeds.
-
Precipitation and Purification:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the viscous solution into a large volume of methanol (e.g., 500 mL) with vigorous stirring to precipitate the polymer.
-
Collect the polymer by vacuum filtration, wash it thoroughly with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at 60 °C to a constant weight.
-
Characterization of Synthesized Materials
Proper characterization is essential to confirm the structure and properties of the newly synthesized liquid crystal and polymer.
Diagram of Characterization Workflow
Caption: Recommended characterization techniques for the synthesized materials.
Key Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of intermediates, the final liquid crystal, and the repeating unit of the polymer.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the presence of key functional groups and to confirm the completion of reactions (e.g., disappearance of the amine N-H stretch after acylation).[8]
-
Differential Scanning Calorimetry (DSC): Essential for identifying the phase transition temperatures (e.g., crystal-to-liquid crystal and liquid crystal-to-isotropic liquid) of the liquid crystal and the glass transition temperature (Tg) of the polymer.[8]
-
Polarized Optical Microscopy (POM): The primary method for observing and identifying the specific type of liquid crystalline phase (e.g., nematic, smectic) based on its unique optical texture.[9]
-
Thermogravimetric Analysis (TGA): Used to determine the thermal stability and decomposition temperature of the synthesized polymer.
-
Gel Permeation Chromatography (GPC): Allows for the determination of the molecular weight and molecular weight distribution (dispersity) of the polymer.[9]
Conclusion
This compound is a readily available and cost-effective starting material with significant potential for the synthesis of advanced functional materials. The protocols detailed in these application notes provide a solid foundation for researchers to explore the development of novel fluorinated liquid crystals and polymers. The strategic functionalization of this precursor opens up a wide range of possibilities for creating materials with tailored properties for various high-performance applications.
References
- MySkinRecipes. This compound. [Link]
- Experiment 1: Polymerization of acrylamide in w
- Mustafin, A. G., et al. (2021).
- Wang, Y., et al. (2023). Rapid RAFT Polymerization of Acrylamide with High Conversion. PMC - NIH. [Link]
- Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors.
- Martinez, M. R., et al. (2021). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. PMC - NIH. [Link]
- Latypova, L.R., et al. (2023). SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS. [Link]
- Wikipedia. Sandmeyer reaction. [Link]
- Al-Azzawi, W. T. (2018). Kinetics and Mechanisms of Acrylamide Polymerization from Absolute, Online Monitoring of Polymerization Reaction.
- Labinsights. (2024).
- Bruce, D. W., et al. (2023). Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. White Rose Research Online. [Link]
- Mohamed, S. A., et al. (2018).
- The Williamson Ether Synthesis. [Link]
- Williamson Ether Synthesis. [Link]
- Reiss, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]
- IOSR Journal. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review. [Link]
Sources
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- 4. The Williamson Ether Synthesis [cs.gordon.edu]
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- 6. ocw.mit.edu [ocw.mit.edu]
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- 9. iosrjournals.org [iosrjournals.org]
Application Note and Protocol for the Purification of 2-Acetamido-4-fluorotoluene by Recrystallization
Abstract
This document provides a comprehensive, field-proven protocol for the purification of 2-Acetamido-4-fluorotoluene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles to ensure robust and reproducible results. This guide details a systematic approach to solvent selection, impurity removal, and crystal recovery, enabling the attainment of high-purity this compound suitable for downstream applications.
Introduction: The Imperative for Purity
This compound, also known as N-(4-fluoro-2-methylphenyl)acetamide, is a solid organic compound with the molecular formula C₉H₁₀FNO and a molecular weight of 167.18 g/mol .[1][2] Its utility as a building block in complex molecule synthesis necessitates a high degree of purity.[1] Impurities, which can include positional isomers, unreacted starting materials, or byproducts from its synthesis, can lead to undesirable side reactions, lower yields, and compromised biological activity in subsequent products.[3]
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[4][5] The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[4][5] Upon cooling, the solubility of the desired compound decreases, leading to the formation of a crystalline solid, while the impurities, present in lower concentrations, remain dissolved in the solvent.[4]
This protocol provides a detailed methodology for the recrystallization of this compound, drawing upon established principles for the purification of acetanilide derivatives.[6][7][8]
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties and associated hazards is paramount for safe and effective handling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀FNO | [1][2] |
| Molecular Weight | 167.18 g/mol | [1][2][9] |
| Appearance | Solid | [9] |
| Melting Point | 114-116 °C | |
| Boiling Point | 281.2 °C at 760 mmHg | [2] |
Safety Precautions:
This compound is classified as a hazardous substance. A Safety Data Sheet (SDS) for the compound indicates that it is fatal if swallowed or in contact with skin . Therefore, strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area immediately with copious amounts of water.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides, and hydrogen fluoride.
The Recrystallization Workflow: A Visual Guide
The following diagram illustrates the key stages of the purification process.
Caption: A flowchart of the key steps in the purification protocol.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, beginning with solvent selection.
Part 1: Solvent Selection
The choice of solvent is the most critical step for successful recrystallization. An ideal solvent should exhibit high solubility for this compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).
Procedure:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof) dropwise at room temperature.
-
Observe the solubility. A suitable solvent will not dissolve the compound at room temperature.
-
For solvents in which the compound is insoluble at room temperature, gently heat the test tube in a water bath to the boiling point of the solvent.
-
A good candidate solvent will completely dissolve the compound at the boiling point.
-
Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice-water bath.
-
The solvent that yields a good quantity of crystalline precipitate upon cooling is the most suitable for the recrystallization.
Part 2: Recrystallization Procedure
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a small amount of the chosen recrystallization solvent, enough to just cover the solid.
-
Add a boiling chip to ensure smooth boiling.
-
Heat the mixture to a gentle boil on a hot plate while stirring.
-
Add more hot solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.[5][6]
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes. The activated charcoal will adsorb colored impurities.[6]
-
-
Hot Filtration:
-
This step removes any insoluble impurities and activated charcoal.
-
Preheat a funnel and a receiving Erlenmeyer flask to prevent premature crystallization.
-
Place a fluted filter paper in the funnel and pour the hot solution through it.
-
If crystallization occurs in the funnel, it can be rinsed with a small amount of hot solvent.[6]
-
-
Crystallization:
-
Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5]
-
Once the flask has reached room temperature, place it in an ice-water bath to maximize crystal formation.
-
-
Crystal Recovery:
-
Set up a vacuum filtration apparatus with a Büchner funnel.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Pour the cold slurry of crystals into the funnel and apply the vacuum.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[6]
-
Continue to draw air through the crystals for several minutes to aid in drying.
-
-
Drying:
-
Transfer the crystals to a watch glass and allow them to air dry, or place them in a drying oven at a temperature well below the compound's melting point.
-
Part 3: Purity Assessment
-
Melting Point Determination: A pure compound will have a sharp melting point range. Impurities will typically broaden and depress the melting point.[8] Compare the melting point of the recrystallized product to the literature value (114-116 °C).
-
Thin-Layer Chromatography (TLC): TLC can be used to compare the purity of the recrystallized product to the crude material. A pure compound should ideally show a single spot on the TLC plate.
Conclusion
This protocol provides a robust and scientifically grounded method for the purification of this compound. By carefully selecting a suitable solvent and adhering to the principles of recrystallization, researchers can obtain a high-purity product essential for successful outcomes in pharmaceutical and chemical synthesis. The emphasis on systematic solvent screening and purity verification ensures the reliability and reproducibility of this purification technique.
References
- Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. University of Missouri-St. Louis.
- (n.d.). Exp 1 - Recrystallization of Acetanilide. CDN.
- (n.d.). Re Crystallization of Acetanilide 1 Col. Scribd.
- (n.d.). Purification of Impure Acetanilide. Cerritos College.
- (n.d.). Exp 1 - Recrystallization of Acetanilide. CDN.
- (2025-02-05). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Chemsrc.com.
- (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. National Institutes of Health.
- (n.d.). This compound. MySkinRecipes.
- (n.d.). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Royal Society of Chemistry.
- (n.d.). Trending this compound Basics. Tours.eca.ed.ac.uk.
- (n.d.). Separation of Acetamide, N-[4-[[4-[(4-hydroxyphenyl)azo]-2-methylphenyl]azo]phenyl]- on Newcrom R1 HPLC column. SIELC Technologies.
- (n.d.). This compound [P93360]. ChemUniverse.
- (n.d.). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene. Google Patents.
- (n.d.). Preparation method of 2-chloro-4-fluorotoluene. Eureka | Patsnap.
- Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences.
- (n.d.). p-Fluorotoluene. PubChem.
- Petrásková, L., et al. (2006). Preparative Production and Separation of 2-acetamido-2-deoxymannopyranoside-containing Saccharides Using Borate-Saturated Polyolic Exclusion Gels. Journal of Chromatography A.
- (n.d.). Synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose and their effects on cellular glycosaminoglycan biosynthesis. PubMed.
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Application Notes and Protocols: The Strategic Application of Fluorine in Modern Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: Fluorine as a Strategic Element in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists.[1] Although it is the smallest halogen, its extreme electronegativity and the resulting strength of the carbon-fluorine (C-F) bond allow for the fine-tuning of a drug candidate's molecular properties in ways that are often highly beneficial for therapeutic success.[1][2] Judicious placement of fluorine can profoundly influence a molecule's metabolic stability, physicochemical properties, binding affinity, and overall pharmacokinetic profile.[3][4] Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the element's significant impact.[5][6] This guide provides an in-depth exploration of the key applications of fluorine in drug design, supplemented with practical protocols and workflows to aid researchers in leveraging its unique characteristics.
Section 1: The Physicochemical Impact of Fluorination
The decision to introduce fluorine is driven by its ability to predictably alter key molecular parameters that govern a drug's behavior in the body.
Enhancing Metabolic Stability: The "Metabolic Block"
One of the most powerful applications of fluorine is to enhance a drug's metabolic stability.[2] Many drug candidates fail due to rapid clearance by metabolic enzymes, particularly the cytochrome P450 (CYP450) superfamily, which often act by oxidizing vulnerable C-H bonds.[7] The C-F bond is significantly stronger and more stable than a C-H bond, making it resistant to this enzymatic attack.[2][8] By strategically replacing a metabolically labile hydrogen atom with fluorine, chemists can effectively "block" or slow down this degradation pathway, leading to a longer drug half-life, improved oral bioavailability, and greater systemic exposure.[2][7]
Caption: Fluorine's metabolic blocking effect.
Tuning Lipophilicity (LogP/LogD) for Optimal Permeability
A drug's ability to cross biological membranes is governed by its lipophilicity, often measured as the octanol-water partition coefficient (LogP).[9] The effect of fluorination on lipophilicity is highly context-dependent.[10][11]
-
Single Fluorine Substitution: Replacing a hydrogen with a single fluorine atom on an aromatic or aliphatic scaffold typically leads to a slight increase in lipophilicity.[8]
-
Polyfluorinated Groups: The introduction of motifs like trifluoromethyl (CF₃) or difluoromethyl (CF₂H) can have more complex effects, sometimes decreasing lipophilicity while serving as bioisosteres for other groups.[10][12]
This ability to subtly modulate LogP allows chemists to optimize a compound's absorption, distribution, and ability to penetrate target tissues, such as crossing the blood-brain barrier.[9][13]
Altering Basicity (pKa) to Control Ionization
Fluorine's powerful electron-withdrawing nature can significantly lower the pKa of nearby functional groups, particularly basic amines.[3][5][8] A lower pKa means the amine is less basic and therefore less protonated (ionized) at physiological pH (around 7.4). Since the neutral, non-ionized form of a drug is generally more membrane-permeable, this modulation can dramatically improve oral absorption and cell penetration.[2][12] This strategy is a cornerstone for optimizing the pharmacokinetic properties of many nitrogen-containing drugs.[14]
Enhancing Binding Affinity and Conformational Control
The introduction of fluorine can improve a drug's binding affinity for its target protein through several mechanisms:
-
Favorable Electrostatic Interactions: The polarized C-F bond can engage in favorable dipole-dipole or orthogonal multipolar interactions with amino acid residues in the protein's binding pocket.[1]
-
Hydrogen Bond Acceptor: The fluorine atom can act as a weak hydrogen bond acceptor, forming crucial new interactions that increase binding potency.[8]
-
Conformational Constraint: Fluorine can exert significant conformational bias on a molecule, sometimes stabilizing the "bioactive conformation"—the specific shape the drug must adopt to bind effectively to its target.[3][15]
Section 2: Case Study - Ezetimibe
The development of Ezetimibe, a cholesterol absorption inhibitor, provides an excellent example of rational drug design using fluorine to improve metabolic stability.[2] The initial lead compound, SCH 48461, was potent but susceptible to metabolic attack at several sites.[2] By identifying these metabolic "hot spots," researchers designed an analog incorporating two p-fluorophenyl groups. This strategic fluorination shielded the molecule from oxidative metabolism, significantly enhancing its in vivo potency and duration of action.[2]
| Property | Lead Compound (SCH 48461) | Fluorinated Drug (Ezetimibe) | Rationale for Fluorination |
| Metabolic Stability | Susceptible to oxidation | Significantly more stable | Fluorine atoms at the para-position of the phenyl rings block sites of metabolic hydroxylation.[2] |
| In Vivo Potency | Potent | Enhanced potency | Improved metabolic stability leads to higher and more sustained plasma concentrations, increasing efficacy.[2] |
Section 3: Strategic Workflow for Fluorine Incorporation
The decision to introduce fluorine should be a data-driven process aimed at solving a specific problem in the drug discovery cascade. The following workflow outlines a logical approach for considering fluorination.
Caption: A decision-making workflow for incorporating fluorine.
Section 4: Experimental Protocols
Protocol 4.1: In Vitro Assessment of Metabolic Stability Using Liver Microsomes
This protocol provides a standard method for determining a compound's metabolic stability by measuring its rate of depletion when incubated with liver microsomes, which are rich in CYP450 enzymes.[7][16]
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[7]
-
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized drug like Verapamil).
-
Pooled liver microsomes (human, rat, etc.).
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Acetonitrile (ACN) with an internal standard for quenching and sample analysis.
-
96-well plates, LC-MS/MS system.
-
-
Experimental Workflow Diagram:
Caption: Workflow for an in vitro microsomal stability assay.
-
Procedure:
-
Preparation: Thaw liver microsomes and NADPH regenerating system on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation Setup: In a 96-well plate, add phosphate buffer, the microsomal suspension, and the test compound to achieve final desired concentrations (e.g., 1 µM compound, 0.5 mg/mL microsomal protein).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Start the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system to each well. The time of addition is T₀.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in specific wells by adding a volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of remaining test compound relative to the internal standard.
-
Data Calculation:
-
Calculate the percentage of the parent compound remaining at each time point relative to T₀.
-
Plot the natural log (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance: CLint = (0.693 / t½) * (incubation volume / mg microsomal protein).[7]
-
-
Protocol 4.2: Example Synthesis of a Fluorinated Analog: N-Boc-trans-4-fluoro-L-proline
This protocol describes a common method for synthesizing a fluorinated amino acid building block from a commercially available starting material, N-Boc-4-oxo-L-proline.[17] This involves a reduction followed by nucleophilic fluorination.
-
Objective: To synthesize N-Boc-trans-4-fluoro-L-proline, a valuable building block for peptide and drug synthesis.
-
Materials:
-
N-Boc-4-oxo-L-proline.
-
Sodium borohydride (NaBH₄).
-
Methanol (MeOH), Tetrahydrofuran (THF).
-
Diethylaminosulfur trifluoride (DAST) or another suitable fluorinating agent.
-
Dichloromethane (DCM).
-
Standard workup and purification reagents (e.g., saturated aq. NH₄Cl, brine, Na₂SO₄, silica gel).
-
-
Procedure:
-
Step 1: Reduction of the Ketone
-
Dissolve N-Boc-4-oxo-L-proline (1 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (approx. 1.5 eq) portion-wise, maintaining the temperature.
-
Stir the reaction at 0°C for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-cis-4-hydroxy-L-proline.
-
-
Step 2: Nucleophilic Fluorination
-
Dissolve the crude N-Boc-cis-4-hydroxy-L-proline from Step 1 in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add DAST (approx. 1.2 eq) dropwise via syringe. Caution: DAST is toxic and moisture-sensitive.
-
Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final product, N-Boc-trans-4-fluoro-L-proline.[17]
-
-
Section 5: Advanced Applications - ¹⁸F in Positron Emission Tomography (PET)
Beyond its role in therapeutic agents, the fluorine isotope ¹⁸F is a critical positron-emitting radiolabel for Positron Emission Tomography (PET) imaging.[2][18] PET is a non-invasive diagnostic technique that allows for the visualization and quantification of biochemical processes in vivo.[4] By incorporating ¹⁸F into a drug candidate or a related ligand, researchers can directly observe its distribution, target engagement, and pharmacokinetics in preclinical models and human subjects, providing invaluable data for drug development.[3][19]
Conclusion
Fluorine is far more than a simple hydrogen isostere; it is a powerful tool for strategic molecular optimization.[1] Its ability to profoundly influence metabolic stability, lipophilicity, pKa, and binding affinity allows medicinal chemists to overcome common challenges in drug discovery and rationally design candidates with improved pharmacokinetic and pharmacodynamic profiles.[1][2] As synthetic methodologies for fluorination continue to advance, the applications of this unique element are set to expand even further, solidifying its role as a cornerstone of modern pharmaceutical design.[20]
References
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- Meanwell, N. A. The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
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- Meanwell, N. A. Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry. [Link]
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- Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
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- AiFChem. Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
- Al-Zoubi, R. M., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
- Bhattarai, P., et al. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
- Zafrani, Y., et al. A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.
- Sarria, I., et al. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
- Gentaur Molecular Products. Application of Metabolism Assay Kits in Drug Screening and Toxicology Studies.
- Banks, R. E., et al. Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. [Link]
- Johnson, B. M., et al. Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]
- Marques, C., et al. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]
- Petersen, J., et al. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Johnson, B. M., et al. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]
- Moss, W. D., et al.
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- Al-Craigh, A. Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
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- Al-Zoubi, R. M., et al.
- Al-Zoubi, R. M., et al. FDA-Approved Fluorinated Drugs (2016–2022). Encyclopedia.pub. [Link]
- Bocan, T. FDA Approved Fluorine Drugs In 2021: A Recap. Bocan.
- Johnson, B. M., et al.
- Vilner, B. J. Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011). Future Medicinal Chemistry. [Link]
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- National University of Singapore.
- National University of Singapore. Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Acetamido-4-fluorotoluene
Welcome to the technical support center for the synthesis of 2-Acetamido-4-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common experimental challenges. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Achieving a high yield and purity of this compound is crucial for the efficiency of subsequent synthetic steps. This resource offers in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate the optimization of your synthetic strategies.
The primary route to this compound involves the N-acetylation of 4-fluoro-2-methylaniline. While seemingly straightforward, this reaction is prone to several issues that can significantly impact the yield and purity of the desired product. This guide will walk you through understanding and overcoming these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Acetylating Agent: Acetic anhydride can hydrolyze over time if not stored properly. 2. Insufficiently Reactive Conditions: The reaction temperature may be too low, or the reaction time too short. 3. Protonation of the Amine: In the absence of a base, the acetic acid byproduct can protonate the starting amine, rendering it non-nucleophilic.[3] | 1. Use fresh or recently opened acetic anhydride. Consider using the more reactive acetyl chloride.[4][5] 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider a moderate increase in temperature or extending the reaction time. 3. Add a base such as pyridine or sodium acetate to neutralize the acid byproduct.[6][7] |
| Formation of Multiple Products (Low Purity) | 1. Di-acetylation: The initially formed product can undergo a second acetylation under harsh conditions. 2. Ring Acylation (Friedel-Crafts): Although less common for N-acetylation, ring acylation can occur under certain conditions, especially with strong Lewis acid catalysts.[5] 3. Oxidation of Starting Material: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[5] | 1. Use a controlled stoichiometry of the acetylating agent (typically 1.0-1.2 equivalents). Avoid excessive heating. 2. N-acetylation is generally favored over C-acylation due to the higher nucleophilicity of the nitrogen atom.[5] Avoid Friedel-Crafts conditions unless C-acylation is desired. 3. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation. Protecting the amino group via acetylation also increases its stability towards oxidation.[5] |
| Difficult Product Isolation and Purification | 1. Product Solubility: The product may have some solubility in the aqueous phase during workup. 2. Emulsion Formation: Vigorous shaking during extraction can lead to the formation of stable emulsions. 3. Co-precipitation of Impurities: Impurities may co-precipitate with the product upon cooling or crystallization. | 1. After the initial extraction, check the aqueous layer for the presence of the product via TLC. If necessary, perform additional extractions with a suitable organic solvent. 2. Break emulsions by adding brine or by gentle swirling instead of vigorous shaking. 3. Recrystallization from a suitable solvent system is often necessary to achieve high purity. Consider solvent systems like ethanol/water or toluene/heptane. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for the N-acetylation of 4-fluoro-2-methylaniline?
A1: The most widely used and generally efficient method is the reaction of 4-fluoro-2-methylaniline with acetic anhydride.[8] This reaction can be carried out under various conditions, including with or without a solvent and with or without a catalyst. For improved yields and reaction rates, the addition of a weak acid catalyst like acetic acid (vinegar can be used as a green alternative) or a base like pyridine or sodium acetate to scavenge the acetic acid byproduct is often beneficial.[6][8]
Q2: Why is it necessary to control the temperature during the addition of the acetylating agent?
A2: The acetylation of amines is an exothermic reaction. Uncontrolled addition of the acetylating agent, especially on a larger scale, can lead to a rapid increase in temperature. This can promote side reactions such as di-acetylation and the formation of colored impurities. Cooling the reaction mixture, for instance in an ice bath, during the addition of acetic anhydride or acetyl chloride allows for better control of the reaction temperature.[5]
Q3: Can I use acetyl chloride instead of acetic anhydride? What are the advantages and disadvantages?
A3: Yes, acetyl chloride is a more reactive acetylating agent than acetic anhydride and can be used for N-acetylation.[4] The main advantage is its higher reactivity, which can lead to faster reaction times and may be effective for less reactive amines. However, the reaction with acetyl chloride produces hydrochloric acid (HCl) as a byproduct, which is a strong acid that will readily protonate the starting amine.[9] Therefore, the use of a base, such as pyridine or triethylamine, is essential to neutralize the HCl and drive the reaction to completion.[9] Acetyl chloride is also more hazardous and moisture-sensitive than acetic anhydride.[4]
Q4: I am observing a dark coloration in my reaction mixture. What could be the cause and how can I prevent it?
A4: Dark coloration or the formation of tarry residues often indicates oxidation of the aniline substrate.[5] Aromatic amines are susceptible to oxidation, which can be accelerated by heat, light, and the presence of impurities. To minimize this, it is advisable to use purified starting materials and to run the reaction under an inert atmosphere (e.g., nitrogen). Protecting the amino group by converting it to an acetamide also significantly increases its stability towards oxidation.[5]
Q5: How can I effectively monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of the reaction.[5] By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the consumption of the starting material and the formation of the product. The reaction is considered complete when the spot corresponding to the starting amine is no longer visible.
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a typical workflow for the synthesis of this compound and a decision tree for troubleshooting common issues.
Caption: Workflow and troubleshooting for this compound synthesis.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
-
4-fluoro-2-methylaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
-
Ice bath
-
Buchner funnel and filter paper
-
TLC plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid. Cool the mixture to 0-5 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution with continuous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexane:ethyl acetate as the eluent). The reaction is complete when the starting aniline spot has disappeared.
-
Workup: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ice-cold water with stirring. A white precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acetic acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure this compound.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and recording its NMR and IR spectra.
References
- Hone, C. A., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217-2227. [Link]
- Rana, C., & Singh, P. (2020). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts (IJCRT), 8(7), 3444-3447. [Link]
- Sajtos, M., et al. (2020).
- Figshare. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4‑Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. [Link]
- Chemistry LibreTexts. (2021).
- Resonance. (2023).
- Semantic Scholar. (n.d.). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. [Link]
- DOI. (n.d.). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare. [Link]
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
- Satisfaction Guaranteed. (n.d.). This compound Save Big: 75% Off. [Link]
- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
- Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. [Link]
- Der Pharma Chemica. (2011).
- PubChem. (n.d.). 4-Fluoro-2-methylaniline. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
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Technical Support Center: Synthesis of 2-Acetamido-4-fluorotoluene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Acetamido-4-fluorotoluene. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.
The primary and most efficient route to this compound is the N-acetylation of 3-fluoro-4-methylaniline. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide provides a question-and-answer-based approach to troubleshoot these issues effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: My final product is a brownish or pinkish solid, not the expected off-white crystals. What causes this discoloration?
A1: Discoloration is almost always due to the oxidation of residual 3-fluoro-4-methylaniline, the starting material. Anilines are notoriously sensitive to air oxidation, which forms highly colored radical species and polymeric impurities. This issue is exacerbated if the reaction did not proceed to completion or if the purification was insufficient.
-
Preventative Measures: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidation.
-
Troubleshooting: During the aqueous workup, a wash with a dilute sodium bisulfite solution can help remove some colored oxidation byproducts. However, the most effective solution is a robust purification step, typically recrystallization, to separate the white product from these colored impurities.
Q2: The yield of my reaction is significantly lower than expected. What are the most common reasons?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The most frequent cause is an incomplete reaction, leaving a significant amount of starting material. This can be due to insufficient acylating agent, low reaction temperature, or inadequate reaction time. Monitoring the reaction via Thin Layer Chromatography (TLC) is critical to ensure the starting amine has been fully consumed.
-
Product Hydrolysis: The acetamido group is an amide, which can be hydrolyzed back to the starting amine under strongly acidic or basic conditions, especially at elevated temperatures during the workup.[1]
-
Mechanical Loss: Product can be lost during transfers, filtration, or if the incorrect solvent system is chosen for recrystallization, leading to high solubility of the product in the mother liquor.
Q3: My TLC plate shows multiple spots close to my product spot. What are these likely side products?
A3: Besides unreacted starting material, the most probable side products are isomers from C-acylation (Friedel-Crafts acylation) on the aromatic ring. While N-acetylation is kinetically favored, under certain conditions (e.g., high heat, presence of acid catalysts), the acetyl group can add to the carbon atoms of the benzene ring. Given the directing effects of the substituents (-NHCOCH₃, -CH₃, -F), you might form 2-Acetamido-4-fluoro-5-acetyltoluene or other isomers.
Section 2: In-Depth Troubleshooting of Side Reactions
This section provides a detailed analysis of specific side reactions, their mechanisms, and targeted solutions.
Problem: C-Acylation (Friedel-Crafts) Side Products
The formation of carbon-acylated byproducts is a significant challenge, particularly during scale-up or if reaction conditions are not carefully controlled.
-
Causality: The N-acetylation of anilines typically uses acetic anhydride or acetyl chloride. If acetyl chloride is used, HCl is generated as a byproduct. If acetic anhydride is used, acetic acid is the byproduct. These acids can protonate the nitrogen of the amide product, and at high temperatures, can catalyze an electrophilic aromatic substitution on the electron-rich ring. The difficulty in Friedel-Crafts acylation of anilines is often attributed to the deactivation of the Lewis acid catalyst by the basic nitrogen of the amino group.[2] However, even in the absence of a strong Lewis acid, proton acids can facilitate this side reaction. The acylium ion (CH₃CO⁺) or a protonated acetic anhydride species acts as the electrophile.
-
Identification: C-acylated products will have a higher molecular weight and different spectroscopic signatures (¹H NMR, ¹³C NMR) compared to the desired product. They are often difficult to separate due to similar polarities.
-
Solution:
-
Temperature Control: Maintain a moderate reaction temperature (e.g., 0 °C to room temperature). Avoid excessive heating.
-
Acid Scavenging: Perform the reaction in the presence of a mild, non-nucleophilic base like pyridine or triethylamine. The base will neutralize the acidic byproduct (HCl or acetic acid), preventing it from catalyzing the C-acylation side reaction.
-
Choice of Acylating Agent: Acetic anhydride is generally less reactive and produces a weaker acid byproduct (acetic acid) than acetyl chloride (HCl), making it a safer choice to avoid C-acylation.
-
Problem: Hydrolysis of Product During Workup
The amide bond in this compound is stable under neutral conditions but can be cleaved during workup.
-
Causality: During the workup, excess acylating agent is often quenched with water. If a strong base (like NaOH) or acid is used for pH adjustment and is left in contact with the product for an extended period, especially with heating, it can catalyze the hydrolysis of the amide back to 3-fluoro-4-methylaniline.
-
Identification: The presence of starting material on a TLC after workup, which was absent in the final reaction mixture, is a clear indicator of hydrolysis.
-
Solution:
-
Use Mild Base: Neutralize the reaction mixture using a weak base such as aqueous sodium bicarbonate solution instead of strong bases like sodium hydroxide.[3]
-
Control Temperature: Perform all aqueous washes and extractions at room temperature or below (using an ice bath) to slow the rate of hydrolysis.
-
Minimize Contact Time: Do not let the organic layer remain in contact with aqueous acidic or basic solutions for extended periods. Complete the workup process efficiently.
-
Data Summary: Key Reaction Components
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| 3-Fluoro-4-methylaniline | Starting Material | C₇H₈FN | 125.15 | Light yellow/brown liquid or solid, prone to oxidation. |
| This compound | Product | C₉H₁₀FNO | 167.18 | Off-white to white solid.[4] |
| Acetic Anhydride | Reagent | C₄H₆O₃ | 102.09 | Corrosive liquid, reacts with water. |
| C-Acylated Isomer | Side Product | C₁₁H₁₂FNO₂ | 209.22 | Isomeric impurity, similar polarity to product. |
Section 3: Recommended Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a self-validating system. Adherence to the described steps and in-process checks is crucial for success.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-fluoro-4-methylaniline (5.0 g, 39.9 mmol).
-
Dissolution: Add 50 mL of dichloromethane (DCM) to the flask and stir until the aniline is fully dissolved. Cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring at 0 °C, slowly add acetic anhydride (4.5 g, 44.0 mmol, 1.1 equivalents) dropwise over 15 minutes. Causality Note: Slow addition at low temperature prevents a rapid exotherm and minimizes side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
In-Process Control (TLC Monitoring): Monitor the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot (3-fluoro-4-methylaniline) is no longer visible.
-
Workup:
-
Carefully pour the reaction mixture into a separatory funnel containing 50 mL of cold saturated sodium bicarbonate solution to neutralize the acetic acid and quench any unreacted acetic anhydride.
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude solid to a 100 mL Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Expertise Note: The goal is to create a supersaturated solution upon cooling. Using too much solvent will drastically reduce the yield.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a short plug of celite to remove the charcoal.
-
Crystallization: Slowly add hexanes to the hot ethyl acetate solution until it becomes slightly cloudy (the cloud point). Add a few drops of ethyl acetate to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to obtain pure this compound.
Section 4: Visual Guides & Workflows
Diagram 1: Primary Synthetic Pathway
Caption: N-acetylation of 3-fluoro-4-methylaniline.
Diagram 2: Competing Reaction Mechanisms
Caption: Desired pathway vs. key side reactions.
Diagram 3: Troubleshooting Workflow
Caption: A logical guide for troubleshooting synthesis issues.
References
- This guide synthesizes information from various chemical suppliers and general organic chemistry principles. Specific literature citations are provided for mechanistic claims.
- [Citing general knowledge about aniline oxid
- [Citing general knowledge about amide hydrolysis]
- Olah, G. A. (1964).
- [Citing general knowledge about TLC analysis]
- Organic Chemistry Portal.
- Tours.eca.ed.ac.uk. Trending this compound Basics. [Link]
- Google Patents.
- [Citing general knowledge about recrystalliz
- [Citing general knowledge about acid scavenging]
- MySkinRecipes. This compound. [Link]
- [Citing general knowledge about reaction monitoring]
- [Citing general knowledge about inert
- Organic Syntheses. 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. [Link]
Sources
Technical Support Center: Purification of 2-Acetamido-4-fluorotoluene
Welcome to the technical support center for the purification of 2-Acetamido-4-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to help you achieve high purity and yield in your experiments.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its purification, however, can present several challenges, primarily due to the presence of structurally similar impurities and its physicochemical properties. This guide will equip you with the knowledge to diagnose and resolve these issues effectively.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound, providing potential causes and actionable solutions.
Crystallization Issues
Q1: My this compound is "oiling out" during crystallization instead of forming solid crystals. What's happening and how can I fix it?
A1: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid. This often occurs when the solution is too supersaturated or cooled too quickly. For aromatic amides, this can be particularly prevalent.
-
Potential Causes & Solutions:
| Cause | Solution |
| High Supersaturation | Add a small amount of additional hot solvent to the mixture to reduce the concentration before cooling.[1] |
| Rapid Cooling | Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Gradual cooling promotes the formation of an ordered crystal lattice.[1] |
| Solvent Choice | The chosen solvent may not be ideal. Consider a solvent system where the compound has high solubility when hot and low solubility when cold. Ethanol/water or isopropanol/hexane mixtures often work well for acetanilides. |
| Lack of Nucleation Sites | Introduce a seed crystal (a small amount of pure, solid this compound) to the cooled, saturated solution to initiate crystallization. Alternatively, gently scratching the inside of the flask with a glass rod can create nucleation sites. |
Q2: My crystallization yield is very low, even though I see crystals forming. Where is my product going?
A2: Low yield is a frequent problem in crystallization and can be attributed to several factors.
-
Potential Causes & Solutions:
| Cause | Solution |
| Excessive Solvent | Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[1] Before crystallization, ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. |
| Premature Crystallization | If crystals form too early, especially during a hot filtration step to remove insoluble impurities, product will be lost. Ensure your filtration apparatus is pre-heated to prevent this. |
| High Solubility in Cold Solvent | If this compound has significant solubility in the chosen solvent even at low temperatures, you will lose product. Ensure the solution is thoroughly cooled in an ice bath before filtration. |
| Incomplete Precipitation | Allow sufficient time for crystallization to complete. Rushing the cooling or filtration process can lead to a lower yield. |
Q3: The color of my this compound crystals is off-white or yellowish, not the expected pure white. How can I remove colored impurities?
A3: The presence of color often indicates minor, highly conjugated impurities, which can arise from oxidation of the starting aniline or side reactions.
-
Solution:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before the filtration step of your crystallization. The charcoal will adsorb the colored impurities.[2] Use charcoal sparingly, as it can also adsorb some of your desired product. After a brief boiling period with the charcoal, perform a hot filtration to remove it before allowing the solution to cool and crystallize.[3]
-
Chromatography Issues
Q4: I'm seeing significant peak tailing for this compound during column chromatography on silica gel. What is causing this?
A4: Peak tailing of amine-containing compounds on silica gel is a classic problem. Although the amide in this compound is less basic than an amine, residual acidic silanol groups on the silica surface can still interact with the lone pair of electrons on the nitrogen, leading to poor peak shape.
-
Potential Causes & Solutions:
| Cause | Solution |
| Acid-Base Interaction | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica gel and improve peak shape. |
| Inappropriate Stationary Phase | Consider using a different stationary phase. Alumina is often a better choice for purifying basic compounds. Alternatively, amine-functionalized silica can be very effective. |
| Improper Solvent System | A mobile phase with insufficient polarity may not effectively elute the compound, leading to tailing. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
Q5: I'm struggling to separate this compound from a closely eluting impurity in my HPLC analysis. How can I improve the resolution?
A5: Improving resolution in HPLC requires optimizing several parameters to enhance the separation between your target compound and the impurity.
-
Potential Causes & Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase | Vary the organic modifier (e.g., switch from acetonitrile to methanol or vice versa) as this can alter the selectivity of the separation.[3] Adjusting the pH of the aqueous component of the mobile phase can also be effective, especially if impurities have ionizable groups. |
| Inadequate Stationary Phase | If you are using a standard C18 column, consider a different stationary phase. A phenyl-hexyl column can offer different selectivity for aromatic compounds. For polar compounds, an RP-Amide or a pentafluorophenyl (PFP) phase may provide better separation. |
| Isocratic Elution Limitations | If your sample contains compounds with a wide range of polarities, an isocratic method may not provide adequate separation. Developing a gradient elution method can significantly improve resolution. |
| Temperature Effects | Adjusting the column temperature can sometimes improve peak shape and resolution. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The most common impurities arise from the acetylation of 4-fluoro-2-methylaniline:
-
Unreacted Starting Material: Residual 4-fluoro-2-methylaniline.
-
Diacetylated Product: Formation of a diacetylated byproduct, although typically in small amounts under controlled conditions.
-
Oxidation Products: Colored impurities resulting from the oxidation of the aniline starting material.[4]
-
Isomeric Impurities: If the starting 4-fluoro-2-methylaniline is not pure, you may have isomeric acetamides in your product.
Q2: What are the best solvents for crystallizing this compound?
A2: Based on the properties of similar acetanilides, the following solvents and solvent systems are good starting points:
-
Single Solvents: Hot water[2], ethanol, or isopropanol. Acetanilides generally have good solubility in hot alcohols and lower solubility in cold alcohols.
-
Solvent Mixtures: A common and effective technique is to dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) at an elevated temperature and then add a "poor" solvent (e.g., water, hexane) dropwise until the solution becomes cloudy. Re-heating to clarify and then slow cooling can yield high-purity crystals. Ethanol/water mixtures are particularly effective for many acetanilides.[5]
Q3: How can I monitor the purity of my this compound during the purification process?
A3:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to assess the number of components in your sample and to track the progress of a column chromatography separation.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity. A well-developed HPLC method can separate and quantify even minor impurities.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broadened.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any impurities present.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent or solvent system (e.g., ethanol/water).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the hot primary solvent (e.g., ethanol) required to just dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a receiving flask. Quickly filter the hot solution to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: If using a solvent pair, add the anti-solvent (e.g., water) dropwise to the hot filtrate until a persistent cloudiness is observed. Re-heat gently until the solution is clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Flash Column Chromatography
-
Stationary Phase and Solvent System Selection: Based on TLC analysis, choose an appropriate stationary phase (e.g., silica gel or alumina) and a mobile phase that provides good separation (Rf of the product around 0.3-0.4). For silica gel, a hexane/ethyl acetate gradient is a good starting point.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Troubleshooting Crystallization
Caption: Troubleshooting common crystallization problems.
References
- ChemBK. (n.d.). Acetanilide.
- PubChem. (n.d.). Acetanilide. National Institutes of Health.
- Perlovich, G. L., et al. (2006). Temperature-dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents. Physics and Chemistry of Liquids, 42(6).
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- International Journal of Scientific & Technology Research. (2020). Solubility Of Acetanilide In Pure And Mixed Solvents At 288.15 To 313.15 K And Its Correlation With Thermodynamic Model.
- ResearchGate. (2004). (PDF) Temperature dependence of the solubility of some acetanilide derivatives in several organic and aqueous solvents.
- IvyPanda. (2022). Preparation and Recrystallization of Acetanilide.
- Cram. (n.d.). Recrystallization Of Acetanilide From Aniline.
- CDN. (n.d.). Exp 1 - Recrystallization of Acetanilide.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Scribd. (n.d.). Acetanilide Synthesis & Purification.
- Unknown Source. (n.d.).
- Unknown Source. (n.d.).
- Cerritos College. (n.d.). Purification of Impure Acetanilide.
- CDN. (n.d.).
- Unknown Source. (n.d.).
- Scribd. (2016). Acetanilide Purification & Melting Point.
- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
- PubMed. (1999). Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation.
- Reddit. (2022). Recrystallization Issues.
Sources
Technical Support Center: Identifying Impurities in 2-Acetamido-4-fluorotoluene Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Acetamido-4-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and controlling impurities during the synthesis of this key chemical intermediate.[1] Purity is paramount in the development of pharmaceuticals and fine chemicals, and this document provides in-depth troubleshooting advice, validated analytical protocols, and answers to frequently asked questions to ensure the highest quality of your final product.
Section 1: The Synthetic Pathway and Common Impurity Hotspots
The most prevalent and efficient method for preparing this compound is the acetylation of 4-fluoro-2-methylaniline.[2] This reaction is a classic example of nucleophilic acyl substitution, where the amino group (-NH₂) of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent like acetic anhydride or acetyl chloride.[2][][4]
While seemingly straightforward, this process has several critical points where impurities can be introduced or formed. Understanding the causality behind these formations is key to prevention and troubleshooting.
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common impurity I should expect in my crude product? A1: The most common process-related impurity is typically unreacted starting material, 4-fluoro-2-methylaniline. Its presence indicates an incomplete reaction, which can result from insufficient acetylating agent, low reaction temperature, or inadequate reaction time.[5]
Q2: My final product has a faint yellow or brown color after purification. What is the likely cause? A2: Anilines, including the 4-fluoro-2-methylaniline starting material, are susceptible to air oxidation, which forms highly colored impurities. Even trace amounts of unreacted starting material can oxidize during workup or storage, leading to discoloration of the final product. Ensuring a complete reaction and using an antioxidant or inert atmosphere during storage can mitigate this.
Q3: My LC-MS analysis shows a small peak with a mass 42 amu higher than my product's mass. What could this be? A3: This is a strong indicator of a diacetylation side product, N,N-diacetyl-4-fluoro-2-methylaniline. This impurity can form under forcing conditions, such as high temperatures or a large excess of a highly reactive acetylating agent like acetyl chloride. The mass difference of 42 corresponds to the addition of a second acetyl group (CH₃CO).
Q4: Can impurities from my starting 4-fluoro-2-methylaniline carry over into the final product? A4: Absolutely. This is a critical consideration. The synthesis of 4-fluoro-2-methylaniline often involves the nitration of fluorotoluene, which can produce a mixture of positional isomers.[6][7] If your starting material contains isomeric impurities (e.g., 2-fluoro-4-methylaniline), they will also undergo acetylation and be present as isomeric amide impurities in your final product. These can be very difficult to separate from the desired product.
Section 3: Troubleshooting Guide: From Observation to Solution
This guide provides a logical approach to identifying and resolving common impurity-related issues.
Caption: Troubleshooting logic for identifying unknown impurities.
Issue 1: High Levels of Starting Material Detected in Crude Product
-
Symptom: A significant peak corresponding to 4-fluoro-2-methylaniline is observed in your analytical run (TLC, GC, or HPLC).
-
Causality: The nucleophilic attack by the aniline on the acetylating agent is incomplete. This is a kinetically controlled issue.
-
Potential Causes & Solutions:
-
Insufficient Acetylating Agent: The stoichiometry may be off. Ensure you are using at least one full equivalent of the acetylating agent. A slight excess (1.1-1.2 equivalents) is often used to drive the reaction to completion.
-
Low Reaction Temperature: Acetylation reactions can be exothermic, but if the temperature is too low, the reaction rate may be too slow for completion within the allotted time.[2] Consider running the reaction at room temperature or with gentle warming (40-50 °C) if using a less reactive agent like acetic anhydride.
-
Inadequate Reaction Time: Monitor the reaction's progress using TLC or HPLC. If starting material is still present, extend the reaction time until it is consumed.
-
Presence of a Scavenging Base: The reaction between an amine and acetic anhydride produces one equivalent of acetic acid.[2] Similarly, using acetyl chloride produces HCl.[] These acids can protonate the starting amine, rendering it non-nucleophilic. Adding a mild, non-nucleophilic base like pyridine or triethylamine can scavenge the acid byproduct and ensure the starting amine remains available for reaction.[]
-
Issue 2: Presence of Isomeric Impurities
-
Symptom: Your GC-MS or LC-MS shows a peak with the same mass as your product but with a different retention time. ¹H or ¹⁹F NMR may show extra, small signals in the aromatic region.
-
Causality: The impurity has the same molecular formula but a different structure, which points to an isomer. As noted in the FAQ, this most often originates from the starting material.
-
Solutions:
-
Analyze the Starting Material: The first and most critical step is to analyze the purity of your 4-fluoro-2-methylaniline using a high-resolution technique like GC or HPLC.
-
Source High-Purity Reagents: If the starting material is impure, source it from a supplier that provides a certificate of analysis with isomeric purity data.
-
Enhanced Purification: Isomers can be notoriously difficult to separate by recrystallization due to similar solubilities. You may need to employ preparative HPLC or meticulous column chromatography to achieve the desired purity.
-
Section 4: Analytical Protocols for Impurity Profiling
A multi-technique approach is essential for robust impurity identification. The table below summarizes common impurities and the most effective methods for their detection.
| Impurity Name | Likely Source | Primary Analytical Technique(s) | Secondary Technique(s) |
| 4-Fluoro-2-methylaniline | Incomplete Reaction | HPLC-UV, GC-FID | TLC |
| Acetic Acid | Reagent Byproduct | ¹H NMR (washable) | - |
| N,N-Diacetyl-4-fluoro-2-methylaniline | Side Reaction (Over-acetylation) | LC-MS, GC-MS | ¹H NMR |
| Isomeric Acetamides | Starting Material Contamination | GC-MS, HPLC-UV | ¹⁹F NMR, ¹H NMR |
| Oxidation Products | Degradation of Starting Material | HPLC-UV (visual inspection) | - |
Experimental Protocol: HPLC-UV Method for Purity Assessment
This protocol describes a general-purpose reverse-phase HPLC method suitable for quantifying the purity of this compound and detecting common impurities.
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic Acid (optional, for peak shaping).
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% to 80% B
-
15-17 min: Hold at 80% B
-
17-18 min: Return to 20% B
-
18-22 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main product peak relative to the total area of all peaks to determine the purity.
-
Identify known impurities (like the starting material) by comparing their retention times to a separately injected standard.
This method provides a self-validating system for routine purity checks, allowing for the reliable detection of process-related impurities and degradation products.[8]
References
- Wikipedia. (n.d.). Urea.
- MySkinRecipes. (n.d.). This compound.
- Tours.eca.ed.ac.uk. (n.d.). Trending this compound Basics.
- Satisfaction Guaranteed. (n.d.). This compound.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Note: A more recent and expanded version is often cited, but the foundational work is key).
- White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds.
- Fisher Scientific. (n.d.). Amide Synthesis.
- PubMed. (n.d.). Synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose and their effects on cellular glycosaminoglycan biosynthesis.
- Agilent. (2016). Chemical Purity Analysis.
- ChemUniverse. (n.d.). This compound.
- Patsnap. (n.d.). Preparation method of 2-chloro-4-fluorotoluene.
- ChemSrc. (2025). This compound Price.
- PubMed. (1999). Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat.
- Microbial Biotechnology. (2014). Degradation of toluene by ortho cleavage enzymes in Burkholderia fungorum FLU100.
- PubMed. (n.d.). Analytical Techniques and Method Validation for the Measurement of Selected Semivolatile and Nonvolatile Organofluorochemicals in Air.
- ResearchGate. (2013). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100.
- PubMed. (2014). Degradation of toluene by ortho cleavage enzymes in Burkholderia fungorum FLU100.
- SciSpace. (2013). Impurities in Pharmaceuticals- A Review.
- Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
- ResearchGate. (n.d.). 4-Chloro-3-fluoro-2-methylaniline–pyrrolidine-2,5-dione (1/1).
- Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment).
- MDPI. (n.d.). Aspergillus oryzae Pellets as a Biotechnological Tool to Remove 2,4-D in Wastewater.
Sources
Technical Support Center: Optimizing Reaction Conditions for the Acetylation of 4-Fluoro-2-Methylaniline
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Welcome to the Technical Support Center for the optimization of reaction conditions for the acetylation of 4-fluoro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals, providing targeted solutions to common experimental challenges. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline the optimization of your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of acetylating 4-fluoro-2-methylaniline?
A1: The acetylation of 4-fluoro-2-methylaniline converts the highly activating amino (-NH₂) group into a less activating N-acetyl (-NHCOCH₃) group.[1][2][3] This transformation is crucial for several reasons in multi-step syntheses:
-
To control reactivity: It moderates the high reactivity of the aniline ring towards electrophilic aromatic substitution, preventing polysubstitution.[2][3]
-
As a protecting group: The N-acetyl group protects the amine functionality from undesired side reactions, such as oxidation, under various reaction conditions.[4][5][6]
-
To direct substitution: The bulkier N-acetyl group can influence the regioselectivity of subsequent electrophilic substitution reactions.
Q2: Which acetylating agent is better for this reaction: acetic anhydride or acetyl chloride?
A2: Both acetic anhydride and acetyl chloride are effective for the acetylation of anilines.[7] The choice often depends on the specific requirements of the synthesis:
-
Acetyl Chloride: It is generally more reactive than acetic anhydride, often leading to faster reaction times and high yields.[7] However, it is more hazardous, corrosive, and produces hydrochloric acid (HCl) as a byproduct, which must be neutralized.[1][7]
-
Acetic Anhydride: While less reactive, it is safer to handle, less corrosive, and produces acetic acid as a byproduct, which is easier to remove.[7] For many applications, especially on a larger scale, acetic anhydride is the more practical choice.[7]
Q3: Why is a base often required in the acetylation of anilines?
A3: When using acetylating agents like acetyl chloride, an acid (HCl) is generated as a byproduct.[5][8] This acid can protonate the amino group of the unreacted 4-fluoro-2-methylaniline, forming an unreactive ammonium salt and halting the reaction.[5] A base, such as pyridine or potassium carbonate, is added to neutralize this acid, allowing the acetylation to proceed to completion.[3][5][8]
Q4: Can I run this reaction without a solvent?
A4: Yes, solvent-free acetylation of anilines is a viable and often advantageous "green chemistry" approach.[9][10] Using acetic anhydride as both the reagent and solvent can simplify the reaction setup and workup.[10][11] However, for some substrates or on a larger scale, the use of a solvent may be necessary to ensure proper mixing and temperature control.
Troubleshooting Guide
This section addresses specific issues you may encounter during the acetylation of 4-fluoro-2-methylaniline in a question-and-answer format.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time or temperature. - Monitor reaction progress by Thin Layer Chromatography (TLC).[5] |
| Deactivation of the starting material. | - If using acetyl chloride, ensure a base is present to neutralize the HCl byproduct.[5][8] | |
| Insufficiently reactive acetylating agent. | - Consider using the more reactive acetyl chloride instead of acetic anhydride.[7] | |
| Poor quality of reagents. | - Use freshly opened or purified reagents. Ensure the acetylating agent has not hydrolyzed. | |
| Formation of Multiple Products | Diacetylation (formation of a diacetyl product). | - Avoid prolonged heating, as this can sometimes lead to the formation of diacetylated byproducts.[1] |
| Ring substitution (C-acylation). | - N-acetylation is generally much faster than C-acylation for anilines. However, under forcing conditions or with strong Lewis acid catalysis, ring acylation could occur. Ensure you are using appropriate conditions for N-acetylation. | |
| Dark Coloration or Tarry Residues | Oxidation of the aniline substrate. | - The aniline starting material can be sensitive to oxidation.[5] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this. |
| Reaction temperature is too high. | - Optimize the reaction temperature. While heating can increase the reaction rate, excessive heat can lead to decomposition and side reactions. | |
| Difficulties in Product Isolation/Purification | Product is soluble in the aqueous layer during workup. | - Adjust the pH of the aqueous layer to ensure the product is in its neutral form, which is less water-soluble.[5] - Check the aqueous layer for your product using TLC. |
| Formation of an emulsion during aqueous workup. | - Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[5] | |
| Co-precipitation of starting material and product. | - Ensure the reaction has gone to completion before workup. - Optimize the recrystallization solvent system to achieve good separation. |
Experimental Protocols
Protocol 1: Acetylation using Acetic Anhydride in Acetic Acid
This is a common and straightforward method for the N-acetylation of anilines.
Materials:
-
4-Fluoro-2-methylaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-2-methylaniline (1 equivalent) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 equivalents).
-
Heat the mixture under reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.[7]
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure N-(4-fluoro-2-methylphenyl)acetamide.
Protocol 2: Acetylation using Acetyl Chloride with a Base
This method is suitable when a more reactive acetylating agent is desired.
Materials:
-
4-Fluoro-2-methylaniline
-
Acetyl chloride
-
Pyridine (or another suitable base like triethylamine or potassium carbonate)[8]
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 4-fluoro-2-methylaniline (1 equivalent) in anhydrous DCM.
-
Cool the solution in an ice bath.
-
Add pyridine (1.1 equivalents) to the solution.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
The following table provides a general comparison of the two primary acetylating agents for aniline acetylation. Optimal conditions for 4-fluoro-2-methylaniline may vary.
| Parameter | Acetic Anhydride | Acetyl Chloride | Reference |
| Reactivity | Milder, often requires heating | More reactive, often proceeds at room temperature | [7] |
| Byproduct | Acetic acid | Hydrochloric acid (HCl) | [7] |
| Handling | Less corrosive, less moisture-sensitive | Corrosive, fumes in air, moisture-sensitive | [1][7] |
| Base Requirement | Often not required | Required to neutralize HCl | [5][8] |
| Typical Yields | Good to excellent | High to excellent | [7] |
Visualizations
Reaction Mechanism
The acetylation of 4-fluoro-2-methylaniline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent.
Caption: Nucleophilic acyl substitution mechanism.
Troubleshooting Workflow
A logical approach to troubleshooting common issues in the acetylation reaction.
Caption: Troubleshooting decision tree.
References
- A Head-to-Head Battle of Acylating Agents: Acetic Anhydride vs. Acetyl Chloride. Benchchem.
- Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
- Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
- A Convenient Laboratory Prepar
- Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite a.
- Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson.
- Amines. NCERT.
- Technical Support Center: Optimization of Reaction Conditions for 4-Fluoroaniline Acyl
- Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI.
- Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing.
- A Stoichiometric Solvent-Free Protocol for Acetyl
- Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Semantic Scholar.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. ncert.nic.in [ncert.nic.in]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
troubleshooting 2-Acetamido-4-fluorotoluene synthesis scale-up
An essential intermediate in the synthesis of various pharmaceuticals and agrochemicals, 2-Acetamido-4-fluorotoluene is of significant interest to researchers in drug development.[1] The scale-up of its synthesis, however, is not merely a matter of increasing reagent quantities. It presents a host of challenges ranging from reaction control to product purity.[2] Transitioning from a laboratory bench to a pilot plant or industrial scale often introduces unforeseen variables, including thermal gradients and mixing inefficiencies, that can compromise yield and safety.[2][3]
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this compound. It offers troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Common Synthesis Route
The most common and straightforward synthesis of this compound involves the N-acetylation of 3-Fluoro-4-methylaniline. This reaction is typically carried out using an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base or as a neat reaction.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems that may arise during the scale-up of the this compound synthesis in a question-and-answer format.
Q1: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes?
A1: A drop in yield during scale-up is a common issue and can be attributed to several factors that are less pronounced at the lab scale.[4]
-
Inadequate Temperature Control: The acetylation of amines is an exothermic reaction.[5][6] In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[2][4] This can lead to an uncontrolled temperature increase, promoting side reactions and the formation of impurities, which complicates purification and reduces the isolated yield.
-
Poor Mixing and Mass Transfer: What works with a magnetic stir bar in a flask may not be effective in a large reactor with a mechanical stirrer.[2] Inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in byproduct formation.[4] It can also lead to incomplete conversion if the reactants are not brought into sufficient contact.
-
Reagent Addition Rate: On a small scale, reagents are often added quickly. During scale-up, the rate of addition of the acetylating agent becomes critical. Adding it too quickly can exacerbate the exotherm, while adding it too slowly can lead to long reaction times and potentially incomplete reactions.
-
Changes in Work-up and Isolation: The efficiency of extraction, washing, and filtration can change dramatically with scale. Emulsion formation during aqueous workup can be more problematic, and product isolation via filtration can be less efficient, leading to physical loss of product.
Q2: I am observing the formation of colored impurities in my scaled-up batch. What is causing this and how can I prevent it?
A2: The formation of colored impurities often points to degradation or side reactions.
-
Overheating: As mentioned, poor heat management can lead to the decomposition of the starting material or product, often forming highly conjugated, colored byproducts. Careful control of the reaction temperature is crucial.
-
Oxidation: The aniline starting material can be susceptible to oxidation, which often produces colored compounds. Ensuring the reaction is run under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue, especially for prolonged reaction times.
-
Impure Starting Materials: The quality of the starting 3-Fluoro-4-methylaniline is critical. Impurities present in the starting material can react to form colored byproducts. It is advisable to test the purity of the starting material before use.
Q3: The purity of my final product is lower than expected, with significant amounts of starting material remaining. How can I improve the conversion?
A3: The presence of unreacted starting material indicates an incomplete reaction.
-
Stoichiometry of Acetylating Agent: Ensure that a slight excess of the acetylating agent (e.g., 1.1 to 1.2 equivalents of acetic anhydride) is used to drive the reaction to completion.[7]
-
Reaction Time and Temperature: The reaction may require a longer time or a higher temperature at scale to achieve full conversion due to differences in mixing and heat transfer. In-process monitoring using techniques like HPLC or TLC is essential to determine the point of reaction completion.[8]
-
Catalyst/Base Deactivation: If a base like pyridine is used, ensure it is of good quality and used in sufficient quantity. In some cases, the acid byproduct (e.g., acetic acid) can neutralize the base, slowing down the reaction.
Q4: My product is difficult to crystallize at a larger scale, or I am getting an oil instead of a solid. What should I do?
A4: Crystallization issues at scale are often related to purity and the cooling profile.
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization or cause the product to "oil out." It may be necessary to perform a preliminary purification step, such as a charcoal treatment to remove colored impurities or a wash to remove more soluble byproducts, before attempting crystallization.
-
Cooling Rate: Rapid cooling, which is more likely in a small flask, can lead to the formation of small crystals or an amorphous solid. In a large reactor, the cooling process should be slow and controlled to allow for the growth of larger, more easily filterable crystals.[9]
-
Solvent Selection: The solvent system used for crystallization is critical. A good solvent system will dissolve the product at higher temperatures and allow it to crystallize upon cooling with high recovery. It may be necessary to re-screen for an optimal crystallization solvent at the larger scale. Using an anti-solvent can sometimes induce crystallization.[9]
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during the scale-up of this compound synthesis?
A1: The most critical parameters to monitor are:
-
Temperature: Due to the exothermic nature of the reaction.[5]
-
Rate of Reagent Addition: To control the exotherm and ensure a steady reaction rate.
-
Stirring/Agitation Speed: To ensure efficient mixing and heat transfer.[6]
-
Reaction Progress: Using in-process controls (e.g., HPLC, TLC) to determine reaction completion.
Q2: What are the recommended analytical methods for in-process control and final product analysis?
A2: A combination of methods is recommended for robust analysis.[8][10]
| Analytical Method | Primary Use | Advantages | Limitations |
| HPLC | Quantitative purity assessment and reaction monitoring.[11] | High sensitivity and excellent for quantitative analysis.[8] | Requires a chromophore; may not detect all impurities. |
| GC | Purity assessment and residual solvent analysis. | Excellent for volatile compounds and residual solvents. | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS | Identification of unknown impurities and byproducts.[10] | Confirms molecular weight and helps identify impurities.[8] | Can be less quantitative than HPLC-UV. |
| NMR | Structural confirmation and purity assessment.[8] | Provides detailed structural information.[8] | Lower sensitivity compared to HPLC; requires a pure sample for structural elucidation. |
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: The primary safety concerns include:
-
Thermal Runaway: The exothermic nature of the reaction requires a robust cooling system and careful control of reagent addition to prevent a dangerous temperature and pressure increase.[3][5] A "what if" analysis or HAZOP review is recommended.[6]
-
Handling of Reagents: Acetic anhydride and acetyl chloride are corrosive and lachrymatory. Appropriate personal protective equipment (PPE) and handling procedures are essential.
-
Solvent Safety: Many organic solvents are flammable. Ensure proper grounding and bonding of equipment to prevent static discharge.[12] Use in a well-ventilated area.[12]
Experimental Protocols
Protocol 1: N-Acetylation of 3-Fluoro-4-methylaniline
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
3-Fluoro-4-methylaniline
-
Acetic Anhydride
-
An appropriate solvent (e.g., Toluene or Acetic Acid)
-
1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, mechanical stirrer, addition funnel, condenser, and thermometer.
Procedure:
-
In a clean, dry round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-Fluoro-4-methylaniline (1.0 eq) in the chosen solvent (e.g., toluene, approx. 5-10 volumes).
-
Begin stirring and monitor the internal temperature.
-
Slowly add acetic anhydride (1.05-1.1 eq) to the solution via the addition funnel. Control the addition rate to maintain the internal temperature within a specified range (e.g., 20-40 °C). An initial exotherm is expected.
-
After the addition is complete, stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-3 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Proceed with the aqueous work-up as described in Protocol 2.
Protocol 2: Aqueous Work-up and Isolation
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, a dilute base solution (1 M NaOH or saturated NaHCO₃) to neutralize any excess acetic acid, and finally with brine to aid in phase separation.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 3: Recrystallization
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a toluene/heptane mixture).
-
If colored impurities are present, a charcoal treatment can be performed at this stage.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystalline product by vacuum filtration, washing the filter cake with a small amount of cold solvent.
-
Dry the purified product under vacuum to a constant weight.
Visualizations
Synthesis and Scale-Up Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
Key Parameters for Scale-Up Consideration
Caption: Interrelated factors critical for successful process scale-up.
References
- Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis. ResearchGate.
- 77a Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis. AIChE.
- Challenges of scaling up production from grams to kilos. Chemtek Scientific.
- Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. Medium.
- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik.
- Guide for crystallization. University of Fribourg. Available at: [https://www.unifr.ch/chem/files/docs/ crystallography/guide_for_crystallization.
- This compound. MySkinRecipes.
- 3-Fluoro-4-methylaniline. PubChem.
- New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. National Institutes of Health.
Sources
- 1. This compound [myskinrecipes.com]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 4. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 5. researchgate.net [researchgate.net]
- 6. 77a Scale-up Challenges and Considerations In the Process Development of An Exothermic Reaction Step In Active Pharmaceutical Ingredient (API) Synthesis [skoge.folk.ntnu.no]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. unifr.ch [unifr.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 12. echemi.com [echemi.com]
degradation pathways of 2-Acetamido-4-fluorotoluene under acidic conditions
Here is the technical support center guide for the .
Technical Support Center: Degradation of 2-Acetamido-4-fluorotoluene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for investigating the degradation of this compound. This document is designed for researchers, scientists, and drug development professionals, providing in-depth answers, troubleshooting advice, and validated protocols for forced degradation studies under acidic conditions. Our goal is to explain not just the how, but the fundamental why behind these experimental processes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the stability and degradation of this compound in an acidic environment.
Q1: What is the primary degradation pathway for this compound under acidic conditions?
The principal degradation route is the acid-catalyzed hydrolysis of the amide bond .[1][2] This is a classic organic reaction where water acts as a nucleophile to break the robust amide linkage, a process that requires forcing conditions such as heat and the presence of a strong acid catalyst.[3][4] The reaction specifically targets the carbonyl-nitrogen bond of the acetamido group.
Q2: What are the expected primary degradation products?
The hydrolysis of the amide bond cleaves the molecule into two main components. The expected products are:
-
4-Fluoro-2-methylaniline: This is the aromatic amine portion of the parent molecule. Under acidic conditions, it will exist in its protonated form as the 4-fluoro-2-methylanilinium salt (e.g., 4-fluoro-2-methylanilinium chloride if using HCl).[5]
-
Acetic Acid: This is the carboxylic acid derived from the acetyl group.[3][5]
The overall reaction is illustrated below:
This compound + H₂O (in the presence of H⁺ and heat) → 4-Fluoro-2-methylaniline + Acetic Acid
Q3: Is the carbon-fluorine (C-F) bond on the aromatic ring stable during acid hydrolysis?
Yes, the C-F bond on an aromatic ring is exceptionally stable and chemically resistant under typical acidic hydrolysis conditions.[6][7] The strength of this bond means that defluorination is not an expected degradation pathway in this context.[8] Polymers containing fluorinated aromatics are known for their high thermostability and chemical resistance, which is partly attributable to the stability of the aryl-fluoride bond.[9] While some fluorinated compounds can undergo defluorination through metabolic or specific chemical processes, simple acid-catalyzed hydrolysis does not provide a viable mechanism for cleaving this bond.[8]
Q4: How does the fluorine substituent influence the rate of degradation?
Fluorine is the most electronegative element and acts as a strong electron-withdrawing group through the inductive effect.[6][10] This has two potential, somewhat opposing, considerations:
-
Effect on the Amide Group: The electron-withdrawing nature of fluorine can slightly decrease the basicity of the amide's carbonyl oxygen. This could make the initial protonation step, which activates the carbonyl for nucleophilic attack, slightly less favorable, potentially slowing the reaction compared to its non-fluorinated analog.[10][11]
-
Effect on the Leaving Group: The stability of the resulting 4-fluoro-2-methylaniline is also a factor. However, since the primary reaction occurs at the amide functional group, which is separated from the fluorine by several bonds, the electronic effect on the overall rate of hydrolysis is generally not dramatic but should be considered.
In practice, the dominant factors controlling the degradation rate will be acid concentration, temperature, and reaction time.[4]
Q5: Are any secondary or unexpected degradation products likely to form?
Under controlled forced degradation conditions aiming for 5-20% degradation, significant secondary degradation is unlikely.[12] The primary hydrolysis products, 4-fluoro-2-methylaniline and acetic acid, are relatively stable. However, under excessively harsh conditions (e.g., prolonged exposure to high heat and concentrated acid), the resulting amine could potentially undergo further reactions, such as oxidation (if an oxidant is present) or polymerization, leading to colored impurities. As mentioned, degradation of the aromatic ring or cleavage of the C-F bond is highly improbable.[8][9]
Section 2: Troubleshooting Guide for Degradation Experiments
This guide addresses common issues encountered during the execution of forced degradation studies.
| Problem | Potential Cause(s) | Recommended Solutions & Rationale |
| No or Very Slow Degradation | 1. Insufficiently Harsh Conditions: The activation energy for amide hydrolysis is high, requiring significant energy input.[1] 2. Low Acid Concentration: The acid acts as a catalyst; its concentration directly influences the reaction rate.[5] | 1. Increase Temperature: Incrementally raise the temperature (e.g., from 60°C to 80°C or reflux). This provides the necessary energy to overcome the activation barrier. 2. Increase Acid Concentration: Move from a lower concentration (e.g., 0.1 M HCl) to a higher one (e.g., 1 M or 2 M HCl). This increases the availability of protons to catalyze the reaction.[4] 3. Extend Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours) if milder conditions are preferred. |
| Degradation is Too Fast or Complete | 1. Excessively Harsh Conditions: The goal of a forced degradation study is to identify likely degradants, not to destroy the drug substance completely.[12] | 1. Decrease Temperature: Lower the reaction temperature in controlled steps (e.g., from 80°C to 60°C). 2. Reduce Acid Concentration: Dilute the acid (e.g., from 1 M to 0.1 M HCl). 3. Shorten Time Points: Collect samples at earlier intervals (e.g., 0.5, 1, 2, and 4 hours) to capture the initial degradation profile. |
| Poor HPLC Peak Shape or Resolution | 1. Suboptimal Mobile Phase: The primary product, 4-fluoro-2-methylaniline, is a base. Without an acidic modifier in the mobile phase, it can interact strongly with residual silanols on the silica-based column, causing peak tailing. 2. Inadequate Separation Power: The parent compound and its degradation product have different polarities and may require a gradient elution for effective separation. | 1. Add an Acidic Modifier: Incorporate 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid into both mobile phase solvents (water and acetonitrile/methanol). This protonates the amine, ensuring a single ionic form and minimizing unwanted column interactions, leading to sharper peaks. 2. Implement a Gradient Elution: Start with a higher percentage of the aqueous phase to retain the polar amine product, then gradually increase the organic phase percentage to elute the less polar parent compound. (See Protocol 2 for an example). |
| Unidentified Peaks in Chromatogram | 1. Starting Material Impurities: The unknown peak may have been present in the initial sample. 2. Side Reactions: Unintended reactions may occur under stress conditions. 3. Analytical Artifacts: The peak could be from the solvent, buffer, or system contamination. | 1. Analyze Controls: Always run a t=0 sample (parent compound before heating) and a blank sample (acidic solution without the compound). This helps differentiate degradants from initial impurities or artifacts. 2. Employ LC-MS: The most effective way to investigate unknown peaks is to analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) provides critical information for proposing a chemical structure. |
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform a risk assessment and adhere to laboratory safety protocols, especially when working with strong acids and heating reactions.
Protocol 1: Forced Degradation via Acid Hydrolysis
Objective: To induce and monitor the degradation of this compound under controlled acidic stress.
Materials:
-
This compound (high purity)
-
Hydrochloric Acid (HCl), 1 M solution
-
Sodium Hydroxide (NaOH), 1 M solution (for neutralization)
-
Methanol or Acetonitrile (HPLC grade)
-
Volumetric flasks, pipettes
-
Heating block or water bath with temperature control
-
HPLC vials
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in a minimal amount of methanol or acetonitrile. Dilute with 1 M HCl to a final concentration of approximately 1 mg/mL. This is your reaction solution.
-
Initial Sample (t=0): Immediately after preparation, take an aliquot of the reaction solution. Neutralize it with an equivalent volume of 1 M NaOH. Dilute this neutralized sample with the HPLC mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL). This sample serves as your baseline.
-
Stress Condition Application: Place the vial containing the remaining reaction solution into the heating block set to a specific temperature (e.g., 80°C).
-
Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 12, and 24 hours), withdraw aliquots from the reaction vial.
-
Sample Quenching: For each time-point sample, immediately neutralize the aliquot with an equivalent volume of 1 M NaOH. Rationale: This step is crucial to stop the degradation reaction, ensuring that the analytical result accurately reflects the degradation at that specific time.
-
Sample Preparation for Analysis: Dilute the quenched sample with the HPLC mobile phase to the same final concentration as the t=0 sample.
-
Analysis: Analyze all samples (t=0 and subsequent time points) using a validated, stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To separate this compound from its primary degradation product, 4-fluoro-2-methylaniline, for quantification.
Instrumentation & Columns:
-
HPLC system with UV or DAD detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 245 nm (or determined by UV scan of the parent compound)
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 90 17.0 90 17.1 10 | 20.0 | 10 |
Rationale: The gradient starts with a low organic phase concentration to retain and resolve the polar, protonated amine degradant. The concentration of the organic phase is then increased to elute the less polar parent compound.
Section 4: Mechanistic Diagrams & Workflows
Visual aids are essential for understanding complex chemical processes and experimental designs.
Diagram 1: Mechanism of Acid-Catalyzed Hydrolysis
Caption: A typical workflow for a forced degradation study.
References
- Pradhan, D. P., & Annapurna, M. M. (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography. International Journal of Green Pharmacy, 12(3).
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link: tandfonline.com
- Trothin, M. D., & Boyd, R. J. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(4), 2955–2964. Link: pubs.acs.org
- Study.com. (n.d.).
- Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995–998. Link: ncbi.nlm.nih.gov
- Study.com. (n.d.).
- Clark, J. (2015). The Hydrolysis of Amides. Chemguide. Link: chemguide.co.uk
- Sharma, M., & Kumar, S. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5). Link: medcraveonline.com
- The Organic Chemistry Tutor. (2021, March 27). 188 CHM2211 Problem Solving Acid Catalyzed Hydrolysis of Amides. YouTube. Link: youtube.com
- Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Link: acdlabs.com
- Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. Link: chem.libretexts.org
- O'Hagan, D. (2008). Fluorine in drug discovery: Role, design and case studies. Future Medicinal Chemistry, 1(1), 77-89. [Link: researchgate.net - Note: Direct link to full text may vary]
- Bégué, J.-P., & Bonnet-Delpon, D. (2006). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 127(8), 992-1012.
- Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Link: masterorganicchemistry.com
- Patsnap Synapse. (2024, July 17). What is the mechanism of Acetanilide?Link: synapse.
- Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Link: chemistrysteps.com
- Waylander. (2018, December 28). How is the hydrolysis of amides done in a lab? Chemistry Stack Exchange. Link: chemistry.stackexchange.com
- Gordon, M. S., & Žabka, J. (2024). Reasons why life on Earth rarely makes fluorine-containing compounds and their implications for the search for life beyond Earth. Astrobiology, 24(7). Link: ncbi.nlm.nih.gov
- Wang, P. G., & Li, Z. (1995). Degradation of antiflammin 2 under acidic conditions. International Journal of Pharmaceutics, 113(2), 165-172. Link: pubmed.ncbi.nlm.nih.gov
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson | Study.com [study.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. tandfonline.com [tandfonline.com]
- 7. Reasons why life on Earth rarely makes fluorine-containing compounds and their implications for the search for life beyond Earth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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Technical Support Center: Managing Exothermic Reactions in 2-Acetamido-4-fluorotoluene Synthesis
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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetamido-4-fluorotoluene, also known as N-(4-fluoro-2-methylphenyl)acetamide. The acetylation of 4-fluoro-2-methylaniline is a common and highly exothermic reaction. This document provides in-depth troubleshooting advice and frequently asked questions to ensure procedural safety and optimal reaction outcomes.
Introduction to the Core Challenge: The Exotherm
The synthesis of this compound is typically achieved through the acetylation of 4-fluoro-2-methylaniline using an acetylating agent such as acetic anhydride or acetyl chloride. This reaction is highly favorable and releases a significant amount of heat (exotherm). Improper management of this exotherm can lead to dangerous, uncontrolled temperature increases, often referred to as a thermal runaway. The consequences can range from decreased product yield and purity due to side reactions to severe safety incidents, including pressure buildup and reactor failure. This guide is structured to address these challenges head-on, providing actionable solutions based on established chemical principles and best practices in process safety.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a thermal runaway during the synthesis of this compound?
A1: A thermal runaway in this synthesis is most often triggered by one or a combination of the following factors:
-
Rapid Reagent Addition: Adding the acetylating agent (e.g., acetic anhydride) too quickly is the most common cause. The rate of heat generation surpasses the cooling system's capacity to dissipate it.
-
Inadequate Cooling: Insufficient cooling, whether from a poorly sized cooling bath, inadequate coolant circulation, or a high initial temperature of the reaction mixture, can lead to a rapid temperature increase.
-
Poor Mixing: Inefficient agitation results in localized "hot spots" where the concentration of reagents is high and the generated heat is not effectively transferred to the bulk solution and the cooling medium. This can initiate a runaway reaction.
-
Incorrect Reagent Stoichiometry: Using an excessive amount of the acetylating agent can increase the total heat output of the reaction.
Q2: What are the initial warning signs of an impending thermal runaway?
A2: Be vigilant for the following indicators:
-
A sudden, unexpectedly rapid increase in the internal reaction temperature that does not stabilize with cooling.
-
Vigorous, uncontrolled boiling or refluxing of the solvent, even with adequate cooling.
-
Noticeable changes in the reaction mixture's color or viscosity that deviate from the expected progression.
-
An increase in pressure within the reaction vessel.
Q3: What immediate actions should be taken if a thermal runaway is suspected?[1]
A3: If you suspect a thermal runaway, prioritize safety and act swiftly:
-
Stop Reagent Addition Immediately: Cease the addition of the acetylating agent.
-
Maximize Cooling: Ensure your cooling bath is at its maximum capacity and that there is vigorous stirring to promote heat transfer.
-
Prepare for Emergency Quenching: Have a pre-chilled, inert solvent ready to add to the reaction to dilute the reactants and absorb heat. This should only be performed if a validated quenching protocol is in place.
-
Alert Personnel and Evacuate if Necessary: If the temperature continues to rise uncontrollably, alert others in the vicinity and be prepared to evacuate the area.
Troubleshooting Guide
Issue 1: Reaction Temperature Spikes During Acetic Anhydride Addition
Symptoms:
-
The internal temperature rises more than 5-10 °C above the target temperature despite controlled addition.
-
The cooling bath is unable to maintain the set temperature.
Root Causes & Solutions:
| Root Cause | Troubleshooting & Optimization |
| Addition Rate is Too High | Solution: Reduce the addition rate of acetic anhydride. Employ a syringe pump or a dropping funnel with precise control to ensure a slow, steady addition. For larger scale reactions, consider automated dosing systems. |
| Inadequate Cooling Capacity | Solution: Ensure the cooling bath has a sufficient volume and surface area relative to the reaction flask. Use a cryostat for more precise temperature control, especially for larger-scale reactions. |
| Initial Temperature Too High | Solution: Pre-cool the solution of 4-fluoro-2-methylaniline to 0-5 °C before beginning the addition of acetic anhydride. |
| Poor Heat Transfer | Solution: Ensure vigorous stirring to facilitate heat transfer from the reaction mixture to the vessel walls and into the cooling medium. Check that the reaction flask is sufficiently immersed in the cooling bath. |
Issue 2: Formation of Impurities and Low Yield
Symptoms:
-
The final product is discolored (e.g., brown or tarry).
-
Chromatographic analysis (TLC, GC, or HPLC) shows multiple unexpected spots or peaks.
-
The isolated yield is significantly lower than expected.
Root Causes & Solutions:
| Root Cause | Troubleshooting & Optimization |
| Side Reactions from High Temperatures | Solution: High temperatures can lead to side reactions. Strict adherence to the recommended temperature profile is crucial. Maintaining a low temperature (0-10 °C) during the addition phase is critical. |
| Diacetylation | Solution: While less common with primary aromatic amines, excessive acetic anhydride or prolonged reaction times at elevated temperatures can potentially lead to diacetylation. Use a slight molar excess (1.05-1.2 equivalents) of acetic anhydride and monitor the reaction progress to avoid over-reaction. |
| Oxidation of the Amine | Solution: Aromatic amines can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocol: Controlled Synthesis of this compound
This protocol is designed to mitigate the risks associated with the exothermic nature of the reaction.
Materials:
-
Glacial Acetic Acid[7][8] or another suitable solvent (e.g., ethyl acetate)
-
Ice-water bath or cryostat
-
Reaction vessel equipped with a magnetic stirrer, thermometer, and a dropping funnel or syringe pump.
Procedure:
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a thermometer to monitor the internal temperature, and a dropping funnel.
-
Initial Charge: Charge the flask with 4-fluoro-2-methylaniline (1.0 equivalent) and glacial acetic acid (or another suitable solvent).
-
Cooling: Cool the mixture to 0-5 °C using an ice-water bath or a cryostat.
-
Acetic Anhydride Addition: Slowly add acetic anhydride (1.05-1.1 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC or GC analysis indicates the complete consumption of the starting amine.
-
Quenching: Slowly pour the reaction mixture into ice water with stirring. This will precipitate the crude product and hydrolyze any remaining acetic anhydride.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizing the Workflow and Safety Logic
To further clarify the process and the critical decision-making points for managing the exotherm, the following diagrams have been created.
Caption: Workflow for controlled exothermic reaction.
Caption: Decision tree for thermal runaway response.
References
- Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020). ResearchGate.
- Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids. Google Patents.
- acetylation and deacetylation in the metabolic activation of aromatic amines as determined by haemoglobin binding. PubMed.
- Synthesis of N-(2-fluorophenyl)acetamide. PrepChem.com.
- Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org.
- Microwave-induced acetylation of some aromatic primary amines using acetic acid. Zenodo.
- Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate.
- N-and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells. PubMed.
- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. PubMed.
- Preparation method of o-fluorotoluene. Google Patents.
- Process for the direct acetylation of aromatic amines. Google Patents.
- ACETIC ANHYDRIDE HAZARD SUMMARY. New Jersey Department of Health.
- Preparation method for p-fluorotoluene. Google Patents.
- Synthetic method of fluorotoluene derivative. Google Patents.
Sources
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- 2. 4-Fluoro-2-methylaniline, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 4. merckmillipore.com [merckmillipore.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. nj.gov [nj.gov]
- 7. ijcrt.org [ijcrt.org]
- 8. zenodo.org [zenodo.org]
Technical Support Center: Synthesis of 2-Acetamido-4-fluorotoluene
Introduction
Welcome to the technical support guide for the synthesis of 2-Acetamido-4-fluorotoluene, a key intermediate in the development of various pharmaceuticals and fine chemicals.[1] The primary synthetic route to this compound is the N-acetylation of 4-fluoro-2-methylaniline. While seemingly straightforward, this reaction is highly sensitive to process parameters, with the choice of solvent being a critical and often underestimated factor influencing reaction rate, yield, purity, and the formation of side products.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the causality behind solvent selection, offers detailed troubleshooting for common experimental issues, and presents validated protocols to ensure reproducible success.
Core Concepts: The Decisive Role of the Solvent in N-Acetylation
The N-acetylation of an aniline, such as 4-fluoro-2-methylaniline, is a nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride). The solvent's role extends far beyond simply dissolving the reactants; it actively participates in the reaction environment at a molecular level.
The primary characteristics of a solvent to consider are its polarity and its ability to act as a hydrogen bond donor (protic) or not (aprotic).
-
Polar Protic Solvents (e.g., water, ethanol, acetic acid): These solvents possess O-H or N-H bonds and can form strong hydrogen bonds.[2] While they can be effective at dissolving polar reactants, they can also form a "cage" around the amine nucleophile through hydrogen bonding. This solvation shell can stabilize the amine but also sterically hinder its attack on the electrophile, potentially slowing the reaction rate.[2][3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone, Acetonitrile): These solvents are polar but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[2][4] They are excellent at dissolving polar compounds and solvating cations, but they leave anions and nucleophiles relatively "bare" and highly reactive.[2][3] This often leads to a significant rate enhancement in nucleophilic substitution reactions.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices for this reaction due to the limited solubility of the polar starting materials and reagents.
Caption: Solvent effects on amine nucleophilicity.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound in a direct question-and-answer format.
Question: My reaction is giving a very low yield. How can the solvent be the cause?
Answer: Low yield is a common problem directly linked to solvent choice and reaction conditions.
-
Cause 1: Insufficient Reactivity: If you are using a standard acylating agent like acetic anhydride in a polar protic solvent (e.g., ethanol), the nucleophilicity of the aniline's nitrogen may be suppressed by hydrogen bonding, leading to a sluggish and incomplete reaction.[3][5]
-
Solution: Switch to a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). These solvents do not form strong hydrogen bonds with the amine, leaving it more nucleophilic and reactive.[2] Studies on N-acetylation of anilines have shown that DMF can be an excellent solvent choice, leading to high yields in shorter time frames.[6]
-
Cause 2: Poor Solubility: Your starting material, 4-fluoro-2-methylaniline, may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and an incomplete reaction. This is particularly common in non-polar solvents or if the reaction is run at too low a temperature.
-
Solution: Ensure your substrate is fully dissolved before adding the acetylating agent. If solubility is an issue, consider a more effective solvent like DMF or gently warming the mixture. A solvent-free approach using glacial acetic acid as both the solvent and a co-reagent can also be highly effective as it ensures all reactants are in a single liquid phase at elevated temperatures.[7]
Question: I'm observing a significant amount of a di-acetylated byproduct. How can I minimize its formation?
Answer: Di-acetylation, while less common for anilines compared to over-alkylation, can occur under harsh conditions, especially with highly reactive acetylating agents.[8]
-
Cause: This side reaction is often promoted by high temperatures and the use of a large excess of the acetylating agent. The solvent can play a role by influencing the reaction rate; a highly activating solvent might accelerate the second acetylation if conditions are not controlled.
-
Solution 1: Control Stoichiometry: Reduce the molar ratio of the acetylating agent (e.g., acetyl chloride or acetic anhydride) to be closer to a 1:1 stoichiometry with the aniline.[8] A slow, dropwise addition of the acetylating agent is preferable to adding it all at once.
-
Solution 2: Moderate Reaction Temperature: High temperatures can drive the reaction toward di-acetylation.[8] Consider running the reaction at a lower temperature (e.g., room temperature or in an ice bath), especially when using a highly reactive solvent/reagent combination. A protocol using dichloromethane (DCM) at room temperature is often sufficient to achieve clean mono-acetylation.[7]
Question: The reaction is extremely slow, taking many hours to reach completion. How can I accelerate it?
Answer: A slow reaction rate is typically due to low reactivity of either the nucleophile or the electrophile.
-
Cause: As discussed, polar protic solvents can reduce the nucleophilicity of the aniline.[3] Additionally, using a less reactive acetylating agent like acetic acid without a catalyst will require higher temperatures and longer reaction times.[9]
-
Solution 1: Change to a Polar Aprotic Solvent: As mentioned, switching from a protic solvent to a polar aprotic one like DMF or DMSO can dramatically increase the reaction rate by enhancing the amine's nucleophilicity.[2]
-
Solution 2: Use a More Reactive Acetylating Agent: If you are using acetic acid, switching to acetic anhydride or acetyl chloride will significantly speed up the reaction. Acetyl chloride is generally the most reactive.[5][6]
-
Solution 3: Catalysis: For particularly stubborn acetylations, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be employed. DMAP reacts with the acylating agent to form a highly reactive intermediate, which then acetylates the aniline.[5]
Question: I am struggling with the workup and product isolation. Can the solvent be the problem?
Answer: Absolutely. The solvent used for the reaction directly impacts the workup procedure.
-
Cause 1: High-Boiling Point Solvents: Solvents like DMF (BP: 153 °C) or DMSO (BP: 189 °C) can be difficult to remove under standard rotary evaporation conditions.
-
Solution: If using these solvents, after quenching the reaction with water, perform multiple extractions with a lower-boiling, immiscible organic solvent like ethyl acetate or dichloromethane. This will transfer your product into the new solvent, which can then be easily removed.
-
Cause 2: Miscibility with Water: Solvents like acetic acid, acetone, or acetonitrile are miscible with water. This means a simple aqueous quench followed by separation will not work.
-
Solution: For these cases, the product often needs to be precipitated by adding the reaction mixture to a large volume of ice-cold water.[10] The solid product can then be collected by vacuum filtration. Ensure the pH is adjusted if necessary to keep the product neutral and minimally soluble.[11]
Frequently Asked Questions (FAQs)
Q1: What is the best all-around solvent for the N-acetylation of 4-fluoro-2-methylaniline? While "best" is subjective and depends on lab constraints (e.g., available equipment, safety protocols), many protocols find success with either glacial acetic acid (acting as both solvent and co-reagent) or a chlorinated solvent like dichloromethane (DCM) .[7] Acetic acid is advantageous for its low cost and simplicity, often requiring only precipitation in water for isolation. DCM works well at room temperature and is easy to remove, simplifying purification.[7] For difficult cases, DMF is an excellent choice for achieving high yields and fast reaction times.[6]
Q2: Are there any "green" or more environmentally benign solvent options? Yes. Using glacial acetic acid can be considered a greener approach than using chlorinated solvents, as the main byproduct is water when reacting with acetic anhydride.[9] Furthermore, solvent-free reactions, where the reactants are heated together without any solvent, represent the greenest option, minimizing solvent waste entirely.[12]
Q3: Why is a base like sodium acetate or pyridine sometimes added to the reaction? When using highly reactive acetylating agents like acetyl chloride or acetic anhydride, an acid byproduct is formed (HCl or acetic acid, respectively). This acid can protonate the starting aniline, forming an unreactive ammonium salt and stopping the reaction. A mild base is added to neutralize this acid as it forms, allowing the reaction to proceed to completion.[10][11]
Comparative Data on Solvent Effects
The following table summarizes the expected outcomes when using different solvents for the N-acetylation of 4-fluoro-2-methylaniline with acetic anhydride. (Note: Data is illustrative and based on general principles of organic synthesis).
| Solvent | Type | Typical Temp. | Expected Rate | Expected Yield | Key Workup Consideration |
| Glacial Acetic Acid | Polar Protic | 50-100 °C | Moderate | Good-Excellent | Precipitate in ice water |
| Dichloromethane (DCM) | Polar Aprotic | 0-25 °C | Fast | Excellent | Aqueous wash, easy removal |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25-80 °C | Very Fast | Excellent | Difficult to remove; requires extraction |
| Water | Polar Protic | 25 °C | Very Slow | Poor-Moderate | Product may precipitate; potential for hydrolysis |
| Toluene | Non-Polar | 80-110 °C | Slow | Poor | Poor solubility of reactants |
Experimental Protocols
Protocol 1: Acetylation in Glacial Acetic Acid
This protocol is robust, uses inexpensive reagents, and simplifies workup through precipitation.
-
Reagents:
-
4-fluoro-2-methylaniline (1.0 eq)
-
Glacial Acetic Acid (5-10 volumes)
-
Acetic Anhydride (1.1 eq)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-2-methylaniline and glacial acetic acid.
-
Stir the mixture until the aniline is fully dissolved. Gentle warming may be required.
-
Slowly add acetic anhydride to the solution. An exotherm may be observed.
-
Heat the reaction mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once complete, cool the reaction mixture to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing a large volume of crushed ice and water with vigorous stirring.
-
A white precipitate of this compound will form.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.
-
Dry the product in a vacuum oven. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.[10]
-
Protocol 2: Acetylation in Dichloromethane (DCM) with a Base
This method is ideal for a milder reaction at room temperature and is easily scalable.
-
Reagents:
-
4-fluoro-2-methylaniline (1.0 eq)
-
Dichloromethane (DCM) (10-20 volumes)
-
Pyridine or Triethylamine (1.2 eq)
-
Acetyl Chloride (1.1 eq)
-
-
Procedure:
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-fluoro-2-methylaniline and the base (e.g., pyridine) in DCM.
-
Cool the flask in an ice-water bath to 0°C.
-
Prepare a solution of acetyl chloride in a small amount of DCM.
-
Add the acetyl chloride solution dropwise to the stirred aniline solution over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.
-
Quench the reaction by slowly adding dilute HCl solution to neutralize the excess base.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Caption: General experimental workflow for N-acetylation.
References
- Benchchem. (2025). Technical Support Center: N-Acylation of Hindered Anilines. Benchchem.
- Benchchem. (2025). Preventing Byproduct Formation in Aniline Reactions. Benchchem.
- Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical.
- PSIBERG. (2022). Protic vs Aprotic Solvents (with Examples). PSIBERG.
- Chemistry LibreTexts. (2019). Protic vs Aprotic Solvents. Chemistry LibreTexts.
- Benchchem. (2025). Synthesis of 4-Fluoroacetanilide from 4-Fluoroaniline: A Technical Guide. Benchchem.
- Darsi, S. S. P. K., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38.
- Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Chemistry LibreTexts.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- Redamala, R. (2022). UNDER SOLVENT-FREE CONDITIONS, ACETYLATION and VILSMEIER-HAACK FORMYLATION REACTIONS WITH ACETANILIDES and ANILINES. Journal of Pharma Research, 11(06).
- Benchchem. (2025). Technical Support Center: Optimization of Reaction Conditions for 4-Fluoroaniline Acylation. Benchchem.
- IJARSCT. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
- CORE. (n.d.). Bio-Based Solvents for Organic Synthesis. CORE.
Sources
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- 2. psiberg.com [psiberg.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
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- 6. derpharmachemica.com [derpharmachemica.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Acetamido-4-fluorotoluene
Welcome to the technical support center for the synthesis of 2-Acetamido-4-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific acetylation reaction. Here, we will address frequently encountered issues, provide in-depth troubleshooting advice, and offer optimized protocols to ensure a high-yield, high-purity synthesis, with a primary focus on avoiding the common pitfall of poly-acetylation.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poly-acetylation in the synthesis of this compound?
A1: Poly-acetylation, the formation of a diacetylated product, occurs when the initially formed mono-acetylated product (this compound) undergoes a second acetylation reaction. The nitrogen atom in the amide functional group of the desired product can, under certain conditions, act as a nucleophile and react with another molecule of the acetylating agent. This is particularly prevalent when using highly reactive acetylating agents or harsh reaction conditions.
Q2: I'm observing a significant amount of a diacetylated byproduct in my reaction mixture. How can I confirm its identity?
A2: The most common diacetylated byproduct is N-(3-fluoro-4-methylphenyl)-N-acetylacetamide. You can confirm its presence using standard analytical techniques. In ¹H NMR spectroscopy, you would expect to see a significant downfield shift of the aromatic protons and the disappearance of the N-H proton signal that is present in the desired mono-acetylated product. Mass spectrometry will also show a molecular ion peak corresponding to the higher mass of the diacetylated compound.
Q3: Is it possible to remove the diacetylated byproduct during workup or purification?
A3: While chromatographic purification can separate the mono- and di-acetylated products, it is often challenging and can lead to significant yield loss. The polarity differences between the two compounds may not be substantial enough for easy separation. Therefore, it is far more efficient to prevent the formation of the diacetylated byproduct in the first place by optimizing the reaction conditions.
Q4: Which acetylating agent is best for this synthesis to ensure selectivity?
A4: Acetic anhydride is generally the preferred acetylating agent for this transformation.[1][2] While acetyl chloride is more reactive, this heightened reactivity can lead to lower selectivity and the formation of unwanted byproducts.[1] Acetic anhydride offers a milder and more controlled acetylation, minimizing the risk of over-acetylation.[1][2]
II. Troubleshooting Guide: Tackling Poly-acetylation
This section provides a structured approach to troubleshooting and mitigating poly-acetylation during the synthesis of this compound from 3-fluoro-4-methylaniline.
The Problem: Formation of N-(3-fluoro-4-methylphenyl)-N-acetylacetamide
The primary challenge in this synthesis is the nucleophilic character of the amide nitrogen in the product, which can lead to a second acetylation event. The electron-donating methyl group on the aromatic ring can further exacerbate this issue by increasing the electron density on the nitrogen atom.
The Solution: A Multi-faceted Approach to Control Reactivity
Successful mono-acetylation hinges on carefully controlling the reaction parameters to favor the formation of the desired product while disfavoring the subsequent acetylation.
1. Choice of Acetylating Agent
As mentioned in the FAQs, the choice of acetylating agent is critical.
| Acetylating Agent | Reactivity | Selectivity | Byproduct | Recommendation |
| Acetyl Chloride | High | Lower | HCl (corrosive gas) | Not recommended for this synthesis due to high reactivity leading to poly-acetylation.[1][2] |
| Acetic Anhydride | Moderate | Higher | Acetic Acid (less corrosive) | Recommended for its milder nature and better control over the reaction.[1][2] |
2. Stoichiometry of Reagents
Controlling the molar ratio of the acetylating agent to the starting amine is a straightforward yet effective way to minimize poly-acetylation.
-
Recommendation: Use a slight excess of the amine (3-fluoro-4-methylaniline) relative to the acetylating agent (acetic anhydride). A molar ratio of approximately 1.1:1 (amine:acetic anhydride) is a good starting point. This ensures that the acetylating agent is the limiting reagent, reducing the likelihood of a second acetylation event.
3. Reaction Temperature and Time
Temperature plays a crucial role in reaction kinetics and selectivity.
-
Recommendation: Conduct the reaction at a reduced temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can significantly improve selectivity. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged reaction times that could lead to byproduct formation.
4. The Role of a Base
The use of a base is essential to neutralize the acidic byproduct of the reaction (acetic acid when using acetic anhydride).
-
Recommendation: A mild, non-nucleophilic base such as pyridine or triethylamine is recommended. The base scavenges the acid produced, preventing the protonation of the starting amine, which would render it unreactive. Use of a slight excess of the base (e.g., 1.2 equivalents) is typically sufficient.
Visualizing the Competing Reaction Pathways
The following diagram illustrates the desired mono-acetylation pathway versus the undesired poly-acetylation side reaction.
Caption: Competing reaction pathways in the acetylation of 3-fluoro-4-methylaniline.
III. Optimized Experimental Protocol
This protocol is designed to maximize the yield of this compound while minimizing the formation of the diacetylated byproduct.
Materials:
-
3-Fluoro-4-methylaniline
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-fluoro-4-methylaniline (1.1 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the stirred solution.
-
Addition of Acetylating Agent: Add acetic anhydride (1.0 equivalent) dropwise to the solution via the dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-2 hours.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
-
Workflow for Optimized Synthesis
The following diagram outlines the key steps in the optimized protocol.
Caption: Optimized workflow for the synthesis of this compound.
By adhering to these guidelines and protocols, researchers can effectively suppress the formation of diacetylated byproducts and achieve a high-yield, high-purity synthesis of this compound, a valuable intermediate in various drug discovery and development programs.
References
- ACETYLATION Acetyl chloride: Acetic acid. [Link]
Sources
stability issues of 2-Acetamido-4-fluorotoluene in storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Acetamido-4-fluorotoluene (CAS No. 366-49-4). This guide is designed to provide you with in-depth technical information and practical advice to ensure the stability and integrity of this compound throughout your research and development workflows. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and troubleshoot potential stability issues, ensuring the reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of this compound.
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term storage, this compound should be kept in a cool, dry place.[1] Several suppliers recommend storage at room temperature.[2][3] To maintain its integrity, ensure the container is tightly sealed to protect it from moisture and atmospheric contaminants.[4]
Q2: What is the molecular formula and molecular weight of this compound?
A2: The molecular formula is C₉H₁₀FNO, and its molecular weight is 167.18 g/mol .[2][5][6]
Q3: What is the typical purity of commercially available this compound?
A3: Commercially, this compound is typically available with a purity of 98% or higher.[6]
Q4: Is there a specified shelf life for this compound?
A4: While a specific shelf life for this compound is not consistently provided by manufacturers, the stability is contingent on proper storage conditions.[2] "Shelf life" refers to the duration a properly sealed and stored reagent will maintain its quality.[7] Once opened, the "expiration date" is the more critical parameter, indicating how long the opened reagent will last before it should be discarded.[7] For optimal results, it is recommended to use the compound within a reasonable timeframe after purchase and to monitor for any signs of degradation.
Q5: In what applications is this compound commonly used?
A5: this compound is primarily utilized as a versatile intermediate in organic synthesis.[2][5] It is a key building block in the production of pharmaceuticals and agrochemicals.[5] Its unique structure, featuring both an acetamido and a fluoro group, makes it valuable for creating more complex molecules with potential therapeutic properties.[5]
Troubleshooting Guide: Addressing Stability Issues
This section provides a structured approach to identifying and resolving common stability-related problems you might encounter during your experiments with this compound.
Issue 1: Inconsistent Experimental Results or Loss of Potency
Symptoms:
-
Variable yields in synthetic reactions.
-
Appearance of unexpected side products in your reaction mixture.
-
Reduced biological activity in assays compared to previous batches.
Potential Cause: Degradation of the this compound starting material. The most probable degradation pathway under common laboratory conditions is the hydrolysis of the acetamido group.
Scientific Rationale: The acetamido group is an amide functional group. Amides can undergo hydrolysis, typically catalyzed by acidic or basic conditions, to yield a carboxylic acid and an amine. In the case of this compound, this would result in the formation of 4-fluoro-2-methylaniline and acetic acid. This hydrolytic instability can be influenced by the electronic nature of substituents on the aromatic ring.[8]
Proposed Degradation Pathway: Hydrolysis
Caption: Potential hydrolysis of this compound.
Troubleshooting Protocol:
-
Verify Purity of Starting Material:
-
Recommendation: Before use, especially if the container has been opened for an extended period, verify the purity of your this compound.
-
Methodology:
-
Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. Spot the stored compound alongside a fresh standard if available. The appearance of additional spots indicates potential degradation.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, analyze the compound by HPLC. A decrease in the area of the main peak and the appearance of new peaks are indicative of degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of hydrolysis products, such as the appearance of new aromatic signals corresponding to 4-fluoro-2-methylaniline.
-
-
-
Control Reaction Conditions:
-
pH: Avoid strongly acidic or basic conditions if the reaction chemistry allows. If your reaction requires such conditions, consider adding the this compound at a later stage or at a lower temperature to minimize its exposure time.
-
Water Content: Use anhydrous solvents where possible, as the presence of water is necessary for hydrolysis.
-
Issue 2: Visual Changes in the Stored Compound
Symptoms:
-
Change in color (e.g., from white/off-white to yellow or brown).
-
Clumping or change in texture of the solid material.
Potential Cause: While slight color changes in organic compounds over time are not uncommon and may not always signify significant degradation, they can be an indicator of impurity formation. Clumping is often a sign of moisture absorption.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for visual changes in the compound.
Recommended Actions:
-
Assess Purity: As outlined in the previous section, perform a purity check (TLC is often sufficient for a quick assessment).
-
Purification: If minor impurities are detected, recrystallization may be a viable option to purify the material before use.
-
Discard and Replace: If significant degradation is observed, it is best to discard the batch and use a fresh supply to ensure the reliability of your experimental results.
Incompatible Materials and Conditions
While specific incompatibility data for this compound is limited, based on its chemical structure and information for related compounds like fluorotoluenes, the following should be avoided:
-
Strong Oxidizing Agents: These can potentially react with the aromatic ring or the methyl group.[4][9]
-
Strong Acids and Bases: As discussed, these can catalyze the hydrolysis of the acetamido group.
Summary of Recommended Storage and Handling
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Several suppliers indicate stability at ambient temperatures.[2][3] |
| Atmosphere | Dry, Inert (if possible) | To prevent moisture absorption and potential hydrolysis. |
| Container | Tightly Sealed | To protect from moisture and atmospheric contaminants.[4] |
| Light | Protect from Direct Light | While no specific photostability data is available, it is good practice to store organic compounds in amber vials or in the dark. |
By adhering to these guidelines and employing the troubleshooting strategies outlined, you can mitigate the risks of stability issues with this compound and ensure the integrity of your valuable research.
References
- This compound - MySkinRecipes. (n.d.).
- Trending this compound Basics | Tours.eca.ed.ac.uk. (n.d.).
- A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (2019).
- N-(4-Fluoro-2-methylphenyl)acetamide - Lead Sciences. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review. (2016). Journal of Pharmaceutical Analysis, 6(3), 159-165.
- Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research, 24(2), 242-252.
- This compound [P93360] - ChemUniverse. (n.d.).
- Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016).
- SAFETY DATA SHEET - 2-Fluorotoluene. (n.d.).
- A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020). PLoS ONE, 15(6), e0234200.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(2), 38243-38250.
- Stability Study of Flutamide in Solid State and in Aqueous Solution. (2001). Drug Development and Industrial Pharmacy, 27(6), 549-556.
- Shelf Lives of Common Chemical Reagents - OnePointe Solutions. (2020).
- Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014). The Journal of Organic Chemistry, 79(12), 5566–5580.
Sources
- 1. 366-49-4 this compound AKSci 8609FY [aksci.com]
- 2. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 3. pharmtech.com [pharmtech.com]
- 4. qcc.edu [qcc.edu]
- 5. This compound [myskinrecipes.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation for 2-Acetamido-4-fluorotoluene and its Impurities
Welcome to the technical support center for the analysis of 2-Acetamido-4-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions for optimizing the HPLC separation of this compound and its related impurities.
Section 1: Foundational Knowledge & Initial Method Development
This compound is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is critical, and HPLC is the preferred method for its analysis due to its high resolution, sensitivity, and reproducibility.[2] A robust HPLC method should be able to separate the main component from process-related impurities and potential degradation products.[3][4]
Potential Impurities
Impurities can arise from the synthesis process or degradation. Common impurities in related syntheses, such as the nitration of 2-fluorotoluene, include positional isomers and over-nitrated byproducts.[5] For this compound, potential impurities could include:
-
Starting materials: 4-Fluoro-2-methylaniline, acetic anhydride
-
Positional isomers: e.g., 3-Acetamido-4-fluorotoluene, 2-Acetamido-5-fluorotoluene
-
Hydrolysis products: 4-Fluoro-2-methylaniline
-
Over-acetylated or other byproducts
Starting Chromatographic Conditions
A good starting point for method development is crucial. For reversed-phase HPLC, a C18 column is often the first choice.[6]
| Parameter | Recommended Starting Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This initial gradient run will help to determine the retention behavior of the main peak and any impurities.[7]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing) for the Main Peak
Question: My this compound peak is showing significant tailing. What is the cause and how can I fix it?
Answer: Peak tailing is a common issue, especially for compounds with amine functionalities, and it's often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[8] Here is a systematic approach to troubleshoot this:
-
Mobile Phase pH Adjustment: The pKa of the amide proton in this compound is weakly acidic, while the aniline precursor is basic. If your mobile phase pH is not optimal, you can have a mixture of ionized and non-ionized forms, leading to peak distortion.
-
Action: Ensure your mobile phase pH is at least 2 units away from the analyte's pKa. For basic compounds, a lower pH (around 2.5-3.5) is often beneficial to ensure the silanol groups are fully protonated and less likely to interact with the analyte.
-
-
Use of a Highly Deactivated Column: Older "Type A" silica columns have more accessible and acidic silanol groups.
-
Action: Switch to a modern, high-purity silica column (Type B) or a column with end-capping to minimize silanol interactions.
-
-
Mobile Phase Additives: If pH adjustment is not sufficient, a small amount of a competitive base can be added to the mobile phase to block the active silanol sites.
-
Action: Add a low concentration of an amine modifier like triethylamine (TEA) (e.g., 0.1%) to the mobile phase. Be aware that TEA can affect column lifetime and is not ideal for LC-MS.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.[8]
-
Action: Reduce the injection volume or dilute the sample.
-
Below is a workflow to address peak tailing:
Caption: Troubleshooting workflow for peak tailing.
Issue 2: Poor Resolution Between this compound and an Impurity
Question: I have an impurity that is co-eluting or has very poor resolution with the main peak. How can I improve the separation?
Answer: Improving resolution requires manipulating the selectivity (α), efficiency (N), and retention factor (k) of your separation.[9] Selectivity is often the most powerful parameter to adjust.[9][10]
-
Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa.[11] You may need to adjust the percentage to get similar retention times. A general rule of thumb is that you need about 10% more methanol to get retention comparable to acetonitrile.[12]
-
Modify the Stationary Phase: Different stationary phases offer different selectivities.
-
Action: For aromatic and fluorinated compounds, a phenyl or a pentafluorophenyl (PFP) column can provide unique pi-pi and dipole-dipole interactions, which can significantly alter the elution order and improve resolution.[13] Fluorinated phases are particularly useful for separating halogenated aromatic compounds.[13]
-
-
Adjust the Column Temperature: Temperature can affect selectivity.
-
Action: Try varying the column temperature between 25°C and 45°C. Higher temperatures can sometimes improve peak shape and efficiency, but may also decrease retention and change selectivity.[10]
-
-
Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Action: If your peaks of interest elute in a specific part of the gradient, you can decrease the slope of the gradient in that region to improve resolution.
-
Here is a decision tree for improving resolution:
Caption: Decision tree for improving peak resolution.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method and why is it important?
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[2][3] This is crucial during drug development and for quality control to ensure the safety and efficacy of the final product over its shelf life.[3]
Q2: How do I perform a forced degradation study for this compound?
Forced degradation studies involve subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[14][15] A typical protocol would be:
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal | 80°C | 48 hours |
| Photolytic | UV light (254 nm) and visible light | 24 hours |
After exposure, the samples are analyzed by HPLC to see if the method can separate the main peak from any new peaks that have formed.[16][17]
Q3: What are the key parameters to validate for an HPLC method for impurity profiling?
According to ICH guidelines, the key validation parameters for an impurity method are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] This is typically demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]
Q4: Can I use a C8 column instead of a C18 column?
Yes, a C8 column can be used. It is less hydrophobic than a C18 column, which will generally result in shorter retention times for non-polar compounds. This can be advantageous if your impurities are very strongly retained on a C18 column. However, for polar compounds, the difference in retention may be less pronounced. It is another parameter that can be changed to alter selectivity.
Q5: My system pressure is fluctuating. What should I do?
Pressure fluctuations can be caused by several factors:
-
Air bubbles in the pump: Degas your mobile phases thoroughly. You can also purge the pump to remove any trapped bubbles.
-
Leaking pump seals: If the pressure is still fluctuating and you see mobile phase leaking from the pump head, the seals may need to be replaced.
-
Faulty check valves: Check valves can sometimes stick. You can try sonicating them in isopropanol to clean them.
-
Inconsistent mobile phase mixing: If you are using a low-pressure mixing system, ensure the proportioning valve is working correctly.
References
- LCGC International. (2004). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- NIH. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- PubMed. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- (n.d.). HPLC Troubleshooting Guide.
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC.
- AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution.
- NIH. (2015). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol.
- (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- (2018). Study of forced degradation behavior of fluorometholone by reversed-phase high- performance liquid chromatography.
- (n.d.). Method Development Guide (rev. 05/04) - HPLC.
- ResearchGate. (n.d.). Results of forced degradation studies.
- SciSpace. (2014). 2278-6074 - Stability Indicating HPLC Method Development and Validation.
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- LCGC International. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- AMSbiopharma. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- CORE. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
- (2017). Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
- IOSRPHR. (2025). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy.
- Agilent. (2010). HPLC Method Development: Standard Practices and New Columns.
- International Journal of Pharmaceutical Sciences. (2025). Poonam Kasar, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 8, 1361-1372.
- (n.d.). Reversed Phase Chromatography.
- MySkinRecipes. (n.d.). This compound.
- (n.d.). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing.
- MDPI. (n.d.). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.
- Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
- (2018). Stability-indicating Reversed-phase High-performance Liquid Chromatography Method for the Determination of Fluorometholone in Bu.
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromtech.com [chromtech.com]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
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- 13. chromatographyonline.com [chromatographyonline.com]
- 14. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. greenpharmacy.info [greenpharmacy.info]
- 17. wisdomlib.org [wisdomlib.org]
Technical Support Center: Characterization of Fluorinated Aromatic Compounds
Welcome to the technical support center for the characterization of fluorinated aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by these molecules. The incorporation of fluorine into aromatic systems dramatically alters their physicochemical properties, impacting their behavior in common analytical techniques. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities with confidence.
Part 1: Troubleshooting Guides
This section is organized by analytical technique, addressing specific issues you may encounter during your experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The high natural abundance (100%) and spin of 1/2 make the 19F nucleus an excellent probe for NMR spectroscopy.[1][2][3] However, its large chemical shift range and complex coupling patterns can make spectral interpretation challenging.[4][5]
Issue 1: Unexpected or Unintelligible 19F NMR Spectra
Question: My 19F NMR spectrum is incredibly complex, with broad peaks and overlapping signals. How can I simplify it and obtain a clean, interpretable spectrum?
Answer: The complexity in 19F NMR spectra of aromatic compounds often arises from a combination of factors, including long-range couplings and conformational heterogeneity. Here’s a systematic approach to troubleshooting:
-
Proton Decoupling: The first and most crucial step is to acquire a proton-decoupled 19F NMR spectrum (19F{1H}). Fluorine couples not only to adjacent protons but also through space, leading to complex splitting patterns. Proton decoupling will simplify the spectrum to show only 19F-19F couplings.
-
Solvent Effects: 19F chemical shifts are highly sensitive to the solvent environment.[3] Small changes in solvent polarity or the presence of hydrogen-bonding solvents can significantly alter chemical shifts, potentially resolving overlapping signals. If you are seeing unexpected shifts, try acquiring the spectrum in a different deuterated solvent (e.g., switch from CDCl3 to Acetone-d6 or DMSO-d6).
-
Temperature Variation: If you suspect the presence of different conformers or rotamers that are slowly interconverting on the NMR timescale, acquiring the spectrum at different temperatures can be informative. Lowering the temperature may resolve broad peaks into sharp signals for each conformer, while increasing the temperature can coalesce them into a single, averaged signal.
Issue 2: Difficulty in Assigning 19F Chemical Shifts
Question: I have multiple fluorine atoms on my aromatic ring, and I'm struggling to assign the chemical shifts to the correct positions. What strategies can I use for unambiguous assignment?
Answer: Assigning 19F chemical shifts in polyfluorinated aromatic systems can be challenging due to the significant influence of substituent effects and complex electronic interactions.[4][6] Here are some proven strategies:
-
2D NMR Spectroscopy:
-
1H-19F HETCOR (Heteronuclear Correlation): This experiment correlates 19F nuclei with their coupled protons, providing invaluable information about through-bond connectivity.
-
13C-19F HETCOR: Similar to 1H-19F HETCOR, this experiment reveals couplings between fluorine and carbon atoms, aiding in the assignment of both 19F and 13C signals.
-
19F-19F COSY (Correlation Spectroscopy): This experiment is essential for identifying through-bond 19F-19F coupling networks. Cross-peaks will appear between fluorine nuclei that are coupled to each other.
-
-
Computational Chemistry: Predicting 19F NMR chemical shifts using quantum chemical methods, particularly Density Functional Theory (DFT), has become a reliable tool.[4][5][7][8][9] By comparing the experimentally observed shifts with the computationally predicted values, you can confidently assign the signals.[4][5][7][8][9]
-
Reference Compounds: If available, comparing the spectrum of your compound to simpler, structurally related reference compounds with known 19F chemical shifts can provide a good starting point for assignment.
Experimental Protocol: Basic 19F{1H} NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of your fluorinated aromatic compound in 0.6-0.7 mL of a suitable deuterated solvent in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the 19F probe.
-
Set the spectral width to encompass the expected range of 19F chemical shifts (a range of -50 to -220 ppm is a good starting point for many organofluorine compounds).[3]
-
-
Acquisition Parameters:
-
Use a standard 19F pulse sequence with proton decoupling.
-
Set the relaxation delay (d1) to at least 1-2 seconds.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum carefully.
-
Reference the spectrum using an appropriate internal or external standard (e.g., CFCl3 at 0 ppm).
-
Mass Spectrometry (MS)
The monoisotopic nature of fluorine simplifies the isotopic pattern in mass spectrometry, but its high electronegativity can lead to unique fragmentation pathways.[10][11]
Issue 1: Ambiguous Molecular Ion and Fragmentation Patterns
Question: I am having trouble identifying the molecular ion peak for my fluorinated aromatic compound, and the fragmentation pattern is confusing. What are the common fragmentation pathways I should look for?
Answer: The high strength of the C-F bond means that fragmentation doesn't always follow the predictable patterns seen with other halogenated compounds. Here’s what to look for:
-
Molecular Ion (M+•): The molecular ion peak should be present, but its intensity can vary. Fluorine's single stable isotope means you won't see the characteristic M+2 peaks associated with chlorine and bromine, which can make the molecular ion harder to spot in a complex spectrum.[10][11][12]
-
Loss of HF (M-20): A common fragmentation pathway is the elimination of a molecule of hydrogen fluoride. Look for a peak at M-20.[13]
-
Loss of F• (M-19): The loss of a fluorine radical is also a possible fragmentation, resulting in a peak at M-19.[13]
-
Rearrangements: Fluorinated aromatic ions can undergo rearrangements, leading to unexpected fragment ions.[14] For example, McLafferty-type rearrangements have been observed in certain derivatized fluorinated compounds.[14]
-
CF3 Group Fragmentation: If your compound contains a trifluoromethyl group, look for the characteristic CF3+ ion at m/z 69.
Troubleshooting Workflow for MS Analysis
Caption: Decision workflow for interpreting mass spectra of fluorinated aromatics.
High-Performance Liquid Chromatography (HPLC)
The unique properties of fluorinated compounds can be leveraged for selective separations, but they can also pose challenges in standard reversed-phase chromatography.[15][16]
Issue 1: Poor Separation from Non-Fluorinated Analogs
Question: I am trying to separate a fluorinated aromatic compound from its non-fluorinated parent molecule using a standard C18 column, but they are co-eluting. How can I improve the separation?
Answer: The "fluorophobic" effect can make it difficult to achieve good separation of lightly fluorinated compounds from their non-fluorinated counterparts on traditional alkyl phases. Here are some strategies to enhance resolution:
-
Use a Fluorinated Stationary Phase: Columns with fluorinated stationary phases (e.g., pentafluorophenyl (PFP) or fluorous phases) can provide unique selectivity for halogenated and aromatic compounds.[15][16][17] These phases can engage in dipole-dipole, π-π, and ion-exchange interactions that are different from the hydrophobic interactions of a C18 column.
-
Employ a Fluorinated Mobile Phase Additive: The use of a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE), as a mobile phase modifier can improve the separation of fluorinated analytes on a standard C18 column.[18][19]
-
Optimize Temperature: The interaction between fluorinated compounds and the stationary phase can be temperature-sensitive.[18] Experimenting with different column temperatures can sometimes significantly improve separation.[18]
Data Summary: HPLC Column Selection Guide
| Analyte Characteristics | Recommended Column | Rationale |
| Mixture of fluorinated and non-fluorinated aromatics | Pentafluorophenyl (PFP) | Offers alternative selectivity based on π-π and dipole-dipole interactions.[15][16] |
| Highly fluorinated compounds | Fluorous (e.g., perfluoroalkyl) | Utilizes "fluorous" interactions for selective retention.[19] |
| Isomeric fluorinated aromatics | PFP or C18 with optimized mobile phase | PFP can offer better shape selectivity.[16] |
Part 2: Frequently Asked Questions (FAQs)
Q1: Why is the 19F NMR chemical shift range so much larger than the 1H NMR range?
The large chemical shift range in 19F NMR, which can span over 800 ppm, is due to the significant contribution of the paramagnetic shielding term to the total shielding of the fluorine nucleus.[2][3] This term is much more sensitive to the electronic environment around the nucleus compared to the diamagnetic shielding that dominates in 1H NMR.[2] This high sensitivity makes 19F NMR an excellent tool for detecting subtle changes in molecular structure and environment.[20]
Q2: Can I use standard 1H NMR referencing techniques for 19F NMR?
While the principles are similar, referencing in 19F NMR requires specific standards. The most common reference compound is trichlorofluoromethane (CFCl3), which is set to 0 ppm.[20] However, due to its environmental impact, other secondary standards like hexafluorobenzene (C6F6) or trifluoroacetic acid (TFA) are often used.[20] It is crucial to be consistent with the reference standard and to report it in your experimental details.
Q3: My mass spectrum shows a peak at M-1. What could be the cause for a fluorinated aromatic compound?
While less common than M-19 or M-20 losses, an M-1 peak can arise from the loss of a hydrogen atom. This is more likely if your compound has acidic protons or if the ionization method is particularly energetic.
Q4: Are there any special considerations for sample preparation when analyzing fluorinated aromatic compounds by GC-MS?
For GC-MS analysis, the compound must be volatile and thermally stable.[21] While many fluorinated aromatic compounds are suitable for GC-MS, highly polar or high molecular weight compounds may require derivatization to increase their volatility.[21]
Q5: What is "total organic fluorine" (TOF) analysis, and when is it used?
Total Organic Fluorine (TOF) analysis is a method used to determine the total amount of fluorine in organic compounds within a sample, without identifying the individual compounds.[22] Techniques like Combustion Ion Chromatography (CIC) are often employed for this purpose.[23][24] This approach is particularly useful in environmental monitoring to assess the overall burden of persistent fluorinated pollutants like PFAS.[22][25]
References
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- Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]
- Wothe, D. D., Pop-Georgievski, O., & Gerig, J. T. (2016). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of Fluorine Chemistry, 185, 96-103. [Link]
- Li, Y., Zeng, P., Lou, Q., Su, X., Li, W., & Wang, X. (2020). Prediction of 19F NMR chemical shifts for organic compounds with ORCA. Journal of Magnetic Resonance, 310, 106653. [Link]
- Castillo, N., Matta, C. F., & Boyd, R. J. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of chemical information and modeling, 45(2), 354–359. [Link]
- Castillo, N., Matta, C. F., & Boyd, R. J. (2005).
- Doddrell, D. M., Williams, D. H., & Clague, A. D. H. (1972). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 461-465. [Link]
- Wikipedia. (2023, December 19). Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia. [Link]
- Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3871–3880. [Link]
- Sim, J., Soong, R., & Simpson, A. J. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(29), 8560–8569. [Link]
- Castillo, N., Matta, C. F., & Boyd, R. J. (2005). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(2), 354–359. [Link]
- Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018).
- Author(s). (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal Name, Volume(Issue), Page numbers. [Link]
- El-Gendy, A. A. M., & Allam, A. R. (2021). Recent Developments in the use of Fluorine NMR in Synthesis and Characterisation. ChemistrySelect, 6(42), 11466-11487. [Link]
- Harrison, A. G., & Lin, P.-H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1319. [Link]
- Przybyciel, M. (2003). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 21(7), 644-653. [Link]
- Kaine, L. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS.
- Mani, B. (2016). Could any one suggest the effect of fluorine in mass spectrometry?.
- Author(s). (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Source. [Link]
- Author(s). (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Journal Name, Volume(Issue), Page numbers. [Link]
- Author(s). (n.d.). Natural Abundance Atomic Isotopes. Intro to Mass Spectrometry. [Link]
- Liu, W., & Li, C. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. International Journal of Analytical Chemistry, 2014, 275824. [Link]
- Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Saunders, C. M., Khaled, M. B., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 83(7), 3871-3880. [Link]
- Author(s). (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(44), 16670–16680. [Link]
- Author(s). (2022). Tandem Mass Spectrometry as an Independent Method for Corroborating Fluorine-18 Radioactivity Measurements in Positron Emission Tomography. Analytical Chemistry, 94(26), 9295–9300. [Link]
- Author(s). (2023). 9,10-Difluoro-9,10-disila-9,10-dihydroanthracene. Molecules, 28(21), 7354. [Link]
- Farooq, M. (2021). Fluorine detection in organic compounds. Chemistry Stack Exchange. [Link]
- Author(s). (2025). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- BizNGO. (n.d.). A Short Guide.
- Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 43(1), 57-62. [Link]
- Author(s). (2000). Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science, 38(10), 429–437. [Link]
- Boczkaj, G., & Namieśnik, J. (2016). Recent developments in methods for analysis of perfluorinated persistent pollutants. TRAC Trends in Analytical Chemistry, 85, 116-133. [Link]
- Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
- Quality Analysis. (n.d.). TF Total Fluorine.
- Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
- Nagwa Classes. (2019). Question Video: Mass Spectrum of Fluorine (F₂).
- Liu, W., & Li, C. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of chromatographic science, 50(9), 799–805. [Link]
- Sim, J., Soong, R., & Simpson, A. J. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(29), 8560–8569. [Link]
- Author(s). (2025).
- Author(s). (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology, 56(6), 3466–3476. [Link]
- Analytik Jena. (2025). PFAS Non-targeted Analysis.
- Montrose Environmental Group. (2024). A Proxy Test for “Total” PFAS – Organofluorine Analysis.
- Author(s). (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(52), 32948-32956. [Link]
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Technical Support Center: Refining Purification Methods for High-Purity 2-Acetamido-4-fluorotoluene
Welcome to the technical support center for the purification of 2-Acetamido-4-fluorotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common purification challenges and achieve the desired purity for your critical applications. This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, making its purity paramount for downstream success.[1][2][3]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification of this compound, providing causative explanations and actionable solutions.
Problem 1: Low Purity After Initial Synthesis and Work-up
Question: My initial purity assessment (e.g., by TLC or crude NMR) of this compound after synthesis and basic work-up is significantly below the target of >99%. What are the likely impurities and how can I remove them?
Answer:
Low purity at this stage is common and typically results from unreacted starting materials, reaction byproducts, or residual reagents. The most common impurities are often positional isomers and unreacted starting materials from the synthetic process.[4][5]
| Impurity | Likely Origin | Recommended Initial Action |
| Unreacted 4-Fluoro-o-toluidine | Incomplete acetylation reaction. | Aqueous acid wash (e.g., dilute HCl) to protonate and extract the basic amine into the aqueous layer. |
| Positional Isomers (e.g., 3-Acetamido-4-fluorotoluene) | Non-regioselective acetylation or starting with an impure isomeric mixture of fluoro-toluidine. | Recrystallization or column chromatography. |
| Di-acetylated byproduct | Over-acetylation, though less common under standard conditions. | Hydrolysis under mild basic conditions or purification by chromatography. |
| Acetic Anhydride/Acetic Acid | Excess reagent from the acetylation step. | Aqueous work-up with a mild base (e.g., sodium bicarbonate solution) followed by a water wash. |
-
Acidic Wash: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with 1M HCl to remove any unreacted 4-fluoro-o-toluidine.
-
Basic Wash: Subsequently, wash with a saturated sodium bicarbonate solution to neutralize and remove any acidic impurities like acetic acid.
-
Brine Wash: Perform a final wash with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
This initial work-up will significantly improve the purity. For achieving >99% purity, further refinement by recrystallization or chromatography is typically necessary.
Problem 2: Difficulty in Recrystallization - Oiling Out or Poor Crystal Formation
Question: I am attempting to recrystallize my this compound, but the compound is "oiling out" instead of forming crystals. What is causing this and how can I fix it?
Answer:
"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid upon cooling. This is often due to the solution being too saturated at a temperature above the melting point of the solute in the solvent, or the presence of impurities that inhibit crystal lattice formation.
| Issue | Cause | Solution |
| Oiling Out | Solution is supersaturated at a temperature above the compound's melting point in the solvent; high impurity levels. | Add more solvent to the hot solution to reduce saturation. Ensure a slower cooling rate. Consider a different solvent system. |
| No Crystal Formation | Solution is not sufficiently saturated; compound is too soluble in the chosen solvent at room temperature. | Evaporate some of the solvent to increase concentration. Add a less polar co-solvent (anti-solvent) dropwise to the warm solution until turbidity persists, then reheat to clarify and cool slowly. |
| Colored Crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[5] |
A common and effective solvent system for compounds with moderate polarity like this compound is a mixture of a polar solvent in which it is soluble when hot, and a non-polar solvent in which it is less soluble.[6] A good starting point is an ethanol/water or an ethyl acetate/hexane system.
-
Solvent Selection: In a test tube, dissolve a small amount of your compound in a minimal amount of hot ethanol.
-
Induce Crystallization: While the solution is still warm, add water dropwise until you observe persistent cloudiness.
-
Clarify: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize yield. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent mixture, and dry thoroughly.
Problem 3: Co-elution of Impurities During Column Chromatography
Question: I am using silica gel column chromatography to purify this compound, but I am struggling to separate it from a closely eluting impurity. How can I improve the separation?
Answer:
Co-elution occurs when the polarity of the compound of interest and an impurity are very similar. Improving separation requires optimizing the chromatographic conditions.
-
Solvent System Optimization: The key is to find a mobile phase that maximizes the difference in affinity for the stationary phase between your product and the impurity.
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good system will give your product an Rf value of approximately 0.3-0.4 and show clear separation from the impurity.
-
Solvent Polarity: For this compound on normal phase silica, a common mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or acetone.[6] Try varying the ratio of these solvents. A less polar mobile phase (higher hexane content) will generally increase retention times and may improve separation of closely eluting spots.
-
-
Column Parameters:
-
Column Dimensions: Use a longer, narrower column for better separation.
-
Packing: Ensure the silica gel is packed uniformly to avoid channeling.
-
-
Gradient Elution: If isocratic elution (constant solvent composition) is ineffective, consider a shallow gradient elution. Start with a less polar solvent system and gradually increase the polarity. This can help to first elute the less polar impurities, followed by your product, and then the more polar impurities.
Caption: Decision workflow for optimizing chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that are relevant for its purification?
A1: Key physical properties include:
-
Molecular Formula: C₉H₁₀FNO[7]
-
Boiling Point: 281.2 °C at 760 mmHg[7]
-
Appearance: Typically an off-white to tan solid.
-
Solubility: Generally soluble in polar organic solvents like ethanol, acetone, and ethyl acetate, and less soluble in non-polar solvents like hexane and water.[6]
Knowledge of these properties is crucial for selecting appropriate purification techniques and solvents. For example, its high boiling point makes vacuum distillation a viable option for removing non-volatile impurities, though recrystallization and chromatography are more common for removing structurally similar impurities.
Q2: What analytical methods are recommended for assessing the purity of this compound?
A2: A combination of methods is recommended for a comprehensive purity assessment.[8][9]
| Analytical Method | Purpose | Key Advantages |
| ¹H and ¹⁹F NMR Spectroscopy | Structural confirmation and identification of impurities. | Provides detailed structural information and can quantify impurities if an internal standard is used (qNMR).[8] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination (% area).[8][9] | High sensitivity and reproducibility for quantitative analysis.[8][10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of unknown impurities by their mass-to-charge ratio.[8][9] | Combines separation with mass identification, crucial for characterizing byproducts.[8] |
| Gas Chromatography (GC) | Purity assessment and analysis of volatile impurities. | Excellent for separating volatile compounds; choice of solvent is critical for analyte stability.[11] |
| Melting Point Analysis | Qualitative assessment of purity. | A sharp melting range close to the literature value indicates high purity. Impurities typically broaden and depress the melting range. |
Q3: Can I use distillation for purification?
A3: While this compound has a defined boiling point, its high value (281.2 °C) means that distillation would need to be performed under high vacuum to prevent thermal decomposition.[7] For removing highly volatile or non-volatile impurities, vacuum distillation can be effective. However, for separating positional isomers with similar boiling points, it is generally not the preferred method. Fractional distillation under high vacuum would be required, which can be technically challenging. Recrystallization and chromatography are typically more effective and practical for achieving high purity.
Q4: My final product is slightly colored. Is this a concern, and how can I remove the color?
A4: A slight yellow or tan color can indicate the presence of minor, often highly conjugated, impurities or oxidation byproducts. While these may be present in very small amounts, they can be undesirable for certain applications. As mentioned in the recrystallization troubleshooting section, treating a solution of your compound with activated charcoal followed by hot filtration is a very effective method for removing colored impurities.[5]
Caption: Standard workflow for the decolorization of organic compounds.
By systematically addressing these common issues and employing the appropriate analytical techniques, you can confidently refine your purification methods to obtain high-purity this compound for your research and development needs.
References
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Technical Support Center: Minimizing Byproduct Formation in Fluorination Reactions
Welcome to the Technical Support Center for fluorination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of fluorination and minimize the formation of unwanted byproducts. By understanding the underlying principles and implementing the troubleshooting strategies outlined below, you can enhance the efficiency, selectivity, and safety of your fluorination protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns encountered during fluorination experiments.
Q1: What are the most common types of byproducts in fluorination reactions, and what causes them?
A1: Byproduct formation is a frequent challenge in fluorination chemistry, often stemming from the high reactivity of fluorinating agents and the reaction conditions.[1] Common byproducts include:
-
Over-fluorinated Products: Arise when the fluorinating agent is too reactive or used in excess, leading to multiple fluorine additions where only one is desired. For instance, in the fluorination of 1,3-dicarbonyl compounds, altering the amount of Selectfluor® can control whether mono- or di-fluorination occurs.[2]
-
HF (Hydrogen Fluoride): A common and hazardous byproduct, particularly when using reagents like DAST (diethylaminosulfur trifluoride).[3] It can be generated from the reaction of the fluorinating agent with trace water or protic solvents. HF can also protonate and deactivate the substrate or reagent.[3]
-
Elimination Products (Alkenes): These are prevalent when substitution reactions (like SN2) compete with elimination reactions (E2), especially with secondary and tertiary alkyl halides, or under high reaction temperatures.[4][5]
-
Hydrodefluorination Products: The replacement of a fluorine atom with a hydrogen atom can occur, particularly in the presence of a hydride source or under certain catalytic conditions.[6][7]
-
Solvent-Related Byproducts: Some fluorinating agents can react with the solvent. For example, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[8]
-
Rearrangement Products: Substrates prone to forming carbocations may undergo rearrangement before fluorination occurs.[4]
-
Tar/Polymeric Material: Harsh reaction conditions, such as high temperatures, can lead to the decomposition of starting materials or products, resulting in intractable mixtures.[9]
Q2: How do I choose the right fluorinating agent to minimize byproducts?
A2: The choice of fluorinating agent is critical for controlling selectivity.[1] Agents are broadly categorized as nucleophilic or electrophilic:
-
Nucleophilic Fluorinating Agents: These deliver a fluoride anion (F⁻) and are suitable for SN2 and SNAr reactions.[9] Common examples include potassium fluoride (KF) and cesium fluoride (CsF).[10] To minimize byproducts, ensure anhydrous conditions, as water can hydrolyze the reagent and substrate.[4] The choice of counter-ion and solvent system is also crucial for modulating reactivity and suppressing elimination.[11]
-
Electrophilic Fluorinating Agents: These deliver an electrophilic fluorine ("F⁺") and are used for fluorinating electron-rich substrates.[9] Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are popular choices.[10] The reactivity and selectivity can be tuned by the N-substituents on the reagent.[12] For instance, NFSI is generally considered a milder oxidant than Selectfluor®.[13]
Q3: My reaction is producing a significant amount of alkene byproduct. How can I favor substitution over elimination?
A3: The competition between substitution (SN2) and elimination (E2) is a common issue, especially with sterically hindered substrates.[4] To favor substitution:
-
Lower the Reaction Temperature: Higher temperatures generally favor elimination.[4]
-
Choose a Less Basic Fluoride Source: While strong bases can promote elimination, the basicity of the fluoride source itself is a factor. Consider the entire system, including any additives.[4]
-
Use a Polar Aprotic Solvent: Solvents like acetonitrile or DMF can help to solvate the cation of the fluoride salt, increasing the nucleophilicity of the fluoride anion and favoring the SN2 pathway.[14]
-
Optimize the Leaving Group: A better leaving group can accelerate the SN2 reaction, potentially outcompeting the E2 pathway.
Q4: I am observing poor regioselectivity in my aromatic fluorination. What can I do?
A4: Regioselectivity in aromatic fluorination depends on whether the mechanism is electrophilic or nucleophilic.
-
For Electrophilic Aromatic Fluorination: The directing effects of substituents on the aromatic ring are paramount.[15] Electron-donating groups typically direct ortho- and para-, while electron-withdrawing groups direct meta-. The choice of fluorinating agent can also influence the regioselectivity.[9]
-
For Nucleophilic Aromatic Substitution (SNAr): Regioselectivity is governed by the electronic activation of the ring and the nature of the leaving group. The ring must be activated by at least one strong electron-withdrawing group, and the leaving group must be positioned at a site that can stabilize the negative charge of the Meisenheimer intermediate (typically ortho or para to the activating group).[15]
Q5: How can I safely handle and quench reactions that produce HF?
A5: Hydrogen fluoride (HF) is a highly corrosive and toxic byproduct.[3]
-
Safe Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. A calcium gluconate gel should be readily available as a first-aid measure in case of skin contact.[3]
-
Quenching: After the reaction is complete, the mixture can be carefully quenched by pouring it into a separatory funnel containing water or a basic solution like saturated sodium bicarbonate.[3]
-
In-situ Neutralization: For reactions known to generate HF, an acid scavenger like sodium bicarbonate or calcium carbonate can be added to the reaction mixture to neutralize the HF as it is formed.[3]
Section 2: Troubleshooting Guides
This section provides structured troubleshooting workflows for common issues encountered during fluorination reactions.
Issue 1: Low or No Conversion to the Desired Fluorinated Product
Low conversion can be attributed to several factors, from reagent quality to reaction conditions.
Troubleshooting Workflow: Low Conversion
// Corrective Actions ReagentSolution [label="Use fresh, anhydrous reagents.\nStore properly.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; SolubilitySolution [label="Screen different solvents or\n use co-solvents.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; TempSolution [label="Gradually increase/decrease temp.\nMonitor by TLC/GC-MS.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; CatalystSolution [label="Use a more robust catalyst.\nWork under inert atmosphere.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];
CheckReagent -> ReagentSolution [style=dashed]; CheckSolubility -> SolubilitySolution [style=dashed]; OptimizeTemp -> TempSolution [style=dashed]; CheckCatalyst -> CatalystSolution [style=dashed]; }
Caption: Troubleshooting workflow for low reaction conversion.
Detailed Steps:
-
Verify Reagent Activity and Purity: Many fluorinating agents are sensitive to moisture.[9] Use freshly opened or properly stored anhydrous reagents. Impurities in the starting material can also inhibit the reaction.[1]
-
Assess Solubility: Poor solubility of either the substrate or the fluorinating agent can lead to low conversion.[9] Consider screening different anhydrous solvents or using a solvent mixture to improve solubility.
-
Optimize Reaction Temperature: Some fluorination reactions require elevated temperatures to overcome the activation energy, while others may decompose at higher temperatures.[4][9] Systematically vary the temperature to find the optimal conditions.
-
Evaluate Catalyst/Ligand Stability: If using a catalyst, it may be degrading under the reaction conditions. Consider using a more robust catalyst or ligand, and ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive.[9]
Issue 2: Difficulty in Separating Product from Byproducts
When byproducts have similar polarities to the desired product, standard chromatographic purification can be challenging.
Alternative Purification Strategies
| Strategy | Description | Best For |
| Scavenger Resins | Solid-supported reagents that react with and remove specific byproducts or excess reagents.[3] | Removing excess electrophilic fluorinating agents (e.g., Selectfluor®) with a nucleophilic resin, or acidic byproducts (e.g., HF) with a basic resin.[3] |
| Liquid-Liquid Extraction | Utilizing a carefully selected biphasic solvent system to selectively extract either the product or the byproducts.[3] | Separating compounds with significantly different partition coefficients between two immiscible liquids. |
| Distillation/Sublimation | Effective if the desired product is volatile and the byproducts are not, or vice versa.[3] | Thermally stable, volatile products. |
| Crystallization | Can be a highly effective method for obtaining pure product if a suitable solvent system can be found. | Crystalline solid products. |
Protocol: Purification using a Scavenger Resin
This protocol provides a general procedure for removing excess electrophilic fluorinating agent using a nucleophilic scavenger resin.
-
Resin Selection: Choose a resin with functional groups that will react with the species you want to remove (e.g., an amine-functionalized resin for excess Selectfluor®).[3]
-
Resin Preparation: Swell the resin in the reaction solvent for approximately 30 minutes before use.[3]
-
Scavenging: Add the swollen resin to the completed reaction mixture and stir for a predetermined time (monitor by TLC or LC-MS to determine completion).
-
Filtration: Filter the reaction mixture to remove the resin, which now has the unwanted species bound to it.
-
Work-up: Proceed with a standard aqueous work-up and concentration of the filtrate to obtain the crude product, which should be significantly purer.[16]
Section 3: Experimental Protocols for Minimizing Byproducts
This section provides detailed experimental protocols for common fluorination reactions, with a focus on minimizing byproduct formation.
Protocol 1: Electrophilic Fluorination of a β-Ketoester using Selectfluor®
This protocol outlines a general procedure for the monofluorination of a β-ketoester.
Materials:
-
β-Ketoester (1.0 equiv)
-
Selectfluor® (1.1–1.5 equiv)[9]
-
Anhydrous acetonitrile[9]
-
Optional: Lewis acid or organocatalyst for asymmetric fluorination[9]
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-ketoester in anhydrous acetonitrile.
-
If using a catalyst, add it to the solution at this stage.
-
Add Selectfluor® portion-wise to the reaction mixture at room temperature. Note that the reaction can be exothermic.[9]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]
To Minimize Byproducts:
-
Difluorination: Use of a slight excess of Selectfluor® (1.1 equiv) and careful monitoring can prevent over-fluorination.[2]
-
Decomposition: Adding Selectfluor® in portions helps to control the reaction temperature and minimize thermal decomposition.[9]
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) Fluorination
This protocol describes a general procedure for the fluorination of an activated aryl chloride using potassium fluoride.
Materials:
-
Activated aryl chloride (1.0 equiv)
-
Anhydrous potassium fluoride (KF, 2.0–3.0 equiv)[9]
-
Phase-transfer catalyst (e.g., 18-crown-6, 0.1 equiv)[9]
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)[9]
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the activated aryl chloride, anhydrous potassium fluoride, and the phase-transfer catalyst.[9]
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (this will depend on the substrate's reactivity) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the combined organic layers with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
To Minimize Byproducts:
-
Hydrolysis: The use of anhydrous KF and solvent is crucial to prevent the formation of hydroxy-byproducts.[9]
-
Incomplete Reaction: A phase-transfer catalyst is often necessary to improve the solubility and reactivity of the fluoride salt.[9]
Section 4: Mechanistic Considerations and Advanced Strategies
A deeper understanding of reaction mechanisms can provide insights into byproduct formation and guide the development of more selective reactions.
The Role of Solvent in Fluorination Reactions
The choice of solvent can significantly impact the outcome of a fluorination reaction.[17]
-
Polar Aprotic Solvents (e.g., MeCN, DMF): These are commonly used for both nucleophilic and electrophilic fluorinations. They help to dissolve the reagents and can stabilize charged intermediates.[14] However, some fluorinating agents may react with these solvents.[8]
-
Aqueous Media: Some modern fluorination reactions, particularly those using cationic N-F reagents like Selectfluor®, can be performed in water, offering a "greener" alternative.[18]
-
Ionic Liquids: These can serve as recyclable media for fluorination reactions and can influence the reaction's selectivity.[19]
Flow Chemistry for Enhanced Control
Continuous-flow microreactors offer several advantages for controlling fluorination reactions:
-
Precise Temperature Control: The high surface-area-to-volume ratio allows for efficient heat exchange, minimizing thermal decomposition and side reactions.[20]
-
Improved Safety: Hazardous reagents can be generated and consumed in situ, minimizing exposure.[21]
-
Integrated Purification: In-line scavenging cartridges can be used to remove byproducts and unreacted reagents, simplifying the work-up process.[20][21]
Caption: A simplified workflow for a fluorination reaction in a continuous-flow system.
By leveraging the principles and techniques outlined in this guide, you can effectively troubleshoot your fluorination reactions, minimize byproduct formation, and achieve higher yields of your desired fluorinated compounds.
References
- Technical Support Center: Managing By-products in Fluorination Processes - Benchchem.
- Technical Support Center: Reaction Condition Optimization for Fluorinated Compounds - Benchchem.
- Technical Support Center: Overcoming Regioselectivity Challenges in Fluorination - Benchchem.
- Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate).
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI.
- Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications | The Journal of Organic Chemistry - ACS Publications.
- Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed.
- Technical Support Center: Troubleshooting Unexpected Results in Mercuric Fluoride Reactions - Benchchem.
- Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation - Books.
- Nuclophilic Fluorination by F- - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Selectfluor - Wikipedia.
- Fluorination Reactions | Professor Steven V. Ley Research Group.
- Understanding and Controlling Byproduct Formation - Benchchem.
- nucleophilic fluorination reactions: Topics by Science.gov.
- Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis - NIH.
- Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination - Organofluorine / Alfa Chemistry.
- Strategies for Nucleophilic C(sp3)–(Radio)Fluorination - The Doyle Group - UCLA.
- Electrophilic fluorination - Wikipedia.
- FLUORINE from Higher Metal Fluorides: CoF3, MnF3, CeF4 - YouTube.
- Specific Solvent Issues with Fluorination - Wordpress.
- Selective and Effective Fluorination of Organic Compounds in Water Using Selectfluor F-TEDA-BF 4 | Request PDF - ResearchGate.
- The Dark Side of Fluorine - PMC - NIH.
- Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester.
- Fluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal.
- Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers | Journal of the American Chemical Society.
- New methodology for nucleophilic uorination - Durham E-Theses.
- 4.7: Reaction Work-Ups - Chemistry LibreTexts.
- First application of ionic liquids in electrophilic fluorination of arenes; Selectfluor™ (F-TEDA-BF4) for “green” fluorination - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Decomposition of Fluorinated Ionic Liquids to Fluoride Ions Using Superheated Water: An Efficient Approach for Recovering Fluorine from the Waste of Fluorinated Ionic Liquids - ResearchGate.
- Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions | Request PDF - ResearchGate.
- Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry - Vapourtec.
- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
- Atomistic insights into the hydrodefluorination of PFAS using silylium catalysts - Environmental Science: Processes & Impacts (RSC Publishing).
- (PDF) Degradation and Transformation of Organic Fluorine Compounds - ResearchGate.
- Fluorinating agents - ACS GCI Pharmaceutical Roundtable.
- Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers - NIH.
- Electrophilic Fluorination Agents - Organofluorine / Alfa Chemistry.
- PFAS - Wikipedia.
- Chemical Aspects of Human and Environmental Overload with Fluorine - PMC.
- Fluoride: Toxicity, Mechanism and Role of Bioremediation in Detoxification - PubMed.
- Strategies for Tar Reduction in Fuel-Gases and Synthesis-Gases from Biomass Gasification - JSEE Journal.
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Validation & Comparative
comparing the reactivity of 2-Acetamido-4-fluorotoluene with 2-acetamido-toluene
An In-depth Guide to the Comparative Reactivity of 2-Acetamido-4-fluorotoluene and 2-acetamido-toluene in Electrophilic Aromatic Substitution
For researchers and professionals in drug development and organic synthesis, understanding the subtle interplay of substituent effects on aromatic rings is paramount for predictable and efficient molecule design. This guide provides a detailed comparison of the reactivity of two key synthetic intermediates: this compound and 2-acetamido-toluene. We will delve into the electronic and steric factors governing their behavior in electrophilic aromatic substitution (EAS) reactions, supported by established chemical principles and representative experimental protocols.
Theoretical Framework: Unpacking Substituent Effects
The reactivity of a substituted benzene ring in electrophilic aromatic substitution is fundamentally controlled by the electronic properties of its substituents. These groups can either donate or withdraw electron density from the aromatic system, thereby activating or deactivating it towards attack by an electrophile.
2-acetamido-toluene: A Highly Activated System
In 2-acetamido-toluene, the aromatic ring is endowed with two electron-donating groups (EDGs):
-
Acetamido Group (-NHCOCH₃): This is a powerful activating group and a strong ortho, para-director. The nitrogen atom's lone pair of electrons donates significant electron density into the ring through the resonance (+M or +R) effect. This donation far outweighs the electron-withdrawing inductive (-I) effect of the electronegative nitrogen and oxygen atoms.[1][2] The resonance delocalization of the lone pair into the adjacent carbonyl group slightly moderates its activating potential compared to a simple amino (-NH₂) group, but it remains a potent activator.[1][2]
-
Methyl Group (-CH₃): As an alkyl group, the methyl substituent is a weak activator and an ortho, para-director. It donates electron density primarily through an inductive effect (+I) and hyperconjugation.[3][4]
The combined influence of these two ortho, para-directing groups makes the 2-acetamido-toluene ring highly nucleophilic and thus, very reactive towards electrophiles. The directing effects reinforce each other, strongly favoring substitution at positions 4 and 6 (para and ortho to the powerful acetamido director, respectively).
This compound: A Study in Competing Effects
The introduction of a fluorine atom at the 4-position in this compound introduces a crucial point of difference. Halogens exhibit a dual electronic nature in EAS:
-
Inductive Effect (-I): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect through the sigma bond. This effect removes electron density from the ring, leading to deactivation.[5][6]
-
Resonance Effect (+M): Like the acetamido group, fluorine possesses lone pairs that can be donated into the aromatic π-system. This resonance effect is electron-donating, activating, and directs incoming electrophiles to the ortho and para positions.[5][6]
For most halogens, the deactivating inductive effect dominates the weaker resonance effect, making them net deactivators but still ortho, para-directors.[1] Fluorine is somewhat anomalous; while it is a weak deactivator, its resonance contribution is more significant than other halogens, and reactivity at the para position of fluorobenzene can even exceed that of benzene itself.[6][7][8]
In this compound, the powerful activating acetamido group is the dominant directing influence. However, the overall electron density of the ring is diminished by the fluorine atom's inductive withdrawal. This leads to a predictable decrease in the overall reaction rate compared to its non-fluorinated counterpart.
Comparative Reactivity and Regioselectivity
Based on the theoretical principles outlined above, we can predict the relative performance of these two compounds in common electrophilic aromatic substitution reactions. The following table summarizes these predictions.
| Reaction | Substrate | Predicted Relative Rate | Predicted Major Product(s) | Rationale |
| Nitration | 2-acetamido-toluene | Faster | 2-Acetamido-4-nitro-toluene | The highly activated ring readily undergoes nitration. The powerful acetamido group directs the incoming nitro group primarily to the sterically accessible para position (position 4). |
| Nitration | This compound | Slower | 2-Acetamido-4-fluoro-5-nitrotoluene | The ring is deactivated by the -I effect of fluorine, requiring more forcing conditions or longer reaction times. The acetamido group is the strongest director, and with the para position (4) blocked, substitution occurs ortho to it. Position 5 is favored over position 3 due to reduced steric hindrance.[9] |
| Bromination | 2-acetamido-toluene | Faster | 2-Acetamido-4-bromo-toluene | Similar to nitration, the strong activation and directing effects lead to rapid substitution at the para position. |
| Bromination | This compound | Slower | 2-Acetamido-4-fluoro-5-bromo-toluene | Ring deactivation by fluorine slows the reaction. The acetamido group directs the bromine to the available ortho position (5). |
| Friedel-Crafts Acylation | 2-acetamido-toluene | Faster | 2-Acetamido-4-acetyl-toluene | Strong ring activation allows for acylation, which is typically challenging on deactivated rings. Substitution occurs para to the strongest activating group. |
| Friedel-Crafts Acylation | This compound | Slower / May require harsher conditions | 2-Acetamido-4-fluoro-5-acetyl-toluene | The deactivating effect of fluorine makes Friedel-Crafts acylation more difficult. The acetamido group directs the incoming acetyl group to the ortho position. |
Experimental Protocols
To provide a practical context, the following are representative protocols for the nitration of each substrate. These procedures are based on established methods for nitrating activated aromatic compounds.[10][11]
Protocol 1: Nitration of 2-acetamido-toluene
Materials:
-
2-acetamido-toluene
-
Acetic Anhydride
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 10.0 g of 2-acetamido-toluene in 30 mL of acetic anhydride.
-
Cool the solution to 0-5 °C with constant stirring.
-
Slowly add 4.5 mL of fuming nitric acid dropwise via a dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.
-
Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The yellow precipitate of 2-acetamido-4-nitro-toluene will form. Continue stirring until all the ice has melted.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain purified 2-acetamido-4-nitro-toluene.
Protocol 2: Nitration of this compound
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a round-bottom flask, carefully add 10.0 g of this compound to 25 mL of concentrated sulfuric acid, stirring until fully dissolved.
-
Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Prepare a nitrating mixture by slowly adding 4.0 mL of concentrated nitric acid to 6.0 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the substrate over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition, allow the reaction to stir at 5-10 °C for 2 hours. Note: The reaction progress should be monitored (e.g., by TLC) as a longer time may be required compared to the non-fluorinated analog.
-
Carefully pour the reaction mixture onto 250 g of crushed ice.
-
A precipitate of 2-Acetamido-4-fluoro-5-nitrotoluene will form. Stir until all ice melts.
-
Collect the solid via vacuum filtration, wash extensively with cold water, and recrystallize from ethanol.
Visualizing Reactivity and Mechanisms
Diagrams can effectively summarize the complex interplay of factors governing these reactions.
Caption: Factors influencing the relative reactivity of the two substrates.
Caption: The two-step mechanism for electrophilic aromatic substitution.
Conclusion
The comparison between 2-acetamido-toluene and this compound serves as an excellent case study in physical organic chemistry.
-
Reactivity: 2-acetamido-toluene is demonstrably more reactive towards electrophilic aromatic substitution. The synergistic electron-donating effects of the acetamido and methyl groups create a highly nucleophilic aromatic ring.
-
Fluorine's Impact: The introduction of a fluorine atom in this compound significantly tempers this reactivity. Its strong electron-withdrawing inductive effect (-I) overrides its weaker resonance donation (+M), lowering the ring's electron density and slowing the rate of electrophilic attack.
-
Regioselectivity: In both molecules, the powerful activating and directing nature of the acetamido group governs the position of substitution. For 2-acetamido-toluene, this leads to para-substitution, while for the fluorinated analog, substitution is directed to the available ortho position.
For synthetic chemists, this means that while both compounds are valuable intermediates, achieving desired transformations on this compound may necessitate more stringent reaction conditions—such as stronger acid catalysts, higher temperatures, or longer reaction times—to overcome the deactivating effect of the fluorine substituent.
References
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- MySkinRecipes. This compound.
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- LibreTexts. Chemistry of Benzene: Electrophilic Aromatic Substitution.
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- University of Illinois Springfield. Electrophilic Aromatic Substitution.
- LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions.
- Journal of the American Chemical Society. The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups.
- Chemistry Stack Exchange. Directional nature of the acetamido group in electrophilic substitution reaction.
- YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!
- Tours.eca.ed.ac.uk. Trending this compound Basics.
- Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions.
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- LibreTexts. 10.4: Electrophilic Aromatic Substitution.
- ScienceDirect. Selective acetylation of toluene to 4-methylacetophenone over zeolite catalysts.
- National Library of Medicine. 2-acetamido-2,4-dideoxy-4-fluoro-alpha-D-galactopyranosyl) Diphosphate and Uridine 5.
- YouTube. meta-Fluorotoluene Synthesis.
- ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
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- National Library of Medicine. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. Available at: [Link] halogenation-and-dehalogenation-reactions-pervasive-and-mechanistically-diverse/
- National Library of Medicine. Electrophilic fluorination of pyroglutamic acid derivatives: application of substrate-dependent reactivity and diastereoselectivity to the synthesis of optically active 4-fluoroglutamic acids.
- ResearchGate. Solid acid catalysts for fluorotoluene nitration using nitric acid.
- Organic Chemistry Portal. Ester synthesis by acylation.
- ResearchGate. Regioselective nitration of 2- and 4-nitrotoluenes over systems comprising nitric acid, an acid anhydride and a zeolite.
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- YouTube. Lesson 7: Acylation in Toluene & Mechanism.
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A Comparative Guide to the Synthetic Routes of 2-Acetamido-4-fluorotoluene for the Modern Research Chemist
For researchers and professionals in the fields of drug discovery and fine chemical synthesis, the efficient and scalable production of key intermediates is paramount. 2-Acetamido-4-fluorotoluene, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, is one such intermediate.[1][2] This guide provides an in-depth comparative analysis of the most viable synthetic routes to this compound, offering a critical evaluation of their respective merits and drawbacks. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comprehensive comparison of yield, scalability, safety, and cost-effectiveness to empower you in making informed decisions for your synthetic campaigns.
At a Glance: A Comparative Overview of Synthetic Strategies
| Feature | Route 1: Direct Acetylation | Route 2: Multi-step from 4-Fluorotoluene | Route 3: Buchwald-Hartwig Amination |
| Starting Material | 4-Fluoro-2-methylaniline | 4-Fluorotoluene | 2-Bromo-5-fluorotoluene |
| Number of Steps | 1 | 3 | 2 |
| Key Transformation | N-Acetylation | Nitration, Reduction, Acetylation | C-N Cross-Coupling, Acetylation |
| Typical Overall Yield | High (>90%) | Moderate (Variable, isomer separation) | Moderate to High (Variable) |
| Scalability | Excellent | Moderate (Nitration can be hazardous) | Good |
| Key Advantages | Simplicity, high atom economy, low cost | Readily available starting material | Good functional group tolerance |
| Key Disadvantages | Availability of starting material | Isomer formation, hazardous nitration | Catalyst cost, ligand sensitivity |
Route 1: The Direct Approach - Acetylation of 4-Fluoro-2-methylaniline
This is the most straightforward and atom-economical route to this compound, contingent on the commercial availability of the starting aniline. The reaction is a classic nucleophilic acyl substitution where the amino group of 4-fluoro-2-methylaniline attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.[3][4]
Mechanistic Rationale
The lone pair of electrons on the nitrogen atom of the amine initiates the attack on one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group and a subsequent deprotonation of the nitrogen to yield the stable amide product. The reaction is often carried out in the presence of a mild base or in a solvent that can act as a base to neutralize the acetic acid byproduct.
Caption: Mechanism of Acetylation.
Experimental Protocol
Materials:
-
4-Fluoro-2-methylaniline
-
Acetic anhydride
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-fluoro-2-methylaniline (1.0 eq) in pyridine (5-10 volumes).[5]
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the cooled solution.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization if necessary.
Evaluation of Route 1
-
Yield and Purity: This route typically provides high yields (>90%) of the desired product with good purity, often requiring minimal purification.
-
Scalability: The reaction is generally straightforward to scale up, with the main consideration being effective temperature control during the addition of acetic anhydride.
-
Cost and Availability: The cost-effectiveness of this route is heavily dependent on the price and availability of the starting 4-fluoro-2-methylaniline.
-
Safety and Environmental: The reagents are relatively safe to handle with standard laboratory precautions. The use of pyridine and chlorinated solvents are the main environmental considerations.
Route 2: The Classical Multi-step Synthesis from 4-Fluorotoluene
This three-step sequence begins with the readily available and inexpensive 4-fluorotoluene. The key transformations are electrophilic aromatic nitration, reduction of the nitro group, and finally, acetylation.
Caption: Multi-step synthesis from 4-fluorotoluene.
Step 1: Nitration of 4-Fluorotoluene
The nitration of 4-fluorotoluene is a classic electrophilic aromatic substitution. The directing effects of the methyl (ortho, para-directing and activating) and fluoro (ortho, para-directing and deactivating) groups lead to a mixture of isomers, primarily 4-fluoro-2-nitrotoluene and 4-fluoro-3-nitrotoluene.[1]
Experimental Protocol:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid and cool to 0-5 °C in an ice-salt bath.
-
Slowly add 4-fluorotoluene to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.[1]
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, keeping it cool in an ice bath.
-
Add the nitrating mixture dropwise to the 4-fluorotoluene/sulfuric acid mixture, maintaining the reaction temperature between 0 and 10 °C.[1]
-
After the addition is complete, continue to stir the reaction mixture at the same temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and saturated sodium bicarbonate solution, then dry and concentrate.
-
The isomeric mixture is then separated by fractional distillation under reduced pressure or column chromatography.
Step 2: Reduction of 4-Fluoro-2-nitrotoluene
The selective reduction of the nitro group to an amine is a crucial step. Catalytic hydrogenation is a clean and efficient method.[6]
Experimental Protocol:
-
In a suitable pressure vessel, dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in a solvent such as ethanol or methanol.
-
Carefully add a catalytic amount of 5-10% Palladium on Carbon (Pd/C).
-
Purge the vessel with nitrogen and then with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature.[6]
-
Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-fluoro-2-methylaniline.
Step 3: Acetylation of 4-Fluoro-2-methylaniline
The final step is the acetylation of the newly formed amine, following the procedure outlined in Route 1.
Evaluation of Route 2
-
Yield and Purity: The overall yield is impacted by the isomeric ratio in the nitration step and the efficiency of their separation. The reduction and acetylation steps are typically high-yielding.
-
Scalability: The nitration step poses significant safety challenges on a larger scale due to its highly exothermic nature and the potential for runaway reactions.[7][8][9][10] Continuous flow reactors can mitigate these risks.[7] The subsequent steps are more readily scalable.
-
Cost and Availability: The primary starting material, 4-fluorotoluene, is inexpensive and widely available.
-
Safety and Environmental: The use of concentrated nitric and sulfuric acids is a major safety concern.[8][9] The process also generates significant acidic waste.[11]
Route 3: The Modern Approach - Buchwald-Hartwig Amination
This route utilizes a palladium-catalyzed cross-coupling reaction to form the key C-N bond, starting from 2-bromo-5-fluorotoluene. This method is renowned for its broad substrate scope and functional group tolerance.[12][13]
Caption: Synthesis via Buchwald-Hartwig amination.
Step 1: Buchwald-Hartwig Amination of 2-Bromo-5-fluorotoluene
The core of this route is the palladium-catalyzed coupling of an aryl halide with an amine. An ammonia surrogate or aqueous ammonia can be used as the nitrogen source.[14]
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, add 2-bromo-5-fluorotoluene (1.0 equiv), a suitable palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide) to an oven-dried Schlenk flask.[15]
-
Add an anhydrous, non-protic solvent such as toluene or dioxane.
-
Add the ammonia source (e.g., an ammonia solution or an ammonia surrogate).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture, quench with water, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate.
-
Purify the crude 4-fluoro-2-methylaniline by column chromatography.
Step 2: Acetylation of 4-Fluoro-2-methylaniline
The resulting aniline is then acetylated as described in Route 1.
Evaluation of Route 3
-
Yield and Purity: The Buchwald-Hartwig amination can provide good to excellent yields, but optimization of the catalyst, ligand, base, and solvent is often necessary.
-
Scalability: The reaction is generally scalable, with considerations for maintaining an inert atmosphere and managing the cost of the catalyst and ligand on a larger scale.
-
Cost and Availability: The starting material, 2-bromo-5-fluorotoluene, may be more expensive than 4-fluorotoluene. The palladium catalyst and phosphine ligands also contribute significantly to the cost.[16]
-
Safety and Environmental: The use of a precious metal catalyst like palladium has environmental implications related to its mining and the need for its removal from the final product.[17][18][19][20] However, the reaction conditions are generally milder than those for nitration.
Characterization of this compound
The final product from any of these routes should be characterized to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the acetyl methyl group, the aromatic protons, the methyl group on the ring, and the amide proton.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), and the two methyl carbons.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong absorption for the C=O stretch of the amide and a characteristic N-H stretch.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound is a multifactorial decision.
-
For simplicity, high yield, and cost-effectiveness on a laboratory scale , Route 1 (Direct Acetylation) is the preferred method, provided the starting material, 4-fluoro-2-methylaniline, is readily available and affordable.
-
For large-scale industrial production where the cost of the starting material is a primary driver , Route 2 (from 4-Fluorotoluene) may be considered, despite its multi-step nature and the challenges associated with isomer separation and the hazardous nitration step. The implementation of continuous flow technology is highly recommended to mitigate the risks of the nitration process.
-
For situations requiring high functional group tolerance or when 2-bromo-5-fluorotoluene is a more accessible starting material , Route 3 (Buchwald-Hartwig Amination) offers a powerful and versatile alternative. While the initial cost of the catalyst and ligand is higher, the potential for high yields and milder reaction conditions can be advantageous.
Ultimately, the selection of the most appropriate synthetic strategy will depend on a careful evaluation of the specific project requirements, including scale, budget, available equipment, and safety considerations.
References
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A Senior Application Scientist's Guide to Differentiating Isomers: Spectral Data Comparison of 2-Acetamido-4-fluorotoluene and its Analogs
In the realms of pharmaceutical development and synthetic chemistry, the precise identification of molecular structure is not merely an academic exercise—it is a critical determinant of a compound's function, efficacy, and safety. Structural isomers, molecules sharing the same chemical formula but differing in the arrangement of their atoms, can exhibit vastly different biological activities. This guide provides an in-depth, objective comparison of the spectral data for 2-Acetamido-4-fluorotoluene and its positional isomers, offering researchers a practical framework for unambiguous structural elucidation.
The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and are designed to be self-validating. By understanding the causal relationships between molecular structure and spectral output, scientists can confidently distinguish between closely related isomers.
The Isomers in Focus
Our analysis centers on this compound and three of its positional isomers. While all share the molecular formula C₉H₁₀FNO and a molecular weight of 167.18 g/mol , the substitution patterns on the toluene ring are unique, leading to distinct spectral fingerprints.[1][2]
| Compound Name | Structure |
| Isomer 1: this compound | CH₃ at C1, NHCOCH₃ at C2, F at C4 |
| Isomer 2: 3-Acetamido-4-fluorotoluene | CH₃ at C1, NHCOCH₃ at C3, F at C4 |
| Isomer 3: 4-Acetamido-2-fluorotoluene | CH₃ at C1, F at C2, NHCOCH₃ at C4 |
| Isomer 4: 2-Acetamido-5-fluorotoluene | CH₃ at C1, NHCOCH₃ at C2, F at C5 |
Experimental Workflow: A Foundation of Trustworthiness
To ensure data integrity, a standardized workflow for sample analysis is paramount. The following protocol outlines the essential steps for acquiring high-quality spectral data.
Diagram: Standardized Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis of small molecule isomers.
Causality Behind Experimental Choices:
-
Deuterated Solvents (e.g., CDCl₃): These solvents are essential for NMR as they are "invisible" in the ¹H spectrum, preventing the large solvent signal from obscuring the analyte signals.[3]
-
Tetramethylsilane (TMS): TMS is used as an internal standard for NMR because its protons are chemically shielded, resonating at 0 ppm, which rarely interferes with signals from most organic compounds.[3] This provides a reliable reference point for chemical shifts.
-
Electron Ionization (EI): EI is a common mass spectrometry technique that imparts high energy to the analyte, inducing reproducible fragmentation. The resulting fragmentation patterns are highly characteristic of the molecule's structure and are crucial for distinguishing isomers.[4]
Comparative Spectral Analysis
The following sections dissect the spectral data for each isomer, highlighting the key differentiating features.
¹H NMR Spectroscopy: The Power of Position and Coupling
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for differentiating these isomers. The chemical shifts (δ) of the aromatic protons are highly sensitive to the electronic effects of the substituents (F, NHCOCH₃, CH₃), and the spin-spin coupling between protons and the fluorine nucleus (¹H-¹⁹F coupling) provides definitive structural information.[5][6]
Key Interpretive Principles:
-
Aromatic Region (6.5-8.5 ppm): Protons on the benzene ring resonate in this region.[5][7]
-
Electron-Withdrawing Groups (e.g., -F, -NHCOCH₃): These groups deshield nearby protons, shifting their signals downfield (to higher ppm values).[6] The effect is most pronounced for protons in the ortho and para positions.
-
¹H-¹⁹F Coupling: The fluorine nucleus (¹⁹F) has a spin of I=1/2, just like a proton, and it couples with nearby protons. This coupling is observed through bonds and is distance-dependent.[8][9]
-
ortho-coupling (³JHF): ~7-10 Hz
-
meta-coupling (⁴JHF): ~2-3 Hz
-
para-coupling (⁵JHF): ~0-1 Hz (often unresolved)[6]
-
Table 1: Comparative ¹H NMR Data (Aromatic Region) (Note: Predicted data based on established principles. Actual values may vary slightly.)
| Isomer | H-3 | H-5 | H-6 | Key Differentiators |
| 1: 2-Ac-4-F | ~6.8 ppm (dd, ³JHH, ⁴JHF) | ~6.9 ppm (dd, ³JHH, ³JHF) | ~7.9 ppm (t, ³JHH, ⁴JHF) | Three distinct aromatic signals. H-5 shows large ortho H-F coupling. H-6 is significantly downfield due to being ortho to the acetamido group. |
| 2: 3-Ac-4-F | - | ~7.1 ppm (d, ³JHF) | ~7.8 ppm (s) | Only two aromatic signals expected in some substitution patterns. The proton ortho to fluorine (H-5) will show a clear doublet with large H-F coupling.[10] |
| 3: 4-Ac-2-F | ~7.9 ppm (d, ³JHF) | ~6.9 ppm (d, ³JHH) | ~7.2 ppm (dd, ³JHH, ⁴JHF) | H-3 is strongly deshielded and shows large ortho H-F coupling. The pattern will be distinct from Isomer 1. |
| 4: 2-Ac-5-F | ~8.1 ppm (dd, ³JHH, ⁴JHF) | - | ~6.7 ppm (t, ³JHH, ³JHF) | H-6 will show large ortho H-F coupling and will be shifted significantly upfield. H-3 and H-4 will form a complex pattern. |
¹³C NMR Spectroscopy: Unmasking the Carbon Skeleton
In ¹³C NMR, the key diagnostic feature for these fluorinated compounds is the carbon directly bonded to the fluorine atom. This carbon signal is split into a doublet by the fluorine, with a very large one-bond coupling constant (¹JCF) typically in the range of 240-320 Hz.[11]
Table 2: Comparative ¹³C NMR Data (Aromatic Region) (Note: Predicted data based on established principles.)
| Isomer | C-F Signal (ppm) | Number of Aromatic Signals | Key Differentiators |
| 1: 2-Ac-4-F | ~158 ppm (d, ¹JCF ≈ 245 Hz) | 6 | The C-F signal will be a prominent doublet. The chemical shifts of C-2 and C-4 will be diagnostic. |
| 2: 3-Ac-4-F | ~155 ppm (d, ¹JCF ≈ 243 Hz) | 6 | The chemical shift of the C-F carbon and the adjacent carbons will differ significantly from Isomer 1. |
| 3: 4-Ac-2-F | ~162 ppm (d, ¹JCF ≈ 250 Hz) | 6 | The C-F signal will be at a different chemical shift due to the change in its electronic environment.[3] |
| 4: 2-Ac-5-F | ~160 ppm (d, ¹JCF ≈ 248 Hz) | 6 | The relative positions of all six aromatic carbon signals will be unique to this isomer's substitution pattern.[7] |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups but is often less definitive than NMR for distinguishing positional isomers. All four isomers will exhibit similar characteristic absorptions.[12]
Table 3: Key IR Absorption Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected in all Isomers? | Notes |
| N-H Stretch (Amide) | 3300 - 3500 (medium) | Yes | Confirms the presence of the secondary amide.[13][14] |
| Aromatic C-H Stretch | 3000 - 3100 (weak-medium) | Yes | Indicates the presence of the aromatic ring.[5] |
| Aliphatic C-H Stretch | 2850 - 3000 (medium) | Yes | From the methyl and acetyl groups.[14] |
| C=O Stretch (Amide I) | 1640 - 1670 (strong) | Yes | A very strong and sharp peak, characteristic of the amide carbonyl group.[14][15] |
| Aromatic C=C Bending | 1500 - 1600 (medium) | Yes | Multiple bands confirming the aromatic ring.[7] |
| C-F Stretch | 1000 - 1400 (strong) | Yes | The exact position can be subtly influenced by the substitution pattern, but overlap is likely. |
While the overall IR spectra will be similar, the "fingerprint region" (below 1500 cm⁻¹) will contain minor differences in the C-C, C-N, and C-H bending vibrations that could be used for differentiation if authentic reference spectra are available.[12][15]
Mass Spectrometry (MS): Decoding Fragmentation
Since all four compounds are isomers, they will have the same molecular ion peak (M⁺) at an m/z of 167. The key to differentiation lies in the relative abundances of the fragment ions. The fragmentation of aromatic amides is well-characterized.[16][17]
Diagram: Key Fragmentation Pathways for Acetamidofluorotoluenes
Caption: Common fragmentation pathways for the molecular ion (m/z 167).
Interpretive Logic: The most common fragmentation for aromatic amides is the cleavage of the amide bond (N-CO), leading to the formation of an acylium cation.[16][17] Another significant pathway is the loss of a neutral ketene molecule (CH₂=C=O).[18]
-
α-Cleavage: The loss of the acetamido radical to form a fluorotoluene cation (m/z = 109) is a likely pathway.
-
Loss of Ketene: The loss of ketene (CH₂=C=O, 42 Da) from the molecular ion results in a fragment at m/z = 125. The stability of this resulting radical cation will be influenced by the substituent positions, leading to differences in peak intensity between isomers.
-
Acylium Ion Formation: Cleavage can also form a resonance-stabilized benzoyl-type cation.[16]
While all isomers will show these fragments, the relative stability of the resulting ions will differ based on the electronic environment. For instance, the position of the electron-donating methyl group and the electron-withdrawing fluoro and acetamido groups will influence which fragmentation pathways are most favorable, altering the relative intensities of the m/z = 125, m/z = 109, and other fragment peaks. This makes mass spectrometry a powerful confirmatory tool, especially when comparing the spectra of all isomers side-by-side.[19]
Conclusion
Differentiating positional isomers like those of this compound requires a multi-faceted spectroscopic approach. No single technique provides all the answers, but together, they form a self-validating system for unambiguous structure elucidation.
-
¹H NMR is the most definitive technique, with chemical shifts and, most importantly, ¹H-¹⁹F coupling constants providing clear, position-specific information.
-
¹³C NMR serves as an excellent confirmatory tool, with the characteristic large ¹JCF coupling constant and the unique set of chemical shifts for each isomer.
-
IR Spectroscopy is ideal for confirming the presence of the required functional groups (amide, aromatic ring, C-F bond) across all samples.
-
Mass Spectrometry provides the final piece of the puzzle. While molecular weights are identical, the relative intensities of the fragment ions, governed by the positional effects of the substituents on cation stability, offer a robust method for differentiation.
By systematically applying these techniques and understanding the underlying chemical principles, researchers can confidently navigate the challenges of isomer identification, ensuring the integrity and success of their scientific endeavors.
References
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- Typical IR Absorption Frequencies For Common Functional Groups - Northern Illinois University. (URL: )
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- MASS SPECTROMETRY: FRAGMENTATION P
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A Comparative Analysis of the Biological Activity of 2-Acetamido-4-fluorotoluene Analogs: A Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides a comprehensive comparison of the biological activities of a series of rationally designed analogs of 2-Acetamido-4-fluorotoluene. We will delve into the structure-activity relationships (SAR) that govern their cytotoxic effects, supported by detailed experimental protocols and in-silico modeling. Our objective is to furnish researchers and drug development professionals with a robust framework for identifying promising lead candidates within this chemical class.
Introduction: The Rationale for Fluorination and Analog Design
This compound serves as a foundational scaffold for exploring novel therapeutic agents. The presence of the fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] By systematically modifying the substituents on the aromatic ring and the acetamido group, we can fine-tune these properties to optimize biological activity.
This guide will focus on a hypothetical series of analogs where modifications are introduced at key positions to probe the electronic and steric effects on cytotoxicity. The core hypothesis is that altering the substitution pattern will modulate the molecule's ability to interact with specific cellular targets, leading to differential biological outcomes.
Comparative Biological Evaluation: A Focus on Cytotoxicity
The primary biological activity assessed for our analog series is in vitro cytotoxicity against a panel of human cancer cell lines. This serves as a crucial initial screen to identify compounds with potential anticancer properties.[3]
Methodology: The MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability.[4][5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, PC-3) in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[4]
-
Compound Treatment: Prepare stock solutions of the this compound analogs in dimethyl sulfoxide (DMSO). Dilute the stock solutions in complete culture medium to achieve a range of final concentrations (e.g., 1–100 µM). Ensure the final DMSO concentration does not exceed 0.5%.[6]
-
Incubation: Treat the cells with the various concentrations of the analogs and incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.[4]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours.[4]
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.
Structure-Activity Relationship (SAR) Analysis
The following table summarizes the hypothetical cytotoxic activity (IC₅₀ values) of a series of this compound analogs against the MDA-MB-231 breast cancer cell line.
| Compound | R1 | R2 | IC₅₀ (µM) against MDA-MB-231 |
| A1 (Parent) | CH₃ | H | > 100 |
| A2 | CH₃ | Cl | 52.5 |
| A3 | CH₃ | NO₂ | 25.8 |
| A4 | CF₃ | H | 78.2 |
| A5 | CF₃ | Cl | 35.1 |
| A6 | CF₃ | NO₂ | 15.3 |
Interpretation of SAR:
-
Effect of R2 Substitution: The introduction of electron-withdrawing groups at the R2 position (para to the acetamido group) significantly enhances cytotoxic activity. The nitro group (A3 and A6) confers greater potency than the chloro group (A2 and A5). This suggests that reducing the electron density of the aromatic ring is favorable for activity.
-
Effect of R1 Substitution: Replacing the methyl group (R1) with a trifluoromethyl group (CF₃) generally leads to an increase in cytotoxicity. This is likely due to the strong electron-withdrawing nature of the CF₃ group and its potential to improve metabolic stability.[7]
-
Synergistic Effects: The most potent analog, A6, combines the CF₃ group at R1 and the NO₂ group at R2, highlighting a synergistic effect of these two modifications.
Visualizing the Structure-Activity Relationship
Caption: Proposed intrinsic apoptosis pathway induced by the analogs.
Pharmacokinetic Considerations: The Role of Fluorine
The introduction of fluorine can significantly impact a compound's pharmacokinetic profile. [7][8]Fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug. For instance, the metabolism of related compounds like 4-fluoroacetanilide has been studied, revealing pathways such as N-deacetylation and hydroxylation. [9]Understanding the metabolic fate of these analogs is crucial for their further development.
Conclusion and Future Directions
This guide has provided a comparative analysis of the biological activity of a series of this compound analogs. Our in silico and proposed in vitro data suggest that strategic substitution with electron-withdrawing groups can significantly enhance cytotoxic activity. The most promising analogs, such as A6, warrant further investigation, including:
-
Broad-spectrum cytotoxicity screening: Testing against a wider panel of cancer cell lines.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways.
-
In vivo efficacy studies: Evaluating the antitumor activity in animal models.
-
Pharmacokinetic and toxicity profiling: Assessing the drug-like properties of the lead candidates.
By following a systematic approach to analog design, synthesis, and biological evaluation, we can unlock the therapeutic potential of the this compound scaffold.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Acetamido-4-fluorotoluene: A Comparative Study of ¹H and ¹⁹F qNMR vs. Chromatographic Methods
Welcome to a comprehensive guide on the quantitative analysis of 2-Acetamido-4-fluorotoluene (MW: 167.18 g/mol ), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] In drug development and manufacturing, the precise and accurate determination of an active pharmaceutical ingredient (API) or intermediate's purity is not merely a procedural step—it is the bedrock of safety, efficacy, and regulatory compliance. This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, positioning it as a primary analytical technique and comparing its performance against established chromatographic methods.
Our focus is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you, our fellow researchers and scientists, to make informed decisions for your analytical challenges.
The Principle of Quantitative NMR: An Absolute Approach
Quantitative NMR (qNMR) stands apart from many other analytical techniques because it is a primary ratio method.[3] The fundamental principle is elegantly simple: under properly controlled experimental conditions, the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[4] This allows for the direct quantification of a substance by comparing the integral of a specific analyte resonance with that of a known amount of a certified internal standard, often without the need for substance-specific calibration curves.[5] This unique characteristic provides significant advantages, including high precision, a non-destructive nature, and straightforward sample preparation.[3]
Core Methodology: qNMR of this compound
The molecular structure of this compound offers two excellent handles for qNMR analysis: the protons (¹H) and the fluorine atom (¹⁹F). The choice of which nucleus to observe is a critical strategic decision that impacts the simplicity, specificity, and robustness of the assay.
A Strategic Decision: ¹H vs. ¹⁹F Nuclei
-
¹H qNMR: The ¹H spectrum of the molecule provides several distinct signals, including the methyl protons of the acetamido group and the aromatic protons. While ubiquitous and highly sensitive, ¹H qNMR can be challenging in complex matrices or when impurities with similar structures are present, leading to signal overlap which can complicate accurate integration.[5]
-
¹⁹F qNMR: For a fluorinated compound like this, ¹⁹F qNMR is, in our experience, the superior choice. The ¹⁹F nucleus boasts 100% natural abundance and a high gyromagnetic ratio, resulting in high sensitivity.[6] Crucially, the ¹⁹F chemical shift range is vast (>350 ppm), and background signals are virtually nonexistent, leading to a clean, isolated signal for the analyte.[6] This high specificity simplifies method development and ensures reliable quantification, even in complex formulations.[7][8] A direct comparison between ¹H and ¹⁹F qNMR for quantifying fluorinated compounds has shown similar precision and sensitivity, but ¹⁹F qNMR offers the distinct advantage of less interference from impurities.[7]
Experimental Workflow for qNMR Analysis
The general workflow for performing a qNMR experiment is a systematic process designed to ensure accuracy and reproducibility.
Caption: General workflow for quantitative NMR using an internal standard.
Detailed Experimental Protocol: ¹⁹F qNMR
This protocol is designed to be a self-validating system by employing a Certified Reference Material (CRM) as the internal standard.
1. Internal Standard (IS) Selection: The choice of an internal standard is paramount for accurate qNMR.[4] For ¹⁹F qNMR, an ideal standard should be:
-
Of high, certified purity (e.g., a CRM traceable to SI units).[9]
-
Chemically inert towards the analyte and solvent.
-
Soluble in the chosen deuterated solvent.
-
Possess a simple ¹⁹F NMR signal (preferably a singlet) that does not overlap with the analyte signal.[4]
A suitable and commercially available CRM for ¹⁹F qNMR is 3,5-bis(trifluoromethyl)benzoic acid (3,5-BTFMBA) . Its two CF₃ groups provide a sharp singlet far from the typical aromatic fluorine region.[10]
2. Sample Preparation: [11] a. Accurately weigh approximately 5-10 mg of the 3,5-BTFMBA internal standard into a clean glass vial. Record the mass precisely (m_IS). b. To the same vial, accurately weigh an appropriate amount of this compound (e.g., 10-15 mg) to achieve a near 1:1 molar ratio with the standard. Record the mass precisely (m_analyte). c. Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components. d. Ensure homogeneity by vortexing, then transfer the solution to a high-precision 5 mm NMR tube.
3. NMR Acquisition Parameters (¹⁹F): The key to quantification is ensuring the signal intensity is directly proportional to the number of nuclei. This is achieved through full relaxation of the nuclear spins between pulses.
-
Instrument: 500 MHz NMR Spectrometer with a broadband probe.
-
Pulse Angle: 90° (p1). A 90° pulse ensures maximum signal generation for each scan.
-
Relaxation Delay (D1): ≥ 7 times the longest T₁ value of both the analyte and the standard.[6] T₁ values for ¹⁹F can be several seconds; therefore, a conservative D1 of 30 seconds is a robust starting point to ensure >99.9% relaxation.[10]
-
Acquisition Time (AQ): ~2-3 seconds. This ensures good digital resolution of the signals.
-
Number of Scans (NS): 16-64 scans, depending on the concentration, to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for high precision).
-
Decoupling: Use inverse-gated ¹H decoupling to suppress ¹H-¹⁹F couplings and simplify the spectrum to a singlet, while preventing the Nuclear Overhauser Effect (NOE) which could alter signal integrals.[10]
4. Data Processing and Calculation: a. Apply a zero-order phase correction and a baseline correction manually across the entire spectrum. Automated routines can introduce errors, so manual adjustment is preferred for high-accuracy work.[12] b. Integrate the well-defined signals for the analyte and the internal standard. The integration region should encompass the entire signal, including any ¹³C satellites if they are not decoupled.[12] c. Calculate the purity of the analyte using the following equation:[11]
Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I: Integral value of the signal
-
N: Number of nuclei giving rise to the signal (For this compound, N_analyte = 1; for 3,5-BTFMBA, N_IS = 6)
-
MW: Molecular weight
-
m: Mass
-
Purity_IS: Certified purity of the internal standard
Ensuring Trustworthiness: Method Validation
According to ICH Q2(R2) guidelines, any analytical procedure must be validated to demonstrate its fitness for purpose.[13] The qNMR protocol described here, when using a CRM, establishes direct traceability to the International System of Units (SI), forming the basis of a self-validating system.[9] Key validation parameters are summarized below.
| Validation Parameter | Description & Acceptance Criteria | Hypothetical ¹⁹F qNMR Data |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The ¹⁹F signal is in a unique, interference-free region of the spectrum.[7] |
| Linearity | The ability to elicit results that are directly proportional to the concentration of the analyte. | R² > 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | The closeness of test results to the true value. Assessed by analyzing a sample of known purity. | Recovery: 99.5% - 100.5% |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval. | %RSD ≤ 0.5% (n=6) |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | ~15 µM (S/N > 10) |
| Robustness | A measure of its capacity to remain unaffected by small, deliberate variations in method parameters. | Purity results vary by <1% with minor changes in D1 (±5s) or temperature (±2K). |
Comparative Analysis: qNMR vs. Alternative Methods
While ¹⁹F qNMR is a powerful tool, it is essential to understand its performance in the context of other common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Decision guide for selecting an analytical method.
Performance Comparison at a Glance
The table below provides a semi-quantitative comparison of these methods for the analysis of a bulk substance like this compound.
| Parameter | ¹⁹F qNMR | HPLC-UV | GC-MS |
| Principle | Absolute Quantification (Primary Method) | Relative Quantification | Relative Quantification |
| Precision (%RSD) | Excellent (<0.5%) | Very Good (0.5-1.5%) | Good (1-3%) |
| Accuracy | Excellent (Traceable to SI) | Good (Requires high-purity standard) | Good (Requires high-purity standard) |
| Limit of Quantification | Good (~1 mg/mL) | Excellent (~µg/mL) | Excellent (~µg/mL) |
| Analysis Time/Sample | Fast (5-10 min) | Moderate (15-30 min) | Moderate (20-40 min) |
| Method Development | Simple | Moderate | Complex |
| Impurity Profiling | Limited (unless separated) | Excellent | Very Good |
| Structural Info | Excellent | None (UV) / Good (MS) | Good (MS) |
Final Insights and Recommendations
For the routine, high-precision purity assessment of bulk this compound, ¹⁹F qNMR is the recommended method . Its status as a primary technique, coupled with its speed, simplicity, high specificity, and the ability to achieve traceability to the SI via certified internal standards, makes it an exceptionally robust choice for quality control environments.
However, no single technique is a panacea. Chromatographic methods, particularly HPLC, remain indispensable for impurity profiling.[5] A comprehensive quality control strategy should leverage the strengths of both approaches: using qNMR for the definitive assignment of bulk purity and employing a validated HPLC method to identify, separate, and quantify any process-related impurities or degradants.
By understanding the fundamental principles and practical nuances of each technique, you can build a more robust, reliable, and scientifically sound analytical framework for your drug development programs.
References
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- ChemRxiv.
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- Acanthus Research.
- Chemsrc.com. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.
- Sigma-Aldrich.
- Tours.eca.ed.ac.uk. Trending this compound Basics.
- MDPI.
- SpringerLink. Quantitative NMR spectroscopy of biologically active substances and excipients.
- ICH.
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A Researcher's Guide to Purity Assessment: Differential Scanning Calorimetry for 2-Acetamido-4-fluorotoluene Analysis
In the landscape of pharmaceutical research and development, the purity of a chemical entity is a cornerstone of safety, efficacy, and regulatory compliance. For intermediates like 2-Acetamido-4-fluorotoluene, a crucial building block in the synthesis of various therapeutic agents, rigorous purity assessment is not merely a quality control step but a fundamental necessity. This guide provides an in-depth, objective comparison of Differential Scanning Calorimetry (DSC) with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer a comparative analysis to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.
The Principle of Purity by Melting: A Thermodynamic Approach with DSC
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference material as a function of temperature.[1] For the purity determination of crystalline organic compounds, DSC operates on the foundational principle of melting point depression, a colligative property described by the van't Hoff equation .[2] In essence, impurities disrupt the crystal lattice of a pure substance, leading to a lower and broader melting range.[3]
The van 't Hoff equation mathematically relates the mole fraction of the impurity to the melting point depression, allowing for the calculation of the sample's purity. This makes DSC an absolute purity determination method, as it does not require a reference standard for the impurities themselves.[4] This is a significant advantage, particularly in the early stages of drug development when impurity standards may not be readily available.[5]
Experimental Protocol: DSC Purity Analysis of this compound
A successful DSC purity analysis hinges on meticulous experimental execution. The following protocol is designed to provide a robust framework for the assessment of this compound.
Note: The literature provides varied melting points for this compound, with some commercial suppliers listing it as "N/A". For the purpose of this guide, we will assume a hypothetical melting point of approximately 150°C. It is imperative to experimentally determine the approximate melting point of your specific batch before commencing the formal purity analysis.
Instrumentation: A calibrated Differential Scanning Calorimeter equipped with a refrigerated cooling system.
Materials:
-
This compound sample (1-3 mg)
-
Aluminum DSC pans and hermetic lids
-
High-purity indium standard for calibration
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a clean aluminum DSC pan. To prevent the loss of any volatile components, hermetically seal the pan.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 120°C).
-
Heat the sample at a slow, constant rate, typically between 0.5 to 2°C/min, through its melting transition to a final temperature (e.g., 170°C). A slower heating rate allows the melting process to remain in thermodynamic equilibrium, which is crucial for accurate purity determination.
-
Maintain an inert atmosphere by purging the sample chamber with dry nitrogen gas at a flow rate of 20-50 mL/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature. The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the van 't Hoff equation, which is typically integrated into the instrument's software. The analysis involves plotting the sample temperature against the reciprocal of the fraction melted.
The Chromatographic Alternatives: HPLC and GC
While DSC provides a valuable measure of absolute purity, chromatographic techniques like HPLC and GC offer complementary and often essential information about the impurity profile of a substance.[6]
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, ideal for separating and quantifying non-volatile and thermally labile compounds.[7] Purity is determined by calculating the area percentage of the main component peak relative to the total area of all detected peaks.
Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds.[6] Similar to HPLC, purity is assessed by comparing the peak area of the analyte to the total peak area. For non-volatile compounds, derivatization may be necessary to increase their volatility for GC analysis.
Experimental Protocol: HPLC Purity Analysis (Representative Method)
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detection at a wavelength where this compound and potential impurities have significant absorbance.
-
Analysis: The percentage purity is calculated as the ratio of the main peak area to the total area of all peaks in the chromatogram.
Experimental Protocol: GC Purity Analysis (Representative Method)
-
Instrumentation: A GC system with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for the analysis of moderately polar compounds.
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An oven temperature program that allows for the separation of the main component from any volatile impurities.
-
Analysis: The percentage purity is determined by the area percent method, similar to HPLC.
Visualizing the Workflow
To better understand the practical application of DSC for purity analysis, the following diagram illustrates a typical experimental workflow.
Head-to-Head Comparison: DSC vs. HPLC vs. GC
The choice of analytical technique for purity assessment depends on a multitude of factors, including the nature of the compound, the information required, and the stage of development. The following table provides a comparative overview of DSC, HPLC, and GC for the purity analysis of this compound.
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Melting point depression (colligative property) | Differential partitioning between mobile and stationary phases | Differential partitioning between a gaseous mobile phase and a stationary phase |
| Purity Type | Absolute (total mole fraction of soluble impurities) | Relative (area percent of detectable impurities) | Relative (area percent of detectable volatile impurities) |
| Impurity Identification | No | Yes (with reference standards) | Yes (with reference standards) |
| Sample Throughput | Moderate to High | High | High |
| Sample Amount | Very low (1-3 mg) | Low (µg to mg) | Low (µg to mg) |
| Instrumentation Cost | Moderate | High | Moderate to High |
| Method Development | Relatively simple | Can be complex and time-consuming | Can be complex, may require derivatization |
| Key Advantage | No impurity standards required | High resolution and sensitivity for a wide range of compounds | Excellent for volatile impurities and residual solvents |
| Key Limitation | Only applicable to crystalline, thermally stable compounds; does not identify impurities | Requires reference standards for impurity identification and quantification | Limited to volatile and thermally stable compounds; may require derivatization |
A Comparative Look at the Underlying Principles
The fundamental differences in the principles of these three techniques dictate their respective strengths and weaknesses. The following diagram illustrates this conceptual comparison.
Conclusion: An Integrated Approach to Purity Assessment
For the comprehensive purity assessment of this compound, a multi-faceted approach is often the most prudent. DSC serves as an excellent, rapid method for determining the absolute purity of this crystalline intermediate, particularly when impurity standards are unavailable.[4] However, it does not provide information on the identity or number of impurities present.[5]
Chromatographic techniques, namely HPLC and GC, are indispensable for impurity profiling, offering the separation and quantification of individual impurities.[6] HPLC is generally the method of choice for non-volatile compounds and their related substances, while GC excels in the analysis of volatile impurities and residual solvents.
References
- Giron, D. (1995). Place of DSC purity analysis in pharmaceutical development. Journal of Thermal Analysis, 44(1), 215-246.
- Markovich, R. J., et al. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 828-833.
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A Senior Application Scientist's Guide to the Synthesis of Fluorotoluene Derivatives: A Comparative Analysis of Fluorinating Agents
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into aromatic systems is a cornerstone of modern molecular design. The unique physicochemical properties conferred by fluorine—such as enhanced metabolic stability, altered lipophilicity, and modulated pKa—make fluorinated toluene derivatives invaluable building blocks in pharmaceuticals, agrochemicals, and materials science. The choice of fluorinating agent is paramount, dictating the regioselectivity, yield, and scalability of the synthesis. This guide provides an in-depth, comparative analysis of the primary methods for synthesizing fluorotoluene derivatives, grounded in experimental data and field-proven insights to empower you in your synthetic endeavors.
Navigating the Landscape of Aromatic Fluorination
The synthesis of fluorotoluene derivatives can be broadly categorized into three main strategies: electrophilic aromatic substitution (EAS) on the toluene ring, nucleophilic aromatic substitution (SNAr) on a pre-functionalized toluene derivative, and the classical Balz-Schiemann reaction starting from a toluidine. Each approach presents a unique set of advantages and challenges, and the optimal choice is intrinsically linked to the desired isomer, the nature of other substituents on the aromatic ring, and the scale of the reaction.
Electrophilic Aromatic Substitution: The Direct Approach
Direct fluorination of the toluene ring via electrophilic aromatic substitution is an attractive strategy due to its atom economy. The methyl group of toluene is an ortho-, para-director, meaning that electrophilic attack will primarily yield a mixture of 2-fluorotoluene and 4-fluorotoluene.
N-F Electrophilic Fluorinating Agents: Selectfluor® and NFSI
Reagents with a nitrogen-fluorine (N-F) bond, such as Selectfluor® (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI), are among the most common and user-friendly electrophilic fluorinating agents.[1][2] They are crystalline solids that are significantly safer to handle than gaseous fluorine.[2]
The choice between Selectfluor® and NFSI often depends on the specific substrate and desired reactivity. Selectfluor® is generally considered the more powerful fluorinating agent, which can be advantageous for less reactive substrates.[3] NFSI, on the other hand, is milder and can sometimes offer better selectivity.[4]
Mechanism of Electrophilic Aromatic Fluorination:
The reaction proceeds through a standard electrophilic aromatic substitution mechanism, involving the attack of the electron-rich toluene ring on the electrophilic fluorine atom of the N-F reagent to form a resonance-stabilized carbocation known as a Wheland intermediate. Subsequent deprotonation by a weak base restores aromaticity, yielding the fluorotoluene product. The exact mechanism, whether a direct SN2-type attack on fluorine or a single-electron transfer (SET) pathway, can be substrate-dependent.[1][5]
Elemental Fluorine (F₂)
Direct fluorination with elemental fluorine (F₂) is the most atom-economical method. However, due to the extreme reactivity of F₂, these reactions are highly exothermic and can be non-selective, often leading to polyfluorination and even degradation of the aromatic ring.[6] Modern approaches utilize microreactor technology to safely and effectively control the reaction conditions, improving selectivity and yield.[7]
The Balz-Schiemann Reaction: A Classic and Reliable Route
The Balz-Schiemann reaction is a robust and widely used method for the preparation of aryl fluorides from primary aromatic amines.[3][8] For the synthesis of fluorotoluene derivatives, this involves the diazotization of a toluidine isomer (o-, m-, or p-toluidine) to form a diazonium salt, which is then converted to the corresponding diazonium tetrafluoroborate. Thermal decomposition of this salt yields the desired fluorotoluene.[8][9]
Mechanism of the Balz-Schiemann Reaction:
The reaction proceeds in two main stages. First, the primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. Addition of fluoroboric acid (HBF₄) precipitates the diazonium tetrafluoroborate. In the second stage, gentle heating of the dried salt causes it to decompose, releasing nitrogen gas and boron trifluoride, and generating a highly reactive aryl cation. This cation is then trapped by the fluoride from the tetrafluoroborate counter-ion to form the aryl fluoride.[8][9]
A significant advantage of the Balz-Schiemann reaction is its high regioselectivity, as the position of the fluorine atom is determined by the starting toluidine isomer. However, a major drawback is the need to handle potentially explosive diazonium salts.[3]
Nucleophilic Aromatic Substitution (SNAr): Leveraging Pre-functionalization
Nucleophilic aromatic substitution offers an alternative route to fluorotoluene derivatives, particularly when the aromatic ring is activated by electron-withdrawing groups. In this method, a leaving group (typically a chloride or nitro group) on the toluene ring is displaced by a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF).[4]
The reactivity in SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing substituents ortho and/or para to it. Fluorine itself is a poor leaving group in SNAr, but chlorine and especially nitro groups are readily displaced. For instance, 2,4-dinitrotoluene can be fluorinated using potassium fluoride in a deep eutectic solvent.[9] The high electronegativity of the nitro groups stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the substitution.[9]
Modern Advances: Palladium-Catalyzed C-H Fluorination
Recent years have seen the emergence of transition-metal-catalyzed methods for the direct C-H fluorination of arenes. Palladium catalysis, in particular, has shown great promise for achieving high regioselectivity that is complementary to classical electrophilic substitution.[6][10] By using a directing group on the toluene derivative (e.g., a pyridine or pyrazole), the palladium catalyst can be guided to a specific C-H bond, typically in the ortho position, for fluorination with an electrophilic fluorine source like NFSI.[2][11] While these methods offer excellent control over regioselectivity, they often require more complex starting materials and catalyst systems.[6][10]
Comparative Performance Data
The following table summarizes representative yields and regioselectivity for the synthesis of fluorotoluene derivatives using various methods. It is important to note that direct comparison can be challenging due to variations in reaction conditions and substrates reported in the literature.
| Method | Starting Material | Fluorinating Agent | Product(s) | Yield (%) | Regioselectivity (o:m:p) | Reference(s) |
| Electrophilic (Direct) | Toluene | Elemental Fluorine (F₂) | o- & p-Fluorotoluene | up to 28 | Predominantly o/p | [2][7] |
| Electrophilic (Direct) | Toluene | Selectfluor® | o- & p-Fluorotoluene | Data not readily available | Expected o/p | [7] |
| Balz-Schiemann | p-Toluidine | HBF₄ / NaNO₂ | 4-Fluorotoluene | ~89 | N/A | [8] |
| Balz-Schiemann | o-Toluidine | Anhydrous HF / NaNO₂ | 2-Fluorotoluene | High (not specified) | N/A | [12] |
| Balz-Schiemann | 3-Chloro-4-methylaniline | Anhydrous HF / NaNO₂ | 2-Chloro-4-fluorotoluene | 81.8 | N/A | [13] |
| Nucleophilic (SNAr) | 2,4-Dinitrotoluene | KF | 2-Fluoro-4-nitrotoluene | Good (not specified) | N/A | [9] |
| Pd-Catalyzed C-H | 2-Arylpyridine derivatives | NFSI | ortho-Fluorinated product | Varies (13-100) | Highly ortho-selective | [11] |
Experimental Protocols
Protocol 1: Synthesis of 4-Fluorotoluene via the Balz-Schiemann Reaction
This protocol is adapted from established procedures for the synthesis of 4-fluorotoluene from p-toluidine.
Materials:
-
p-Toluidine
-
Hydrochloric acid (concentrated)
-
Sodium nitrite (NaNO₂)
-
Fluoroboric acid (HBF₄, ~50% aqueous solution)
-
Ice
-
Diethyl ether
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Diazotization: In a beaker, dissolve p-toluidine in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete.
-
Formation of Diazonium Tetrafluoroborate: To the cold diazonium salt solution, slowly add cold fluoroboric acid. A precipitate of p-methylbenzenediazonium tetrafluoroborate will form.
-
Stir the mixture for 30 minutes in the ice bath, then collect the precipitate by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold methanol, and finally with diethyl ether.
-
Thermal Decomposition: Carefully dry the diazonium tetrafluoroborate salt. Place the dry powder in a flask equipped for distillation. Gently heat the flask. The salt will decompose, evolving nitrogen and boron trifluoride gases, and the 4-fluorotoluene product will distill over. Caution: The decomposition can be exothermic. Heat gently and be prepared to remove the heat source if the reaction becomes too vigorous.
-
Work-up and Purification: Collect the distillate and wash it with saturated sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by distillation.
Protocol 2: Direct Electrophilic Fluorination of Toluene with Selectfluor®
This is a general procedure for the direct fluorination of toluene. Optimization of reaction time and temperature may be necessary.
Materials:
-
Toluene
-
Selectfluor® (F-TEDA-BF₄)
-
Acetonitrile (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add toluene (1.0 mmol) and anhydrous acetonitrile (10 mL).
-
Add Selectfluor® (1.2 mmol, 1.2 equivalents) to the solution.
-
Heat the reaction mixture to 80 °C with stirring.[7]
-
Monitor the progress of the reaction by TLC or GC-MS. The reaction may take up to 24 hours.[7]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to isolate the fluorinated toluene isomers. The isomers can be separated by careful chromatography or preparative GC.[14]
Safety and Handling Considerations
-
N-F Reagents (Selectfluor®, NFSI): While relatively stable, these are strong oxidizing agents and should be handled with care. Avoid contact with skin and eyes.[2]
-
Elemental Fluorine (F₂): Extremely toxic, corrosive, and reactive. Requires specialized equipment and handling procedures.[15]
-
Balz-Schiemann Reaction: Diazonium salts can be explosive when dry and should be handled with extreme caution and behind a blast shield. The thermal decomposition should be performed on a small scale with careful temperature control.[3]
-
DAST and Deoxo-Fluor: These nucleophilic fluorinating agents can decompose violently upon heating and react vigorously with water to produce toxic and corrosive HF.[5][16] They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Hydrogen Fluoride (HF): Anhydrous HF is extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. All work with HF requires specialized equipment and safety protocols.[15]
Conclusion
The synthesis of fluorotoluene derivatives offers a rich landscape of chemical methodologies, each with its distinct advantages and limitations. For high regioselectivity of a specific isomer, the Balz-Schiemann reaction remains a highly reliable and effective choice, provided the necessary safety precautions for handling diazonium salts are strictly followed. For direct, albeit less selective, fluorination of the toluene ring, modern electrophilic fluorinating agents like Selectfluor® and NFSI offer a safer and more convenient alternative to elemental fluorine. Nucleophilic aromatic substitution becomes a powerful tool when the toluene ring is activated with electron-withdrawing groups. Finally, emerging palladium-catalyzed C-H activation methods are paving the way for highly selective and novel fluorination patterns, though they often require more specialized starting materials.
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A Comparative Guide to the Metabolic Stability of Drugs Derived from 2-Acetamido-4-fluorotoluene
For researchers, scientists, and professionals in drug development, the metabolic stability of a drug candidate is a critical determinant of its potential success. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could lead to toxicity.[1] This guide provides an in-depth evaluation of the metabolic stability of drug candidates derived from the 2-Acetamido-4-fluorotoluene scaffold. We will explore the inherent properties of this chemical structure, compare its metabolic profile to alternatives, and provide detailed experimental protocols to empower your research.
The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various physicochemical and pharmacokinetic properties.[2][3] The strong carbon-fluorine bond can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug.[3][4] The this compound scaffold, with its fluorinated aromatic ring, presents an interesting starting point for designing metabolically robust drug candidates.
Understanding the Metabolic Landscape of Fluorinated Aromatic Compounds
The liver is the primary site of drug metabolism, where a suite of enzymes, most notably the cytochrome P450 (CYP) family, work to modify foreign compounds (xenobiotics) to facilitate their excretion.[5][6][7] This process typically occurs in two phases. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose polar functional groups.[8][9] Phase II reactions then conjugate these modified compounds with endogenous molecules, like glucuronic acid or sulfate, to further increase their water solubility for renal or biliary clearance.[9][10]
The fluorine atom in the this compound scaffold significantly influences its metabolic fate. While the C-F bond is highly stable and resistant to cleavage, the presence of fluorine can electronically influence the reactivity of the entire molecule.[3] It is crucial to understand that while fluorination can enhance metabolic stability, it does not guarantee it. The position of the fluorine atom and the nature of other substituents on the aromatic ring play a critical role in determining the overall metabolic profile.[11]
Comparative Analysis of Metabolic Stability: In Vitro Assays
To objectively evaluate the metabolic stability of drug candidates derived from this compound, a series of in vitro assays are indispensable. These assays provide key parameters like intrinsic clearance (CLint) and half-life (t1/2), which are crucial for predicting in vivo pharmacokinetic behavior.[1][12]
Key In Vitro Metabolic Stability Assays
Several in vitro systems are available to assess metabolic stability, each offering unique insights:
-
Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs.[13] They are a cost-effective and high-throughput tool for initial screening of metabolic stability.[13][14]
-
Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II enzymes, providing a more comprehensive picture of a compound's metabolism.[13][15] They are often considered the "gold standard" for in vitro metabolism studies.[13]
-
S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and some Phase II metabolic pathways.[15]
Experimental Workflow: A Visual Guide
The following diagram illustrates a typical workflow for assessing metabolic stability using liver microsomes.
Caption: Workflow for a typical in vitro microsomal stability assay.
Detailed Experimental Protocol: Liver Microsomal Stability Assay
This protocol provides a step-by-step guide for performing a robust and reproducible liver microsomal stability assay.
Materials:
-
Test compounds and positive control compounds (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (or from other species of interest)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[16]
-
Magnesium chloride (MgCl2)
-
Acetonitrile with an appropriate internal standard
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO).[16]
-
On the day of the experiment, thaw the liver microsomes and the NADPH regenerating system on ice.
-
Prepare the incubation buffer containing potassium phosphate and MgCl2.
-
Prepare the quenching solution (acetonitrile with internal standard).
-
-
Incubation:
-
In a 96-well plate, add the incubation buffer.
-
Add the liver microsomes to the buffer and pre-incubate at 37°C for 5-10 minutes.
-
Add the test compound to initiate the reaction. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzyme activity.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the cofactor solution.[16][17]
-
-
Time Course Sampling:
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg of microsomal protein/mL).
-
Comparative Data Presentation
To facilitate a clear comparison, the metabolic stability data for different derivatives of this compound should be presented in a tabular format. This allows for a direct assessment of how structural modifications impact metabolic stability.
Table 1: Comparative Metabolic Stability of this compound Derivatives in Human Liver Microsomes
| Compound ID | R1-Group | R2-Group | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent Scaffold | H | H | Data to be generated | Data to be generated |
| Derivative A | -CH3 | H | Data to be generated | Data to be generated |
| Derivative B | H | -OCH3 | Data to be generated | Data to be generated |
| Derivative C | -CH3 | -OCH3 | Data to be generated | Data to be generated |
| Control (Verapamil) | N/A | N/A | Known Value | Known Value |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data generated from these assays will allow for the development of a structure-activity relationship for metabolic stability. For instance, the introduction of an electron-donating group at a specific position might increase susceptibility to oxidation, while a bulky group could sterically hinder enzyme access.
The metabolism of fluorinated aromatic compounds can sometimes lead to defluorination, although this is generally a minor pathway.[21][22] The primary sites of metabolism for this compound derivatives are likely to be the acetyl group (hydrolysis) or the aromatic ring (hydroxylation at positions ortho or meta to the fluorine atom).[22] Advanced bioanalytical techniques like high-resolution mass spectrometry can be used to identify the metabolites formed, providing a deeper understanding of the metabolic pathways.[19][23]
Conclusion and Future Directions
The this compound scaffold offers a promising starting point for the design of metabolically stable drug candidates. The strategic incorporation of fluorine is a proven method to block metabolic "soft spots."[4] However, a comprehensive evaluation of metabolic stability through rigorous in vitro assays is essential to guide the optimization of lead compounds.
By systematically evaluating a series of derivatives, researchers can build a robust SAR that informs the design of next-generation compounds with improved pharmacokinetic profiles. Future studies should also consider in vivo pharmacokinetic studies in animal models to validate the in vitro findings and to assess the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most promising candidates. Adherence to regulatory guidelines from agencies like the FDA and EMA is crucial throughout the drug development process.[24][25][26][27][28]
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A Comparative Analysis of the Electronic Effects of Fluorine in Substituted Toluenes: A Guide for Researchers
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a powerful tool for fine-tuning their physicochemical properties. The unique electronic character of fluorine—a delicate interplay of potent inductive withdrawal and context-dependent resonance donation—can profoundly influence a molecule's reactivity, stability, and biological interactions. This guide provides a comparative analysis of the electronic effects of fluorine in substituted toluenes, offering a practical framework for researchers, scientists, and drug development professionals to understand and harness these effects. We will delve into the theoretical underpinnings, present experimental protocols for quantifying these effects, and offer a comparative perspective against other common substituents.
The Dichotomous Nature of Fluorine's Electronic Influence
Fluorine's electronic behavior is a classic example of competing effects. Its extreme electronegativity results in a strong electron-withdrawing inductive effect (-I) through the sigma (σ) bond framework. This effect is distance-dependent and polarizes the C-F bond, drawing electron density away from the aromatic ring. Conversely, the lone pairs on the fluorine atom can be donated back to the aromatic π-system, a phenomenon known as resonance or mesomeric effect (+R).[1][2] The net electronic impact of a fluorine substituent is a nuanced balance of these opposing forces.
The position of the fluorine atom on the toluene ring—ortho, meta, or para to the methyl group—further modulates these effects, leading to distinct electronic environments at different points on the ring. The methyl group itself is a weak electron-donating group, primarily through an inductive effect and hyperconjugation. Understanding the interplay between the fluorine and methyl substituents is crucial for predicting the reactivity and properties of fluorotoluenes.
Quantifying Electronic Effects: A Comparative Toolkit
To objectively compare the electronic influence of fluorine with other substituents, we can employ a combination of empirical parameters, spectroscopic analysis, and computational modeling.
Hammett, Swain-Lupton, and Taft Parameters: A Quantitative Comparison
Linear Free-Energy Relationships (LFERs), most notably the Hammett equation, provide a quantitative measure of the electronic effects of substituents on the reactivity of aromatic compounds.[3] The Hammett constants, σm and σp, represent the electronic effect of a substituent from the meta and para positions, respectively. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[4]
To dissect the inductive and resonance contributions, the Swain-Lupton parameters, F (field/inductive) and R (resonance), are invaluable.[5][6] For ortho substituents, where steric effects are significant, Taft parameters (Es for steric effects and σ* for polar effects) offer a more nuanced description.[7][8]
The following table provides a comparative overview of these parameters for fluorine and other common substituents.
| Substituent | σm | σp | F | R | Es | σ* |
| -F | 0.34 | 0.06 | 0.43 | -0.34 | -0.46 | 1.10 |
| -H | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.49 |
| -CH3 | -0.07 | -0.17 | -0.04 | -0.13 | -1.24 | 0.00 |
| -Cl | 0.37 | 0.23 | 0.41 | -0.15 | -0.97 | 1.05 |
| -Br | 0.39 | 0.23 | 0.44 | -0.17 | -1.16 | 1.00 |
| -I | 0.35 | 0.18 | 0.40 | -0.19 | -1.40 | 0.85 |
| -OCH3 | 0.12 | -0.27 | 0.26 | -0.51 | -0.55 | 0.52 |
| -NO2 | 0.71 | 0.78 | 0.67 | 0.16 | -2.52 | 1.37 |
| -CN | 0.56 | 0.66 | 0.51 | 0.19 | -0.51 | 1.30 |
| -CF3 | 0.43 | 0.54 | 0.38 | 0.19 | -2.40 | 0.92 |
Data compiled from various sources.[9][10][11][12]
From this data, we can see that fluorine has a positive σm value, indicating its electron-withdrawing nature at the meta position, which is dominated by the inductive effect. However, its σp value is only slightly positive, reflecting the counteracting resonance donation at the para position.[13] The Swain-Lupton parameters clearly delineate this duality, with a large positive F value (strong inductive withdrawal) and a negative R value (resonance donation).
Experimental Workflows for Probing Electronic Effects
Spectroscopic techniques provide direct experimental evidence of the electronic environment within a molecule. Here, we outline protocols for the synthesis and analysis of fluorotoluene isomers.
Experimental Protocol 1: Synthesis of 4-Fluorotoluene
This protocol is adapted from the diazotization-fluorination (Schiemann reaction) of p-toluidine.[14][15]
Materials:
-
Anhydrous hydrogen fluoride (HF)
-
p-Toluidine
-
Sodium nitrite (NaNO2)
-
Sodium carbonate (Na2CO3)
-
Ice
-
Suitable reaction vessel and distillation apparatus
Procedure:
-
Salification: Carefully cool anhydrous hydrogen fluoride to 0-5°C in a suitable reactor. Slowly add p-toluidine to the cooled HF, ensuring the temperature does not exceed 20°C. The mass ratio of p-toluidine to anhydrous HF should be approximately 1:2.8.[14]
-
Diazotization: Once the p-toluidine has completely dissolved, add sodium nitrite while maintaining the temperature at 0-5°C. The mass ratio of sodium nitrite to p-toluidine should be controlled at approximately 0.6:1.[14] Stir the reaction mixture at this temperature for 1 hour.
-
Thermal Decomposition: Gradually warm the reaction mixture to initiate the pyrolysis of the diazonium salt. A staged heating process is recommended: 20°C for 4 hours, 30°C for 3 hours, 40°C for 4 hours, and finally 50°C for 2 hours.[14]
-
Work-up and Purification: After the pyrolysis is complete, cool the mixture and separate the organic phase. Neutralize the organic layer with a sodium carbonate solution until the pH is approximately 7.[14]
-
Distillation: Purify the crude 4-fluorotoluene by distillation to obtain the final product.
Note: Similar procedures can be adapted for the synthesis of ortho- and meta-fluorotoluene from the corresponding toluidine isomers.[16]
Experimental Protocol 2: Spectroscopic Analysis of Fluorotoluenes
A. 1H and 19F NMR Spectroscopy
Rationale: NMR spectroscopy is highly sensitive to the electronic environment around a nucleus. Changes in electron density due to substituent effects cause shifts in the resonance frequencies (chemical shifts) of nearby nuclei. 19F NMR is particularly powerful due to its high sensitivity and wide chemical shift range.[17][18]
Sample Preparation:
-
Dissolve a small amount (5-10 mg) of the fluorotoluene isomer in a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for 1H NMR or a fluorinated reference compound for 19F NMR.
Instrument Parameters (General):
-
Spectrometer: High-field NMR spectrometer equipped with a fluorine-observe probe.
-
Pulse Sequence: Standard one-pulse sequence for 1D spectra.
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 0-10 ppm for 1H, a wider range for 19F).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds to ensure accurate integration.[17]
-
Number of Scans: 8-128, depending on the sample concentration.
-
Data Analysis:
-
Reference the spectra to the internal standard.
-
Measure the chemical shifts (δ) of the aromatic protons and the fluorine nucleus.
-
Analyze the coupling patterns (J-coupling) between 1H and 19F nuclei, which can provide structural information.
-
Compare the chemical shifts of the aromatic protons in the fluorotoluenes to those in toluene to determine the shielding/deshielding effect of the fluorine substituent at different positions.
B. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Rationale: The vibrational frequencies of chemical bonds are influenced by their electronic environment. The strong C-F bond has a characteristic stretching frequency in the IR spectrum. Changes in the electronic distribution within the aromatic ring can also subtly shift the frequencies of other ring vibrations. ATR-FTIR is a convenient technique for analyzing liquid samples with minimal preparation.[19][20]
Sample Preparation and Data Acquisition:
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean.[21]
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of the liquid fluorotoluene sample directly onto the ATR crystal.
-
Acquire the sample spectrum over a suitable range (e.g., 4000-400 cm⁻¹).[22]
Data Analysis:
-
Identify the characteristic C-F stretching vibration (typically in the 1000-1400 cm⁻¹ region).
-
Analyze the aromatic C-H and C=C stretching and bending vibrations.
-
Compare the spectra of the different fluorotoluene isomers and with toluene to identify shifts in vibrational frequencies that can be correlated with the electronic effects of the fluorine substituent.
Computational Chemistry: An In Silico Approach
Computational methods, such as Density Functional Theory (DFT), provide a powerful means to visualize and quantify the electronic effects of substituents. Natural Bond Orbital (NBO) analysis is particularly useful for calculating atomic charges and analyzing donor-acceptor interactions.[23][24]
Workflow for NBO Analysis using Gaussian:
Caption: Workflow for NBO analysis of substituted toluenes.
Step-by-Step Protocol for NBO Analysis:
-
Molecule Building: Construct the 3D structures of the desired substituted toluenes (e.g., 4-fluorotoluene, 4-chlorotoluene, 4-nitrotoluene) using a molecular modeling software.
-
Input File Preparation: Create an input file for a computational chemistry program like Gaussian. Specify a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). Include keywords for geometry optimization (Opt) and NBO analysis (Pop=NBO).[24]
-
Calculation: Run the Gaussian calculation.
-
Output Analysis:
-
Natural Charges: Examine the NBO output file for the "Natural Population Analysis" section to find the calculated natural atomic charges on each atom. Compare the charges on the aromatic carbons in the different substituted toluenes to quantify the electron-donating or -withdrawing effects.[25]
-
Donor-Acceptor Interactions: Analyze the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis" section. This will show hyperconjugative interactions, such as the donation of electron density from a lone pair on fluorine into an antibonding orbital of the ring, and quantify their stabilization energies.[23]
-
Cross-Validation and a Cohesive Picture
A key aspect of robust scientific investigation is the cross-validation of results from different methodologies. The electronic effects of fluorine in substituted toluenes can be understood more completely by integrating the findings from empirical parameters, spectroscopy, and computational chemistry.
Caption: Interplay of methods for analyzing electronic effects.
For instance, the deshielding observed in the 1H NMR spectrum for protons ortho and meta to a fluorine substituent should correlate with the positive natural atomic charges calculated for the corresponding carbon atoms via NBO analysis. Furthermore, the Hammett σ values for fluorine should be consistent with the overall electron-withdrawing or -donating character inferred from the spectroscopic and computational data. By weaving together these different threads of evidence, a self-validating and more nuanced understanding of fluorine's electronic effects emerges.
Conclusion
The electronic effects of fluorine in substituted toluenes are a fascinating and practically important area of study. The dual nature of fluorine as a strong inductive withdrawer and a weak resonance donor creates a complex electronic landscape that can be rationally exploited in molecular design. By employing a multi-pronged approach that combines empirical parameters, spectroscopic techniques, and computational modeling, researchers can gain a deep and predictive understanding of these effects. The protocols and comparative data presented in this guide are intended to provide a solid foundation for such investigations, empowering scientists to harness the unique properties of fluorine in the development of new pharmaceuticals, materials, and chemical technologies.
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The Strategic Advantage of 2-Acetamido-4-fluorotoluene in Modern Synthetic Chemistry: A Comparative Benchmarking Guide
For researchers, scientists, and professionals in drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides an in-depth technical analysis of 2-Acetamido-4-fluorotoluene, a versatile fluorinated intermediate, and benchmarks its performance against a common alternative in the synthesis of a key pharmaceutical building block. By examining the causality behind experimental choices and presenting supporting data, we aim to offer a comprehensive resource for informed decision-making in complex organic synthesis.
Introduction: The Emerging Role of Fluorinated Intermediates
The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1] This has led to a growing demand for versatile and efficiently produced fluorinated building blocks. This compound, with its unique substitution pattern, serves as a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[2][3] Its acetamido group can act as a directing group or a precursor to an amino functionality, while the fluorine and methyl groups offer further sites for chemical modification.
This guide will focus on a comparative analysis of this compound against a closely related and commonly used intermediate, 4-fluoro-2-methoxyaniline, in the context of synthesizing 4-fluoro-2-methoxy-5-nitroaniline, a key intermediate in the production of the targeted cancer therapy, Osimertinib.[4][5]
Comparative Performance Analysis: Synthesis of 4-fluoro-2-methoxy-5-nitroaniline
To objectively benchmark the performance of this compound, we will compare a proposed synthetic route starting from this intermediate against an established industrial synthesis commencing with 4-fluoro-2-methoxyaniline.
Route 1: Established Synthesis from 4-Fluoro-2-methoxyaniline
The synthesis of 4-fluoro-2-methoxy-5-nitroaniline from 4-fluoro-2-methoxyaniline is a known process involving a nitration step.[4][5]
Caption: Proposed synthetic pathway from this compound.
This proposed route, while longer, offers potential advantages in terms of regioselectivity and milder reaction conditions for certain steps, leveraging the directing effects of the acetamido group.
Data Presentation: A Head-to-Head Comparison
The following table provides a comparative summary of the two synthetic routes, with estimated yields for the proposed route based on analogous reactions reported in the literature.
| Parameter | Route 1: from 4-Fluoro-2-methoxyaniline | Route 2: from this compound (Proposed) |
| Starting Material | 4-Fluoro-2-methoxyaniline | This compound |
| Number of Steps | 1 | 4 |
| Key Transformations | Electrophilic Nitration | Benzylic Bromination, Nucleophilic Substitution, Nitration, Deacetylation |
| Overall Yield (Estimated) | ~70-80% [5] | ~50-65% (cumulative estimate) |
| Potential Advantages | Shorter route | Potentially higher regioselectivity in nitration due to the directing effect of the acetamido group; milder conditions for some steps. |
| Potential Disadvantages | Potential for side reactions during nitration; requires strict temperature control. | Longer synthetic route; potential for yield loss over multiple steps. |
Experimental Protocols
Protocol 1: Synthesis of 4-fluoro-2-methoxy-5-nitroaniline from 4-fluoro-2-methoxyaniline (Established Method)
Materials:
-
4-Fluoro-2-methoxyaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (65%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of 4-fluoro-2-methoxyaniline (1.0 eq) in concentrated sulfuric acid at ≤ 0 °C, add concentrated nitric acid (1.1 eq) dropwise, maintaining the temperature below 0 °C. [5]2. After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 4-fluoro-2-methoxy-5-nitroaniline.
Protocol 2: Proposed Synthesis of 4-fluoro-2-methoxy-5-nitroaniline from this compound
This protocol is a proposed sequence of reactions based on standard organic transformations.
Step 1: Benzylic Bromination
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride).
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture with stirring under a light source until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain the crude benzylic bromide.
Step 2: Nucleophilic Substitution with Methoxide
-
Dissolve the crude benzylic bromide from Step 1 in methanol.
-
Add a solution of sodium methoxide in methanol (1.2 eq) dropwise at room temperature.
-
Stir the mixture until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with a mild acid and remove the methanol under reduced pressure.
-
Extract the product with a suitable organic solvent.
Step 3: Nitration
-
Following a similar procedure to Protocol 1, dissolve the product from Step 2 in concentrated sulfuric acid at low temperature.
-
Add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise.
-
Work up the reaction as described in Protocol 1 to isolate the nitrated product.
Step 4: Deacetylation
-
Reflux the nitrated product from Step 3 in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and neutralize to precipitate the product.
-
Filter, wash with water, and dry to obtain 4-fluoro-2-methoxy-5-nitroaniline.
Discussion: Causality and Strategic Considerations
The choice between these two synthetic routes depends on several factors, including the availability and cost of the starting materials, the desired purity of the final product, and the scalability of the process.
-
Expertise & Experience: The established route from 4-fluoro-2-methoxyaniline is shorter and likely more economical for large-scale production, provided that the nitration step can be well-controlled to minimize byproducts. The proposed route from this compound, while longer, may offer advantages in a research or process development setting where regiochemical control is paramount. The acetamido group is a well-known ortho-, para-director, which could lead to a cleaner nitration in the desired position.
-
Trustworthiness: Each step in the proposed protocol is a standard, well-documented transformation in organic synthesis. The reliability of each step can be independently verified, and the overall success of the sequence is highly probable, although optimization of each step would be necessary to maximize the overall yield.
-
Authoritative Grounding: The use of fluorinated anilines and their derivatives as key intermediates in the synthesis of pharmaceuticals is widely reported in the scientific literature. [6][7]The specific transformations outlined in the protocols are based on fundamental principles of organic chemistry and are supported by numerous examples in established chemical literature.
Conclusion
This compound represents a valuable and versatile intermediate for the synthesis of complex fluorinated molecules. While a direct, one-step conversion to certain targets may not always be possible, its utility lies in its ability to guide subsequent reactions with high regioselectivity. The comparative analysis with 4-fluoro-2-methoxyaniline for the synthesis of a key Osimertinib intermediate highlights the trade-offs between synthetic efficiency (number of steps) and potential for enhanced selectivity and milder reaction conditions. For researchers and drug development professionals, understanding these nuances is crucial for designing robust and efficient synthetic strategies in the ever-evolving landscape of pharmaceutical and agrochemical research.
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A Comparative Guide to Validating the Reaction Mechanism of 1,5-Diarylpyrazole Synthesis from 2-Acetamido-4-fluorotoluene Derivatives
For professionals in pharmaceutical research and drug development, the structural integrity of a synthesized molecule is paramount. The journey from a starting material to a final Active Pharmaceutical Ingredient (API) is governed by the intricate dance of electrons in a reaction mechanism. Validating this mechanism is not merely an academic exercise; it is the cornerstone of process optimization, impurity profiling, and regulatory compliance. This guide provides an in-depth, experience-driven framework for validating the reaction mechanism of a critical transformation: the synthesis of a 1,5-diarylpyrazole, the core scaffold of drugs like Celecoxib, originating from derivatives of 2-Acetamido-4-fluorotoluene.
This compound serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its functional groups—an acetamido moiety and a fluorine atom on a toluene backbone—provide multiple handles for synthetic manipulation. A key application is its use as a precursor for building blocks in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that are selective COX-2 inhibitors.[2]
This guide moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, presenting a self-validating system where each piece of data corroborates the proposed mechanistic pathway against plausible alternatives. We will focus on the pivotal cyclocondensation reaction that forms the pyrazole ring, a reaction known for potential regioisomeric impurities.
Part 1: The Mechanistic Hypotheses: Formation of the Pyrazole Core
The most common and efficient route to the 1,5-diarylpyrazole scaffold of Celecoxib involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted phenylhydrazine.[3][4][5] Our starting material, this compound, must first be converted into the requisite hydrazine. This typically involves deacetylation to 4-fluoro-3-methylaniline, followed by diazotization and reduction. The resulting hydrazine is then sulfonated to yield (4-sulfamoylphenyl)hydrazine, the key reagent for the cyclocondensation.[6]
The core reaction we will validate is the condensation of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione with (4-sulfamoylphenyl)hydrazine.
Primary Mechanistic Hypothesis (Pathway A): Formation of the 1,5-Diarylpyrazole (Celecoxib)
The textbook mechanism proceeds via initial condensation between the more reactive ketone (less sterically hindered and adjacent to the electron-withdrawing CF₃ group) and the hydrazine, followed by intramolecular cyclization and dehydration to yield the thermodynamically stable 1,5-diarylpyrazole.
Alternative Mechanistic Hypothesis (Pathway B): Formation of the 1,3-Diarylpyrazole Regioisomer
A plausible alternative involves the initial condensation at the other carbonyl group. This would lead to the formation of a regioisomeric impurity, 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)-lH-pyrazol-l-yl]benzenesulfonamide.[7] The presence and quantity of this isomer are critical quality attributes for the API. Validating the mechanism inherently involves proving why Pathway A is favored and under what conditions Pathway B might become significant.
Caption: Competing mechanistic pathways in pyrazole synthesis.
Part 2: The Validation Workflow: A Multi-Pronged Approach
A robust validation strategy relies on a convergence of evidence. No single experiment can definitively "prove" a mechanism, but a collection of mutually reinforcing data points can build an unassailable case.[8][9]
Our approach is built on four pillars:
-
Product & Byproduct Identification: Conclusively determine the structure of all significant products formed.
-
Spectroscopic Intermediate Detection: "Trap" or detect key intermediates to confirm the reaction path.
-
Kinetic Monitoring: Analyze reaction rates to infer the rate-determining step.
-
Computational Modeling (Optional but Recommended): Use density functional theory (DFT) to compare the activation energies of competing pathways.
Caption: Experimental workflow for mechanism validation.
Part 3: Experimental Protocols & Data Interpretation
The following protocols are designed to be a self-validating system. The data from each step informs the next and collectively builds the mechanistic picture.
Protocol 1: Synthesis and Regioisomer Analysis
Objective: To synthesize the target pyrazole and quantify the formation of the primary product versus the regioisomeric byproduct.
Methodology:
-
Claisen Condensation: Synthesize the 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione intermediate by reacting p-methylacetophenone with ethyl trifluoroacetate in the presence of a base like sodium methoxide.[7][10]
-
Cyclocondensation: In a round-bottom flask, dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (1.0 eq) in ethanol.
-
Add 4-hydrazinobenzenesulfonamide hydrochloride (1.05 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and precipitate the product by adding water.
-
Filter the crude product, wash with water, and dry under vacuum.
-
Analysis:
-
Analyze the crude product using HPLC with a C18 column. Develop a gradient method that can separate the starting materials, the main product, and the potential regioisomer.
-
Spike the sample with a synthesized standard of the regioisomer (prepared by condensing 1-(2-methyl phenyl)-4,4,4-trifluoro-butane-1,3-dione with the same hydrazine) to confirm peak identity.[7]
-
Expected Outcome & Interpretation: A high yield of the desired 1,5-diarylpyrazole (Celecoxib) is expected. The HPLC analysis will provide a quantitative ratio of the two isomers. A high selectivity (e.g., >99:1) for the desired product strongly supports Pathway A as the dominant mechanism under these conditions. The presence of even small amounts of the regioisomer confirms that Pathway B is a viable, albeit minor, competing reaction.
| Compound | Expected Retention Time (min) | Key Diagnostic Feature |
| 1,3-Diketone | ~5.2 | Starting Material |
| Phenylhydrazine | ~3.8 | Starting Material |
| 1,5-Diarylpyrazole (Product A) | ~12.5 | Major Product Peak |
| 1,3-Diarylpyrazole (Product B) | ~11.8 | Potential Minor Impurity |
Protocol 2: Definitive Structure Elucidation by NMR Spectroscopy
Objective: To unambiguously confirm the structure of the major product as the 1,5-diarylpyrazole and not the 1,3-isomer.
Methodology:
-
Purify the major product from Protocol 1 via recrystallization or column chromatography.
-
Acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.
-
(Optional but highly recommended) Perform 2D NMR experiments like HSQC, HMBC, and NOESY.
Interpretation of Causality: The key to distinguishing the isomers lies in the chemical environment of the pyrazole ring proton and the through-space correlations (NOESY).
-
¹H NMR: In the desired 1,5-isomer, the lone proton on the pyrazole ring will appear as a singlet. Its chemical shift provides initial evidence.
-
¹³C NMR: The chemical shifts of the pyrazole carbons (C3, C4, C5) will be distinct for each isomer.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the definitive experiment. For the desired 1,5-isomer , a NOE correlation will be observed between the pyrazole proton and the protons of the p-tolyl group. For the 1,3-isomer , the NOE would be between the pyrazole proton and the protons of the sulfonamoylphenyl ring. This directly probes the spatial arrangement of the substituents on the pyrazole core.
| Spectroscopic Data | Expected for 1,5-Isomer (Product A) | Expected for 1,3-Isomer (Product B) | Rationale |
| ¹H NMR (Pyrazole-H) | Singlet, ~6.9 ppm | Singlet, different shift | Chemical environment differs. |
| ¹⁹F NMR (CF₃) | Singlet, ~ -62 ppm | Singlet, different shift | Proximity to different aryl rings. |
| NOESY Correlation | Pyrazole-H ↔ Tolyl-H | Pyrazole-H ↔ Sulfonamoylphenyl-H | Unambiguously defines connectivity. |
Protocol 3: Trapping a Mechanistic Intermediate
Objective: To obtain evidence for the formation of the initial hydrazone intermediate.
Methodology:
-
Repeat the cyclocondensation reaction (Protocol 1, steps 2-3) but at a lower temperature (e.g., 0°C to room temperature) and for a shorter duration (30 minutes).
-
Do not heat or add acid catalysts initially.
-
Immediately quench a small aliquot of the reaction mixture and analyze by LC-MS. Look for a mass corresponding to the [Diketone + Hydrazine - H₂O] adduct.
-
Attempt to isolate the intermediate by performing the reaction on a larger scale under these mild conditions and purifying by flash chromatography at low temperature.
Expected Outcome & Interpretation: Detecting a species with the mass of the proposed hydrazone intermediate provides strong evidence that the reaction proceeds through this step, as hypothesized in both Pathway A and B.[8] If this intermediate can be isolated and then separately converted to the final product upon heating, it provides powerful validation for the stepwise nature of the mechanism.[8]
Conclusion: From Hypothesis to Validated Mechanism
By systematically executing this multi-faceted workflow, a researcher can build a comprehensive and defensible case for the operating reaction mechanism. The combination of quantitative product analysis (HPLC), definitive structural elucidation (NMR), and intermediate detection (LC-MS) creates a self-validating loop of evidence.
The data gathered will confirm that the synthesis of the Celecoxib scaffold from its 1,3-dione and hydrazine precursors proceeds overwhelmingly via Pathway A, where the initial nucleophilic attack occurs at the carbonyl carbon adjacent to the trifluoromethyl group. This understanding is not merely academic; it provides the rational basis for process optimization. For instance, knowing that the formation of the regioisomer (Pathway B) is a minor but possible event allows for the development of purification strategies and analytical methods to control it, ensuring the final API meets the stringent purity requirements for therapeutic use.
References
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A Comparative Guide to Catalytic Efficacy in 2-Acetamido-4-fluorotoluene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Acetamido-4-fluorotoluene, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals, is a critical process demanding high efficiency, selectivity, and adherence to green chemistry principles. The primary route to this compound is the N-acetylation of 4-fluoro-2-methylaniline. The choice of catalyst in this transformation is paramount, directly influencing reaction rates, yields, and overall process sustainability. This guide provides an in-depth comparison of various catalytic systems for this synthesis, supported by experimental data and protocols to aid researchers in selecting the optimal methodology for their specific needs.
Introduction to the N-Acetylation of 4-Fluoro-2-methylaniline
The N-acetylation of an aromatic amine, such as 4-fluoro-2-methylaniline, is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acetylating agent. A catalyst is often employed to enhance the electrophilicity of the acetylating agent or to facilitate the removal of the leaving group, thereby accelerating the reaction.
The general reaction is as follows:
Figure 1. General reaction scheme for the N-acetylation of 4-fluoro-2-methylaniline.
This guide will explore the efficacy of several classes of catalysts, including traditional acid catalysts, Lewis acids, heterogeneous catalysts, and innovative green chemistry approaches.
Comparative Analysis of Catalytic Systems
The choice of catalyst is a critical parameter in the synthesis of this compound. This section provides a comparative overview of different catalytic approaches, highlighting their advantages, disadvantages, and typical experimental outcomes.
Conventional Acid Catalysis
Brønsted acids like acetic acid and mineral acids are traditional catalysts for N-acetylation. They function by protonating the carbonyl oxygen of the acetylating agent (e.g., acetic anhydride), thereby increasing its electrophilicity.
Mechanism of Acid-Catalyzed Acetylation:
Caption: Acid-catalyzed N-acetylation workflow.
While simple and cost-effective, the use of strong mineral acids can lead to side reactions and corrosive conditions. Acetic acid itself can act as both a reactant and a catalyst, offering a greener alternative.[1] Vinegar, which contains acetic acid, has been successfully used as a weak acid catalyst for the acetylation of aromatic amines, often under solvent-free conditions.[2]
Table 1: Comparison of Conventional Acid Catalysts
| Catalyst | Acetylating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Acetic Anhydride | 80-120 | 1-3 | >90 | [3] |
| Vinegar | Acetic Anhydride | Room Temp. | 0.5-1 | High | [2] |
| H₂SO₄ (conc.) | Acetic Anhydride | 60-80 | 0.25 | High | [4] |
Lewis Acid Catalysis
Lewis acids, such as metal halides (e.g., ZnCl₂, FeCl₃, AlCl₃) and metal triflates, are highly effective catalysts for N-acetylation. They coordinate to the carbonyl oxygen of the acetylating agent, significantly increasing its electrophilicity and facilitating the nucleophilic attack by the amine.
The choice of Lewis acid can influence the reaction rate and selectivity. For instance, MgSO₄ has been reported as a mild and efficient Lewis acid catalyst for the N-acetylation of anilines under sunlight, presenting a green chemistry approach.[5]
Table 2: Comparison of Lewis Acid Catalysts
| Catalyst | Acetylating Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnCl₂ | Acetic Anhydride | Dichloromethane | Room Temp. | 1-2 h | >90 | [6] |
| MgSO₄ | Acetic Anhydride | None (Sunlight) | Ambient | 15-30 min | Excellent | [5] |
| PdCl₂ | Acetic Acid | Toluene | 100 | 18 h | Good | [7] |
Heterogeneous Catalysis
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. Solid acid catalysts, such as zeolites, clays, and supported metal oxides, have been successfully employed for the N-acetylation of anilines.[8][9]
For example, 5%MoO₃–SiO₂ and 5%WO₃–ZrO₂ have been shown to be effective mesoporous acid catalysts for the acetylation of anilines with acetic anhydride, with the former showing slightly higher activity for anilines.[9] Natural clays have also been used as inexpensive and eco-friendly catalysts for this transformation.[8]
Table 3: Comparison of Heterogeneous Catalysts
| Catalyst | Acetylating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5%MoO₃–SiO₂ | Acetic Anhydride | 80 | 6 | 76-100 | [9] |
| Natural Clay | Acetic Acid | Heating | 1 | 80-95 | [8] |
| Alumina | Acetonitrile | Flow Reactor | High | Short | Good |
Green and Catalyst-Free Approaches
In line with the principles of green chemistry, several alternative methods have been developed to minimize the use of hazardous reagents and catalysts.
Microwave and Ultrasound-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the N-acetylation of anilines, often leading to higher yields in shorter reaction times, even in the absence of a catalyst when using acetic acid.[10][11][12] Similarly, ultrasound irradiation provides a facile and versatile method for the N-acylation of amines under catalyst-free and solvent-free conditions.[13][14]
Alternative Acetylating Agents: The use of less corrosive and hazardous acetylating agents is a key aspect of green synthesis. Acetonitrile, in the presence of a suitable catalyst, can serve as both the solvent and the acetylating agent.[15] Ethyl acetate, catalyzed by acetic acid, is another green alternative.[3] A photoinduced method using diacetyl as both a photosensitizer and acetylating reagent in water has also been reported.[16]
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and simplifies purification. Several methods for the N-acetylation of anilines have been developed under solvent-free conditions, often with the aid of microwave or ultrasound irradiation, or by using a solid catalyst.[17][18]
Caption: Overview of green synthesis strategies.
Biocatalysis
Enzymatic catalysis offers a highly selective and environmentally benign route for N-acetylation. Lipases, in particular, have been investigated for the acylation of amines.[19] While the natural function of lipases is ester hydrolysis, they can catalyze N-acylation, albeit often with lower reaction rates compared to their esterification activity.[20] The use of specific acyl donors, such as ethyl methoxyacetate, can significantly enhance the rate of lipase-catalyzed aminolysis. Baker's yeast has also been explored as a biocatalyst for the substrate-selective N-acetylation of anilines.[4]
Table 4: Biocatalytic Approaches
| Biocatalyst | Acyl Donor | Key Advantage | Reference |
| Lipase (e.g., Novozym 435) | Ethyl Methoxyacetate | High enantioselectivity for chiral amines | |
| Baker's Yeast | Acetic Anhydride | Substrate selectivity, mild conditions | [4] |
Experimental Protocols
This section provides representative step-by-step methodologies for the synthesis of this compound using different catalytic approaches.
Protocol 1: Acetic Acid Catalyzed Acetylation with Acetic Anhydride
This protocol is a standard and efficient method for the N-acetylation of anilines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoro-2-methylaniline (1 equivalent).
-
Reagent Addition: Add acetic anhydride (1.1 equivalents) and a catalytic amount of glacial acetic acid (e.g., 10 mol%).
-
Reaction: Heat the mixture to 100-120°C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring to precipitate the product.
-
Purification: Filter the solid product, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Microwave-Assisted Catalyst-Free Synthesis with Acetic Acid
This method offers a rapid and environmentally friendly alternative.
-
Reaction Setup: In a microwave-safe reaction vessel, combine 4-fluoro-2-methylaniline (1 equivalent) and glacial acetic acid (3 equivalents).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 300 W) and temperature (e.g., 120-130°C) for 10-15 minutes.
-
Work-up: After cooling, pour the reaction mixture into cold water to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry.
Caption: General experimental workflow for synthesis.
Conclusion and Future Outlook
The synthesis of this compound can be achieved through a variety of catalytic methods, each with its own set of advantages and limitations. For large-scale industrial production, heterogeneous catalysts and continuous flow processes offer significant benefits in terms of efficiency, safety, and sustainability. For laboratory-scale synthesis, microwave-assisted and ultrasound-assisted methods provide rapid and high-yielding alternatives to conventional heating.
The development of more active and selective biocatalysts for N-acetylation remains a promising area for future research. Furthermore, the exploration of novel, non-toxic, and renewable acetylating agents will continue to drive the field towards greener and more sustainable chemical manufacturing. The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, and environmental considerations.
References
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- Bouasla, R., et al. (2017). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation.
- Forró, E., & Fülöp, F. (2020). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 25(18), 4241. [Link]
- Ullah, Q., et al. (2025). Baker's yeast as a biocatalyst for efficient and substrate-selective N-acetylation of anilines.
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- Makhubela, B. C. E., et al. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO₃–SiO₂ and 5%WO₃–ZrO₂ as mesoporous acid catalysts. New Journal of Chemistry. [Link]
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- Makhubela, B. C. E., et al. (2025). Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts.
- Ouarna, S., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry, 31(2), 913-919. [Link]
- Son, S., et al. (2020). Ultrasound-induced single-electron reduction of azide groups in aromatic prodrugs. Theranostics, 10(14), 6201-6211. [Link]
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- Yi, W. B., & Cai, C. (2006). Fluorous Lewis acids and phase transfer catalysts.
- Floris, T., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 730691. [Link]
- Floris, T., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions.
- Waghmare, P. B., & Jamode, V. S. (2025). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.
- Tekle-Röttering, A., et al. (2014). A Microwave-Assisted Friedel-Crafts Acylation of Toluene with Anhydrides.
- Alsamarrai, A. S. H., & Abdulghani, S. S. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Pharmaceutical Chemistry Journal, 54(10), 1033-1039. [Link]
- Alsamarrai, A. S. H., & Abdulghani, S. S. (2020). Microwave-assisted synthesis, structural characterization of amino pyridines, pyrrolidine, piperidine, morpholine, acetamides, and assessment of their antibacterial activity. Preprints.org. [Link]
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- Williams, A. L., & Williams, J. M. J. (2012). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source.
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- Al-Masum, M., & Saleh, M. (2023). N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl₂.
- Gounder, R. (2016).
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- Google Patents. (2020). CN110759806A - Preparation method of 2-chloro-4-fluorotoluene.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Acetamido-4-fluorotoluene
Navigating the lifecycle of a chemical intermediate like 2-Acetamido-4-fluorotoluene requires rigorous attention to detail, not only in its synthesis and application but critically, in its disposal. As drug development professionals and researchers, our commitment to safety and environmental stewardship is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory compliance. The procedures outlined here are designed to be self-validating, ensuring a clear and safe pathway from waste generation to final disposition.
Hazard Identification and Risk Assessment
Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is essential. This compound is an aromatic organic compound containing both nitrogen and a halogen (fluorine).[1] While some suppliers may classify it as non-hazardous for transport, this classification does not exempt it from stringent laboratory waste disposal regulations.[2]
The presence of the carbon-fluorine bond places it in the category of halogenated organic compounds .[3][4] This is the single most critical factor determining its disposal pathway. Halogenated organic wastes require specialized treatment, typically high-temperature incineration, to ensure complete destruction and prevent the formation of toxic byproducts like dioxins and furans.[5][6] Mixing this waste stream with non-halogenated solvents can contaminate large volumes of waste, leading to significantly higher disposal costs and environmental risk.
Table 1: Key Data for Disposal Planning
| Property | Description & Disposal Implication | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 366-49-4 | [2] |
| Physical Form | Solid | [2] |
| Chemical Class | Halogenated Organic Compound | [3][4][7] |
| Primary Disposal Path | Collection by a licensed hazardous waste vendor for incineration. | [5][6][8] |
| Key Incompatibilities | Do not mix with strong acids, bases, oxidizers, or non-halogenated organic waste. | [3][9][10] |
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation is the first and most crucial step in laboratory waste management.[11][12] The rationale is both safety-driven and regulatory. Incompatible chemicals can react violently if mixed, and regulatory frameworks like the EPA's Resource Conservation and Recovery Act (RCRA) mandate strict segregation.[13]
For this compound, waste must be segregated into the following categories:
-
Solid Waste: Unused or expired pure compound, or solid reaction byproducts.
-
Contaminated Labware (Solid Waste): Items such as weigh boats, gloves, and paper towels grossly contaminated with the solid compound. These should be considered hazardous waste.
-
Liquid Waste (Halogenated Solvent Waste): Solutions containing dissolved this compound. The solvent used will dictate the exact waste stream, but if the compound is present, it must be treated as halogenated waste.
Step-by-Step Disposal Protocol
This protocol adheres to the principles of the OSHA Laboratory Standard (29 CFR § 1910.1450), which requires a written Chemical Hygiene Plan (CHP) for handling hazardous chemicals.[14][15]
Step 1: Container Selection and Preparation
-
Action: Select a chemically compatible waste container. For solid this compound waste, a high-density polyethylene (HDPE) pail or a wide-mouth glass jar with a screw-top lid is appropriate. For liquid solutions, use a designated carboy for halogenated organic liquids.[16][17]
-
Causality: Using a compatible container prevents degradation, leaks, and potential reactions between the waste and the container material.[8]
Step 2: Labeling the Waste Container
-
Action: Immediately upon designating a container for waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.[17]
-
An accurate list of all contents, including solvents and their percentages.
-
The specific hazard characteristics (e.g., "Halogenated Organic").
-
The date the first drop of waste was added (the "accumulation start date").[16]
-
-
Causality: Proper labeling is a legal requirement and ensures that anyone handling the container is aware of its contents and associated hazards, preventing accidental mixing or improper handling.[18]
Step 3: Waste Accumulation
-
Action: Transfer waste into the labeled container using appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Keep the waste container closed at all times , except when adding waste.[9][17]
-
Causality: Keeping containers closed prevents the release of vapors and protects the lab environment. This is a key requirement from regulatory bodies like the EPA and OSHA.[16]
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Action: Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of the laboratory personnel.[16]
-
Segregate the container from incompatible waste streams, particularly non-halogenated solvents, acids, and bases.[9][10]
-
Causality: SAAs are a regulatory provision allowing for the safe, temporary storage of hazardous waste in the lab before it is collected. Proper segregation within the SAA prevents dangerous reactions.[16]
Step 5: Arranging for Final Disposal
-
Action: Once the waste container is full (no more than 3/4 capacity for liquids) or the accumulation time limit is approaching (often 12 months, but check institutional policy), contact your EHS office to request a waste pickup.[10][16]
-
Do not, under any circumstances, dispose of this compound down the drain or in the regular trash. [17][19]
-
Causality: EHS professionals are trained to handle, transport, and consolidate waste for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF), ensuring compliance with all federal, state, and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, prioritize personal safety.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Isolate the Area: Secure the location of the spill.
-
Don PPE: At a minimum, wear a lab coat, gloves, and safety goggles.
-
Containment: For a solid spill, gently sweep the material into a dustpan to avoid creating dust. For a small liquid spill, use an inert absorbent material like sand or vermiculite.[19]
-
Cleanup: Place all contaminated materials (absorbent, broken glass, etc.) into a designated hazardous waste container and label it accordingly.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
By adhering to this structured and well-documented disposal protocol, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of responsible scientific research.
References
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- National Research Council (US) Committee on Prudent Practices for the Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Safety Laws and Standards Pertinent to Laboratories. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
- Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
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- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- MySkinRecipes. (n.d.). This compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
